1,4-Dibutylbenzene
Description
Structure
3D Structure
Properties
IUPAC Name |
1,4-dibutylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22/c1-3-5-7-13-9-11-14(12-10-13)8-6-4-2/h9-12H,3-8H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VGQOZYOOFXEGDA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC=C(C=C1)CCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20166213 | |
| Record name | Benzene, 1,4-dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1571-86-4 | |
| Record name | 1,4-Dibutylbenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1571-86-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzene, 1,4-dibutyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001571864 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzene, 1,4-dibutyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20166213 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
1,4-Dibutylbenzene chemical properties and structure
An In-depth Technical Guide to the Chemical Properties and Structure of 1,4-Dibutylbenzene
Introduction to this compound
This compound is an aromatic hydrocarbon characterized by a central benzene ring substituted with two butyl groups at the para positions. The term "dibutylbenzene" can refer to several structural isomers, depending on the arrangement of the butyl group itself: n-butyl, sec-butyl, isobutyl, or tert-butyl. This guide will primarily focus on the two most common and well-documented isomers, 1,4-di-n-butylbenzene and 1,4-di-tert-butylbenzene, due to the extensive availability of scientific literature and data for these compounds. These molecules serve as important intermediates in organic synthesis and are utilized in the development of various materials.[1][2] The nature of the butyl isomer significantly influences the physicochemical properties and reactivity of the molecule.
Molecular Structure and Isomerism
The core structure of this compound consists of a disubstituted benzene ring. The variation in the butyl substituents gives rise to the following primary isomers:
-
1,4-di-n-butylbenzene: Features two straight-chain butyl groups.
-
1,4-di-sec-butylbenzene: Contains two secondary butyl groups.
-
1,4-di-isobutylbenzene: Has two isobutyl groups.
-
1,4-di-tert-butylbenzene: Possesses two bulky tertiary butyl groups.
The steric hindrance and electronic effects of these different butyl groups lead to distinct physical and chemical properties.
Physicochemical Properties
The physical properties of this compound isomers are largely dictated by the structure of the alkyl side chains. A summary of key quantitative data for the n-butyl and tert-butyl isomers is presented below.
| Property | 1,4-di-n-butylbenzene | 1,4-di-tert-butylbenzene |
| Molecular Formula | C₁₄H₂₂ | C₁₄H₂₂ |
| Molecular Weight | 190.33 g/mol [3][4] | 190.32 g/mol [2][5] |
| Appearance | Colorless to almost colorless clear liquid[6] | White crystals or crystalline powder[2] |
| Melting Point | Not available | 76-78 °C[2][7][8] |
| Boiling Point | Not available | 236 °C[2][7][8] |
| Density | 0.856 g/mL[4] | 0.985 g/cm³[2] |
| Solubility | Insoluble in water.[2] | Insoluble in water; soluble in ethanol, benzene, and carbon tetrachloride.[2][7] |
| CAS Number | 1571-86-4[3][9] | 1012-72-2[2][7] |
Synthesis of this compound Isomers
The most prevalent method for synthesizing dialkylated aromatic hydrocarbons like this compound is the Friedel-Crafts alkylation.[1] This electrophilic aromatic substitution reaction involves the alkylation of an aromatic ring with an alkyl halide or an alcohol in the presence of a strong Lewis acid catalyst, such as aluminum chloride (AlCl₃) or an acid like sulfuric acid (H₂SO₄).[10][11]
Experimental Protocol: Synthesis of 1,4-di-tert-butylbenzene via Friedel-Crafts Alkylation
This protocol describes the synthesis of 1,4-di-tert-butylbenzene from tert-butylbenzene and tert-butyl chloride. The choice of a tertiary halide minimizes carbocation rearrangement, and the steric hindrance of the reactants helps to limit overalkylation.[10]
Step-by-Step Methodology:
-
Apparatus Setup: A dry 100 mL three-neck flask is equipped with a magnetic stirrer, an internal thermometer, and a drying tube connected to a gas draining system. The third neck is fitted with an adapter for nitrogen purging.[12]
-
Reactant Charging: The reaction flask is purged with nitrogen. 13.4 g (15.4 mL, 100 mmol) of tert-butylbenzene and 18.5 g (21.0 mL, 200 mmol) of tert-butyl chloride are added to the flask.[12]
-
Cooling: The reaction mixture is cooled to 0°C in an ice/sodium chloride bath with continuous stirring.[12]
-
Catalyst Addition: 1.0 g of anhydrous aluminum chloride is added in four portions at two-minute intervals while maintaining vigorous stirring. For each addition, the internal thermometer is briefly removed to add the catalyst through a powder funnel.[12] A solid, light-yellow reaction mixture will form.[12]
-
Reaction Work-up: Once the reaction is complete, the cooling bath is removed, and the mixture is immediately worked up.[12]
-
Purification: The product, 1,4-di-tert-butylbenzene, can be purified by recrystallization from methanol or ethanol.[2][13]
Causality Behind Experimental Choices:
-
Anhydrous Conditions: The use of a drying tube and nitrogen purging is crucial because the Lewis acid catalyst, aluminum chloride, reacts readily with moisture, which would deactivate it.[10]
-
Temperature Control: Cooling the reaction to 0°C helps to control the exothermic nature of the Friedel-Crafts alkylation and favors the formation of the kinetically controlled para product.[12]
-
Portion-wise Catalyst Addition: Adding the aluminum chloride in portions helps to manage the reaction rate and temperature.
-
Kinetic vs. Thermodynamic Control: The formation of 1,4-di-tert-butylbenzene is a result of kinetic control. It crystallizes out of the reaction mixture, which prevents further alkylation or isomerization to the thermodynamically more stable 1,3,5-tri-tert-butylbenzene.[12]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 1,4-di-tert-butylbenzene.
Spectroscopic Characterization
Spectroscopic techniques are essential for the structural elucidation and purity assessment of this compound isomers.
| Technique | 1,4-di-n-butylbenzene | 1,4-di-tert-butylbenzene |
| ¹H NMR | - Aromatic protons: singlet or a narrow multiplet around 7.1 ppm. - Alkyl protons: multiplets corresponding to the -CH₂- and -CH₃ groups of the n-butyl chain. | - Aromatic protons: a singlet around 7.3 ppm. - tert-Butyl protons: a singlet at approximately 1.3 ppm, integrating to 18 protons.[5] |
| ¹³C NMR | - Aromatic carbons: signals in the aromatic region (typically 125-145 ppm). - Alkyl carbons: signals in the aliphatic region. | - Aromatic carbons: signals in the aromatic region. - tert-Butyl carbons: a signal for the quaternary carbon and a signal for the methyl carbons. |
| IR Spectroscopy | - C-H stretching (aromatic): ~3000-3100 cm⁻¹. - C-H stretching (aliphatic): ~2850-2960 cm⁻¹. - C=C stretching (aromatic): ~1450-1600 cm⁻¹. - Out-of-plane bending for para-disubstitution: ~800-840 cm⁻¹.[14] | - C-H stretching (aromatic): ~3000-3100 cm⁻¹. - C-H stretching (aliphatic): ~2850-2960 cm⁻¹. - C=C stretching (aromatic): ~1450-1600 cm⁻¹. - Out-of-plane bending for para-disubstitution: ~800-840 cm⁻¹.[14] |
| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z = 190. - Fragmentation pattern showing loss of alkyl fragments. | - Molecular ion peak (M⁺) at m/z = 190. - A prominent peak at m/z = 175, corresponding to the loss of a methyl group ([M-15]⁺). - A base peak at m/z = 57, corresponding to the tert-butyl cation.[15] |
Structural Elucidation Diagram
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physical properties of 1,4-Dibutylbenzene
An In-depth Technical Guide to the Physical Properties of 1,4-Dibutylbenzene
Abstract: This technical guide provides a comprehensive overview of the core physical, spectral, and thermodynamic properties of this compound (CAS 1571-86-4). Designed for researchers, chemists, and professionals in drug development and materials science, this document synthesizes key data from authoritative sources and outlines the experimental methodologies for their determination. The guide emphasizes the scientific principles behind characterization techniques, ensuring a deep understanding of not just the data, but its acquisition and interpretation.
Introduction and Molecular Overview
This compound, also known as p-dibutylbenzene, is an aromatic hydrocarbon characterized by a central benzene ring substituted at the para positions with two n-butyl groups. Its molecular formula is C₁₄H₂₂, and its structure imparts a notable symmetry that influences its physical properties, such as its melting point and spectroscopic signature.[1]
It is crucial to distinguish this compound from its isomer, 1,4-di-tert-butylbenzene (CAS 1012-72-2), where the branched tert-butyl groups confer significantly different physical characteristics, most notably a much higher melting point due to its crystalline solid state at room temperature.[2][3] 1,4-n-Dibutylbenzene, the subject of this guide, is primarily encountered as a liquid at standard conditions. Its utility is found as an intermediate in organic synthesis and as a component in specialty chemicals.[4] A thorough understanding of its physical properties is paramount for its safe handling, application, and quality control.
Core Physicochemical Properties
The fundamental dictate its behavior in various experimental and industrial settings. These values are essential for process design, reaction modeling, and safety assessments. The data presented below has been aggregated from established chemical databases and supplier specifications.
| Property | Value | Unit | Source(s) |
| Identifiers | |||
| CAS Number | 1571-86-4 | - | [5] |
| Molecular Formula | C₁₄H₂₂ | - | [5] |
| Molecular Weight | 190.33 | g/mol | [5][6] |
| InChIKey | VGQOZYOOFXEGDA-UHFFFAOYSA-N | - | [5][6] |
| Thermodynamic Properties | |||
| Melting Point | -31 | °C | [5] |
| Boiling Point | 227 | °C | [5] |
| Flash Point | 110 | °C (230 °F) | [5] |
| Enthalpy of Vaporization (ΔvapH°) | 49.70 | kJ/mol | [7] |
| Enthalpy of Formation (ΔfH°gas) | -107.23 | kJ/mol | [7] |
| Ionization Energy | 8.40 | eV | [7] |
| Physical Properties | |||
| Density | 0.856 | g/cm³ | [5] |
| Refractive Index (n_D) | 1.489 | - | [5] |
| Solubility & Partitioning | |||
| Water Solubility (log₁₀WS) | -4.75 (Calculated) | mol/L | [7] |
| Octanol/Water Partition Coeff. (logP) | 4.372 (Calculated) | - | [7] |
Spectroscopic and Chromatographic Profile
Structural elucidation and purity assessment of this compound rely on a combination of spectroscopic and chromatographic techniques. The molecule's symmetry is a key feature in its spectral interpretation.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : Due to the molecule's p-substitution, the ¹H NMR spectrum is simplified. It is expected to show a singlet for the four equivalent aromatic protons. The butyl chains would exhibit a triplet for the terminal methyl (CH₃) protons, a triplet for the benzylic methylene (CH₂) protons, and overlapping multiplets for the two internal methylene groups.[8] The ¹³C NMR spectrum would similarly show a reduced number of signals: four for the butyl chain carbons and, due to symmetry, only two signals for the six aromatic carbons.[6]
-
Infrared (IR) Spectroscopy : The IR spectrum provides functional group information. Key absorptions for this compound include C-H stretching vibrations for the sp³ hybridized carbons of the butyl chains (typically below 3000 cm⁻¹) and the sp² hybridized carbons of the aromatic ring (typically above 3000 cm⁻¹). Aromatic C=C stretching vibrations are expected in the 1600-1450 cm⁻¹ region.[9]
-
Mass Spectrometry (MS) : When analyzed by Gas Chromatography-Mass Spectrometry (GC-MS), this compound shows a distinct molecular ion (M⁺) peak at m/z 190. The primary fragmentation pathway is benzylic cleavage, resulting in a prominent peak from the loss of a propyl radical (-C₃H₇), leading to a fragment at m/z 147.[6][10]
-
Gas Chromatography (GC) : GC is the preferred method for assessing the purity of this compound and quantifying it in mixtures. Its retention time is a function of the column's stationary phase and the temperature program. The non-polar retention index (Inp) is reported to be approximately 1411.[7]
Experimental Methodologies for Property Determination
To ensure data integrity, standardized and validated protocols are essential. This section details the workflows for key analytical procedures, explaining the rationale behind the experimental design.
Protocol: Identity and Purity Assessment by GC-MS
Causality: This protocol is the definitive method for confirming the molecular identity and quantifying impurities. Gas chromatography provides high-resolution separation of volatile components, while mass spectrometry offers unambiguous identification based on the unique mass fragmentation pattern of the target molecule.
Methodology:
-
Standard Preparation: Prepare a certified reference standard of this compound at a known concentration (e.g., 100 µg/mL) in a high-purity solvent such as hexane.
-
Sample Preparation: Dilute the test sample of this compound in the same solvent to fall within the calibrated concentration range.
-
Instrumentation (GC):
-
Column: Use a non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) suitable for separating aromatic hydrocarbons.
-
Injection: Inject 1 µL of the sample using a split injection mode (e.g., 50:1 split ratio) to prevent column overload.
-
Temperature Program: Start with an initial oven temperature of 80°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes. This gradient ensures separation of lower boiling point impurities from the main analyte.
-
-
Instrumentation (MS):
-
Ionization: Utilize Electron Ionization (EI) at a standard energy of 70 eV.
-
Scan Mode: Acquire data in full scan mode over a mass range of m/z 40-400 to capture the molecular ion and key fragments.
-
-
Data Analysis:
-
Confirm the identity of the main peak by matching its retention time with the reference standard and its mass spectrum with a library (e.g., NIST).
-
Calculate purity by the area percent method, where the area of the this compound peak is divided by the total area of all integrated peaks.
-
Workflow for GC-MS Analysis:
Protocol: Thermochemical Analysis via Bomb Calorimetry
Causality: The standard enthalpy of formation (ΔfH°) is a critical thermodynamic parameter that cannot be measured directly. It is derived from the experimentally determined enthalpy of combustion (ΔcH°) using Hess's Law. Bomb calorimetry provides a precise measure of the heat released during a complete combustion reaction under constant volume conditions.[11]
Methodology (Conceptual):
-
Sample Preparation: A precisely weighed mass (approx. 1 g) of high-purity this compound is placed in a crucible inside a high-pressure stainless steel vessel (the "bomb").
-
System Assembly: The bomb is sealed and pressurized with pure oxygen (approx. 30 atm) to ensure complete combustion. It is then submerged in a known volume of water in an insulated container (the calorimeter).
-
Combustion: The sample is ignited electrically via a fuse wire. The combustion reaction releases heat, which is absorbed by the bomb and the surrounding water, causing a temperature increase.
-
Temperature Measurement: The temperature of the water is monitored with high precision (e.g., to 0.001°C) before, during, and after combustion until a maximum temperature is reached and cooling begins.
-
Calculation of Heat of Combustion:
-
The total heat evolved (q_total) is calculated using the measured temperature change (ΔT) and the previously determined heat capacity of the calorimeter system (C_cal): q_total = C_cal * ΔT.
-
Corrections are made for the heat from the ignition wire and any side reactions (e.g., nitric acid formation).
-
The molar enthalpy of combustion (ΔcH°) is calculated from the corrected heat value and the moles of sample combusted.
-
-
Application of Hess's Law: The standard enthalpy of formation (ΔfH°) is calculated using the balanced combustion equation and the known ΔfH° values for the products (CO₂ and H₂O).[12]
-
Reaction: C₁₄H₂₂(l) + 20.5 O₂(g) → 14 CO₂(g) + 11 H₂O(l)
-
Equation: ΔcH° = [14 * ΔfH°(CO₂,g) + 11 * ΔfH°(H₂O,l)] - [ΔfH°(C₁₄H₂₂,l) + 20.5 * ΔfH°(O₂,g)]
-
Since ΔfH° for O₂(g) is zero, the equation is rearranged to solve for ΔfH°(C₁₄H₂₂,l).
-
Logical Diagram for Enthalpy of Formation Determination:
Safety, Handling, and Storage
As a Senior Application Scientist, ensuring laboratory safety is paramount. While toxicological properties have not been fully investigated, prudent handling practices for organic solvents and reagents should be strictly followed.[13]
-
Personal Protective Equipment (PPE): Wear appropriate chemical-resistant gloves (e.g., nitrile), safety goggles or glasses as described by OSHA regulations, and a lab coat.[13][14]
-
Handling: Use in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors. Minimize dust generation if handling a solidified form. Wash hands thoroughly after handling.[13]
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated location. Keep away from strong oxidizing agents and sources of ignition.[14]
-
First Aid:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes.
-
Skin Contact: Wash skin with soap and water. Remove contaminated clothing.
-
Inhalation: Move to fresh air.
-
Ingestion: Do not induce vomiting. Rinse mouth and seek immediate medical attention.[13]
-
Conclusion
This guide has detailed the essential , providing researchers with a robust dataset for its application. From its core thermodynamic values to its spectroscopic fingerprint, the information presented serves as a foundational resource. By incorporating validated experimental protocols and explaining the scientific rationale behind them, this document aims to empower scientists to handle, characterize, and utilize this compound with confidence and safety. The provided data and methodologies are critical for ensuring the accuracy, reproducibility, and integrity of future research and development involving this compound.
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A Technical Guide to 1,4-Dibutylbenzene: Isomers, Synthesis, and Applications in Research and Drug Development
This guide provides an in-depth exploration of 1,4-dibutylbenzene, a significant aromatic hydrocarbon with isomers that offer a range of properties and applications, particularly for researchers, scientists, and professionals in drug development. We will delve into the nuances of its primary isomers—n-butyl, sec-butyl, and tert-butyl—covering their synthesis, analytical differentiation, and strategic applications, with a focus on the underlying scientific principles.
Unraveling the Isomers of this compound
The term "this compound" can refer to three distinct isomers, each possessing a unique substitution pattern of the butyl group on the benzene ring. This structural variance significantly influences their physical and chemical properties.
| Isomer | Structure | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |
| 1,4-Di-n-butylbenzene | A benzene ring with two normal butyl chains at positions 1 and 4. | 1571-86-4 | C₁₄H₂₂ | 190.33 |
| 1,4-Di-sec-butylbenzene | A benzene ring with two secondary butyl groups at positions 1 and 4. | 1014-41-1 | C₁₄H₂₂ | 190.32 |
| 1,4-Di-tert-butylbenzene | A benzene ring with two tertiary butyl groups at positions 1 and 4. | 1012-72-2 | C₁₄H₂₂ | 190.32 |
Synonyms:
-
1,4-Di-n-butylbenzene: p-Dibutylbenzene, Benzene, 1,4-dibutyl-[1]
-
1,4-Di-sec-butylbenzene: p-Di-sec-butylbenzene, Benzene, 1,4-bis(1-methylpropyl)-[2]
-
1,4-Di-tert-butylbenzene: p-Di-tert-butylbenzene, Benzene, 1,4-bis(1,1-dimethylethyl)-[3][4]
Synthesis of this compound Isomers: A Comparative Overview
The primary method for synthesizing this compound isomers is the Friedel-Crafts alkylation of benzene. However, the choice of alkylating agent and reaction conditions is critical to obtaining the desired isomer and minimizing side products.
Synthesis of 1,4-Di-tert-butylbenzene
The synthesis of 1,4-di-tert-butylbenzene is a classic example of a Friedel-Crafts alkylation that proceeds with high selectivity for the para isomer due to the steric bulk of the tert-butyl group.[5]
Reaction: Benzene is reacted with tert-butyl chloride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[1]
Mechanism:
-
The Lewis acid activates the tert-butyl chloride to form a stable tertiary carbocation.
-
The benzene ring attacks the carbocation in an electrophilic aromatic substitution.
-
A second alkylation occurs preferentially at the para position due to steric hindrance at the ortho positions.
A simplified workflow for the synthesis of 1,4-Di-tert-butylbenzene.
Experimental Protocol: A detailed experimental protocol for the synthesis of 1,4-di-tert-butylbenzene is available from the Natural Organic Process Research and Development (NOP-Praktikum).[3]
Synthesis of 1,4-Di-n-butylbenzene
The synthesis of 1,4-di-n-butylbenzene via Friedel-Crafts alkylation is more challenging due to the propensity of the primary carbocation to rearrange to a more stable secondary carbocation.[6] This leads to a mixture of n-butyl and sec-butyl products.
Reaction: Benzene can be reacted with 1-chlorobutane or 1-bromobutane in the presence of a Lewis acid.
Challenges:
-
Carbocation Rearrangement: The initially formed primary carbocation can undergo a hydride shift to form the more stable secondary carbocation, leading to the formation of sec-butylbenzene and di-sec-butylbenzene isomers as significant byproducts.[6]
-
Polyalkylation: The alkylated product is more reactive than benzene, leading to the formation of polyalkylated products.
To favor the formation of the n-butyl product, alternative synthetic strategies are often employed, such as Friedel-Crafts acylation followed by reduction.
A representative workflow for synthesizing 1,4-Di-n-butylbenzene to avoid carbocation rearrangement.
Applications in Research and Drug Development
The this compound scaffold and its derivatives are valuable tools in medicinal chemistry and materials science. The bulky and lipophilic nature of the butyl groups can be strategically employed to modulate the properties of molecules.
The Role of the tert-Butyl Group in Drug Design
The tert-butyl group is a particularly important substituent in drug design due to its significant steric bulk.[3] This steric hindrance can be leveraged to:
-
Improve Metabolic Stability: By sterically shielding a metabolically labile part of a drug molecule, the tert-butyl group can hinder enzymatic degradation, thereby increasing the drug's half-life.
-
Enhance Receptor Selectivity: The defined size and shape of the tert-butyl group can promote selective binding to a specific receptor subtype by preventing the drug molecule from fitting into the binding pocket of off-target receptors.
-
Modulate Physicochemical Properties: The lipophilic nature of the tert-butyl group can be used to adjust the solubility and membrane permeability of a drug candidate.
The 1,4-Dialkylbenzene Scaffold
The 1,4-dialkylbenzene core serves as a rigid scaffold for the spatial orientation of functional groups. This is particularly relevant in the design of molecules that target specific protein-protein interactions or fit into defined receptor pockets. For instance, the 1,4-disubstituted pattern can be found in various bioactive compounds, including those with potential anticancer and analgesic activities.[7][8] The benzene ring acts as a non-rotatable spacer, while the alkyl groups can influence solubility, lipophilicity, and interactions with hydrophobic pockets of target proteins.
Analytical Characterization of Isomers
Distinguishing between the isomers of this compound is crucial for quality control and research purposes. The primary analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC is effective in separating the isomers based on their boiling points and interaction with the stationary phase. The subsequent mass spectrometry analysis provides information on the molecular weight and fragmentation patterns. While the isomers have the same molecular weight, their fragmentation patterns can show subtle differences. The most significant fragmentation is often the loss of a propyl radical (M-43) for the tert-butyl isomer, leading to a stable tertiary carbocation.[9]
Workflow for the differentiation of this compound isomers using GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are powerful tools for the unambiguous identification of the this compound isomers due to their distinct chemical shifts and coupling patterns.
| Isomer | ¹H NMR (Aromatic Protons) | ¹³C NMR (Aromatic Carbons) |
| 1,4-Di-n-butylbenzene | A singlet around 7.1 ppm. | Two signals. |
| 1,4-Di-sec-butylbenzene | A complex multiplet due to the chiral center in the sec-butyl group. | Four signals due to the asymmetry. |
| 1,4-Di-tert-butylbenzene | A sharp singlet around 7.3 ppm.[10][11] | Two signals.[12] |
The symmetry of the 1,4-di-n-butyl and 1,4-di-tert-butyl isomers results in a single peak for the four equivalent aromatic protons. In contrast, the chirality of the sec-butyl groups in 1,4-di-sec-butylbenzene makes the aromatic protons diastereotopic, leading to a more complex splitting pattern.
Safety and Handling
As with all chemicals, proper safety precautions should be taken when handling this compound isomers.
-
1,4-Di-tert-butylbenzene: This isomer is classified as hazardous to the aquatic environment.[13] It may cause eye and skin irritation.[14] It is a solid at room temperature and should be handled in a well-ventilated area, avoiding dust formation.[15]
-
General Precautions: For all isomers, it is recommended to wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Work should be conducted in a fume hood to avoid inhalation of vapors. Consult the Safety Data Sheet (SDS) for each specific isomer before use.
Conclusion
The isomers of this compound represent a fascinating case study in how subtle changes in molecular structure can lead to significant differences in chemical reactivity, physical properties, and applicability. For researchers in drug development and organic synthesis, a thorough understanding of these isomers, from their selective synthesis to their strategic use in molecular design, is invaluable. The steric hindrance provided by the tert-butyl group, in particular, offers a powerful tool for enhancing the metabolic stability and target selectivity of therapeutic agents. As the demand for novel and improved pharmaceuticals continues to grow, the versatile this compound scaffold is poised to remain a relevant and valuable component in the medicinal chemist's toolbox.
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An In-depth Technical Guide to the Solubility of 1,4-Dibutylbenzene in Organic Solvents
Foreword: Navigating the Solution Landscape
In the realms of pharmaceutical sciences, materials research, and synthetic chemistry, the precise understanding of a compound's solubility is not merely an academic exercise but a cornerstone of process development, formulation design, and ultimately, product efficacy. This guide is dedicated to providing researchers, scientists, and drug development professionals with a comprehensive technical understanding of the solubility of 1,4-Dibutylbenzene in organic solvents. Moving beyond a simple tabulation of data, we will delve into the theoretical underpinnings of solubility, provide robust experimental protocols for its determination, and explore predictive models that can guide solvent selection. Our approach is rooted in the principles of scientific integrity, offering not just methods, but the rationale behind them, to empower the reader with the expertise to confidently navigate their own solubility challenges.
The Molecule in Focus: Physicochemical Profile of this compound
This compound (CAS No: 1571-86-4), a dialkylated aromatic hydrocarbon, possesses a molecular structure that dictates its interactions with its environment.[1] Its nonpolar benzene core functionalized with two butyl groups results in a molecule with significant hydrophobic character.[1]
Table 1: Physicochemical Properties of this compound and its Isomer 1,4-di-tert-butylbenzene
| Property | This compound | 1,4-di-tert-butylbenzene |
| CAS Number | 1571-86-4 | 1012-72-2[2][3] |
| Molecular Formula | C₁₄H₂₂ | C₁₄H₂₂[2][3] |
| Molecular Weight | 190.33 g/mol [4] | 190.32 g/mol [2][3] |
| Appearance | Liquid | White crystalline solid[2][3] |
| Melting Point | - | 76-78 °C[2][3] |
| Boiling Point | ~244 °C | 236 °C[2][3] |
| Water Solubility | Insoluble | Insoluble[2][3] |
Note: Due to a scarcity of publicly available quantitative solubility data for this compound, its structural isomer, 1,4-di-tert-butylbenzene, is often used as a proxy in literature. While their overall nonpolar nature is similar, the difference in the alkyl chain structure (n-butyl vs. tert-butyl) can influence crystal packing and, consequently, solubility.
The "Why" Before the "How": Foundational Principles of Solubility
The adage "like dissolves like" serves as a fundamental, albeit simplified, guide to solubility.[5] This principle is rooted in the thermodynamics of mixing, where the Gibbs free energy change (ΔG) of dissolution must be negative for the process to be spontaneous. This is governed by the enthalpy (ΔH) and entropy (ΔS) of mixing.
For a solid solute dissolving in a liquid solvent, the process can be conceptualized in three steps:
-
Breaking Solute-Solute Interactions: Energy is required to overcome the intermolecular forces holding the solute molecules together in the crystal lattice (Lattice Energy).
-
Breaking Solvent-Solvent Interactions: Energy is needed to create a cavity in the solvent to accommodate the solute molecule.
-
Formation of Solute-Solvent Interactions: Energy is released when the solute molecule is solvated by the solvent molecules.
The overall enthalpy of solution is the sum of the energy changes in these three steps. For nonpolar solutes like this compound, the dominant intermolecular forces are van der Waals forces (specifically London dispersion forces). Therefore, it is expected to be more soluble in nonpolar solvents where the energy required to break solute-solute and solvent-solvent interactions is balanced by the energy released from the formation of new solute-solvent van der Waals interactions.[5]
In contrast, polar solvents, with their strong dipole-dipole interactions and hydrogen bonding networks, would require a significant energy input to create a cavity for the nonpolar this compound molecule, with little energetic payoff from the weak solute-solvent interactions. This energetic penalty leads to low solubility.
The Gold Standard: Experimental Determination of Solubility
While theoretical predictions are valuable, empirical determination remains the most reliable method for obtaining accurate solubility data. The shake-flask method is a widely accepted and robust technique for determining the equilibrium solubility of a compound in a given solvent.[6]
Causality in Protocol Design: A Self-Validating System
The design of the shake-flask protocol is critical for ensuring the attainment of a true equilibrium state, which is the cornerstone of trustworthy solubility data.
-
Excess Solute: The use of an excess of the solid solute is mandatory to ensure that the solution becomes saturated. The visible presence of undissolved solid at the end of the experiment is a primary validation of saturation.[7]
-
Equilibration Time: The time required to reach equilibrium can vary significantly depending on the solute, solvent, and temperature. A kinetic study, where samples are taken at different time points until the concentration of the solute in the solution remains constant, is the most rigorous way to determine the necessary equilibration time. For many organic compounds, 24 to 72 hours is a common starting point.[6]
-
Temperature Control: Solubility is highly temperature-dependent. Therefore, conducting the experiment in a temperature-controlled environment, such as an incubator shaker or a water bath, is crucial for obtaining reproducible results.
-
Phase Separation: The complete separation of the saturated solution from the excess solid is critical to prevent artificially inflated solubility values. Centrifugation followed by careful filtration through a chemically inert filter (e.g., PTFE) is a reliable method.[5]
-
Accurate Quantification: The choice of analytical technique for quantifying the solute in the saturated solution should be specific, sensitive, and validated. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and accurate method for aromatic compounds like this compound.
Step-by-Step Experimental Protocol: The Shake-Flask Method
-
Preparation of Saturated Solutions: a. To a series of glass vials, add a known volume (e.g., 5 mL) of the desired organic solvent. b. Add an excess amount of this compound to each vial, ensuring a visible amount of undissolved solid. c. Seal the vials tightly to prevent solvent evaporation.
-
Equilibration: a. Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25 °C, 37 °C). b. Agitate the vials for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.
-
Phase Separation: a. After equilibration, allow the vials to stand undisturbed at the experimental temperature for a sufficient time (e.g., 2 hours) to allow the excess solid to settle. b. Carefully withdraw a sample of the supernatant using a syringe and filter it through a 0.22 µm PTFE syringe filter into a clean vial. This step should be performed quickly to minimize temperature fluctuations.
-
Quantification: a. Prepare a series of standard solutions of this compound of known concentrations in the same solvent. b. Analyze the filtered saturated solution and the standard solutions using a validated HPLC method. c. Construct a calibration curve by plotting the peak area against the concentration of the standard solutions. d. Determine the concentration of this compound in the saturated solution by interpolating its peak area on the calibration curve.
-
Data Reporting: a. Express the solubility in appropriate units, such as mg/mL, g/100 mL, or mol/L.
Visualizing the Workflow
Caption: Experimental workflow for determining the solubility of this compound.
Quantitative Solubility Data: A Survey of the Landscape
Table 2: Qualitative and Estimated Quantitative Solubility of 1,4-di-tert-butylbenzene
| Solvent | Polarity Index | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL at 25°C) |
| Water | 10.2 | Insoluble[2][3] | < 0.01 |
| Methanol | 5.1 | Soluble | 5 - 15 |
| Ethanol | 4.3 | Soluble[2][3] | 10 - 25 |
| Acetone | 5.1 | Soluble | > 30 |
| Toluene | 2.4 | Very Soluble | > 50 |
| Hexane | 0.1 | Very Soluble | > 50 |
| Carbon Tetrachloride | 1.6 | Soluble[2][3] | > 40 |
| Benzene | 2.7 | Soluble[2][3] | > 50 |
Disclaimer: The estimated quantitative solubility values are based on general principles of solubility for nonpolar aromatic compounds and should be confirmed by experimental determination.
The trend observed in this table aligns with the "like dissolves like" principle. The solubility is very low in the highly polar solvent, water. It increases in moderately polar solvents like ethanol and acetone, and is highest in nonpolar solvents like toluene and hexane.
Beyond the Bench: Theoretical Prediction of Solubility
In the absence of experimental data, or to guide solvent screening, theoretical models can provide valuable insights into solubility.
Hansen Solubility Parameters (HSP): A Three-Dimensional Approach
The Hansen Solubility Parameter (HSP) system extends the concept of the Hildebrand solubility parameter by dividing it into three components:
-
δD (Dispersion): Accounts for van der Waals forces.
-
δP (Polar): Represents dipole-dipole interactions.
-
δH (Hydrogen Bonding): Quantifies the energy of hydrogen bonds.
Every solvent and solute can be characterized by its three Hansen parameters. The principle is that substances with similar HSPs are likely to be miscible. The "distance" (Ra) between the HSPs of a solute and a solvent in the three-dimensional Hansen space can be calculated. A smaller Ra indicates a higher likelihood of solubility.
While the specific HSP values for this compound are not readily published, they can be estimated using group contribution methods. For a nonpolar molecule like this compound, the δD component will be dominant, while δP and δH will be very low.
UNIFAC Model: A Group Contribution Method
The UNIQUAC Functional-group Activity Coefficients (UNIFAC) model is a group contribution method used to predict activity coefficients, which can then be used to calculate solid-liquid equilibria (solubility).[8][9] The model is based on the concept that a molecule can be broken down into its constituent functional groups. The activity coefficient is calculated from the interactions between these groups.[8][9]
To predict the solubility of this compound, one would need the UNIFAC interaction parameters for the aromatic carbon-hydrogen group (ACH) and the aliphatic methyl and methylene groups (CH3, CH2) with the functional groups of the various solvents. While this is a powerful predictive tool, its accuracy is dependent on the availability and quality of the interaction parameters.[8][9]
Visualizing the Predictive Logic
Caption: Logical framework for predicting the solubility of this compound.
Conclusion: An Integrated Approach to Understanding Solubility
The solubility of this compound in organic solvents is a critical parameter for its effective application in research and industry. This guide has provided a comprehensive framework for understanding and determining this property. By integrating the foundational principles of solute-solvent interactions with robust experimental methodologies and powerful predictive models, researchers can confidently select appropriate solvents, optimize processes, and accelerate their research and development efforts. While a lack of extensive public data for this compound necessitates experimental determination for precise applications, the principles and methods outlined herein provide a clear and reliable path to obtaining this vital information.
References
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- Application of the UNIFAC Model for the Low-Sulfur Residue Marine Fuel Asphaltenes Solubility Calculation. MDPI. URL: https://www.mdpi.com/2073-4360/14/19/4100
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1,4-Dibutylbenzene melting point and boiling point data
An In-Depth Technical Guide to the Physicochemical Properties of 1,4-Dibutylbenzene and Its Isomers
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive analysis of the melting and boiling points of this compound, with a specific focus on its various isomers: 1,4-di-n-butylbenzene, 1,4-di-sec-butylbenzene, and 1,4-di-tert-butylbenzene. Understanding the distinct physicochemical properties of these isomers is paramount for their effective application in organic synthesis, materials science, and drug development. This document delves into the theoretical basis for variations in these properties, offers detailed, field-proven protocols for their experimental determination, and outlines the necessary safety precautions for handling these compounds. All data and methodologies are supported by authoritative references to ensure scientific integrity and reproducibility.
Introduction: The Significance of Isomerism in this compound
This compound (C₁₄H₂₂) is an aromatic hydrocarbon characterized by a central benzene ring substituted with two butyl groups at the para positions. The structural arrangement of these butyl groups gives rise to three distinct isomers: 1,4-di-n-butylbenzene, 1,4-di-sec-butylbenzene, and 1,4-di-tert-butylbenzene. While sharing the same molecular formula and weight (190.32 g/mol ), their unique three-dimensional structures result in significant differences in their physical properties, most notably their melting and boiling points.[1][2] These differences are critical in contexts such as purification, reaction condition optimization, and the development of materials with specific thermal characteristics.
The primary synthetic route to these compounds is typically a Friedel-Crafts alkylation of benzene with an appropriate butene precursor or butyl halide in the presence of a Lewis acid catalyst.[3][4] The choice of alkylating agent and reaction conditions can favor the formation of one isomer over others.
Physicochemical Properties: A Comparative Analysis
The melting and boiling points of the this compound isomers are presented below. These values are influenced by the degree of intermolecular forces, which are in turn dictated by the shape and symmetry of the molecules.
| Isomer | Structure | Melting Point (°C) | Boiling Point (°C) | Density (g/mL) |
| 1,4-di-n-butylbenzene | A benzene ring with two straight-chain butyl groups at positions 1 and 4. | -94.15[5] | 236.05[5] | Not readily available |
| 1,4-di-sec-butylbenzene | A benzene ring with two secondary butyl groups at positions 1 and 4. | -58[6] | 237[6] | 0.857[6] |
| 1,4-di-tert-butylbenzene | A benzene ring with two tertiary butyl groups at positions 1 and 4. | 76-78[7][8][9] | 236[7][8][9] | 0.985[7][9] |
Expert Insight: The significant difference in the melting points of the isomers is a direct consequence of their molecular packing in the solid state. The highly symmetrical and rigid structure of 1,4-di-tert-butylbenzene allows for efficient crystal lattice formation, resulting in a much higher melting point compared to its less symmetrical n-butyl and sec-butyl counterparts. Conversely, the boiling points are relatively similar, as intermolecular forces in the liquid state are less dependent on molecular symmetry.
Experimental Determination of Melting and Boiling Points
Accurate determination of melting and boiling points is crucial for compound identification and purity assessment.[10] Pure crystalline compounds typically exhibit a sharp melting point range of 0.5-1.0°C, whereas impurities will broaden this range and depress the melting point.[10]
Melting Point Determination: The Capillary Method
This protocol describes the use of a standard Mel-Temp apparatus, a common and reliable method for melting point determination.[10]
Methodology:
-
Sample Preparation: A small amount of the crystalline this compound isomer is finely powdered. The open end of a capillary tube is pressed into the powder.[11]
-
Loading the Capillary: The capillary is inverted and tapped gently to pack the sample into the sealed end. A sample height of 1-2 mm is optimal.[10][11]
-
Apparatus Setup: The loaded capillary tube is placed into the heating block of the Mel-Temp apparatus.
-
Heating and Observation: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute.
-
Data Recording: The temperature at which the first drop of liquid appears (T1) and the temperature at which the entire sample becomes liquid (T2) are recorded. The melting point is reported as the range T1-T2.[10]
Caption: Workflow for Micro Boiling Point Determination.
Causality in Experimental Choices: The choice of a slow heating rate near the melting or boiling point is critical to ensure thermal equilibrium between the sample, the thermometer, and the heating medium, thereby yielding an accurate reading. The use of a liquid paraffin bath provides uniform heat distribution. [12]
Synthesis and Handling
Synthesis Overview: Friedel-Crafts Alkylation
The synthesis of 1,4-di-tert-butylbenzene is often achieved through the Friedel-Crafts alkylation of tert-butylbenzene with tert-butyl chloride, using aluminum chloride as a catalyst. [13]The 1,4-isomer is the kinetically controlled product and will crystallize out of the reaction mixture, preventing further alkylation. [13] Generalized Reaction Scheme:
Caption: Friedel-Crafts Alkylation for 1,4-di-tert-butylbenzene Synthesis.
Safety and Handling
This compound and its isomers may cause eye, skin, and respiratory tract irritation. [14]It is essential to handle these compounds in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. [15]In case of contact, flush the affected area with copious amounts of water. [14] These compounds are stable under normal conditions but are incompatible with strong oxidizing agents. [14]They are also very toxic to aquatic life with long-lasting effects, so release into the environment must be avoided. [16][17][18]
Conclusion
The melting and boiling points of this compound are highly dependent on the specific isomer . The distinct properties of 1,4-di-n-butylbenzene, 1,4-di-sec-butylbenzene, and 1,4-di-tert-butylbenzene underscore the importance of precise isomer identification and purity assessment in research and development. The experimental protocols detailed in this guide provide a robust framework for obtaining accurate and reproducible data, ensuring the reliable application of these compounds in their various scientific and industrial contexts.
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A Technical Guide to the Spectral Analysis of 1,4-Dibutylbenzene
Abstract: This technical guide provides a comprehensive analysis of 1,4-Dibutylbenzene (C₁₄H₂₂) using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). Designed for researchers and drug development professionals, this document delves into the theoretical principles, experimental protocols, and detailed interpretation of the spectral data. The guide emphasizes the causal relationship between the molecular structure of this compound and its unique spectral fingerprint, offering a self-validating framework for the compound's unambiguous identification.
Introduction: The Molecular Architecture of this compound
This compound is an aromatic hydrocarbon featuring a central benzene ring symmetrically substituted at the para positions with two n-butyl groups. Its molecular formula is C₁₄H₂₂ and it has a molecular weight of approximately 190.32 g/mol .[1][2] The structural symmetry is a critical determinant of its spectral characteristics. Understanding these features is paramount for quality control, reaction monitoring, and structural verification in various scientific and industrial applications. This guide will systematically dissect the ¹H NMR, ¹³C NMR, IR, and MS data to construct a complete analytical portrait of the molecule.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Core Structure
NMR spectroscopy provides unparalleled insight into the molecular skeleton by probing the magnetic environments of ¹H (proton) and ¹³C nuclei. The symmetry of this compound is the key to simplifying its seemingly complex spectra. Due to the plane of symmetry bisecting the benzene ring and the free rotation around the C-C single bonds, many protons and carbons are chemically equivalent, resulting in fewer signals than would be expected for an asymmetric molecule of this size.
¹H NMR Spectroscopy: Mapping the Protons
Theoretical Prediction & Interpretation: The ¹H NMR spectrum of this compound is expected to show five distinct signals, corresponding to the five chemically non-equivalent sets of protons.
-
Aromatic Protons (H-Ar): The four protons on the benzene ring are chemically equivalent due to the molecule's symmetry. They are expected to appear as a singlet, as there are no adjacent, non-equivalent protons to cause splitting. Their chemical shift will be in the typical aromatic region (~7.0-7.5 ppm).
-
Benzylic Protons (-CH₂-Ar): The two methylene groups directly attached to the benzene ring are equivalent. These protons are deshielded by the aromatic ring and will appear as a triplet, split by the adjacent methylene group.
-
Aliphatic Protons (-CH₂-): The subsequent two methylene groups in the butyl chains are also equivalent. Their signal will be a multiplet due to splitting by the two different neighboring methylene groups.
-
Aliphatic Protons (-CH₂-): The third set of methylene groups are equivalent and will appear as a sextet, split by the adjacent methylene and methyl groups.
-
Terminal Methyl Protons (-CH₃): The six protons of the two terminal methyl groups are equivalent. They are the most shielded protons and will appear furthest upfield as a triplet, split by the adjacent methylene group.
Typical ¹H NMR Data Summary:
| Proton Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic (H-Ar) | ~7.10 | Singlet | 4H |
| Benzylic (-CH₂-Ar) | ~2.58 | Triplet | 4H |
| Methylene (-CH₂-) | ~1.58 | Multiplet | 4H |
| Methylene (-CH₂-) | ~1.35 | Sextet | 4H |
| Methyl (-CH₃) | ~0.92 | Triplet | 6H |
Note: Actual chemical shifts can vary slightly based on the solvent and spectrometer frequency.
¹³C NMR Spectroscopy: The Carbon Backbone
Theoretical Prediction & Interpretation: The symmetry of this compound significantly simplifies its ¹³C NMR spectrum. Instead of 14 unique signals, only six are expected.
-
Aromatic Carbons: There are two distinct types of aromatic carbons. The two carbons bonded to the butyl groups (quaternary) are equivalent, and the four carbons bonded to hydrogen atoms are also equivalent.
-
Aliphatic Carbons: Each of the four carbons in the n-butyl chain is in a unique chemical environment.
Typical ¹³C NMR Data Summary:
| Carbon Assignment | Chemical Shift (δ, ppm) |
| Quaternary Aromatic (C-Ar) | ~139.6 |
| Aromatic (CH-Ar) | ~128.2 |
| Benzylic (-CH₂-Ar) | ~35.0 |
| Methylene (-CH₂-) | ~33.8 |
| Methylene (-CH₂-) | ~22.4 |
| Methyl (-CH₃) | ~14.0 |
Note: These are typical values; slight variations may occur.[3][4]
Experimental Protocol: NMR Sample Preparation and Acquisition
A well-prepared sample is crucial for obtaining high-resolution NMR spectra.[5]
Methodology:
-
Sample Weighing: Accurately weigh 5-20 mg of this compound for ¹H NMR, or 20-50 mg for ¹³C NMR.[5][6]
-
Solvent Selection: Choose a suitable deuterated solvent that completely dissolves the sample, such as Chloroform-d (CDCl₃).[5]
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the deuterated solvent in a clean vial.[5][6][7] Gentle vortexing or sonication can aid dissolution.
-
Transfer: Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To avoid contamination, the tube should be handled by the top.[7] Filtering the solution through a small cotton or glass wool plug in the pipette is recommended to remove any particulate matter.[7]
-
Capping and Labeling: Securely cap the NMR tube to prevent solvent evaporation and label it clearly.[7]
-
Data Acquisition: Insert the sample into the spectrometer. The experiment involves three main steps: locking onto the deuterium signal of the solvent, shimming the magnetic field to maximize homogeneity, and acquiring the spectrum using appropriate pulse sequences and parameters.[5]
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.[8]
Theoretical Prediction & Interpretation: The IR spectrum of this compound is characterized by several key absorption bands that confirm its structure.
-
C-H Stretching (Aromatic): A sharp band appearing just above 3000 cm⁻¹ is characteristic of the C-H bonds on the benzene ring.
-
C-H Stretching (Aliphatic): Strong bands appearing just below 3000 cm⁻¹ (typically in the 2850-2960 cm⁻¹ range) are due to the C-H stretching vibrations of the butyl chains.
-
C=C Stretching (Aromatic): One or more medium-intensity bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching within the aromatic ring.
-
C-H Bending (Aliphatic): Bands around 1465 cm⁻¹ and 1375 cm⁻¹ are characteristic of methylene (-CH₂-) and methyl (-CH₃) bending vibrations, respectively.
-
C-H Out-of-Plane Bending (Aromatic): A strong absorption band in the 800-840 cm⁻¹ region is highly indicative of 1,4- (para) disubstitution on a benzene ring. This is a key diagnostic peak.
Typical IR Absorption Data Summary:
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| ~3020 | C-H Stretch | Aromatic |
| 2850-2960 | C-H Stretch | Aliphatic (CH₂, CH₃) |
| ~1515 | C=C Stretch | Aromatic Ring |
| ~1465 | C-H Bend | Aliphatic (CH₂) |
| ~1378 | C-H Bend | Aliphatic (CH₃) |
| ~825 | C-H Out-of-Plane Bend | 1,4-Disubstituted Benzene |
Data sourced from the NIST Chemistry WebBook.[2]
Experimental Protocol: Liquid Sample FTIR Analysis
For a liquid sample like this compound, analysis can be performed neatly (without solvent) using either transmission cells or an Attenuated Total Reflectance (ATR) accessory.[9]
Methodology (ATR-FTIR):
-
Background Scan: Ensure the ATR crystal (e.g., diamond or zinc selenide) is clean.[10][11] Acquire a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.
-
Sample Application: Place a single drop of this compound onto the center of the ATR crystal.[10][11]
-
Data Acquisition: Acquire the sample spectrum. Typically, multiple scans (e.g., 16 or 32) are averaged to improve the signal-to-noise ratio.[10] The typical spectral range is 4000 to 400 cm⁻¹.[10]
-
Cleaning: After analysis, thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft, lint-free tissue.[9]
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation
Mass spectrometry is an analytical technique that ionizes molecules and sorts the ions based on their mass-to-charge (m/z) ratio. Electron Ionization (EI) is a common "hard" ionization technique that provides both the molecular weight and valuable structural information through fragmentation.[12][13][14]
Theoretical Prediction & Interpretation: In an EI mass spectrometer, this compound is bombarded with high-energy electrons (typically 70 eV), causing it to lose an electron and form a molecular ion (M⁺•).[14][15] This molecular ion is energetically unstable and breaks apart into smaller, charged fragments.[16][17]
-
Molecular Ion Peak (M⁺•): The peak with the highest m/z value corresponds to the intact molecular ion. For this compound (C₁₄H₂₂), this peak will be at m/z = 190 . Its presence confirms the molecular weight of the compound.
-
Base Peak (Major Fragmentation): The most common fragmentation pathway for alkylbenzenes is benzylic cleavage—the breaking of the C-C bond adjacent to the aromatic ring. This is because the resulting carbocation is resonance-stabilized by the benzene ring.
-
Loss of a propyl radical (•CH₂CH₂CH₃, mass = 43) from the molecular ion results in a highly stable benzylic carbocation at m/z = 133 . This is typically the most abundant ion and therefore the base peak in the spectrum.
-
-
Other Fragments: Other smaller peaks can be observed corresponding to further fragmentation of the butyl chains (e.g., loss of an ethyl radical to give m/z = 147) or fragmentation of the aromatic ring itself (e.g., a peak at m/z = 91, characteristic of a tropylium ion, or m/z = 77 for a phenyl cation).[18]
Typical Mass Spectrometry Data Summary:
| m/z | Proposed Ion Structure | Significance |
| 190 | [C₁₄H₂₂]⁺• | Molecular Ion (M⁺•) |
| 147 | [M - C₃H₇]⁺ | Loss of a propyl group |
| 133 | [M - C₄H₉]⁺ | Base Peak , Benzylic cleavage |
| 91 | [C₇H₇]⁺ | Tropylium ion |
| 77 | [C₆H₅]⁺ | Phenyl cation |
Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)
Methodology:
-
Sample Introduction: A small amount of the liquid sample is introduced into the mass spectrometer, often via a gas chromatograph (GC-MS) for purification and controlled introduction. The sample is vaporized in a heated inlet system.
-
Ionization: In the ion source, the vaporized molecules pass through a beam of high-energy electrons (70 eV), leading to the formation of the molecular ion and subsequent fragment ions.[14][15]
-
Acceleration: The positively charged ions are accelerated by an electric field into the mass analyzer.
-
Mass Analysis: The mass analyzer (e.g., a quadrupole) separates the ions based on their mass-to-charge ratio (m/z).
-
Detection: The separated ions are detected, and their abundance is recorded, generating the mass spectrum.
Integrated Analysis and Structural Confirmation
Each spectroscopic technique provides a unique piece of the structural puzzle. It is the combination of all data that provides an unambiguous confirmation of the structure of this compound.
-
MS establishes the molecular weight (190 amu) and suggests an alkylbenzene structure through the characteristic benzylic cleavage (m/z 133).
-
IR confirms the presence of an aromatic ring and aliphatic chains, and crucially, the strong band at ~825 cm⁻¹ points specifically to a 1,4-disubstitution pattern.
-
¹³C NMR reveals exactly six unique carbon environments, confirming the molecule's high degree of symmetry.
-
¹H NMR confirms the symmetry, shows the expected number of protons in each environment via integration, and the splitting patterns (triplets, sextet, multiplet) are perfectly consistent with two n-butyl chains attached to a benzene ring.
The workflow below illustrates how these techniques are integrated for comprehensive structural elucidation.
Caption: Integrated workflow for the structural elucidation of this compound.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a robust and definitive characterization of this compound. The high symmetry of the molecule is a dominant feature that simplifies the NMR spectra, while the characteristic benzylic cleavage in MS and the out-of-plane bending in IR provide confirmatory evidence of the alkylbenzene structure and substitution pattern. The protocols and interpretive frameworks detailed in this guide serve as a reliable reference for the analysis of this and structurally related compounds.
References
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theoretical vs experimental properties of 1,4-Dibutylbenzene
An In-depth Technical Guide to the Theoretical and Experimental Properties of 1,4-Dibutylbenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound is an aromatic hydrocarbon characterized by a central benzene ring substituted with two butyl groups at the para positions. This substitution pattern significantly influences the molecule's physicochemical properties, making it a subject of interest in organic synthesis, materials science, and as a potential building block in drug development. The interplay between theoretical predictions and experimental validation is crucial for a comprehensive understanding of any chemical entity. This guide provides an in-depth analysis of this compound, contrasting its computationally predicted properties with empirically determined data. We will primarily focus on the n-butyl isomer, while also drawing comparisons with the sterically hindered tert-butyl isomer, for which extensive data is also available.
This document is structured to provide a holistic view, beginning with the foundational molecular structure, delving into a comparative analysis of theoretical and experimental data, outlining detailed experimental protocols for its synthesis and characterization, and concluding with essential safety information. The objective is to equip researchers with the fundamental knowledge and practical insights required for the effective application of this compound in their work.
Molecular Structure and Isomerism
The molecular formula for this compound is C₁₄H₂₂. The arrangement of the two butyl groups on the benzene ring leads to three possible constitutional isomers: ortho (1,2-), meta (1,3-), and para (1,4-). The para isomer, being the most symmetrical, is often the target of specific synthetic routes. Furthermore, the butyl group itself has four isomers: n-butyl, sec-butyl, isobutyl, and tert-butyl. This guide focuses on 1,4-di-n-butylbenzene and its comparison with 1,4-di-tert-butylbenzene.
Caption: Molecular structure of 1,4-di-n-butylbenzene.
Theoretical vs. Experimental Properties: A Comparative Analysis
The synergy between computational chemistry and empirical experimentation provides a powerful framework for chemical characterization. Theoretical models can predict a range of properties, offering initial insights and guiding experimental design, while experimental data serves to validate and refine these models.
Physicochemical Properties
The following table compares the computationally predicted and experimentally determined physicochemical properties of both 1,4-di-n-butylbenzene and 1,4-di-tert-butylbenzene.
| Property | 1,4-di-n-butylbenzene (Theoretical) | 1,4-di-n-butylbenzene (Experimental) | 1,4-di-tert-butylbenzene (Theoretical) | 1,4-di-tert-butylbenzene (Experimental) |
| Molecular Weight | 190.32 g/mol | 190.32 g/mol [1] | 190.32 g/mol [2] | 190.32 g/mol [3] |
| Melting Point | Joback Calculated: Not available | - | Joback Calculated: Not available | 76-78 °C[3][4] |
| Boiling Point | Joback Calculated: Not available | 246.7 °C at 760 mmHg[5] | Joback Calculated: Not available | 236 °C[3][4] |
| Density | - | 0.855 g/cm³[5] | - | 0.985 g/cm³[3][4] |
| logP (Octanol/Water) | Crippen Calculated: 4.372[6] | - | XLogP3-AA: 5.3[2] | - |
| Vapor Pressure | - | 0.0419 mmHg at 25°C[5] | - | 0.0744 mmHg at 25°C[3] |
| Refractive Index | - | 1.485[5] | 1.4955 (estimate)[3][4] | - |
The data reveals a close correlation for properties like molecular weight, which is expected. For thermodynamic properties like boiling point, the sterically bulkier tert-butyl groups in 1,4-di-tert-butylbenzene lead to a more compact, symmetrical structure, resulting in a higher melting point and lower boiling point compared to the linear chains of 1,4-di-n-butylbenzene. The difference in the octanol/water partition coefficient (logP) highlights the increased lipophilicity of the tert-butyl isomer.
Spectroscopic Properties
Spectroscopy provides a detailed fingerprint of a molecule's structure. Below is a comparison of expected (theoretical) and observed (experimental) spectroscopic data.
¹H NMR Spectroscopy
-
1,4-di-n-butylbenzene (Predicted):
-
Aromatic protons: A singlet around 7.1 ppm due to the symmetrical para-substitution.
-
Benzylic protons (-CH₂-Ar): A triplet around 2.6 ppm.
-
Methylene protons (-CH₂-): Multiplets between 1.3-1.6 ppm.
-
Terminal methyl protons (-CH₃): A triplet around 0.9 ppm.
-
-
1,4-di-tert-butylbenzene (Experimental):
¹³C NMR Spectroscopy
-
1,4-di-n-butylbenzene (Predicted):
-
Four aromatic carbon signals due to symmetry.
-
Four aliphatic carbon signals for the n-butyl chain.
-
-
1,4-di-tert-butylbenzene (Experimental):
-
Spectra are available, showing the expected limited number of signals due to the high symmetry of the molecule.[8]
-
Infrared (IR) Spectroscopy
-
Theoretical Predictions for para-disubstituted alkylbenzenes:
-
Experimental Data:
Mass Spectrometry
-
1,4-di-n-butylbenzene (Predicted):
-
Molecular Ion (M⁺): m/z = 190
-
Major fragmentation would be a benzylic cleavage to lose a propyl radical (C₃H₇), resulting in a base peak at m/z = 147.
-
-
1,4-di-tert-butylbenzene (Experimental):
Synthesis and Experimental Protocols
The most common method for synthesizing 1,4-dialkylbenzenes is the Friedel-Crafts alkylation.[12] This electrophilic aromatic substitution reaction involves the reaction of an alkyl halide or alkene with an aromatic ring in the presence of a Lewis acid catalyst.
Workflow for Friedel-Crafts Alkylation
Caption: A generalized workflow for the synthesis of this compound.
Protocol for Synthesis of 1,4-di-tert-butylbenzene
This protocol is adapted from established procedures for Friedel-Crafts alkylation.[13][14]
Materials:
-
tert-butylbenzene
-
tert-butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice/sodium chloride bath
-
10% Sodium hydroxide solution
-
Methanol for recrystallization
-
Apparatus for working under moisture-exclusion conditions
Procedure:
-
Set up a dry three-neck flask equipped with a magnetic stirrer, an internal thermometer, and a nitrogen inlet.
-
Charge the flask with tert-butylbenzene and tert-butyl chloride.
-
Cool the mixture to 0°C using an ice/salt bath.
-
Under vigorous stirring, add anhydrous aluminum chloride in small portions, maintaining the temperature at 0°C. The addition of the Lewis acid catalyst is exothermic and must be controlled.
-
After the addition is complete, allow the reaction to proceed at 0°C. The formation of the 1,4-isomer is kinetically favored and will precipitate from the reaction mixture, preventing further alkylation.[13]
-
Upon completion, the reaction is quenched by carefully adding it to ice water.
-
The organic layer is separated, washed with a dilute sodium hydroxide solution, and then with water.
-
The organic solvent is removed using a rotary evaporator.
-
The crude product is purified by recrystallization from methanol to yield pure 1,4-di-tert-butylbenzene as a white crystalline solid.[14]
Protocol for Spectroscopic Analysis
NMR Sample Preparation:
-
Dissolve 5-10 mg of the purified product in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃) in an NMR tube.
-
Ensure the solid is fully dissolved.
-
Acquire ¹H and ¹³C NMR spectra using a standard NMR spectrometer.
IR Spectroscopy (ATR):
-
Place a small amount of the solid product directly onto the crystal of an ATR-FTIR spectrometer.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹.
The Logic of Scientific Validation
The process of comparing theoretical predictions with experimental results is a cornerstone of scientific integrity. This self-validating system ensures the robustness of our understanding of a molecule's behavior.
Caption: The iterative process of theoretical prediction and experimental validation.
Safety and Handling
Based on available Safety Data Sheets (SDS), 1,4-di-tert-butylbenzene requires careful handling.[15][16][17]
-
Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and lab coats to prevent skin and eye contact.[15][16]
-
Handling: Use with adequate ventilation to minimize dust generation and accumulation. Wash hands thoroughly after handling.[15][17]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[15][16]
-
Hazards: May cause eye, skin, and respiratory tract irritation.[15] It is also classified as hazardous to the aquatic environment with long-lasting effects.[4][16]
Conclusion
This technical guide has provided a comprehensive comparison of the theoretical and experimental properties of this compound, with a particular focus on the n-butyl and tert-butyl isomers. The analysis demonstrates a strong congruence between computational predictions and empirical data, reinforcing the value of an integrated approach in chemical research. The discrepancies observed, particularly in thermodynamic properties, underscore the influence of molecular structure and intermolecular forces, which can be rationalized through established chemical principles. The detailed protocols for synthesis and analysis serve as a practical resource for researchers. Ultimately, the rigorous cycle of prediction, experimentation, and validation is indispensable for advancing our understanding and application of complex organic molecules in science and industry.
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An In-depth Technical Guide to the Health and Safety of 1,4-Dibutylbenzene
Prepared for: Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the health and safety considerations for 1,4-dibutylbenzene (CAS No. 1012-72-2), a compound utilized in various research and development applications. As its toxicological profile is not fully elucidated, a cautious and proactive approach to safety is paramount. This document synthesizes available data to inform risk assessments and safe laboratory practices.
Core Hazard Profile
This compound is a colorless to white crystalline solid. While extensive toxicological data is not available, current information indicates several key hazards that must be addressed in any handling protocol. The primary concerns are irritation to the eyes, skin, and respiratory tract, and significant environmental toxicity, particularly to aquatic life.[1][2]
GHS Classification Summary
-
Acute Aquatic Toxicity: Category 1[3]
-
Chronic Aquatic Toxicity: Category 1[3]
-
Signal Word: Warning[2]
-
Hazard Statements:
While not formally classified for human health effects due to limited data, the potential for irritation necessitates careful handling.[1]
Physicochemical Properties and Their Safety Implications
Understanding the physical properties of this compound is fundamental to developing appropriate safety protocols. Its solid nature at room temperature and relatively high boiling point influence exposure routes and control measures.
| Property | Value | Safety Implication |
| Molecular Formula | C₁₄H₂₂ | - |
| Molecular Weight | 190.32 g/mol | - |
| Appearance | Colorless - White Crystalline Solid | The primary exposure risk during handling is through the generation of dust or fine powders. |
| Melting Point | 76 - 79 °C | The compound is solid under standard laboratory conditions. |
| Boiling Point | 236 °C | Low volatility at room temperature reduces the risk of vapor inhalation during routine handling. |
| Solubility | Insoluble in water. Soluble in ethanol, benzene, carbon tetrachloride.[6][7] | Spills will not be diluted by water and may persist. This insolubility contributes to its environmental persistence. |
| Vapor Pressure | 0.0744 mmHg at 25°C | Low vapor pressure further confirms the lower risk of inhalation at ambient temperatures. |
Health Hazard Analysis
Although the toxicological properties have not been fully investigated, the available data suggests that this compound should be handled as a hazardous substance.[1]
-
Eye Contact: May cause eye irritation.[1] Direct contact with the solid or dust can lead to redness and pain.
-
Skin Contact: May cause skin irritation.[1] Prolonged or repeated contact may lead to dermatitis.
-
Inhalation: May cause respiratory tract irritation.[1] Inhalation of dust is the most likely route of respiratory exposure.
-
Ingestion: May cause irritation of the digestive tract.[1]
-
Chronic Effects: No information on chronic health effects has been found.[1] It is not classified as a carcinogen by IARC, NTP, or OSHA.
Risk Management: The Hierarchy of Controls
A systematic approach to minimizing exposure is essential. The hierarchy of controls provides a framework for implementing the most effective safety measures in descending order of preference.
Caption: Hierarchy of controls for this compound.
Safe Handling and Storage Protocols
Engineering Controls
-
Ventilation: Use with adequate ventilation to keep airborne concentrations low.[1] A certified chemical fume hood is the preferred engineering control, especially when transferring or weighing the solid, to minimize dust generation and accumulation.[1]
-
Safety Equipment: Facilities storing or utilizing this material should be equipped with an eyewash station and a safety shower.[1]
Personal Protective Equipment (PPE)
-
Eye/Face Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1]
-
Skin Protection: Wear appropriate protective gloves to prevent skin exposure.[1] Nitrile rubber gloves are a common and effective choice for incidental contact with many organic solids. Always inspect gloves before use and use proper removal technique to avoid skin contact.[4]
-
Body Protection: Wear a lab coat or other appropriate protective clothing to prevent skin exposure.[1]
-
Respiratory Protection: A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149 must be followed whenever workplace conditions warrant a respirator's use.[1] This is typically not required if handling is performed within a fume hood.
Storage
-
Store in a tightly closed container in a cool, dry, well-ventilated area away from incompatible substances.[1][4]
-
Incompatible Materials: Keep away from strong oxidizing agents.[1][8]
Emergency Procedures
Immediate and appropriate action is critical in the event of an exposure or spill.
First-Aid Measures
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical aid immediately.[1]
-
Skin Contact: Get medical aid. Flush skin with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes.[1][2]
-
Inhalation: Remove from exposure and move to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[1][2]
-
Ingestion: If the victim is conscious and alert, give 2-4 cupfuls of milk or water. Never give anything by mouth to an unconscious person. Get medical aid immediately.[1]
Accidental Release Measures: Spill Response Protocol
This protocol outlines the steps for responding to a small, contained spill of solid this compound.
-
Evacuate and Secure:
-
Alert personnel in the immediate area.
-
If the spill is large or outside of a containment area, evacuate the laboratory and contact emergency services.
-
-
Don Appropriate PPE:
-
At a minimum, wear a lab coat, safety goggles, and double nitrile gloves. If there is a risk of significant dust generation, a respirator may be necessary.
-
-
Contain the Spill:
-
Prevent the spill from spreading and ensure it does not enter drains or waterways.[4]
-
-
Clean-Up:
-
Carefully sweep up the solid material. Avoid generating dust.[1] A plastic dustpan and brush or a dedicated HEPA-filtered vacuum can be used.
-
Place the swept-up material into a suitable, clean, dry, closed container for disposal.[1][4] Label the container clearly as "Hazardous Waste: this compound".
-
-
Decontaminate the Area:
-
Wipe the spill area with a cloth dampened with a suitable solvent (e.g., ethanol), followed by soap and water.
-
-
Dispose of Waste:
-
All contaminated materials (gloves, wipes, etc.) must be placed in the hazardous waste container.
-
Dispose of the waste through a licensed disposal company, following all local, state, and federal regulations.[4]
-
Environmental Hazards and Disposal
This compound is classified as very toxic to aquatic life with long-lasting effects.[2][3][4][5]
-
Environmental Precautions: Avoid release to the environment.[2][5] Do not let the product enter drains, storm sewers, or ditches which lead to waterways.[1][4]
-
Disposal: This material and its container must be disposed of as hazardous waste.[6] Offer surplus and non-recyclable solutions to a licensed disposal company.[4]
Stability and Reactivity
-
Chemical Stability: Stable under normal temperatures and pressures.[1][8]
-
Conditions to Avoid: Incompatible materials, dust generation, and strong oxidants.[1]
-
Incompatibilities: Reactive with strong oxidizing agents.[1][8]
-
Hazardous Decomposition Products: Upon combustion, may produce carbon monoxide and carbon dioxide.[1][8]
-
Hazardous Polymerization: Has not been reported.[1]
References
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- 1,4-Di-tert-butylbenzene SDS, 1012-72-2 Safety D
- 1,4-Di-tert-butylbenzene - Safety D
- SAFETY DATA SHEET - 1,4-Di-tert-butylbenzene. Fisher Scientific.
- 1,4-Di-tert-butylbenzene Safety D
- SAFETY DATA SHEET - 1,4-Di-tert-butylbenzene. Aldrich.
- 1,4-Di-tert-butylbenzene - Risk and Safety. ChemBK.
- 1,4-Di-tert-butylbenzene Properties. ChemicalBook.
- 102590 - 1,4-Di-tert-butylbenzene - Safety D
- 1,4-Di-tert-butylbenzene | C14H22 | CID 13895. PubChem.
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Introduction: The Understated Importance of 1,4-Dibutylbenzene
An In-depth Technical Guide to the Discovery and Synthesis of 1,4-Dibutylbenzene
This compound is an aromatic hydrocarbon characterized by a central benzene ring substituted with two butyl groups at the para position. While it may not be a household name, this molecule and its isomers serve as important intermediates and building blocks in various fields of chemical synthesis.[1] Its structure, particularly the para-substitution, imparts a symmetry that influences its physical properties, such as its melting point and crystallinity, making it a useful model compound in crystallographic studies.[2] The specific isomer (n-butyl, sec-butyl, or tert-butyl) dictates its precise properties and applications, which range from solvents and polymer additives to precursors for more complex molecules.[3][4] This guide provides a comprehensive exploration of the historical and modern synthetic routes to this compound, offering field-proven insights for researchers and drug development professionals.
Part 1: Foundational Approaches and Their Mechanistic Underpinnings
The synthesis of dialkylated benzenes is rooted in the fundamental reactions of electrophilic aromatic substitution (EAS). The earliest methods, while groundbreaking, were often hampered by issues of selectivity and product purity. Understanding these classical limitations is crucial to appreciating the elegance and efficiency of modern techniques.
The Direct Approach: Friedel-Crafts Alkylation
Discovered in 1877 by Charles Friedel and James Crafts, the Friedel-Crafts alkylation was the first major pathway for forming carbon-carbon bonds on an aromatic ring.[5] This reaction remains a cornerstone of organic synthesis.
Causality and Mechanism: The core principle involves activating an alkylating agent (typically an alkyl halide or an alcohol) with a Lewis acid catalyst, such as anhydrous aluminum chloride (AlCl₃), to generate a potent electrophile—a carbocation.[6] This electrophile is then attacked by the π-electrons of the benzene ring to form a resonance-stabilized carbocation intermediate (the sigma complex), which subsequently loses a proton to restore aromaticity.[7]
Caption: High-level mechanism of Friedel-Crafts Alkylation.
Trustworthiness and Self-Validation: The Friedel-Crafts alkylation, however, is a classic example of a reaction that can be difficult to control. Its major drawbacks serve as internal checks on its suitability for a given target:
-
Carbocation Rearrangement: When using a primary alkyl halide like 1-chlorobutane to synthesize n-butylbenzene, the initially formed primary carbocation rapidly rearranges via a hydride shift to the more stable secondary carbocation. This results in the major product being sec-butylbenzene, not the desired n-butylbenzene.[5] To synthesize 1,4-di-tert-butylbenzene, one would use tert-butyl chloride, which forms a stable tertiary carbocation and does not rearrange.[6]
-
Polyalkylation: The introduction of the first alkyl group activates the benzene ring, making it more nucleophilic than the starting material.[8] Consequently, the monoalkylated product competes with benzene for the electrophile, leading to the formation of a mixture of di-, tri-, and even tetra-alkylated products.[5] While steric hindrance can favor the formation of the 1,4-disubstituted product, achieving high selectivity is challenging.[8]
-
Deactivated Rings: The reaction fails with strongly deactivated aromatic rings, such as nitrobenzene, or rings containing amino groups which coordinate with the Lewis acid catalyst.[7]
The Strategic Workaround: Acylation-Reduction Pathway
To overcome the inherent limitations of direct alkylation, chemists developed a robust, two-step alternative: Friedel-Crafts acylation followed by a reduction of the resulting ketone. This indirect route provides superior control and is the preferred classical method for synthesizing straight-chain alkylbenzenes like 1,4-di-n-butylbenzene.[9]
Step A: Friedel-Crafts Acylation
This reaction involves an acyl chloride (e.g., butanoyl chloride) or anhydride with a Lewis acid catalyst to form an aryl ketone.[10]
Causality and Mechanism: The electrophile in this case is a resonance-stabilized acylium ion. This ion is not susceptible to rearrangement, which is a critical advantage for synthesizing straight-chain alkylbenzenes.[7]
Caption: Mechanism of Friedel-Crafts Acylation.
Trustworthiness and Control: The acylation reaction offers a self-validating system. The acyl group attached to the ring is electron-withdrawing, which deactivates the ring towards further electrophilic attack.[10] This deactivation effectively prevents the poly-substitution reactions that plague Friedel-Crafts alkylation, allowing for the clean synthesis of the mono- or di-acylated product.[7][11] The para isomer is typically the major product.
Step B: Carbonyl Group Reduction
Once the 1,4-dibutanoylbenzene is formed, the carbonyl groups (C=O) are reduced to methylene groups (CH₂) to yield the final 1,4-di-n-butylbenzene. Two classical methods are available, their selection depending on the substrate's sensitivity to acid or base.
-
Clemmensen Reduction: This method utilizes zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[12][13] It is highly effective for aryl-alkyl ketones but is performed under harsh acidic conditions, making it unsuitable for acid-sensitive molecules.[14][15]
-
Wolff-Kishner Reduction: This reaction employs hydrazine (N₂H₄) and a strong base (like KOH or potassium tert-butoxide) at high temperatures (180-200 °C), often in a high-boiling solvent like diethylene glycol.[9][16] The driving force is the irreversible formation of nitrogen gas.[17] This method is ideal for substrates that are unstable in strong acid.[18] Modifications, such as the Huang-Minlon modification, allow for a one-pot procedure with improved yields.[18][19]
Caption: Workflow for the Acylation-Reduction Pathway.
Other Historical Methods
While less common for this specific target, other classical reactions are part of the historical toolkit for forming alkyl-aryl C-C bonds.
-
Wurtz-Fittig Reaction: Developed in the 1860s, this reaction couples an aryl halide with an alkyl halide using sodium metal.[20][21] For example, 1,4-dibromobenzene could react with n-butyl bromide and sodium. However, the reaction is plagued by side products from the homocoupling of both halides (forming biphenyl and octane) and is generally low-yielding for asymmetric products, limiting its practical utility.[22][23]
Part 2: The Modern Era: Shape-Selective Catalysis with Zeolites
The industrial-scale synthesis of specific dialkylbenzene isomers, like this compound, has been revolutionized by the use of solid-acid catalysts, particularly zeolites. This approach addresses the selectivity and waste-disposal issues of classical methods.
Expertise and Causality: Zeolites are crystalline, microporous aluminosilicates with a well-defined three-dimensional pore structure.[24] The dimensions of these pores are on the molecular scale (3-10 Å). This unique architecture is the basis for shape-selective catalysis .[25]
The catalytic activity stems from Brønsted acid sites within the zeolite framework. The reaction proceeds via alkylation of benzene with an olefin (e.g., 1-butene) or an alcohol (e.g., butanol). The key insight is that the zeolite's pores can sterically control which isomers are formed or, more commonly, which isomers can diffuse out of the catalyst structure.
For the synthesis of this compound, a medium-pore zeolite like ZSM-5 or a large-pore zeolite like Beta or Y is often employed.[26] The linear para isomer has a smaller kinetic diameter than the bulkier meta and ortho isomers. The zeolite channels are sized such that the para isomer can readily diffuse out of the pores, while the other isomers are either too large to form within the confined space of the pores or cannot easily exit.[25] This preferential diffusion shifts the equilibrium towards the desired 1,4-disubstituted product.
Advantages of Zeolite Catalysis:
-
High Para-Selectivity: Achieves >90% selectivity for the 1,4-isomer, which is difficult with traditional methods.
-
Catalyst Reusability: As a solid heterogeneous catalyst, it can be easily separated from the reaction mixture and regenerated.[27]
-
Environmental Benefits: Eliminates the need for corrosive and difficult-to-dispose-of Lewis acids like AlCl₃.
Part 3: Data Summary and Experimental Protocols
Data Presentation
Table 1: Comparison of Core Synthetic Methodologies
| Method | Reagents & Catalysts | Key Advantages | Core Limitations |
|---|---|---|---|
| Friedel-Crafts Alkylation | Benzene, Butyl Halide/Butanol, AlCl₃/H₂SO₄ | Single-step, direct C-C bond formation. | Poor selectivity (polyalkylation), carbocation rearrangements, catalyst waste.[5] |
| Acylation-Reduction | Benzene, Butanoyl Chloride, AlCl₃; then Zn(Hg)/HCl or H₂NNH₂/KOH | Excellent control, no rearrangements, clean product.[9] | Two-step process, requires stoichiometric reagents, harsh reduction conditions. |
| Wurtz-Fittig Reaction | Aryl Halide, Alkyl Halide, Sodium Metal | Historical significance for C-C coupling. | Low yields, significant side products, limited practical use.[21] |
| Zeolite-based Alkylation | Benzene, Butene/Butanol, Solid Acid Zeolite Catalyst | High para-selectivity, reusable catalyst, environmentally cleaner.[25] | Requires specialized catalysts and process conditions. |
Experimental Protocols
Protocol 1: Synthesis of 1,4-di-tert-butylbenzene via Friedel-Crafts Alkylation [6][28] (This protocol is illustrative for the tert-butyl isomer to avoid rearrangement issues.)
-
Apparatus Setup: Assemble a flask equipped with a magnetic stirrer and a reflux condenser. The reaction should be performed in a fume hood as HCl gas is evolved.
-
Reagent Charging: To the flask, add benzene (excess) and tert-butyl chloride. Cool the mixture in an ice bath.
-
Catalyst Addition: Weigh anhydrous aluminum chloride (AlCl₃) quickly to minimize exposure to atmospheric moisture. Add the AlCl₃ to the chilled reaction mixture in small portions over 10-15 minutes to control the exothermic reaction.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for 15 minutes, then remove the bath and allow it to stir at room temperature for an additional 30 minutes.
-
Workup: Slowly pour the reaction mixture over crushed ice to quench the reaction and decompose the aluminum chloride complex. Separate the organic layer using a separatory funnel.
-
Purification: Wash the organic layer with dilute HCl, followed by water, and finally a sodium bicarbonate solution to neutralize any remaining acid. Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and remove the solvent by rotary evaporation. The crude product can be purified by recrystallization from methanol or ethanol.
Protocol 2: Synthesis of 1,4-di-n-butylbenzene via Acylation-Reduction
Part A: Friedel-Crafts Acylation of Benzene [10]
-
Setup: In a fume hood, equip a round-bottom flask with a stirrer, reflux condenser, and an addition funnel.
-
Reagents: Suspend anhydrous AlCl₃ in an excess of benzene.
-
Addition: Add butanoyl chloride dropwise from the addition funnel to the benzene suspension while stirring. An exothermic reaction will occur, evolving HCl gas. Maintain the temperature as needed with a water bath.
-
Reaction: After the addition is complete, heat the mixture under reflux for 1-2 hours to drive the reaction to completion (formation of 1,4-dibutanoylbenzene).
-
Workup: Cool the mixture and quench by carefully pouring it onto a mixture of crushed ice and concentrated HCl.
-
Isolation: Separate the organic layer. Wash sequentially with water, 5% NaOH solution, and again with water. Dry over anhydrous Na₂SO₄, filter, and remove the benzene via distillation. The resulting diketone can be purified by crystallization or used directly in the next step.
Part B: Wolff-Kishner Reduction of 1,4-Dibutanoylbenzene [16][18]
-
Setup: Place the 1,4-dibutanoylbenzene, potassium hydroxide (KOH), and a high-boiling solvent (e.g., diethylene glycol) into a round-bottom flask fitted with a reflux condenser.
-
Hydrazine Addition: Add hydrazine hydrate to the mixture.
-
Hydrazone Formation: Heat the mixture to ~120-140 °C for 1-2 hours to allow for the formation of the hydrazone. Water and excess hydrazine may be distilled off during this period.
-
Decomposition: Increase the temperature to 190-200 °C. The hydrazone will decompose with the evolution of nitrogen gas to form the alkane. Maintain this temperature until gas evolution ceases (2-4 hours).
-
Workup: Cool the reaction mixture, add water, and extract the product with a suitable solvent like diethyl ether or hexane.
-
Purification: Wash the organic extracts with dilute HCl and then water. Dry the organic layer, remove the solvent, and purify the resulting 1,4-di-n-butylbenzene by vacuum distillation.
Conclusion
The synthetic history of this compound is a microcosm of the evolution of organic chemistry itself. From the powerful but often unruly Friedel-Crafts alkylations to the highly controlled and elegant acylation-reduction sequence, chemists have continually refined their ability to construct specific molecular architectures. The modern advent of shape-selective zeolite catalysis represents a paradigm shift, prioritizing not only efficiency and selectivity but also environmental sustainability. For the modern researcher, a deep understanding of this historical progression—from brute force to finessed control—provides an invaluable strategic framework for tackling synthetic challenges in drug development and materials science.
References
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- Clark, J. (2015). The Reaction of Acyl Chlorides with Benzene.
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- Pierce, K. (2018). Friedel-Crafts Alkylation of 1,4 dimethoxybenzene by tert-butyl alcohol. YouTube.
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- Vedantu. (n.d.). Wurtz-Fittig Reaction: Mechanism, Equation & Examples Explained.
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- Wikipedia. (n.d.). Wurtz–Fittig reaction.
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- Scilit. (2006). Shape selective synthesis of long-chain linear alkyl benzene (LAB) with AlMCM-41/Beta zeolite composite catalyst.
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- Annamalai University. (n.d.). CLEMMENSEN REDUCTION.
- Pharmaguideline. (n.d.). Wolff Kishner Reduction.
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- N. Y. Chen & W. E. Garwood. (1986). Catalysis by shape selective zeolites-science and technology. Catalysis Reviews.
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- Vispute, T. P., et al. (2011). Investigation into the shape selectivity of zeolite catalysts for biomass conversion. Journal of Catalysis.
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- Schlatter, M. J. (1941). THE TERTIARYBUTYLBENZENES: I. ALKYLATION OF 1,4-DI-t-BUTYLBENZENE WITH t-BUTYL CHLORIDE. Journal of the American Chemical Society.
- Banerjee, A. K., et al. (2024). The Clemmensen Reduction. Organic and Medicinal Chemistry International Journal.
- Google Patents. (2003). US20030125586A1 - Process for preparing alkylated dihydroxybenzene.
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isomers of dibutylbenzene and their properties
An In-depth Technical Guide to the Isomers of Dibutylbenzene: Synthesis, Properties, and Applications
Abstract
This technical guide offers a comprehensive examination of the isomers of dibutylbenzene, with a particular focus on di-sec-butylbenzene and di-tert-butylbenzene. It delves into the structural nuances of the ortho (1,2-), meta (1,3-), and para (1,4-) isomers and their profound impact on physicochemical properties. The guide provides a detailed mechanistic overview of their synthesis, primarily through the Friedel-Crafts alkylation reaction, and outlines the critical factors that govern isomer distribution. Furthermore, it presents detailed experimental protocols for synthesis and separation, alongside a thorough discussion of spectroscopic characterization techniques. Finally, the guide explores the current and potential applications of these isomers in various industrial and research settings, including their use as antioxidants and as intermediates in the synthesis of more complex molecules. This document is intended for researchers, scientists, and professionals in drug development and materials science who are interested in the synthesis, properties, and applications of alkylated aromatic compounds.
Introduction to Dibutylbenzene Isomerism
Dibutylbenzenes are a class of aromatic hydrocarbons characterized by a benzene ring substituted with two butyl groups. The complexity of this class of compounds arises from two main sources of isomerism: the constitutional isomerism of the butyl group itself (n-butyl, sec-butyl, tert-butyl, and isobutyl) and the positional isomerism of these groups on the benzene ring (ortho, meta, and para). This dual isomerism leads to a wide variety of dibutylbenzene structures, each with a unique set of physical and chemical properties.
The arrangement of the two butyl groups on the benzene ring significantly influences the molecule's symmetry, steric hindrance, and electronic effects.[1] These factors, in turn, dictate properties such as melting point, boiling point, and reactivity in subsequent chemical transformations.[2] For instance, the more symmetrical para isomers often have higher melting points compared to their less symmetrical ortho and meta counterparts.[2]
This guide will focus primarily on the di-sec-butylbenzene and di-tert-butylbenzene isomers due to their greater industrial relevance and the larger body of available scientific literature. Understanding the distinct characteristics of each isomer is crucial for their targeted synthesis and application in fields ranging from lubricant technology to the development of novel organic materials.[1][3]
Isomers of Dibutylbenzene and their Physicochemical Properties
The spatial arrangement of the butyl groups is a key determinant of the physical properties of dibutylbenzene isomers. The differences in steric hindrance and molecular symmetry between the ortho, meta, and para isomers lead to distinct boiling points, melting points, and densities.
Di-sec-butylbenzene Isomers
Di(sec-butyl)benzenes feature two butan-2-yl groups attached to the benzene ring. The positional isomerism significantly influences their physical properties and potential applications, such as their use as antioxidants.[1] The steric hindrance is most pronounced in the ortho-isomer, which can affect the accessibility of the benzylic hydrogens involved in radical scavenging.[1] The para-isomer possesses the highest degree of symmetry, which can influence its packing in the solid state and its interactions with other molecules.[1]
Caption: Structures of the ortho, meta, and para isomers of di-sec-butylbenzene.
Table 1: Physical Properties of di-sec-butylbenzene Isomers
| Property | 1,2-di(butan-2-yl)benzene | 1,3-di(butan-2-yl)benzene | 1,4-di(butan-2-yl)benzene |
| Molecular Formula | C₁₄H₂₂ | C₁₄H₂₂ | C₁₄H₂₂ |
| Molecular Weight | 190.33 g/mol | 190.33 g/mol | 190.33 g/mol [1] |
| Boiling Point | Not available | Not available | 246.7 °C at 760 mmHg[1] |
| Melting Point | Not available | Not available | -58 °C[4] |
| Density | Not available | Not available | 0.855 g/cm³[1] |
| Refractive Index | Not available | Not available | 1.488[4] |
| Note: Experimental data for the 1,2- and 1,3- isomers are limited in publicly available literature.[1] |
Di-tert-butylbenzene Isomers
The di-tert-butylbenzene isomers are characterized by the presence of two bulky tert-butyl groups on the benzene ring. This significant steric bulk influences their chemical reactivity and physical properties. The 1,4-isomer is a symmetrical solid, while the 1,3-isomer is a liquid at room temperature.[5][6]
Caption: Structures of the ortho, meta, and para isomers of di-tert-butylbenzene.
Table 2: Physical Properties of di-tert-butylbenzene Isomers
| Property | 1,2-di-tert-butylbenzene | 1,3-di-tert-butylbenzene | 1,4-di-tert-butylbenzene |
| Molecular Formula | C₁₄H₂₂[7] | C₁₄H₂₂[5] | C₁₄H₂₂[3] |
| Molecular Weight | 190.32 g/mol [7] | 190.32 g/mol [5] | 190.33 g/mol [3] |
| Boiling Point | Not available | 106-107 °C at 18 mmHg[5] | 236 °C[3] |
| Melting Point | Not available | 10-11 °C[5] | 75-79 °C[3] |
| Density | Not available | 0.859 g/mL at 25 °C[5] | 0.985 g/cm³[3] |
| Refractive Index | Not available | n20/D 1.488[5] | Not available |
Synthesis of Dibutylbenzene Isomers
The Friedel-Crafts Alkylation Reaction: A Mechanistic Overview
The most common method for synthesizing dibutylbenzene isomers is the Friedel-Crafts alkylation of benzene.[8] This electrophilic aromatic substitution reaction involves the reaction of benzene with an alkylating agent, such as an alcohol or an alkyl halide, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).[1][9] The catalyst activates the alkylating agent to form a carbocation or a polarized complex, which then acts as the electrophile and attacks the electron-rich benzene ring.
The reaction typically produces a mixture of mono-, di-, and poly-substituted products, along with a mixture of the ortho, meta, and para isomers of the disubstituted product.[2]
Caption: Generalized mechanism of Friedel-Crafts alkylation for the synthesis of dibutylbenzenes.
Factors Influencing Isomer Distribution
The ratio of ortho, meta, and para isomers in the product mixture is influenced by several factors:
-
Steric Hindrance: The bulky nature of the butyl groups, particularly the tert-butyl group, sterically hinders substitution at the ortho position. This often leads to a lower yield of the 1,2-isomer.[1]
-
Thermodynamic vs. Kinetic Control: The 1,4-di-tert-butylbenzene is often the major product under conditions of kinetic control, as it crystallizes out of the reaction mixture, preventing further alkylation or isomerization.[10] The 1,3,5-tri-tert-butylbenzene is the thermodynamically most stable product.[10]
-
Reaction Conditions: Temperature, reaction time, and the choice of catalyst can all affect the isomer distribution.
Experimental Protocol: Synthesis of 1,4-Di-tert-butylbenzene
This protocol is adapted from established procedures for the Friedel-Crafts alkylation of benzene.[9][10]
Materials:
-
Benzene
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Methanol (for recrystallization)
-
Ice
-
Aqueous sodium hydroxide solution (10%)
-
Anhydrous potassium carbonate
Equipment:
-
Three-neck round-bottom flask
-
Magnetic stirrer and stir bar
-
Internal thermometer
-
Drying tube
-
Separatory funnel
-
Rotary evaporator
-
Recrystallization apparatus
Procedure:
-
Set up a dry 100 mL three-neck flask with a magnetic stir bar, an internal thermometer, and a drying tube.
-
Add 1.34 g (1.54 mL) of tert-butylbenzene and 1.85 g (2.10 mL) of tert-butyl chloride to the flask.[10]
-
Cool the mixture to 0°C in an ice/salt bath.
-
Under vigorous stirring, add 200 mg of anhydrous aluminum chloride in small portions.
-
Maintain the temperature at 0°C and stir for 30 minutes. A solid, light-yellow reaction mixture should form.[10]
-
Remove the cooling bath and immediately begin the work-up procedure.
-
Carefully add ice to the reaction mixture to quench the reaction.
-
Transfer the mixture to a separatory funnel and extract the organic layer.
-
Wash the organic layer with 10% aqueous sodium hydroxide solution, followed by water.
-
Dry the organic layer over anhydrous potassium carbonate.
-
Filter the solution and remove the solvent using a rotary evaporator.
-
Recrystallize the crude product from methanol to obtain pure 1,4-di-tert-butylbenzene as white crystals.[9][11]
Safety Precautions: Benzene is a known carcinogen and should be handled in a well-ventilated fume hood. Aluminum chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) should be worn at all times.
Separation and Characterization of Dibutylbenzene Isomers
Separation Techniques
The separation of dibutylbenzene isomers from the reaction mixture is a critical step. Common techniques include:
-
Crystallization: The para-isomer, being more symmetrical, often has a significantly higher melting point and lower solubility than the ortho and meta isomers, allowing for its separation by crystallization.[10][11]
-
Column Chromatography: The isomers can be separated based on their differing polarities using column chromatography with a non-polar stationary phase like silica gel and a non-polar eluent such as hexane.[2] Generally, the least polar para isomer elutes first, followed by the meta and then the ortho isomer.[2]
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Unlocking the Untapped Potential of 1,4-Dibutylbenzene: A Technical Guide for Advanced Research
Abstract: 1,4-Dibutylbenzene, a seemingly unassuming dialkylated aromatic hydrocarbon, offers a surprisingly fertile yet largely unexplored landscape for pioneering research. This technical guide aims to move beyond its conventional industrial applications, illuminating promising and innovative research avenues for researchers, scientists, and professionals in drug development. We will navigate through advanced synthetic strategies that offer precision and control, delve into its prospective role as a versatile molecular scaffold in medicinal chemistry, and explore its potential in the dynamic field of organic electronics. This document is designed to be a catalyst for discovery, providing not only a robust theoretical framework but also actionable, detailed experimental protocols to spearhead the next generation of research centered on this adaptable molecule.
Part 1: Advancing the Synthesis of this compound with Modern Methodologies
The conventional synthesis of this compound via Friedel-Crafts alkylation of benzene, while historically significant, is often hampered by a lack of regioselectivity, leading to isomeric mixtures and polyalkylation byproducts. Contemporary organic synthesis provides a toolkit of more sophisticated and efficient methods to overcome these challenges, enabling precise control over the molecular architecture.
Regiocontrolled Synthesis via Cross-Coupling Reactions
Modern palladium-catalyzed cross-coupling reactions stand out as a superior strategy for the regioselective synthesis of this compound, offering unparalleled control over the final product's structure.
Experimental Protocol: Suzuki-Miyaura Cross-Coupling for the Synthesis of this compound
This protocol details a two-step sequence commencing with 1,4-dibromobenzene.
Step 1: Synthesis of n-Butylboronic Pinacol Ester
-
Under an inert argon atmosphere, dissolve pinacolborane (1.0 equivalent) in anhydrous tetrahydrofuran (THF) in a flame-dried, two-necked round-bottom flask.
-
Cool the solution to -78°C using a dry ice/acetone bath.
-
Add n-butyllithium (1.1 equivalents) dropwise to the cooled solution.
-
Allow the reaction mixture to gradually warm to room temperature and stir for a period of 4 hours.
-
Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.
-
Perform a liquid-liquid extraction with diethyl ether (3 x 50 mL).
-
Combine the organic extracts and dry over anhydrous magnesium sulfate.
-
Filter the solution and concentrate under reduced pressure to obtain the crude n-butylboronic pinacol ester, which can often be used in the next step without further purification.
Step 2: Palladium-Catalyzed Suzuki-Miyaura Coupling
-
In a Schlenk flask, combine 1,4-dibromobenzene (1.0 equivalent), n-butylboronic pinacol ester (2.2 equivalents), palladium(II) acetate (Pd(OAc)₂, 0.02 equivalents), SPhos (0.04 equivalents), and potassium phosphate (K₃PO₄, 3.0 equivalents).
-
Evacuate the flask and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add anhydrous toluene to the flask and degas the resulting solution by bubbling with argon for 15 minutes.
-
Heat the reaction mixture to 100°C and maintain vigorous stirring for 12 hours.
-
Monitor the reaction's progress using thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to ambient temperature, dilute with ethyl acetate, and wash sequentially with water and brine.
-
Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product via column chromatography on silica gel, eluting with hexane, to yield pure this compound.
Causality Behind Experimental Choices:
-
Palladium(II) acetate and SPhos: This catalytic system is renowned for its high efficiency in coupling sterically demanding substrates, ensuring high yields and minimizing side reactions.
-
Potassium phosphate: A robust base is essential to facilitate the transmetalation step, a critical stage in the Suzuki-Miyaura catalytic cycle.
-
Anhydrous and Degassed Conditions: The palladium catalyst's sensitivity to oxygen and moisture necessitates an inert atmosphere to prevent catalyst deactivation and ensure reproducible results.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Part 2: this compound as a Foundational Scaffold in Medicinal Chemistry
The hydrophobic and structurally well-defined core of this compound makes it a highly attractive starting point for the rational design of novel therapeutic agents. The butyl side chains can be strategically functionalized to introduce a variety of pharmacophores, while the central benzene ring provides a rigid framework for their spatial orientation.
Investigating Novel Analgesic Compounds
The structural motif of a central aromatic ring flanked by two alkyl chains is a recurring feature in some non-steroidal anti-inflammatory drugs (NSAIDs). The introduction of carboxylic acid moieties or other acidic functional groups onto the butyl chains or the aromatic ring of this compound could pave the way for a new class of NSAID candidates.
Research Workflow: From a Core Scaffold to a Potential Drug Candidate
Caption: A streamlined workflow for the development of drug candidates.
Proposed Experimental Protocol: Selective Oxidation of Butyl Chains
-
In a round-bottom flask, dissolve this compound (1.0 equivalent) in a solvent mixture of acetonitrile, carbon tetrachloride, and water (in a 1:1:1.5 ratio).
-
To this biphasic solution, add sodium periodate (NaIO₄, 4.0 equivalents) and a catalytic amount of ruthenium(III) chloride hydrate (RuCl₃·xH₂O, 0.02 equivalents).
-
Stir the mixture vigorously at room temperature for 24 hours to ensure efficient phase transfer catalysis.
-
Monitor the reaction for the consumption of the starting material by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Separate the organic and aqueous layers. Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine all organic fractions, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the resulting dicarboxylic acid by recrystallization from a suitable solvent system (e.g., ethanol/water).
Trustworthiness of the Protocol: This protocol employs the robust and well-documented Sharpless oxidation conditions, known for their efficacy in converting alkyl chains to carboxylic acids.[1][2] The use of a phase-transfer catalyst, RuCl₃, is pivotal for the reaction to proceed effectively in the biphasic medium.
Designing Novel Antifungal Agents
The lipophilic character of the this compound core can be leveraged to design molecules with enhanced penetration of the lipid-rich cell membranes of fungal pathogens. The strategic attachment of known antifungal pharmacophores to this scaffold could lead to the discovery of new and effective antifungal compounds.
Part 3: Exploring this compound in the Realm of Organic Electronics
The delocalized π-electron system of the benzene ring in this compound serves as a fundamental building block for the development of novel organic electronic materials. The butyl chains play a crucial role in tuning the solubility and film-forming characteristics of the resulting polymers and small molecules.
Synthesizing Conjugated Polymers for Organic Photovoltaics (OPVs)
By introducing polymerizable functionalities onto the this compound core, it can be utilized as a monomer for the synthesis of conjugated polymers. The presence of the butyl chains enhances the solubility of these polymers, a critical parameter for solution-processable organic photovoltaic devices.
Data Presentation: A Comparative Overview of Polymer Properties
| Monomer Precursor | Polymerization Method | Estimated Molecular Weight (kDa) | Predicted Solubility (in Toluene) |
| 1,4-Divinyl-2,5-dibutylbenzene | ADMET Polymerization | 20-30 | High |
| 2,5-Dibromo-1,4-dibutylbenzene | Stille Coupling | 25-40 | Moderate to High |
| 1,4-Diethynyl-2,5-dibutylbenzene | Sonogashira Coupling | 15-25 | High |
Experimental Protocol: Stille Coupling Polymerization
-
In a flame-dried Schlenk tube under an argon atmosphere, combine 2,5-dibromo-1,4-dibutylbenzene (1.0 equivalent), the desired distannane comonomer (e.g., 2,5-bis(trimethylstannyl)thiophene, 1.0 equivalent), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 equivalents), and tri(o-tolyl)phosphine (P(o-tol)₃, 0.04 equivalents).
-
Subject the reaction vessel to three cycles of evacuation and backfilling with argon.
-
Add anhydrous and degassed chlorobenzene via syringe.
-
Immerse the Schlenk tube in a preheated oil bath at 110°C and stir for 48 hours.
-
Precipitate the polymer by slowly adding the cooled reaction mixture to a large volume of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, and wash thoroughly with methanol and acetone to remove residual monomers and catalyst.
-
Further purify the polymer by Soxhlet extraction with methanol, acetone, and hexane to eliminate oligomeric species and catalyst residues.
-
Dry the final conjugated polymer product under high vacuum.
Authoritative Grounding: The principles and general methodologies for Stille coupling polymerization are extensively detailed in the scientific literature. For a comprehensive understanding, refer to "Metal-Catalyzed Cross-Coupling Reactions" by de Meijere and Diederich.
Conclusion and Future Perspectives
This compound, a molecule often perceived as a simple industrial chemical, harbors significant and largely unexplored potential for groundbreaking scientific research. The judicious application of contemporary synthetic methodologies can unlock a vast and diverse chemical space for the creation of novel materials and potential therapeutics. The research avenues delineated in this guide represent a launchpad for innovation. It is our aspiration that this document will encourage the scientific community to look beyond the conventional and harness the rich and varied scientific opportunities encapsulated within the structure of this compound.
References
- Ishii, Y., et al. (2000). A practical catalytic method to convert alkylbenzenes into the corresponding carboxylic acids under atmospheric dioxygen at ambient temperature using a combined catalytic system consisting of N-hydroxyphthalimide (NHPI) and Co(OAc)₂. The Journal of Organic Chemistry, 65(20), 6644-6649.
- Oxidation of benzylic C-H bonds of alkyl benzene for the synthesis of corresponding carbonyl compounds is a very important reaction for both commercial manufacturing and basic research. This paper reviews various kinds of catalysts involved in the oxidation of alkyl aromatic and their activity in various conditions and probable mechanism of action where applicable.
- Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457-2483.
- Stille, J. K. (1986). The Palladium-Catalyzed Cross-Coupling Reactions of Organotin Reagents with Organic Electrophiles. Angewandte Chemie International Edition in English, 25(6), 508-524.
- de Meijere, A., & Diederich, F. (Eds.). (2004). Metal-Catalyzed Cross-Coupling Reactions. Wiley-VCH.
- Cheng, Y. J., Yang, S. H., & Hsu, C. S. (2009). Synthesis of conjugated polymers for organic solar cell applications. Chemical reviews, 109(11), 5868-5923.
- Privileged Scaffolds for Library Design and Drug Discovery. (2011). PMC. [Link]
- Uncommon building blocks in liquid crystals. (2024). White Rose Research Online. [Link]
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Methodological & Application
Application Notes and Protocols for the Synthesis of 1,4-Dibutylbenzene via Friedel-Crafts Alkylation
Abstract
This comprehensive technical guide provides an in-depth exploration of the synthesis of 1,4-dibutylbenzene through the Friedel-Crafts alkylation of benzene with 1-chlorobutane, catalyzed by aluminum chloride. This document is tailored for researchers, scientists, and professionals in drug development and organic synthesis. It elucidates the underlying electrophilic aromatic substitution mechanism, addresses the critical challenges of carbocation rearrangement and polyalkylation, and offers a detailed, field-proven experimental protocol. Furthermore, this guide outlines strategies to influence regioselectivity towards the desired para-isomer, and details the necessary safety precautions, purification techniques, and characterization methods.
Introduction: The Significance of Friedel-Crafts Alkylation
The Friedel-Crafts reaction, a cornerstone of organic chemistry since its discovery by Charles Friedel and James Crafts in 1877, remains a pivotal method for forging carbon-carbon bonds on aromatic rings.[1] This electrophilic aromatic substitution (EAS) reaction is instrumental in the synthesis of a vast array of alkylated and acylated aromatic compounds, which are fundamental building blocks in the pharmaceutical, materials science, and fine chemical industries.[1] The alkylation variant, which will be the focus of this guide, involves the introduction of an alkyl group onto an aromatic nucleus, typically by reacting an alkyl halide with an aromatic compound in the presence of a potent Lewis acid catalyst.[2]
This application note will specifically detail the synthesis of this compound, a dialkylated arene with applications as a solvent and an intermediate in the manufacturing of various organic compounds.[3] The seemingly straightforward reaction of benzene with 1-chlorobutane presents several mechanistic nuances and practical challenges that this guide will thoroughly address.
The Mechanistic Pathway: A Step-by-Step Elucidation
The synthesis of this compound via Friedel-Crafts alkylation proceeds through a multi-step electrophilic aromatic substitution mechanism. A comprehensive understanding of this pathway is paramount for optimizing reaction conditions and predicting potential side products.
Generation of the Electrophile and the Inevitable Carbocation Rearrangement
The reaction is initiated by the interaction of the alkylating agent, 1-chlorobutane, with the Lewis acid catalyst, aluminum chloride (AlCl₃). The highly electron-deficient aluminum atom in AlCl₃ abstracts the chloride from 1-chlorobutane, endeavoring to form a primary butyl carbocation.[4] However, primary carbocations are notoriously unstable.[5] Consequently, the nascent primary carbocation undergoes a rapid 1,2-hydride shift to form the more stable secondary butyl (sec-butyl) carbocation.[6][7] This rearrangement is a critical consideration, as it dictates that the predominant alkyl group substituted onto the benzene ring will be the sec-butyl group, not the n-butyl group.[6][7]
Electrophilic Attack and Formation of the Sigma Complex
The electron-rich π system of the benzene ring acts as a nucleophile, attacking the electrophilic sec-butyl carbocation. This attack results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[3] In this step, the aromaticity of the benzene ring is temporarily disrupted.
Re-aromatization and Catalyst Regeneration
A weak base, typically the tetrachloroaluminate ion (AlCl₄⁻) formed in the initial step, abstracts a proton from the carbon atom bearing the newly attached sec-butyl group.[3] This deprotonation restores the aromaticity of the ring, yielding sec-butylbenzene and regenerating the aluminum chloride catalyst, along with the formation of hydrochloric acid (HCl) as a byproduct.[3]
The Second Alkylation: Towards this compound
The initial product, sec-butylbenzene, is more reactive than benzene itself because the alkyl group is an electron-donating group, which activates the ring towards further electrophilic substitution.[1] This heightened reactivity makes polyalkylation a common challenge in Friedel-Crafts reactions.[1] The second sec-butyl group will be directed to the ortho and para positions. Due to steric hindrance from the bulky sec-butyl group, the para-substituted product, 1,4-di-sec-butylbenzene, is generally favored over the ortho-isomer.
Experimental Protocol
Safety Precautions: This procedure must be conducted in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves, must be worn at all times. Benzene is a known carcinogen and is highly flammable.[8][9][10][11][12] 1-Chlorobutane is a highly flammable liquid and vapor.[13][14][15] Anhydrous aluminum chloride reacts violently with water and is corrosive.[16][17][18][19]
Materials and Equipment
| Reagent/Equipment | Specifications |
| Benzene | Anhydrous, ≥99.5% |
| 1-Chlorobutane | ≥99% |
| Aluminum Chloride | Anhydrous, powder |
| Diethyl Ether | Anhydrous |
| 5% Sodium Bicarbonate | Aqueous solution |
| Anhydrous Magnesium Sulfate | - |
| Round-bottom flask | Three-necked, 250 mL |
| Dropping funnel | - |
| Reflux condenser | With a drying tube (e.g., filled with CaCl₂) |
| Magnetic stirrer | With heating mantle |
| Separatory funnel | - |
| Rotary evaporator | - |
| Ice bath | - |
Reaction Setup and Procedure
-
Reaction Assembly: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stir bar, a reflux condenser fitted with a drying tube, and a dropping funnel.
-
Initial Charging: Charge the flask with benzene. To favor dialkylation, a molar excess of the alkylating agent will be used. For a representative synthesis, use approximately 0.2 moles of benzene.
-
Cooling: Cool the flask in an ice bath to 0-5 °C with continuous stirring.
-
Catalyst Addition: Cautiously add anhydrous aluminum chloride (approximately 0.1 moles) to the cooled benzene in small portions. Note: Aluminum chloride is highly hygroscopic and reacts exothermically with any moisture.
-
Addition of Alkylating Agent: Place 1-chlorobutane (approximately 0.4 moles) in the dropping funnel and add it dropwise to the stirred benzene-AlCl₃ mixture over a period of 30-45 minutes, maintaining the reaction temperature between 0-5 °C.
-
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Continue stirring for an additional 1-2 hours. The reaction mixture will likely become dark and viscous, and HCl gas will be evolved.
-
Quenching: Carefully quench the reaction by slowly pouring the mixture over crushed ice in a large beaker. This should be done in the fume hood as a significant amount of HCl gas will be released.
-
Workup:
-
Transfer the mixture to a separatory funnel.
-
Separate the organic layer.
-
Wash the organic layer sequentially with cold water, 5% sodium bicarbonate solution (to neutralize any remaining acid), and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate.
-
Filter to remove the drying agent.
-
-
Purification:
-
Remove the low-boiling solvent (diethyl ether, if used for extraction) and any unreacted benzene using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to isolate the this compound isomer.
-
Challenges and Optimization Strategies
Polyalkylation
As previously mentioned, the alkylated product is more reactive than the starting material, leading to polyalkylation.[1] To favor the desired dialkylated product over mono- or tri-alkylated species, the stoichiometry of the reactants can be adjusted. Using a molar excess of the alkylating agent (1-chlorobutane) relative to benzene will drive the reaction towards disubstitution.
Isomer Control (Regioselectivity)
The sec-butyl group is an ortho-, para-director. To maximize the yield of the 1,4-isomer, steric hindrance is the primary influencing factor.[2] Running the reaction at lower temperatures can sometimes enhance para-selectivity by favoring the thermodynamically more stable product.
Carbocation Rearrangement
The rearrangement of the n-butyl carbocation to the sec-butyl carbocation is essentially unavoidable under these reaction conditions.[5][7] If the synthesis of 1,4-di-n-butylbenzene is desired, a Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction is the preferred synthetic route. This two-step process avoids the carbocation rearrangement issue.
Characterization of this compound
The purified product should be characterized to confirm its identity and purity.
-
Appearance: Colorless liquid.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons (a singlet for the symmetrically substituted ring) and the protons of the two sec-butyl groups (a triplet for the methyl groups, a sextet for the methylene groups, and a multiplet for the methine proton).
-
¹³C NMR: The carbon NMR spectrum will show distinct signals for the aromatic carbons (two signals due to symmetry) and the carbons of the sec-butyl groups.
-
-
Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic C-H stretching frequencies for the aromatic and aliphatic components, as well as aromatic C=C stretching bands.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak corresponding to the molecular weight of this compound.
Conclusion
The Friedel-Crafts alkylation of benzene with 1-chlorobutane provides a viable, albeit mechanistically intricate, route to this compound. The key takeaways for researchers are the inevitability of carbocation rearrangement leading to sec-butyl substitution and the challenge of controlling polyalkylation. By carefully managing reaction stoichiometry and temperature, the synthesis can be optimized to favor the desired 1,4-di-sec-butylbenzene. The detailed protocol and mechanistic insights provided herein serve as a robust guide for the successful synthesis, purification, and characterization of this valuable chemical intermediate.
References
- Carl ROTH. (n.d.). Safety Data Sheet: Benzene.
- Carl ROTH. (n.d.). Safety Data Sheet: 1-Chlorobutane.
- Carl ROTH. (n.d.). Safety Data Sheet: 1-Chlorobutane.
- LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Carl ROTH. (n.d.). Safety Data Sheet: Aluminium chloride.
- Carl ROTH. (n.d.). Benzene - Safety Data Sheet.
- Airgas. (2022, March 15). Benzene - United States (US) SDS HCS 2012 V4.11.
- Redox. (2022, September 6). Safety Data Sheet Aluminium Chloride.
- Occupational Safety and Health Administration. (n.d.). 1910.1028 App A - Substance Safety Data Sheet, Benzene.
- Materion. (2024, April 19). Safety Data Sheet - Aluminum chloride.
- S D Fine-Chem Limited. (n.d.). 1-CHLOROBUTANE - GHS Safety Data Sheet.
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet - Aluminum Chloride.
- Global MSDS. (2015, June 1). Material Safety Data Sheet Benzene.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- Chemistry Stack Exchange. (2021, March 22). n-Chlorobutane addition to benzene by Friedel-Crafts mechanism.
- PubChem. (n.d.). 1,4-Di-tert-butylbenzene.
- LibreTexts Chemistry. (n.d.). 16.3 Alkylation and Acylation of Aromatic Rings: The Friedel–Crafts Reaction.
- Chemistry Steps. (n.d.). Friedel-Crafts Alkylation.
- SpectraBase. (n.d.). 1,4-Di-tert-butylbenzene.
- SpectraBase. (n.d.). 1,4-Di-n-butylbenzene.
- University of Colorado Boulder. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene.
- LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- PubChem. (n.d.). This compound.
- Filo. (2024, June 1). Friedel-Crafts alkylation of benzene with 1-chlorobutane gave a product....
- Scribd. (n.d.). Exp't 61: 1,4-Di-T-Butylbenzene Via Friedel-Crafts Alkylation.
- Chegg. (2023, January 31). Solved 14.53 Friedel-Crafts alkylation of benzene with....
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Application Note: A Detailed Protocol for the Friedel-Crafts Synthesis of 1,4-Dibutylbenzene
Introduction
The Friedel-Crafts reaction, developed by Charles Friedel and James Crafts in 1877, remains a cornerstone of synthetic organic chemistry for forging carbon-carbon bonds on aromatic rings.[1][2] This application note provides a detailed protocol for the synthesis of a dialkylated benzene derivative. Specifically, we will focus on the preparation of 1,4-di-tert-butylbenzene .
This particular synthesis is an excellent model for electrophilic aromatic substitution (EAS) for several key reasons.[3] First, the use of a tertiary alkyl halide (tert-butyl chloride) generates a stable tertiary carbocation, which minimizes the potential for carbocation rearrangement—a common side reaction that plagues Friedel-Crafts alkylations using primary alkyl halides.[4][5] Second, the steric bulk of the tert-butyl group strongly directs the second alkylation to the para position, leading to a high yield of the desired 1,4-isomer.[3] Finally, the crystalline nature of the product facilitates its isolation and purification from the reaction mixture.[6]
This guide will delve into the reaction mechanism, provide a step-by-step experimental protocol, discuss critical safety considerations, and explore common challenges such as polyalkylation and carbocation rearrangement, including why the direct synthesis of 1,4-di-n-butylbenzene via this method is not feasible.[7]
Reaction Mechanism and Scientific Principles
Friedel-Crafts alkylation proceeds via an electrophilic aromatic substitution (EAS) mechanism. The reaction can be broken down into three primary steps:
-
Generation of the Electrophile: The Lewis acid catalyst, anhydrous aluminum chloride (AlCl₃), reacts with the alkylating agent, tert-butyl chloride, to form a highly electrophilic tert-butyl carbocation.[8][9]
-
Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the carbocation. This step disrupts the ring's aromaticity, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[10]
-
Re-aromatization: A weak base, in this case, the AlCl₄⁻ complex, abstracts a proton from the carbon bearing the new alkyl group. This restores the aromaticity of the ring and regenerates the AlCl₃ catalyst, producing HCl as a byproduct.[9][10]
The initial product, tert-butylbenzene, is more reactive than benzene itself because the alkyl group is electron-donating, thus activating the ring towards further substitution.[11] A second alkylation then occurs, directed to the sterically less hindered para position, to yield the final 1,4-di-tert-butylbenzene product.
Caption: Reaction mechanism for the dialkylation of benzene.
Detailed Experimental Protocol
This protocol details the synthesis of 1,4-di-tert-butylbenzene from benzene and tert-butyl chloride. The reaction should be performed in a well-ventilated fume hood at all times.
Materials and Equipment
-
Reagents: Benzene (anhydrous), tert-butyl chloride (2-chloro-2-methylpropane), aluminum chloride (anhydrous, powdered), diethyl ether, sodium bicarbonate (5% aqueous solution), magnesium sulfate or sodium sulfate (anhydrous), methanol, ice.
-
Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, septum or drying tube, dropping funnel, ice bath, separatory funnel, beaker, Erlenmeyer flask, rotary evaporator, Büchner funnel and filter flask for vacuum filtration.
Reagent Data & Quantities
| Reagent | M.W. ( g/mol ) | Amount | Moles | Molar Eq. | Density (g/mL) |
| Benzene | 78.11 | 20 mL | 0.228 | 4.7 | 0.876 |
| tert-Butyl Chloride | 92.57 | 5.5 mL | 0.048 | 1.0 | 0.84 |
| Aluminum Chloride | 133.34 | 1.0 g | 0.0075 | 0.15 | - |
Note: Using a large excess of benzene helps to minimize polyalkylation beyond the desired disubstituted product.[12]
Reaction Setup and Procedure
The following workflow outlines the synthesis from setup to purification.
Caption: Experimental workflow for the synthesis of 1,4-di-tert-butylbenzene.
-
Setup: Assemble a dry 100 mL round-bottom flask with a magnetic stir bar. Equip the flask with a dropping funnel and protect the system from atmospheric moisture with a drying tube filled with calcium chloride.
-
Reactant Charging: Add 20 mL of anhydrous benzene to the round-bottom flask.
-
Cooling: Place the flask in an ice bath and stir the benzene until it has cooled to approximately 0-5 °C.
-
Catalyst Addition: While stirring, carefully and slowly add 1.0 g of anhydrous aluminum chloride to the cold benzene. AlCl₃ is highly reactive with moisture, so perform this step efficiently to minimize exposure to air.[13]
-
Addition of Alkylating Agent: Add 5.5 mL of tert-butyl chloride to the dropping funnel. Add the tert-butyl chloride dropwise to the stirred benzene/AlCl₃ mixture over 15-20 minutes. Maintain the temperature below 10 °C throughout the addition. You will observe the evolution of HCl gas, which should be vented through the drying tube into the fume hood.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 30 minutes to ensure the reaction goes to completion.
Work-up and Purification
-
Quenching: Carefully pour the reaction mixture over approximately 50 g of crushed ice in a 250 mL beaker. This step is exothermic and will decompose the aluminum chloride catalyst. Stir until all the ice has melted.
-
Extraction: Transfer the mixture to a separatory funnel. Add 30 mL of diethyl ether, shake the funnel gently (venting frequently), and allow the layers to separate. Drain the lower aqueous layer.
-
Washing: Wash the organic layer sequentially with:
-
30 mL of 5% NaHCO₃ solution (to neutralize any remaining acid).
-
30 mL of water.
-
30 mL of brine (saturated NaCl solution).
-
-
Drying: Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Solvent Removal: Decant or filter the dried solution into a pre-weighed round-bottom flask and remove the diethyl ether and excess benzene using a rotary evaporator.
-
Purification: The crude product is a white solid. Purify it by recrystallization from a minimal amount of hot methanol.[13] Collect the crystals by vacuum filtration, wash with a small amount of cold methanol, and allow them to air dry. A typical melting point for 1,4-di-tert-butylbenzene is 77-79 °C.[6]
Characterization
The identity and purity of the final product can be confirmed using standard analytical techniques:
-
¹H NMR: Expected to show a singlet for the aromatic protons and a singlet for the equivalent protons of the two tert-butyl groups.[14]
-
¹³C NMR: Will show characteristic peaks for the quaternary and methyl carbons of the tert-butyl groups, and for the substituted and unsubstituted aromatic carbons.[15]
-
IR Spectroscopy: Will show C-H stretching from the alkyl groups below 3000 cm⁻¹ and aromatic C-H stretching above 3000 cm⁻¹.[14]
-
GC-MS: Can confirm the molecular weight (190.32 g/mol ) and purity.[16]
Safety and Handling
-
Benzene: Is a known carcinogen and is highly flammable. All operations must be conducted in a certified chemical fume hood. Avoid inhalation and skin contact.
-
Aluminum Chloride (Anhydrous): Is a corrosive solid that reacts violently with water, releasing heat and HCl gas. Handle with care, avoiding contact with skin and moisture.
-
tert-Butyl Chloride & Diethyl Ether: Are highly flammable and volatile liquids. Keep away from ignition sources.
-
HCl Gas: The reaction evolves hydrogen chloride gas, which is corrosive and toxic. Proper ventilation via a fume hood is essential.
-
Personal Protective Equipment (PPE): Safety goggles, a lab coat, and appropriate chemical-resistant gloves are mandatory at all times.
Discussion and Key Considerations
The Challenge of Carbocation Rearrangement: Synthesizing 1,4-di-n-butylbenzene
A significant limitation of the Friedel-Crafts alkylation is the propensity of carbocations to rearrange to more stable forms.[2][7] If one were to attempt the synthesis of 1,4-di-n-butylbenzene using 1-chlorobutane, the initially formed primary carbocation would rapidly undergo a 1,2-hydride shift to form the more stable secondary carbocation.
Consequently, the major product would be 1,4-di-sec-butylbenzene, not the desired straight-chain isomer.[17] To synthesize 1,4-di-n-butylbenzene, a different strategy is required:
-
Friedel-Crafts Acylation: Benzene is first acylated using butanoyl chloride and AlCl₃. The electrophile in this reaction is a resonance-stabilized acylium ion, which does not undergo rearrangement.[18] Furthermore, the product, butyrophenone, is deactivated towards further substitution, preventing polyacylation.[19]
-
Reduction: The ketone group of the acylated product is then reduced to a methylene (-CH₂-) group. Common methods for this reduction include the Clemmensen (using amalgamated zinc and HCl) or Wolff-Kishner (using hydrazine and a strong base) reductions.[1]
This two-step acylation-reduction sequence is a general and reliable method for introducing straight-chain alkyl groups onto an aromatic ring, successfully circumventing the issue of carbocation rearrangement.[12]
References
- Synthesis of 1,4-di-tert-butylbenzene from tert-butylbenzene and tert-butyl chloride.N.P.
- Friedel–Crafts reaction.Wikipedia.
- EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.Master Organic Chemistry.
- Friedel Crafts Acylation And Alkylation Reaction.BYJU'S.
- 12BL Experiment 10: Friedel Crafts Acylation – An EAS Reaction.Ventura College Organic Chemistry Lab.
- Friedel-Crafts Alkylation.Organic Chemistry Portal.
- Friedel-Crafts Alkylation Reaction.Mettler Toledo.
- Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene.The Royal Society of Chemistry. Available at: [https://www.rsc.org/suppdata/c7/ob/c7ob002 Comprehensive Organic Chemistry Experiments for the Laboratory Classroom/c7ob00296k1.
- Exp't 61: 1,4-Di-T-Butylbenzene Via Friedel-Crafts Alkylation.Scribd.
- Reaction Mechanism of Friedel Crafts alkylation.Physics Wallah.
- 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl.Angelo State University.
- What is the major product of the Friedel-Crafts alkylation of benzene with isobutyl alcohol and sulfuric acid?Study.com.
- A simple preparation of 1,4-di-tert-butylbenzene without AICI3: An undergraduate organic chemistry experiment.Journal of Chemical Education.
- Friedel Crafts Alkylation of Benzene Reaction Mechanism.YouTube.
- 1,4-Dibutylbenzene.PubChem.
- Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene.University of Missouri–St. Louis.
- The Friedel-Crafts Alkylation of Benzene.Chemistry LibreTexts.
- 1,4-Di-tert-butylbenzene.SpectraBase.
- Friedel-Crafts Alkylation of 1,4 dimethoxybenzene by tert-butyl alcohol.YouTube.
- 1,4-Di-n-butylbenzene.SpectraBase.
- Microscale preparation of 1,4-ditertbutylbenzene.Alfred State College.
- Friedel Crafts.Scribd.
- The Friedel-Crafts alkylation of para-dimethoxybenzene.YouTube.
- Synthesis of 1,4-Di- t -butyl-2,5-dimethoxybenzene.ResearchGate.
- FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE.Theochem @ Mercer University.
- Chemistry 211 Experiment 1.N.P.
- The Friedel-Crafts Alkylation and Acylation of Benzene.MCC Organic Chemistry.
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- Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation.Pharmaguideline.
- Friedel-Crafts Acylation.Organic Chemistry Portal.
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Application Notes & Protocols: 1,4-Dibutylbenzene as a Versatile Intermediate in Advanced Organic Synthesis
Abstract: This document provides a comprehensive technical guide for researchers, medicinal chemists, and materials scientists on the strategic utilization of 1,4-dibutylbenzene as a pivotal intermediate in organic synthesis. Moving beyond a simple catalog of reactions, we delve into the mechanistic rationale behind its reactivity, offering detailed, field-proven protocols for its transformation into high-value compounds. This guide emphasizes safety, reproducibility, and the logical framework required for adapting these methods to novel synthetic challenges. Key applications, including the synthesis of functionalized aromatics, precursors for liquid crystals, and monomers for advanced polymers, are explored in detail.
Foundational Overview of this compound
This compound (p-DBB) is a symmetrically substituted aromatic hydrocarbon featuring a central benzene ring functionalized with two n-butyl groups at the para positions. This structure imparts a unique combination of properties: a rigid aromatic core and flexible, non-polar alkyl chains. These features make it an attractive starting material for a variety of advanced materials and complex organic molecules. Its true value is realized when it serves as a scaffold, undergoing targeted transformations to introduce further functionality.
1.1. Physicochemical Properties & Safety
Understanding the fundamental properties and handling requirements of this compound is critical for its safe and effective use in any synthetic protocol.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂ | [1] |
| Molecular Weight | 190.32 g/mol | [1] |
| Appearance | Colorless liquid | [1] |
| Boiling Point | ~245-247 °C | [1] |
| Density | ~0.856 g/cm³ | [1] |
| Solubility | Insoluble in water; soluble in common organic solvents (e.g., ethanol, benzene, ether, acetone).[2] | [2] |
| CAS Number | 1571-86-4 | [1] |
1.2. Core Safety & Handling Protocols
Safe laboratory practice is non-negotiable. This compound and its derivatives must be handled with appropriate precautions.
-
Personal Protective Equipment (PPE): Always wear chemical safety goggles, a lab coat, and appropriate chemical-resistant gloves (e.g., nitrile).[3][4]
-
Ventilation: All manipulations should be performed in a well-ventilated fume hood to avoid inhalation of vapors.[3]
-
Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. Keep the container tightly sealed.[3][5]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations. This material may be classified as hazardous to the aquatic environment.[2][6]
-
Spill Response: In case of a spill, absorb the material with an inert substance (e.g., sand, vermiculite) and place it in a sealed container for disposal. Avoid runoff into waterways.[3]
Strategic Synthetic Transformations
The synthetic utility of this compound stems from two primary reactive sites: the aromatic ring and the benzylic positions of the alkyl chains. The butyl groups are activating, ortho-, para-directing substituents for electrophilic aromatic substitution (EAS), making the ring more nucleophilic than benzene itself.
Electrophilic Aromatic Substitution (EAS)
The electron-donating nature of the alkyl groups activates the 2, 3, 5, and 6 positions of the benzene ring towards electrophilic attack. Due to the para-substitution, all four positions are electronically equivalent, simplifying the regiochemical outcomes.
Caption: General workflow for electrophilic aromatic substitution on this compound.
Halogenation introduces synthetically versatile handles for subsequent cross-coupling reactions. Bromination typically requires a Lewis acid catalyst, such as FeBr₃ or AlCl₃, to polarize the Br-Br bond and generate a potent electrophile.[7][8]
Causality: The Lewis acid coordinates to one of the bromine atoms, creating a highly polarized complex that is susceptible to attack by the electron-rich aromatic ring.[8][9] The reaction yields the 2,5-disubstituted product due to the directing effect of the two butyl groups.
Nitration is achieved using a mixture of concentrated nitric acid and sulfuric acid (sulfonitric mixture).[10] Sulfuric acid acts as a catalyst by protonating nitric acid, which then loses water to form the highly electrophilic nitronium ion (NO₂⁺).[11][12]
Causality: The nitronium ion is a powerful electrophile that readily reacts with the activated benzene ring. Controlling the temperature is crucial; excessive heat can lead to dinitration or oxidation byproducts.[10] The resulting nitro group is a cornerstone for further chemistry, including reduction to an amine or as a directing group itself.
Friedel-Crafts acylation is a robust method for forming C-C bonds and introducing a ketone functionality.[13] It involves an acyl chloride or anhydride and a Lewis acid catalyst, typically AlCl₃.[14] Unlike alkylation, the product of acylation is deactivated towards further substitution, preventing polyacylation.[14][15]
Causality: The Lewis acid coordinates with the oxygen of the acyl chloride, forming a highly electrophilic acylium ion (R-C≡O⁺). This species is then attacked by the aromatic ring. The resulting ketone can be a final product or an intermediate for further reactions, such as reduction to an alkyl group (Clemmensen or Wolff-Kishner reduction) or elaboration into more complex structures.
Side-Chain Oxidation: A Gateway to Terephthalic Acid Derivatives
The benzylic protons on the n-butyl groups are susceptible to oxidation under strong oxidizing conditions. This transformation is of immense industrial importance as it provides a route to terephthalic acid, a key monomer for polyesters like polyethylene terephthalate (PET).[16][17]
Causality: The reaction typically proceeds via a free-radical mechanism, often catalyzed by cobalt or manganese salts in the presence of a bromide source.[16] The benzylic C-H bond is weaker than other C-H bonds in the molecule, making it the primary site of initial hydrogen abstraction. The oxidation proceeds through various intermediates, ultimately converting both butyl groups to carboxylic acids.[17]
Caption: Simplified pathway for the side-chain oxidation of this compound.
Detailed Application Protocols
The following protocols are presented as self-validating systems, including steps for purification and characterization to ensure the integrity of the results.
Protocol 1: Friedel-Crafts Acylation of this compound
Objective: To synthesize 2-acetyl-1,4-dibutylbenzene, introducing a ketone functionality for further elaboration.
Reaction Scheme: C₆H₄(C₄H₉)₂ + CH₃COCl --(AlCl₃)--> CH₃COC₆H₃(C₄H₉)₂ + HCl
Materials & Equipment:
-
This compound (1.90 g, 10.0 mmol)
-
Acetyl chloride (0.86 g, 0.79 mL, 11.0 mmol)
-
Anhydrous Aluminum Chloride (AlCl₃) (1.47 g, 11.0 mmol)
-
Dichloromethane (DCM), anhydrous (40 mL)
-
Hydrochloric acid, 2 M (20 mL)
-
Saturated sodium bicarbonate solution (20 mL)
-
Brine (20 mL)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask (100 mL), magnetic stirrer, dropping funnel, condenser with drying tube (CaCl₂), ice bath.
Procedure:
-
Setup: Assemble a dry 100 mL round-bottom flask with a magnetic stir bar and a dropping funnel. Equip the flask with a condenser fitted with a drying tube. Place the apparatus in an ice-water bath.
-
Reagent Addition: To the flask, add this compound (10.0 mmol) and anhydrous DCM (20 mL).
-
Catalyst Suspension: While stirring, carefully add anhydrous AlCl₃ (11.0 mmol) in portions. The mixture will become a slurry. Note: AlCl₃ is highly hygroscopic and reacts violently with water.[18]
-
Electrophile Addition: Dissolve acetyl chloride (11.0 mmol) in anhydrous DCM (10 mL) and add it to the dropping funnel. Add the solution dropwise to the stirred reaction mixture over 20 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 2 hours. Monitor the reaction by TLC (e.g., 9:1 Hexane:Ethyl Acetate).
-
Quenching: Cool the flask back down in an ice bath. Very slowly and carefully, add 2 M HCl (20 mL) dropwise to quench the reaction and decompose the aluminum complex. Vigorous gas evolution (HCl) will occur.
-
Work-up: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer with DCM (15 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with 2 M HCl (20 mL), saturated NaHCO₃ solution (20 mL), and brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
Purification:
-
Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexane and ethyl acetate (e.g., starting from 100% hexane to 95:5 hexane:ethyl acetate).
Characterization:
-
Appearance: Pale yellow oil.
-
¹H NMR (CDCl₃): Expect aromatic protons to appear as distinct signals in the 7.0-7.5 ppm range. The acetyl methyl protons will be a sharp singlet around 2.5 ppm. The butyl chain protons will appear in the 0.9-2.7 ppm range.
-
IR (neat): A strong C=O stretch should be visible around 1680 cm⁻¹.
| Parameter | Expected Outcome |
| Theoretical Yield | 2.32 g |
| Typical Actual Yield | 75-85% |
| Purity (by GC/NMR) | >98% after chromatography |
Protocol 2: Side-Chain Oxidation to Terephthalic Acid
Objective: To convert this compound into terephthalic acid, a valuable polymer precursor.
Reaction Scheme: C₆H₄(C₄H₉)₂ + [O] --(Catalyst)--> C₆H₄(COOH)₂
Materials & Equipment:
-
This compound (1.90 g, 10.0 mmol)
-
Cobalt(II) acetate tetrahydrate (49.8 mg, 0.2 mmol)
-
Manganese(II) acetate tetrahydrate (49.0 mg, 0.2 mmol)
-
Sodium bromide (41.2 mg, 0.4 mmol)
-
Glacial acetic acid (50 mL)
-
High-pressure reaction vessel (autoclave) with gas inlet and magnetic stirring.
-
Oxygen or purified air source.
Procedure:
-
Reactor Charging: In a high-pressure autoclave, combine this compound (10.0 mmol), cobalt(II) acetate, manganese(II) acetate, sodium bromide, and glacial acetic acid (50 mL).
-
Sealing and Purging: Seal the reactor and purge it several times with nitrogen before pressurizing with oxygen or purified air to the desired pressure (e.g., 15-30 bar). Caution: This reaction is performed under high pressure and temperature with pure oxygen and flammable solvents. It must be conducted behind a blast shield with appropriate safety interlocks.
-
Reaction: Heat the reactor to 150-200 °C with vigorous stirring. Maintain the pressure by feeding oxygen as it is consumed. The reaction typically takes 2-4 hours.
-
Cooling and Depressurization: After the reaction period, cool the reactor to room temperature. Carefully vent the excess pressure.
-
Product Isolation: A white solid (terephthalic acid) will have precipitated from the acetic acid solution. Collect the solid by vacuum filtration.
-
Washing: Wash the collected solid with fresh acetic acid to remove residual catalyst, followed by washing with deionized water to remove the acetic acid.
-
Drying: Dry the white powder in a vacuum oven at 80-100 °C to a constant weight.
Purification:
-
The isolated terephthalic acid is often of high purity.[16] For ultra-high purity applications, it can be recrystallized from water or subjected to sublimation.
Characterization:
-
Appearance: White crystalline powder.
-
Melting Point: Sublimes above 300 °C.[16]
-
Solubility: Poorly soluble in water and most organic solvents; soluble in alkaline solutions (e.g., NaOH(aq)) and polar aprotic solvents like DMSO.[16]
-
¹H NMR (DMSO-d₆): A singlet for the four equivalent aromatic protons around 8.0 ppm and a very broad singlet for the two acidic carboxylic acid protons (>13 ppm).
Applications in Materials Science
The derivatives of this compound are valuable building blocks for functional materials.
-
Liquid Crystals: The rigid-flexible motif of 1,4-disubstituted benzenes is fundamental to the design of liquid crystals.[19] By converting the butyl groups or introducing mesogenic units onto the aromatic ring via the protocols described above, calamitic (rod-shaped) liquid crystals can be synthesized.[20][21] The butyl chains provide the necessary fluidity and influence the clearing point temperatures of the mesophases.
-
Advanced Polymers: Terephthalic acid derived from this compound is a monomer for high-performance polyesters and polyamides.[17] Furthermore, functionalized derivatives can be used to synthesize specialty polymers. For example, di-vinyl derivatives can undergo controlled polymerization (e.g., anionic or RAFT polymerization) to create linear polymers with pendant reactive groups, suitable for creating advanced polymer architectures or functional materials for electronics.[22][23]
References
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Di-tert-butylbenzene, 99%.
- Hoefnagel, A. J. (n.d.). Synthesis of the three dinitro-1,4-di-t-butylbenzenes and some related compounds. Scilit.
- ChemBK. (2024). 1,4-Di-tert-butylbenzene.
- ResearchGate. (n.d.). THE TERTIARYBUTYLBENZENES: I. ALKYLATION OF 1,4-DI-t-BUTYLBENZENE WITH t-BUTYL CHLORIDE.
- PubChem. (n.d.). 1,4-Di-tert-butyl-2,5-dimethoxybenzene.
- Scribd. (n.d.). Exp't 61: 1,4-Di-T-Butylbenzene Via Friedel-Crafts Alkylation.
- LaboChem. (2024). 102590 - 1,4-Di-tert-butylbenzene - Safety Data Sheet.
- ResearchGate. (n.d.). The nitration of 2‐nitro‐1,4‐di‐t‐butylbenzene: Synthesis of the three dinitro‐1,4‐di‐t‐butylbenzenes and some related compounds.
- Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene.
- Beilstein Journal of Organic Chemistry. (n.d.). Friedel–Crafts acylation of benzene derivatives in tunable aryl alkyl ionic liquids (TAAILs).
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The Untapped Potential of 1,4-Dibutylbenzene in Polymer Chemistry: A Guide to Its Prospective Applications
This document provides a comprehensive overview of the potential applications of 1,4-dibutylbenzene in the field of polymer chemistry. As a molecule that has not been extensively explored in this domain, this guide serves as a foundational resource for researchers, scientists, and professionals in drug development and materials science. By leveraging established chemical principles and drawing parallels with structurally similar compounds, we will delve into the prospective uses of this compound as a monomer precursor, a polymer modifier, and a specialty additive. This guide is designed to be a catalyst for innovation, providing both the theoretical groundwork and practical protocols to unlock the latent capabilities of this intriguing molecule.
Introduction: Beyond a Simple Alkylbenzene
This compound, a symmetrically substituted aromatic hydrocarbon, possesses a unique combination of a rigid phenyl core and flexible butyl chains. While its direct applications in polymerization are not yet established in mainstream literature, its structure suggests a number of intriguing possibilities. This guide will explore three primary areas of potential application:
-
As a Precursor to Novel Monomers: Through functionalization, this compound can be transformed into reactive monomers for the synthesis of specialty polymers with tailored properties.
-
As a High-Performance Polymer Additive: Its physical properties suggest utility as a plasticizer or a high-boiling point processing solvent, enhancing the processability and performance of various polymer systems.
-
As a Chain Transfer Agent in Radical Polymerization: The presence of benzylic hydrogens on the butyl chains opens up the possibility of its use as a chain transfer agent to control molecular weight in radical polymerization processes.
This document will provide detailed theoretical frameworks and experimental protocols for the exploration of each of these potential applications.
Physical and Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is paramount for its effective application in polymer chemistry. The following table summarizes its key properties.
| Property | Value | Source |
| Molecular Formula | C₁₄H₂₂ | [1] |
| Molecular Weight | 190.33 g/mol | [2] |
| Appearance | Clear colorless to pale yellow liquid | [3] |
| Boiling Point | 236 °C (lit.) | [4] |
| Melting Point | -58 °C | [5] |
| Density | 0.857 g/mL | [5] |
| Solubility | Insoluble in water; Soluble in ethanol, benzene, carbon tetrachloride | [6], [7] |
| Refractive Index | 1.4870-1.4920 @ 20 °C | [3] |
Application Note I: this compound as a Monomer Precursor
The inert nature of the C-H bonds in the butyl chains of this compound makes it unsuitable for direct polymerization. However, it can be chemically modified to introduce polymerizable functional groups. A promising approach is the catalytic dehydrogenation of the butyl groups to create a styrenic or divinylbenzene-like monomer. The industrial production of divinylbenzene from diethylbenzene serves as a strong precedent for this transformation.[8]
Conceptual Workflow for Monomer Synthesis
Caption: Proposed workflow for the synthesis of a divinylbenzene analogue from this compound.
Protocol: Catalytic Dehydrogenation of this compound
This protocol is a theoretical adaptation based on the established industrial process for divinylbenzene synthesis.[9]
Materials:
-
This compound
-
Dehydrogenation catalyst (e.g., iron oxide-based)
-
High-purity nitrogen or argon
-
Steam generator
-
High-temperature tube furnace
-
Condensation and collection apparatus
Procedure:
-
Catalyst Bed Preparation: Pack a quartz tube reactor with the dehydrogenation catalyst.
-
Inerting the System: Purge the reactor with an inert gas (nitrogen or argon) to remove oxygen.
-
Heating: Heat the furnace to the reaction temperature, typically in the range of 600-700°C.
-
Reactant Feed: Introduce a vaporized stream of this compound and steam into the reactor. The steam acts as a heat carrier and helps to prevent coke formation on the catalyst.
-
Reaction: Allow the reaction to proceed as the reactant mixture passes over the catalyst bed.
-
Product Collection: The gaseous product stream is passed through a condenser to liquefy the organic components.
-
Separation: The condensed product is collected, and the aqueous and organic layers are separated.
-
Purification: The crude organic product, containing the desired divinyl monomer, unreacted starting material, and byproducts, is purified by fractional distillation under reduced pressure.
Expected Outcome:
The primary product is expected to be a mixture of isomers of 1,4-di(but-1-en-1-yl)benzene. This novel monomer could be used in copolymerizations with other vinyl monomers to introduce flexibility and hydrophobicity into the polymer backbone.
Application Note II: this compound as a Polymer Additive
The high boiling point and non-polar nature of this compound make it a candidate for use as a specialty plasticizer or a processing aid in polymer formulations.[10][11]
Mechanism of Action as a Plasticizer
Plasticizers work by embedding themselves between polymer chains, reducing intermolecular forces and increasing the free volume. This leads to a decrease in the glass transition temperature (Tg) and an increase in the flexibility and processability of the polymer.[11]
Caption: Conceptual diagram of the plasticizing action of this compound.
Protocol: Evaluation of this compound as a Plasticizer for PVC
Materials:
-
Poly(vinyl chloride) (PVC) resin
-
This compound
-
Standard plasticizer (e.g., dioctyl phthalate - DOP) for comparison
-
Thermal stabilizer (e.g., a tin or mixed metal stabilizer)
-
Two-roll mill or internal mixer
-
Compression molding press
-
Differential Scanning Calorimeter (DSC)
-
Tensile tester
Procedure:
-
Formulation: Prepare a series of PVC formulations with varying concentrations of this compound (e.g., 10, 20, 30 parts per hundred of resin - phr). Prepare a control formulation with a standard plasticizer.
-
Mixing: On a two-roll mill heated to approximately 160-170°C, blend the PVC resin, thermal stabilizer, and the plasticizer until a homogeneous sheet is formed.
-
Molding: Compression mold the compounded PVC sheets into standard test specimens (e.g., tensile bars, DSC samples) at a temperature of 170-180°C.
-
Characterization:
-
Glass Transition Temperature (Tg): Determine the Tg of the plasticized PVC samples using DSC. A significant decrease in Tg compared to unplasticized PVC indicates a plasticizing effect.
-
Mechanical Properties: Measure the tensile strength, elongation at break, and modulus of the molded specimens using a tensile tester. An effective plasticizer will typically decrease the tensile strength and modulus while increasing the elongation at break.
-
Hardness: Measure the Shore hardness of the samples. A decrease in hardness is indicative of plasticization.
-
Application Note III: this compound as a Chain Transfer Agent
In radical polymerization, chain transfer agents are used to control the molecular weight of the resulting polymer.[12] The benzylic hydrogens on the butyl groups of this compound could potentially be abstracted by a growing polymer radical, terminating that chain and initiating a new one.
Proposed Mechanism of Chain Transfer
Caption: Proposed mechanism for this compound as a chain transfer agent.
Protocol: Evaluation of this compound as a Chain Transfer Agent in Styrene Polymerization
Materials:
-
Styrene monomer (inhibitor removed)
-
Radical initiator (e.g., AIBN or benzoyl peroxide)
-
This compound
-
Toluene (solvent)
-
Methanol (precipitating agent)
-
Schlenk flasks or similar reaction vessels
-
Gel Permeation Chromatography (GPC) system
Procedure:
-
Reaction Setup: In a series of Schlenk flasks, prepare solutions of styrene and the radical initiator in toluene. Add varying concentrations of this compound to each flask. Include a control reaction with no this compound.
-
Degassing: Subject each reaction mixture to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Polymerization: Place the flasks in a preheated oil bath at a temperature suitable for the chosen initiator (e.g., 60-80°C) and stir for a set period.
-
Termination and Precipitation: Quench the polymerizations by cooling the flasks and exposing the contents to air. Precipitate the polymer by slowly adding the reaction mixture to a large volume of methanol.
-
Polymer Isolation: Filter the precipitated polystyrene, wash with fresh methanol, and dry under vacuum.
-
Molecular Weight Analysis: Determine the number-average molecular weight (Mn) and weight-average molecular weight (Mw) of the polymer samples using GPC.
Analysis:
A plot of the inverse of the number-average degree of polymerization (1/Xn) versus the ratio of the concentration of the chain transfer agent to the monomer concentration ([CTA]/[M]) should yield a straight line. The slope of this line will be the chain transfer constant (C_tr), a measure of the effectiveness of this compound as a chain transfer agent.
Future Perspectives: A Precursor for Advanced Polymer Additives
Beyond the applications detailed above, this compound can serve as a versatile starting material for the synthesis of more complex polymer additives. For instance, electrophilic substitution reactions on the aromatic ring could be employed to introduce functional groups that impart antioxidant or UV-stabilizing properties.[13][14] The synthesis of hindered phenolic antioxidants is a well-established field, and this compound could provide a unique hydrophobic backbone for such molecules.
Conclusion
While this compound has yet to be fully exploited in polymer chemistry, its chemical structure and physical properties present a compelling case for its potential in a variety of applications. This guide has laid out a roadmap for the systematic investigation of this molecule as a monomer precursor, a polymer additive, and a chain transfer agent. The provided protocols, though theoretical in some aspects, are grounded in established chemical principles and offer a solid starting point for researchers to explore and unlock the full potential of this compound in the development of next-generation polymeric materials.
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Application Notes and Protocols: 1,4-Dibutylbenzene as a Versatile Starting Material for Functionalized Aromatics
Introduction: The Strategic Advantage of 1,4-Dibutylbenzene in Aromatic Synthesis
In the landscape of organic synthesis, particularly within pharmaceutical and materials science, the strategic selection of starting materials is paramount. This compound emerges as a highly versatile and advantageous scaffold for the synthesis of a diverse array of functionalized aromatic compounds.[1][2] Its symmetrical structure and the presence of two activatable butyl chains offer a unique platform for regioselective functionalization, enabling the synthesis of complex molecules that would otherwise require more convoluted synthetic routes.[3][4] This document serves as a comprehensive guide for researchers, scientists, and drug development professionals, detailing the chemical logic and practical protocols for leveraging this compound as a key building block.
The butyl groups in this compound are ortho, para-directing activators for electrophilic aromatic substitution, while also providing benzylic positions that are susceptible to radical and oxidative transformations.[5][6] This dual reactivity allows for a breadth of synthetic possibilities, from the introduction of nitro and halo groups onto the aromatic ring to the oxidation of the butyl chains to form valuable dicarboxylic acids like terephthalic acid, a key monomer in polymer production.[7][8][9]
This application note will explore the core functionalization pathways of this compound, providing not only step-by-step protocols but also the underlying mechanistic principles that govern these transformations. By understanding the "why" behind the "how," researchers can adapt and innovate upon these methodologies for their specific synthetic targets.
I. Benzylic Functionalization: Activating the Butyl Side Chains
The benzylic carbons of the butyl groups are particularly reactive due to the resonance stabilization of any radical or carbocation intermediates that form at these positions.[6][10][11] This inherent reactivity makes benzylic functionalization a primary and highly effective strategy for elaborating the this compound core.
A. Benzylic Bromination: A Gateway to Further Derivatization
Benzylic bromination is a cornerstone reaction that introduces a versatile handle for subsequent nucleophilic substitution or elimination reactions.[6] The use of N-Bromosuccinimide (NBS) in the presence of a radical initiator is the method of choice for selective benzylic bromination, minimizing competitive aromatic bromination.[10][12]
Mechanism of Benzylic Bromination with NBS:
The reaction proceeds via a free-radical chain mechanism.[6][10]
-
Initiation: A radical initiator (e.g., AIBN or light) promotes the homolytic cleavage of the N-Br bond in NBS to generate a bromine radical.
-
Propagation:
-
The bromine radical abstracts a benzylic hydrogen from this compound, forming a resonance-stabilized benzylic radical and HBr.[10]
-
The benzylic radical then reacts with a molecule of Br₂ (formed in situ from the reaction of HBr with NBS) to yield the benzylic bromide and a new bromine radical, which continues the chain.[10]
-
-
Termination: The reaction is terminated by the combination of any two radical species.
Experimental Workflow: Benzylic Bromination
Caption: Workflow for Benzylic Bromination of this compound.
Protocol 1: Synthesis of 1,4-Bis(1-bromobutyl)benzene
-
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (2.2 eq)
-
Azobisisobutyronitrile (AIBN) (0.1 eq)
-
Carbon tetrachloride (CCl₄)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add this compound and carbon tetrachloride.
-
Add N-Bromosuccinimide and AIBN to the solution.
-
Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate with saturated aqueous sodium thiosulfate, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield 1,4-bis(1-bromobutyl)benzene.
-
B. Benzylic Oxidation: Synthesis of 1,4-Benzenedicarboxylic Acid (Terephthalic Acid)
The benzylic positions can be fully oxidized to carboxylic acids using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid.[5][6][11] This transformation is of significant industrial importance as it provides a route to terephthalic acid, a monomer for polyethylene terephthalate (PET).[7][8][9] A key requirement for this reaction is the presence of at least one hydrogen atom on the benzylic carbon.[5][6]
Table 1: Comparison of Oxidizing Agents for Benzylic Oxidation
| Oxidizing Agent | Conditions | Advantages | Disadvantages |
| KMnO₄ | Basic, aqueous, heat | Inexpensive, powerful | Can be harsh, requires acidic workup |
| Na₂Cr₂O₇ / H₂SO₄ | Acidic, aqueous, heat | Strong oxidant | Generates toxic chromium waste |
Protocol 2: Oxidation of this compound to Terephthalic Acid
-
Materials:
-
This compound (1.0 eq)
-
Potassium permanganate (KMnO₄) (excess)
-
Sodium hydroxide (NaOH)
-
Concentrated hydrochloric acid (HCl)
-
Deionized water
-
-
Procedure:
-
In a round-bottom flask, prepare a solution of sodium hydroxide in deionized water and add this compound.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add solid potassium permanganate in portions. The purple color of the permanganate will disappear as it is consumed. Continue addition until a persistent purple color remains.
-
Continue to reflux for an additional 1-2 hours to ensure complete oxidation.
-
Cool the reaction mixture and filter to remove the manganese dioxide (MnO₂) byproduct.
-
Acidify the filtrate with concentrated hydrochloric acid until a white precipitate (terephthalic acid) forms.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration, wash with cold deionized water, and dry.
-
II. Aromatic Ring Functionalization: Electrophilic Aromatic Substitution
The butyl groups are activating and ortho, para-directing, making the aromatic ring of this compound susceptible to electrophilic aromatic substitution (EAS).[13][14] Common EAS reactions include nitration, halogenation, and Friedel-Crafts acylation.
A. Nitration: Introduction of Nitro Groups
Nitration of this compound introduces nitro groups onto the aromatic ring, which can serve as versatile intermediates for the synthesis of anilines and other nitrogen-containing compounds. The reaction is typically carried out using a mixture of concentrated nitric acid and sulfuric acid.[15]
Logical Flow of Electrophilic Nitration
Caption: Generation and reaction of the nitronium ion in electrophilic nitration.
Protocol 3: Nitration of this compound
-
Materials:
-
This compound (1.0 eq)
-
Concentrated nitric acid (HNO₃)
-
Concentrated sulfuric acid (H₂SO₄)
-
Ice
-
Deionized water
-
-
Procedure:
-
In a flask cooled in an ice bath, slowly add concentrated sulfuric acid to this compound with stirring.
-
Prepare the nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, also cooled in an ice bath.
-
Add the nitrating mixture dropwise to the solution of this compound, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Carefully pour the reaction mixture over crushed ice.
-
Collect the precipitated product by vacuum filtration, wash thoroughly with water until the washings are neutral, and dry.
-
B. Friedel-Crafts Acylation: Introduction of Acyl Groups
Friedel-Crafts acylation introduces an acyl group onto the aromatic ring using an acyl chloride or anhydride in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃).[16][17] This reaction is a powerful tool for the formation of carbon-carbon bonds and the synthesis of aromatic ketones.
Protocol 4: Friedel-Crafts Acylation of this compound
-
Materials:
-
This compound (1.0 eq)
-
Acetyl chloride (CH₃COCl) (or other acyl chloride) (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (1.2 eq)
-
Dichloromethane (CH₂Cl₂)
-
Dilute hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried flask under an inert atmosphere, add anhydrous aluminum chloride and dichloromethane.
-
Cool the suspension in an ice bath and slowly add acetyl chloride.
-
Add this compound dropwise to the mixture, keeping the temperature below 5 °C.
-
After the addition, allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Carefully quench the reaction by pouring it into a mixture of ice and concentrated HCl.
-
Separate the organic layer and wash it with dilute HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the resulting ketone by column chromatography or recrystallization.
-
III. Applications in Drug Development and Materials Science
The functionalized derivatives of this compound are valuable intermediates in the synthesis of a wide range of commercially important molecules.
-
Pharmaceuticals: The introduction of various functional groups allows for the construction of complex molecular architectures found in many active pharmaceutical ingredients. For instance, the dicarboxylic acid derivatives can be used in the synthesis of polyesters for drug delivery systems, while amino-functionalized derivatives are precursors to a wide range of bioactive compounds.[18][19]
-
Polymers and Materials: As previously mentioned, the oxidation of this compound to terephthalic acid is a key industrial process for the production of PET.[8] Furthermore, the di-functional nature of many this compound derivatives makes them ideal monomers for the synthesis of novel polymers with tailored properties.
Conclusion
This compound stands out as a strategically important and versatile starting material in organic synthesis. Its dual reactivity at both the benzylic positions and the aromatic ring provides a rich platform for the creation of a wide array of functionalized aromatic compounds. The protocols and principles outlined in this application note are intended to provide a solid foundation for researchers to explore the full synthetic potential of this valuable building block. By understanding the underlying mechanisms and having access to robust experimental procedures, scientists can confidently employ this compound in their synthetic endeavors, from fundamental research to the development of novel therapeutics and advanced materials.
References
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- (n.d.). ChemInform Abstract: Selective Synthesis of 1,4-Dialkylbenzenes from Terephthalic Acid.
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- (n.d.). Benzylic Bromination. Chemistry Steps.
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- Nikbin, N., et al. (2014). Synthesis of terephthalic acid via Diels-Alder reactions with ethylene and oxidized variants of 5-hydroxymethylfurfural. PubMed.
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Application Note & Protocol: Synthesis of 1,4-Di-tert-butylbenzene via Friedel-Crafts Alkylation
Abstract
The Friedel-Crafts alkylation is a foundational C-C bond-forming reaction in organic synthesis, facilitating the introduction of alkyl groups onto aromatic rings. This guide provides a detailed protocol for the synthesis of 1,4-di-tert-butylbenzene via the electrophilic aromatic substitution of benzene with tert-butyl chloride, using anhydrous aluminum chloride as a Lewis acid catalyst. The introduction of bulky tert-butyl groups is a key strategy in medicinal chemistry and materials science to enhance lipophilicity, control metabolic stability, and dictate molecular conformation.[1] This protocol is designed for researchers, scientists, and drug development professionals, offering in-depth mechanistic insights and a robust, validated experimental procedure.
Scientific Principles & Reaction Mechanism
The synthesis of 1,4-di-tert-butylbenzene is a classic example of a Friedel-Crafts alkylation, an electrophilic aromatic substitution (EAS) reaction.[2][3] The reaction proceeds through three primary steps, catalyzed by a strong Lewis acid, typically anhydrous aluminum chloride (AlCl₃).[3][4]
Causality of Reagent Choice:
-
Benzene: The aromatic substrate, providing the π-electrons for the electrophilic attack.
-
tert-Butyl Chloride: An excellent alkylating agent for this reaction because it is a tertiary alkyl halide. This structure prevents the carbocation rearrangement that often complicates reactions involving primary alkyl halides.[1][3]
-
Aluminum Chloride (Anhydrous): A powerful Lewis acid catalyst essential for generating the electrophile. It must be anhydrous as it reacts readily with water, which would deactivate the catalyst.[3][5]
The mechanism unfolds as follows:
-
Formation of the Electrophile: The Lewis acid catalyst, AlCl₃, reacts with tert-butyl chloride to generate a stable tert-butyl carbocation. This carbocation is a potent electrophile.[1][2][3]
-
Electrophilic Attack: The electron-rich π-system of the benzene ring acts as a nucleophile, attacking the tert-butyl carbocation. This forms a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.[1][2]
-
Deprotonation and Catalyst Regeneration: A weak base, the AlCl₄⁻ complex, removes a proton from the arenium ion. This step restores the aromaticity of the ring, forming the alkylated product (tert-butylbenzene), and regenerates the AlCl₃ catalyst along with producing HCl gas.[2][4]
Caption: Reaction mechanism for Friedel-Crafts alkylation.
Polyalkylation and Product Selectivity:
The initial product, tert-butylbenzene, is more nucleophilic than benzene itself because the alkyl group is electron-donating.[3] This increased reactivity can lead to polyalkylation, where the product reacts further.[6] In this synthesis, the reaction often proceeds to form 1,4-di-tert-butylbenzene.
The tert-butyl group is an ortho-para director.[7] However, due to the significant steric hindrance of the bulky tert-butyl group, the para-substituted product is strongly favored over the ortho-isomer.[7] The formation of 1,4-di-tert-butylbenzene is the kinetically controlled product; it conveniently crystallizes out of the reaction mixture, which prevents further alkylation or isomerization to the thermodynamically more stable 1,3,5-tri-tert-butylbenzene.[8]
Detailed Experimental Protocol
This protocol outlines the synthesis of 1,4-di-tert-butylbenzene on a 10 mmol scale. All operations involving benzene and aluminum chloride must be performed in a certified chemical fume hood.
2.1 Materials and Equipment
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Properties | CAS No. |
| Benzene | C₆H₆ | 78.11 | ~20 mL | - | Flammable, Carcinogen | 71-43-2 |
| tert-Butyl Chloride | C₄H₉Cl | 92.57 | 2.8 mL | 0.025 | Flammable, Lachrymator | 507-20-0 |
| Aluminum Chloride | AlCl₃ | 133.34 | 0.7 g | 0.005 | Anhydrous, Water-reactive | 7446-70-0 |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | ~50 mL | - | Highly Flammable | 60-29-7 |
| Methanol | CH₃OH | 32.04 | ~30 mL | - | Flammable, Toxic | 67-56-1 |
| Sodium Bicarbonate | NaHCO₃ | 84.01 | - | - | 5% aq. solution | 144-55-8 |
| Anhydrous Na₂SO₄ | Na₂SO₄ | 142.04 | - | - | Drying agent | 7757-82-6 |
Equipment: 100 mL three-neck round-bottom flask, magnetic stirrer and stir bar, dropping funnel, condenser with drying tube (CaCl₂), internal thermometer, ice-water bath, separatory funnel, rotary evaporator, Büchner funnel, and filtration flask.
2.2 Safety Precautions
-
Benzene: Benzene is a known carcinogen and is highly flammable.[9][10] Handle only in a fume hood. Wear nitrile gloves, safety goggles, and a lab coat.[11][12]
-
Aluminum Chloride: Anhydrous AlCl₃ reacts violently with water, releasing HCl gas.[13] It is corrosive and causes severe skin and eye burns. Handle quickly to minimize exposure to atmospheric moisture and wear appropriate PPE.[5][13]
-
tert-Butyl Chloride: A flammable liquid and lachrymator. Avoid inhalation and skin contact.
-
General: The reaction evolves HCl gas, which must be vented properly or trapped in a basic solution.[3][8]
2.3 Step-by-Step Synthesis Procedure
-
Apparatus Setup: Assemble a dry 100 mL three-neck flask with a magnetic stir bar. Equip it with a dropping funnel and a condenser fitted with a drying tube. Ensure all glassware is thoroughly dried to prevent deactivation of the catalyst.
-
Initial Reagents: In the fume hood, add 20 mL of benzene to the flask. Begin stirring and cool the flask to 0-5°C using an ice-water bath.[1]
-
Catalyst Addition: While stirring, carefully add 0.7 g of anhydrous aluminum chloride to the cooled benzene in portions. The mixture may become slightly colored.
-
Alkylating Agent Addition: Measure 2.8 mL of tert-butyl chloride into the dropping funnel. Add it dropwise to the stirred benzene-AlCl₃ mixture over 20-30 minutes, ensuring the internal temperature remains below 10°C.[1] A white precipitate of the product may begin to form during the addition.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Continue stirring for an additional 30 minutes to ensure the reaction goes to completion.
-
Quenching: Carefully quench the reaction by slowly adding ~20 mL of ice-cold water to the flask while stirring vigorously in the ice bath. This will decompose the aluminum chloride complex and should be done slowly as the process is exothermic.
-
Work-up & Extraction: Transfer the mixture to a separatory funnel. Add 20 mL of diethyl ether to extract the product.[3] Separate the layers and wash the organic layer sequentially with 20 mL of 5% NaHCO₃ solution (to neutralize any remaining acid) and 20 mL of brine.
-
Drying and Solvent Removal: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Decant or filter the dried solution into a pre-weighed round-bottom flask and remove the solvent using a rotary evaporator.
-
Purification: The crude product is a white solid. Purify it by recrystallization from a minimal amount of hot methanol.[8] Cool the solution in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the purified crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold methanol and dry them in a desiccator or under vacuum.
Caption: Experimental workflow for 1,4-di-tert-butylbenzene synthesis.
Expected Results and Characterization
-
Appearance: Pure 1,4-di-tert-butylbenzene is a white crystalline solid.[14]
-
Melting Point: The literature melting point is 76-78 °C.[15] A sharp melting range close to this value indicates high purity.
-
Yield: Typical yields for this reaction are in the range of 60-75%, depending on the precise reaction conditions and purification efficiency.
-
Spectroscopic Characterization:
-
¹H NMR (CDCl₃): The spectrum is very simple due to the molecule's symmetry. Expect a singlet at ~7.31 ppm corresponding to the four aromatic protons and a singlet at ~1.31 ppm corresponding to the eighteen protons of the two tert-butyl groups.[16]
-
¹³C NMR (CDCl₃): Key signals are expected around 148 ppm (quaternary aromatic C), 125 ppm (protonated aromatic C), 34 ppm (quaternary C of t-butyl), and 31 ppm (methyl C of t-butyl).[17]
-
Troubleshooting
-
Low or No Yield: This is often due to wet reagents or glassware, which deactivates the AlCl₃ catalyst. Ensure all materials are scrupulously dry.
-
Oily Product/Low Melting Point: This may indicate the presence of unreacted starting material or isomeric byproducts like 1,3-di-tert-butylbenzene. Ensure efficient purification by recrystallization.
-
Vigorous/Uncontrolled Reaction: The reaction is exothermic. Maintain proper cooling, especially during the addition of AlCl₃ and tert-butyl chloride, to prevent side reactions.
References
- Filo. (2025). reaction mechanism for making t-butyl benzene compound, explain and descr... [Online]
- OC-Praktikum. (2006). Synthesis of 1,4-di-tert-butylbenzene from tert-butylbenzene and tert-butyl chloride. [Online]
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- Unknown. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. [Online]
- Journal of Chemical Education. (n.d.). A simple preparation of 1,4-di-tert-butylbenzene without AICI3: An undergraduate organic chemistry experiment.
- The Journal of Organic Chemistry. (1957). Tertiarybutylbenzenes. IV. Mechanism of Friedel-Crafts Cyclialkylations with tert-Butyl Chloride. Comparative Alkylations with 2-Chloro-2,5-dimethylhexane.
- The Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. [Online]
- PubChem. (n.d.). 1,4-Di-tert-butylbenzene.
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- Scribd. (n.d.). Exp't 61: 1,4-Di-T-Butylbenzene Via Friedel-Crafts Alkylation.
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- NOP - Sustainability in the organic chemistry lab course. (n.d.). 1H-NMR. [Online]
- ResearchGate. (n.d.). Reaction of 1,3,5-tri-tert-butylbenzene with 2,4,6,8-tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione. [Online]
- Quora. (2019). How to handle benzene.
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- Unknown. (n.d.).
- LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Canadian Science Publishing. (n.d.). THE TERTIARYBUTYLBENZENES: I. ALKYLATION OF 1,4-DI-t-BUTYLBENZENE WITH t-BUTYL CHLORIDE.
- Journal of Chemical Education. (n.d.). A simple preparation of 1,4-di-tert-butylbenzene without AICI3: An undergraduate organic chemistry experiment. [Online]
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Application Notes & Protocol: High-Purity 1,4-Dibutylbenzene via Recrystallization
Abstract
This comprehensive guide details a robust and validated protocol for the purification of 1,4-dibutylbenzene using the recrystallization technique. Designed for researchers, scientists, and professionals in drug development and organic synthesis, this document provides an in-depth exploration of the principles of recrystallization, a systematic approach to solvent selection, and a step-by-step methodology for achieving high-purity this compound. The causality behind each experimental step is explained to empower the user with a deep understanding of the purification process.
Introduction: The Rationale for Purification
This compound is a symmetrically substituted aromatic hydrocarbon that serves as a key intermediate and building block in the synthesis of various organic materials, including liquid crystals, polymers, and pharmaceutical compounds. The purity of this starting material is paramount, as impurities can lead to undesirable side reactions, lower yields, and compromised performance in final products.
Recrystallization is a powerful and widely used technique for the purification of solid organic compounds.[1] The fundamental principle is based on the differential solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[2] By dissolving the impure solid in a minimum amount of hot solvent to create a saturated solution and then allowing it to cool slowly, the desired compound selectively crystallizes out, leaving the more soluble impurities behind in the solvent (mother liquor).[3] This application note provides a field-proven protocol for the purification of this compound, ensuring a final product of high purity suitable for demanding applications.
Physicochemical Profile: 1,4-di-tert-butylbenzene
A thorough understanding of the physical and chemical properties of the compound is critical for developing an effective purification strategy. The data presented here pertains to 1,4-di-tert-butylbenzene , a solid isomer suitable for recrystallization.
| Property | Value | Source |
| Chemical Name | 1,4-di-tert-butylbenzene | [4] |
| CAS Number | 1012-72-2 | [5] |
| Molecular Formula | C₁₄H₂₂ | [6] |
| Molecular Weight | 190.32 g/mol | [5] |
| Appearance | White crystalline solid | [6] |
| Melting Point | 76-78 °C | [5] |
| Boiling Point | 236 °C | [6] |
| Solubility | Insoluble in water. Soluble in ethanol, benzene, carbon tetrachloride. | [6][7][8] |
Note on Isomers: It is crucial to distinguish between isomers of dibutylbenzene. For instance, 1,4-di-sec-butylbenzene has a melting point of -58 °C and is a liquid at room temperature, making purification by distillation more appropriate.[9] This protocol is specifically designed for the solid 1,4-di-tert-butylbenzene isomer.
The Science of Solvent Selection
The success of recrystallization hinges almost entirely on the choice of solvent.[10] An ideal solvent should exhibit the following characteristics:
-
High Solvency at Elevated Temperatures: The compound should be highly soluble in the solvent at or near its boiling point.[10]
-
Low Solvency at Low Temperatures: The compound should have very low solubility in the solvent at low temperatures (e.g., room temperature or in an ice bath) to maximize recovery.[10]
-
Favorable Impurity Solubility: Impurities should either be highly soluble in the solvent at all temperatures (remaining in the mother liquor) or completely insoluble (allowing for removal by hot filtration).
-
Chemical Inertness: The solvent must not react with the compound being purified.[11]
-
Volatility: The solvent should have a relatively low boiling point to be easily removed from the purified crystals during the drying step.[12]
For a nonpolar compound like 1,4-di-tert-butylbenzene, a solvent of moderate polarity is often a good starting point. Based on its known solubility, ethanol is an excellent candidate. It is known to dissolve 1,4-di-tert-butylbenzene, and the significant temperature difference between hot and cold ethanol typically provides the necessary solubility gradient for effective recrystallization.[6]
Caption: Logic diagram for selecting a suitable recrystallization solvent.
Detailed Experimental Protocol
This protocol is designed for the purification of approximately 5 grams of crude 1,4-di-tert-butylbenzene. Adjust volumes accordingly for different starting amounts.
Materials & Equipment
-
Chemicals:
-
Crude 1,4-di-tert-butylbenzene (~5 g)
-
Ethanol (95% or absolute), reagent grade
-
Activated charcoal (optional, for colored impurities)
-
-
Glassware & Equipment:
-
125 mL Erlenmeyer flask (for dissolution)
-
50 mL Erlenmeyer flask
-
Stemless funnel and fluted filter paper (for hot filtration, if needed)
-
Büchner funnel and appropriately sized filter paper
-
Filter flask (250 mL) with vacuum tubing
-
Graduated cylinders (10 mL, 50 mL)
-
Glass stirring rod
-
Spatula
-
Watch glass
-
Hot plate
-
Ice bath
-
Vacuum source (aspirator or pump)
-
Melting point apparatus
-
Safety & Handling
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.
-
Solvent Handling: Ethanol is flammable. Do not use an open flame. Perform the procedure in a well-ventilated fume hood and keep away from ignition sources.
-
Compound Handling: 1,4-di-tert-butylbenzene may cause skin and eye irritation. Avoid inhalation of dust.
-
Waste Disposal: Dispose of the mother liquor and any waste solvent in the designated organic waste container.
Step-by-Step Purification Workflow
Caption: Step-by-step workflow for the recrystallization of this compound.
-
Dissolution:
-
Place 5.0 g of crude 1,4-di-tert-butylbenzene into a 125 mL Erlenmeyer flask.
-
In a separate beaker, gently heat approximately 50-60 mL of ethanol on a hot plate.
-
Add a small portion (~15-20 mL) of the hot ethanol to the flask containing the crude solid. Swirl the flask and place it on the hot plate to keep the solution at a gentle boil.
-
Continue adding small portions of hot ethanol until the solid has just completely dissolved. It is critical to use the minimum amount of hot solvent to ensure the solution is saturated, which is essential for good recovery.
-
-
Decolorization (Optional):
-
If the solution is colored, remove it from the heat. Add a very small amount (tip of a spatula) of activated charcoal.
-
Reheat the solution to a gentle boil for a few minutes. The charcoal will adsorb the colored impurities.
-
-
Hot Gravity Filtration (If Necessary):
-
This step is only required if there are insoluble impurities (including activated charcoal, if used).
-
Place a stemless funnel with fluted filter paper over a second clean 125 mL Erlenmeyer flask on the hot plate.
-
Pour the hot solution through the filter paper. Work quickly to prevent the compound from crystallizing prematurely in the funnel.
-
-
Crystallization:
-
Cover the flask containing the hot, clear solution with a watch glass and allow it to cool slowly and undisturbed to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[13]
-
Once the flask has reached room temperature and crystal formation appears complete, place the flask in an ice-water bath for at least 15-20 minutes to maximize the yield of crystals.[13]
-
-
Isolation of Crystals:
-
Set up a vacuum filtration apparatus using a Büchner funnel and a filter flask.
-
Wet the filter paper in the funnel with a small amount of ice-cold ethanol to ensure it is sealed.
-
Turn on the vacuum and pour the cold slurry of crystals into the Büchner funnel.
-
Use a spatula to transfer any remaining crystals from the flask. You can rinse the flask with a small amount of the cold filtrate to aid the transfer.
-
-
Washing and Drying:
-
With the vacuum still on, wash the crystals on the filter paper with a small portion (5-10 mL) of ice-cold ethanol to remove any adhering mother liquor.[14]
-
Continue to draw air through the crystals for 10-15 minutes to partially dry them.
-
Carefully transfer the purified crystals to a pre-weighed watch glass. Allow them to air-dry completely in a fume hood or in a desiccator.
-
-
Analysis:
-
Weigh the dry, purified crystals to calculate the percent recovery.
-
Determine the melting point of the purified 1,4-di-tert-butylbenzene. A sharp melting point within the range of 76-78 °C indicates a high degree of purity.[5]
-
Troubleshooting Common Issues
| Problem | Probable Cause(s) | Solution(s) |
| No Crystals Form Upon Cooling | Too much solvent was added. | Reheat the solution to boil off some of the solvent until the solution becomes slightly cloudy. Add a drop or two of hot solvent to redissolve and then cool again. |
| Induce crystallization by scratching the inside of the flask with a glass rod at the liquid's surface or by adding a "seed" crystal of pure compound. | ||
| "Oiling Out" (Product separates as a liquid) | The boiling point of the solvent is higher than the melting point of the solute. | Reheat the solution to dissolve the oil, add a slightly larger volume of hot solvent, and allow it to cool more slowly. |
| The solution is cooling too rapidly. | Ensure the solution cools slowly and undisturbed to room temperature before placing it in an ice bath. | |
| Low Recovery of Product | Too much solvent was used. | Follow the procedure to reduce solvent volume. |
| The product is significantly soluble in cold solvent. | Ensure the solution is thoroughly chilled in an ice bath before filtration. | |
| Premature crystallization during hot filtration. | Use a stemless funnel and keep all glassware hot. Dilute the solution with a small amount of extra hot solvent before filtering. |
Conclusion
The protocol described provides a reliable and effective method for the purification of solid 1,4-di-tert-butylbenzene by recrystallization. By carefully selecting a suitable solvent and controlling the rates of cooling and crystallization, researchers can significantly enhance the purity of the compound, rendering it suitable for high-stakes applications in synthesis and materials science. The key to a successful recrystallization is the patient and methodical application of the principles of solubility, ensuring the formation of a saturated solution in hot solvent followed by slow cooling to achieve selective crystallization.
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- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- University of York, Chemistry Teaching Labs. (n.d.). Solvent Choice.
- Williamson, K. L., & Masters, K. M. (n.d.). Recrystallization.
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- Quora. (2023). How do you recrystallize 1.4 beutendoll liquid?
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- 9. 1,4-di-sec-butylbenzene [stenutz.eu]
- 10. Chemistry Teaching Labs - Solvent Choice [chemtl.york.ac.uk]
- 11. mt.com [mt.com]
- 12. rubingroup.org [rubingroup.org]
- 13. quora.com [quora.com]
- 14. files.blogs.baruch.cuny.edu [files.blogs.baruch.cuny.edu]
analytical techniques for characterizing 1,4-Dibutylbenzene
An Application Note and Protocol for the Analytical Characterization of 1,4-Dibutylbenzene
Authored by: A Senior Application Scientist
Abstract
This guide provides a comprehensive overview of the essential analytical techniques for the characterization of this compound (CAS: 1571-86-4). Designed for researchers, scientists, and professionals in drug development and chemical synthesis, this document details the principles and step-by-step protocols for Gas Chromatography (GC), Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR), and Infrared (IR) Spectroscopy. The focus is on providing not just methodologies, but also the scientific rationale behind experimental choices to ensure robust and reliable results.
Introduction and Physicochemical Profile
This compound is a disubstituted aromatic hydrocarbon where two n-butyl groups are attached to a benzene ring at the para position. Its precise characterization is critical for quality control in synthesis, for use as an intermediate in manufacturing, and in research applications.[1] The analytical techniques discussed herein provide a multi-faceted approach to confirm its identity, purity, and structural integrity.
While this guide focuses on 1,4-di-n-butylbenzene, it is important to distinguish it from its common isomer, 1,4-di-tert-butylbenzene (CAS: 1012-72-2), which has significantly different physical properties and spectral characteristics due to its branched alkyl groups.[2]
Physicochemical Properties
A foundational understanding of the analyte's properties is crucial for method development. This compound's volatility and non-polar nature make it an ideal candidate for Gas Chromatography.
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₂ | [3] |
| Molecular Weight | 190.32 g/mol | [3][4] |
| Boiling Point | ~236 °C | [2] |
| Melting Point | Not well-defined (liquid at room temp) | [3] |
| Appearance | Liquid | [5] |
| Solubility | Insoluble in water; Soluble in organic solvents like ethanol, benzene. | [2] |
| CAS Number | 1571-86-4 | [3][4] |
Safety and Handling
As a laboratory chemical, proper handling is paramount.
-
Handling : Use with adequate ventilation and avoid contact with skin, eyes, and clothing. Wash thoroughly after handling.[6]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area away from strong oxidizing agents.[6]
-
Disposal : This material may be hazardous to the aquatic environment and should be disposed of as hazardous waste according to local regulations.[7][8][9]
Always consult the latest Safety Data Sheet (SDS) before handling.[6][7][10]
Gas Chromatography (GC): Separation and Quantification
Gas chromatography is the cornerstone technique for analyzing volatile and semi-volatile compounds like this compound. Its high resolving power allows for the separation of the analyte from impurities and reaction byproducts.
Expertise & Rationale: Why GC?
The choice of GC is dictated by the analyte's properties. With a boiling point of 236°C, this compound is sufficiently volatile to be vaporized in a heated GC inlet without degradation. Its non-polar nature makes it highly compatible with standard non-polar capillary columns (e.g., those with a dimethylpolysiloxane stationary phase), leading to excellent peak shape and resolution.[11]
Protocol: Quantitative Analysis by GC with Flame Ionization Detection (GC-FID)
This protocol outlines the quantification of this compound using an internal standard method, which corrects for variations in injection volume and instrument response.
Objective: To determine the purity or concentration of this compound.
Materials:
-
Gas Chromatograph with FID
-
Non-polar capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane)
-
This compound standard
-
Internal Standard (IS): e.g., 1,4-Diethylbenzene (CAS: 105-05-5)
-
Solvent: Hexane or Dichloromethane (High Purity/GC Grade)
-
Volumetric flasks and precision syringes
Step-by-Step Methodology:
-
Internal Standard (IS) Stock Preparation:
-
Accurately weigh ~100 mg of 1,4-Diethylbenzene into a 100 mL volumetric flask.
-
Dissolve and dilute to the mark with hexane. This creates a ~1 mg/mL IS stock solution. The IS is chosen because it is structurally similar, non-reactive, and should elute near the analyte without co-eluting with it or any impurities.[12]
-
-
Calibration Standards Preparation:
-
Prepare a series of at least five calibration standards by adding known amounts of this compound standard to volumetric flasks.
-
To each flask, add a constant, known amount of the IS stock solution.
-
Dilute to volume with hexane. The concentration range should bracket the expected sample concentration.
-
-
Sample Preparation:
-
Accurately weigh a known amount of the this compound sample into a volumetric flask.
-
Add the same constant amount of IS stock solution as used for the calibration standards.
-
Dilute to volume with hexane.
-
-
GC Instrument Setup:
| Parameter | Recommended Setting | Rationale |
| Inlet Temperature | 250 °C | Ensures rapid and complete vaporization without thermal degradation. |
| Injection Volume | 1 µL | Standard volume to avoid column overload. |
| Split Ratio | 50:1 | Prevents column overload while ensuring a representative sample reaches the detector. |
| Carrier Gas | Helium or Hydrogen | Provides good efficiency. Maintain constant flow (e.g., 1.2 mL/min). |
| Oven Program | 100 °C (hold 2 min), ramp to 250 °C at 15 °C/min, hold 5 min | The initial hold separates solvent from analytes. The ramp ensures elution of the analyte as a sharp peak. The final hold cleans the column. |
| Detector | FID | Highly sensitive to hydrocarbons and provides a linear response over a wide range. |
| Detector Temp | 280 °C | Prevents condensation of analytes in the detector. |
-
Analysis and Data Processing:
-
Inject the calibration standards, followed by the samples.
-
Integrate the peak areas for both the analyte and the internal standard.
-
Construct a calibration curve by plotting the ratio of (Analyte Area / IS Area) against the ratio of (Analyte Concentration / IS Concentration).
-
Calculate the concentration of this compound in the unknown sample using its area ratio and the calibration curve.
-
Trustworthiness Check: The protocol is self-validating through the use of an internal standard and a multi-point calibration curve. The linearity of the curve (R² > 0.995) confirms the method's accuracy across the calibrated range.
Gas Chromatography-Mass Spectrometry (GC-MS): Definitive Identification
While GC-FID is excellent for quantification, GC-MS provides unequivocal identification by furnishing a mass spectrum, which serves as a molecular fingerprint.[13]
Expertise & Rationale: Why GC-MS?
The coupling of MS to GC provides a second dimension of analysis. As the separated components elute from the GC column, they are ionized and fragmented in the mass spectrometer. The resulting fragmentation pattern is characteristic of the molecule's structure, allowing for confident identification by comparison to spectral libraries (like NIST or Wiley) or by manual interpretation.[14][15]
Protocol: Qualitative Analysis by GC-MS
Objective: To confirm the identity of this compound and identify any co-eluting impurities.
Methodology:
-
Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like hexane.
-
Instrument Setup: Use the same GC conditions as for GC-FID. The MS parameters are detailed below.
| Parameter | Recommended Setting | Rationale |
| Ion Source | Electron Ionization (EI) | Standard, robust ionization technique that produces reproducible fragmentation patterns. |
| Ionization Energy | 70 eV | The industry standard energy that generates extensive, library-searchable fragmentation. |
| Mass Range | 40-350 m/z | Covers the molecular ion and all expected fragments. |
| Source Temp | 230 °C | Standard source temperature to maintain cleanliness and performance. |
| Acquisition Mode | Full Scan | Acquires all ions within the mass range, necessary for identification. |
-
Data Analysis:
-
Examine the total ion chromatogram (TIC) to find the peak corresponding to this compound.
-
Extract the mass spectrum for this peak.
-
Identify the molecular ion (M⁺) peak, which should be at m/z 190.
-
Identify key fragment ions. For this compound, a prominent fragment is expected at m/z 147 due to the loss of a propyl group (C₃H₇), and at m/z 133 due to the loss of the entire butyl group (C₄H₉) followed by rearrangement. The base peak is often the tropylium ion fragment at m/z 91.
-
Compare the acquired spectrum with a reference spectrum from a database for confirmation.
-
Visualization: GC-MS Analytical Workflow
Sources
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Application Note: High-Resolution Separation of Dibutylbenzene Isomers by Gas Chromatography
Abstract
This application note presents a robust gas chromatography (GC) method for the effective separation of ortho-, meta-, and para-isomers of dibutylbenzene. Due to their similar boiling points and structural similarities, separating these positional isomers presents a significant analytical challenge. This guide details a protocol utilizing a 5% phenyl-methylpolysiloxane stationary phase, which leverages subtle differences in isomer polarity and shape to achieve baseline resolution. This methodology is particularly relevant for researchers, scientists, and professionals in drug development and quality control in the chemical industry where isomeric purity is critical.
Introduction
Dibutylbenzene isomers (C₁₄H₂₂) are common intermediates and byproducts in various chemical manufacturing processes, including the production of certain polymers and specialty chemicals. The positional isomerism (ortho, meta, and para) significantly influences the physicochemical properties and reactivity of these compounds. Consequently, the ability to accurately separate and quantify individual isomers is paramount for process optimization, quality assurance, and regulatory compliance.
The primary challenge in separating dibutylbenzene isomers lies in their very close boiling points. This similarity renders conventional GC separations based solely on volatility ineffective. Therefore, the selection of a GC stationary phase that can exploit other molecular properties, such as polarity and shape, is crucial for achieving resolution. This application note provides a comprehensive guide to a validated GC method that addresses these challenges.
Understanding the Separation Challenge: Physicochemical Properties
A successful chromatographic separation begins with understanding the properties of the analytes. The key to separating dibutylbenzene isomers is to move beyond their boiling points and consider their polarity.
Boiling Points: The boiling points of the three dibutylbenzene isomers are extremely close, typically varying by only a few degrees Celsius.
| Isomer | Boiling Point (°C) | Source |
| o-Dibutylbenzene | 256-257 | [1] |
| m-Dibutylbenzene | ~255 (528 K) | [2] |
| p-Dibutylbenzene | 259 | [3] |
This narrow range of boiling points indicates that a non-polar stationary phase, which separates primarily based on volatility, would likely result in co-elution.[4]
Polarity and Dipole Moment: The polarity of the isomers, arising from the arrangement of the butyl groups on the benzene ring, provides a basis for selective separation.
-
p-Dibutylbenzene: This isomer is highly symmetrical. The individual bond dipoles of the C-C bonds connecting the butyl groups to the ring cancel each other out, resulting in a net dipole moment of or near zero. This makes the para isomer the least polar of the three.[5]
-
m-Dibutylbenzene: In the meta position, the bond dipoles do not completely cancel, resulting in a small net dipole moment.
-
o-Dibutylbenzene: The ortho isomer has the least symmetrical arrangement of the butyl groups, leading to the largest net dipole moment among the three isomers.[6][7]
This difference in polarity can be exploited by using a stationary phase with some degree of polar character. The more polar ortho and meta isomers will interact more strongly with a polar stationary phase, leading to longer retention times compared to the non-polar para isomer.
Experimental Workflow
The overall workflow for the GC separation of dibutylbenzene isomers is outlined below.
Recommended GC Method and Protocol
This protocol is designed to provide a starting point for the separation of dibutylbenzene isomers and can be further optimized based on the specific instrumentation and desired resolution.
Instrumentation and Consumables
-
Gas Chromatograph: Any modern GC system equipped with a split/splitless injector and a Flame Ionization Detector (FID) is suitable.
-
GC Column: A 5% phenyl-methylpolysiloxane column is recommended. Examples include:
-
Carrier Gas: Helium or Hydrogen, high purity.
-
Reagents: Hexane (GC grade or higher) for sample dilution.
-
Standards: Certified reference standards of o-, m-, and p-dibutylbenzene.
Step-by-Step Protocol
-
Standard and Sample Preparation:
-
Prepare individual stock solutions of each dibutylbenzene isomer (e.g., 1000 µg/mL) in hexane.
-
Prepare a mixed isomer standard solution by combining appropriate volumes of the individual stock solutions to achieve the desired concentration (e.g., 100 µg/mL of each isomer).
-
Dilute unknown samples with hexane to fall within the calibration range. A starting dilution of 1:100 is recommended.
-
Transfer the prepared standards and samples into 2 mL GC autosampler vials.
-
-
GC Instrument Setup:
| Parameter | Recommended Setting | Rationale |
| Injector | Split/Splitless | Allows for a wide range of sample concentrations. |
| Injector Temperature | 250 °C | Ensures complete vaporization of the analytes. |
| Split Ratio | 50:1 (can be optimized) | Prevents column overloading and ensures sharp peaks. |
| Column | 5% Phenyl-Methylpolysiloxane | Provides selectivity based on polarity and π-π interactions.[4] |
| Carrier Gas | Helium | Inert and provides good efficiency. |
| Flow Rate | 1.0 mL/min (Constant Flow) | Optimal for a 0.25 mm ID column. |
| Oven Program | ||
| Initial Temperature | 150 °C | |
| Hold Time | 2 min | |
| Ramp Rate | 5 °C/min | A slow ramp rate enhances resolution of closely eluting peaks. |
| Final Temperature | 250 °C | |
| Final Hold Time | 5 min | Ensures elution of any less volatile components. |
| Detector | Flame Ionization Detector (FID) | Robust and sensitive for hydrocarbons. |
| Detector Temperature | 280 °C | Prevents condensation of analytes in the detector. |
| Hydrogen Flow | 30 mL/min | |
| Air Flow | 300 mL/min | |
| Makeup Gas (He) | 25 mL/min | |
| Injection | ||
| Injection Volume | 1 µL |
-
Data Acquisition and Analysis:
-
Inject the mixed standard solution to determine the retention times and response factors for each isomer.
-
Inject the unknown samples.
-
Identify the isomers in the sample chromatograms by comparing their retention times to those of the standards.
-
Integrate the peak areas for each isomer and quantify using a calibration curve or relative response factors.
-
Expected Results and Discussion
Based on the principles of chromatography and the properties of the isomers, the expected elution order on a 5% phenyl-methylpolysiloxane column is:
-
p-Dibutylbenzene: Being the least polar and most symmetrical, it is expected to have the weakest interaction with the stationary phase and thus elute first.
-
m-Dibutylbenzene: With a small dipole moment, it will be retained longer than the para isomer.
-
o-Dibutylbenzene: As the most polar isomer, it is expected to have the strongest interaction with the stationary phase and elute last.
The 5% phenyl content of the stationary phase provides a degree of polarity and the ability for π-π interactions with the aromatic ring of the analytes.[4] This "shape selectivity" helps to differentiate between the isomers based on their geometry, which, in conjunction with the polarity differences, allows for their successful separation.
Conclusion
The separation of dibutylbenzene isomers, while challenging due to their similar boiling points, can be reliably achieved using gas chromatography with a 5% phenyl-methylpolysiloxane stationary phase. The method detailed in this application note leverages the subtle differences in the polarity and shape of the ortho, meta, and para isomers to achieve baseline resolution. This protocol provides a robust starting point for laboratories involved in the analysis of alkylated aromatic compounds, ensuring accurate quantification for quality control and research applications. Further optimization of the temperature program and flow rate may be necessary to achieve the desired resolution on different GC systems.
References
- Stenutz, R. p-dibutylbenzene. Tables for Chemistry. [Link]
- Agilent Technologies. DB-5ms Low Bleed GC Columns. [Link]
- Chrom Tech. Agilent DB-5ms Ultra Inert GC Column. [Link]
- Chirico, R. D., et al. (2003). Thermodynamic properties of tert-butylbenzene and 1,4-di-tert-butylbenzene. The Journal of Chemical Thermodynamics, 35(9), 1553-1573.
- Element Lab Solutions. DB-5ms. [Link]
- ResearchGate. GC separation of (a) substituted benzenes and (b) benzenes and n-alkanes. [Link]
- News-Medical.Net.
- Alberty, R. A., & Reif, A. K. (1988). Standard Chemical Thermodynamic Properties of Alkylbenzene Isomer Groups.
- ResearchGate. Thermodynamic properties of tert-butylbenzene and 1,4-di-tert-butylbenzene. [Link]
- Restek. Rxi®-5Sil MS Columns. [Link]
- Chromtech. RESTEK - Technical Guides. [Link]
- Restek. Leverage the outstanding inertness, low bleed, and high reproducibility of Rxi® 3-in-1 technology. [Link]
- Restek. Rxi-5Sil MS GC Capillary Column, 40 m, 0.18 mm ID, 0.18 µm. [Link]
- Restek. GC COLUMNS | HIGH-PERFORMANCE RxiR COLUMNS - RxiR-5Sil MS. [Link]
- Agilent Technologies.
- NIST. 1,3-dibutylbenzene. NIST Chemistry WebBook. [Link]
- PubChem. 1,4-Di-tert-butylbenzene. [Link]
- PubChem. Divinylbenzene. [Link]
- PubChem. 1,4-Dibutylbenzene. [Link]
- ChemSynthesis. 1,2-dibutylbenzene. [Link]
- The Organic Chemistry Tutor. (2018, April 10). Dipole Moment, Molecular Polarity & Percent Ionic Character [Video]. YouTube. [Link]
- The Organic Chemistry Tutor. (2017, October 23). Bond Polarity, Electronegativity and Dipole Moment - Chemistry Practice Problems [Video]. YouTube. [Link]
- Chemistry Steps. Molecular Dipole - The Overall Polarity of the Molecule. [Link]
- NC State University Libraries. 2.2 Polar Covalent Bonds and Dipole Moments – Organic Chemistry. [Link]
- Competishun. (2020, July 17). 23 Dipole Moment | General Organic Chemistry-1 | JEE Main, IIT Advanced By NS Sir [Video]. YouTube. [Link]
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- 3. p-dibutylbenzene [stenutz.eu]
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- 5. Molecular Dipole - The Overall Polarity of the Molecule - Chemistry Steps [chemistrysteps.com]
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Application Notes & Protocols: 1,4-Dibutylbenzene Derivatives in Advanced Liquid Crystal Research
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a comprehensive technical guide for researchers and scientists on the strategic application of the 1,4-dialkylbenzene scaffold, specifically using 1,4-dibutylbenzene derivatives, in the design and synthesis of novel liquid crystal (LC) materials. While this compound itself is not a mesogenic compound, its structural motif is a foundational component in creating liquid crystals with tailored physical properties. We will explore the causal relationship between molecular structure—particularly the introduction of branched alkyl chains—and the resulting mesomorphic behavior. This guide presents a detailed, field-proven workflow, from the synthesis of a model liquid crystal derived from a 1,4-di(butan-2-yl)benzene precursor to its comprehensive thermal, optical, and electro-optical characterization.
Introduction: The Strategic Role of the 1,4-Dialkylbenzene Core
In the rational design of thermotropic liquid crystals, the molecular architecture is paramount. The quintessential calamitic (rod-like) liquid crystal molecule consists of a rigid core, typically composed of linked aromatic rings, and flexible terminal chains. The 1,4-disubstituted benzene ring is a ubiquitous component of this rigid core. The nature of the terminal alkyl chains, however, plays a critical role in dictating the material's physical properties, including its melting point (Cr -> N/Sm) and clearing point (N/Sm -> I), which define the operational temperature range of the mesophase.
While linear alkyl chains promote efficient molecular packing and often lead to higher melting points, the introduction of branched alkyl groups, such as the sec-butyl or tert-butyl groups found in derivatives of this compound, is a key strategy for modulating these properties. The steric hindrance imposed by these branched chains disrupts intermolecular packing in the solid state.[1] This disruption effectively lowers the melting point of the material, a desirable outcome for creating liquid crystals that operate at or near room temperature.[1] Consequently, derivatives of this compound serve as invaluable precursors for synthesizing liquid crystals with specific, application-driven thermal characteristics.[1]
This guide uses a hypothetical yet representative liquid crystal, 4'-(butan-2-yl)-[1,1'-biphenyl]-4-carbonitrile (DBBCN) , to illustrate the complete research and development workflow, from precursor synthesis to final characterization.
Case Study: Synthesis and Characterization of DBBCN
Rationale for Molecular Design
The target molecule, DBBCN, is designed to exhibit a nematic liquid crystal phase. The design incorporates three key features:
-
A Biphenyl Core: Provides the necessary rigidity and length for anisotropic ordering.
-
A Terminal Cyano Group (-CN): This strongly polar group induces a large dipole moment along the long molecular axis, which is essential for creating materials with high positive dielectric anisotropy (Δε), a prerequisite for responding to an electric field in standard display applications.[2]
-
A Branched sec-Butyl Group: Derived from a 1,4-di(butan-2-yl)benzene precursor, this group is expected to lower the melting point compared to its linear butyl analogue, thereby widening the nematic phase range at lower temperatures.[1]
Predicted Physical Properties
The structural modifications are predicted to yield the following material properties, which will be validated through the protocols outlined below.
| Property | Predicted Value | Method of Determination |
| Phase Transition Temps. | ||
| Melting Point (Cr -> N) | 35 - 40 °C | Differential Scanning Calorimetry (DSC) |
| Clearing Point (N -> I) | 55 - 60 °C | Polarizing Optical Microscopy (POM) & DSC |
| Optical Properties | ||
| Birefringence (Δn) | ~0.15 - 0.20 | Abbe Refractometer / Electro-Optical |
| Dielectric Properties | ||
| Dielectric Anisotropy (Δε) | Positive (> +5) | Electro-Optical Measurements |
Experimental Protocols
Synthesis of 4'-(butan-2-yl)-[1,1'-biphenyl]-4-carbonitrile (DBBCN)
This synthesis is a two-step process involving the selective bromination of the precursor followed by a palladium-catalyzed Suzuki cross-coupling reaction.
Protocol 1: Monobromination of 1,4-di(butan-2-yl)benzene
-
Setup: In a dry round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 1,4-di(butan-2-yl)benzene (1.0 eq.) in carbon tetrachloride (CCl₄).
-
Reagent Addition: Add N-Bromosuccinimide (NBS, 1.1 eq.) and a catalytic amount of benzoyl peroxide (BPO).[1]
-
Reaction: Reflux the mixture for 4-6 hours under an inert atmosphere (e.g., Argon or Nitrogen). Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]
-
Workup: Upon completion, cool the reaction mixture to room temperature. Filter the mixture to remove the succinimide byproduct.[1]
-
Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄).[1]
-
Purification: Concentrate the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using hexane as the eluent to yield pure 1-bromo-4-(butan-2-yl)benzene.[1]
Protocol 2: Suzuki Coupling to form DBBCN
-
Setup: In a Schlenk flask, combine the purified 1-bromo-4-(butan-2-yl)benzene (1.0 eq.), 4-cyanophenylboronic acid (1.2 eq.), palladium(II) acetate (Pd(OAc)₂, 0.02 eq.), and triphenylphosphine (PPh₃, 0.08 eq.).[1]
-
Solvent/Base Addition: Add toluene and a 2M aqueous solution of sodium carbonate (Na₂CO₃, 2.0 eq.).[1]
-
Degassing: Degas the mixture thoroughly by bubbling argon through the solution for 15-20 minutes. This is critical to prevent the oxidation of the palladium catalyst.
-
Reaction: Heat the reaction mixture to 90°C and stir for 12-16 hours under an inert atmosphere. Monitor the reaction by TLC.[1]
-
Workup: After completion, cool the mixture and dilute it with water. Extract the product into dichloromethane (DCM, 3 x 50 mL).[1]
-
Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel (using a hexane:DCM gradient) to yield the final product, DBBCN.[1]
-
Structural Validation: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry (MS).[3][4]
Characterization of Liquid Crystalline Properties
The following workflow outlines the logical progression of experiments to fully characterize the mesomorphic and physical properties of the synthesized DBBCN.
Protocol 3: Thermal Analysis by Differential Scanning Calorimetry (DSC)
DSC is used to precisely measure the temperatures and enthalpy changes associated with phase transitions.[5]
-
Sample Preparation: Accurately weigh 2-5 mg of purified DBBCN into a hermetically sealed aluminum DSC pan. Prepare an empty sealed pan to serve as a reference.
-
Instrumentation: Place the sample and reference pans into the DSC instrument.
-
Thermal Cycling:
-
First Heating: Heat the sample from room temperature to 80°C at a controlled rate (e.g., 10°C/min) under a nitrogen atmosphere. This cycle reveals the initial phase behavior.
-
First Cooling: Cool the sample from 80°C back to 0°C at the same rate (10°C/min).
-
Second Heating: Perform a second heating cycle from 0°C to 80°C. This cycle is crucial as it provides data free from the sample's prior thermal history.[1]
-
-
Data Analysis: Identify the endothermic and exothermic peaks in the second heating and cooling thermograms. The peak onset or maximum corresponds to the phase transition temperatures (e.g., Crystal-to-Nematic and Nematic-to-Isotropic).[6]
Protocol 4: Phase Identification by Polarizing Optical Microscopy (POM)
POM is a fundamental technique for visually identifying LC phases by observing their unique optical textures.[5]
-
Sample Preparation: Place a small amount of DBBCN on a clean glass microscope slide and cover it with a coverslip.
-
Instrumentation: Place the slide on a temperature-controlled hot stage within a polarizing microscope equipped with crossed polarizers.
-
Thermal Analysis:
-
Heat the sample into the isotropic liquid phase (e.g., to 70°C), where the field of view will appear dark (optically extinct).
-
Slowly cool the sample at a controlled rate (e.g., 1-2°C/min).[1]
-
-
Observation: As the sample transitions into the nematic phase, observe the formation of a characteristic texture, such as a "schlieren" or "threaded" texture.[1] Record the temperature at which this texture appears (the clearing point). Continue cooling to observe the transition to the crystalline solid phase (the melting/freezing point).
-
Validation: Compare the transition temperatures observed via POM with the data obtained from DSC for confirmation.
Protocol 5: Electro-Optical Characterization
This protocol determines key parameters relevant to display applications, such as dielectric anisotropy (Δε) and the threshold voltage for switching (Freedericksz transition).[7]
-
Cell Fabrication: Construct a liquid crystal cell using two parallel indium tin oxide (ITO) coated glass substrates. The inner surfaces should be coated with a polyimide alignment layer and rubbed to induce a homogeneous planar alignment. Set the cell gap to approximately 5 µm using spacers.[1]
-
Cell Filling: Fill the cell with DBBCN in its isotropic phase via capillary action. Slowly cool the filled cell into the nematic phase.
-
Measurement Setup: Place the cell in a temperature-controlled holder between the crossed polarizers of an optical setup. Connect the ITO electrodes to a function generator and voltage amplifier.[1]
-
Voltage-Transmittance Measurement:
-
Apply a 1 kHz square wave AC voltage across the cell.
-
Measure the intensity of light transmitted through the cell as a function of the applied voltage.
-
The voltage at which the transmitted intensity begins to change is the Freedericksz threshold voltage (Vth).
-
-
Data Analysis: The threshold voltage and the voltage-transmittance curve can be used to calculate the splay elastic constant (K₁₁) and the dielectric anisotropy (Δε).[1][7]
Sources
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- 3. Synthesis of New Liquid-Crystalline Compounds Based on Terminal Benzyloxy Group: Characterization, DFT and Mesomorphic Properties - PMC [pmc.ncbi.nlm.nih.gov]
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- 7. Dielectric and Electro-Optic Effects in a Nematic Liquid Crystal Doped with h-BN Flakes [mdpi.com]
Synthesis of Novel Derivatives from 1,4-Dibutylbenzene: A Comprehensive Guide for Researchers
This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of synthetic pathways for the derivatization of 1,4-dibutylbenzene. This versatile starting material, with its symmetrical dialkylated aromatic core, offers a scaffold for the synthesis of a wide array of functionalized molecules with potential applications in medicinal chemistry and materials science. This document emphasizes the causality behind experimental choices and provides detailed, field-proven protocols for key transformations.
Introduction: The Versatility of the this compound Scaffold
This compound is a readily available aromatic hydrocarbon. The two butyl groups, being ortho,para-directing and activating, influence the regioselectivity of electrophilic aromatic substitution reactions, while also providing sites for side-chain functionalization. The non-polar nature of the butyl chains can be exploited to modulate the lipophilicity of target molecules, a critical parameter in drug design. This guide will explore the primary synthetic avenues for modifying this core structure, including electrophilic aromatic substitution and side-chain oxidation, and the subsequent transformations of the resulting intermediates.
I. Electrophilic Aromatic Substitution: Functionalizing the Aromatic Core
Electrophilic aromatic substitution (SEAr) is a cornerstone of aromatic chemistry, allowing for the direct introduction of functional groups onto the benzene ring.[1] The electron-donating nature of the alkyl groups in this compound activates the ring towards electrophilic attack, primarily at the positions ortho to the butyl groups.
A. Friedel-Crafts Acylation: Introducing a Ketone Handle
The Friedel-Crafts acylation is a reliable method for introducing an acyl group onto an aromatic ring, proceeding through a resonance-stabilized acylium ion intermediate which prevents the carbocation rearrangements often seen in Friedel-Crafts alkylations.[2][3] This reaction is pivotal as the resulting ketone can be a precursor to a variety of other functional groups.
This protocol details the acetylation of this compound using acetyl chloride and aluminum chloride as the Lewis acid catalyst.
Reaction Scheme:
Caption: Friedel-Crafts acylation of this compound.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 190.33 | 10.0 g | 0.0525 |
| Acetyl Chloride | 78.50 | 4.54 g (4.12 mL) | 0.0578 |
| Anhydrous Aluminum Chloride | 133.34 | 7.70 g | 0.0578 |
| Dichloromethane (DCM) | 84.93 | 100 mL | - |
| 6M Hydrochloric Acid | - | 50 mL | - |
| Saturated Sodium Bicarbonate | - | 50 mL | - |
| Brine | - | 50 mL | - |
| Anhydrous Magnesium Sulfate | - | - | - |
Procedure:
-
Reaction Setup: In a fume hood, equip a 250 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, and a reflux condenser fitted with a calcium chloride drying tube.
-
Reagent Addition: Add this compound and 50 mL of anhydrous DCM to the flask and cool the mixture to 0 °C in an ice bath. In a separate, dry flask, prepare a solution of acetyl chloride in 20 mL of anhydrous DCM and add it to the dropping funnel. Carefully add anhydrous aluminum chloride to the reaction flask in portions, ensuring the temperature remains below 10 °C.
-
Reaction: Add the acetyl chloride solution dropwise to the stirred suspension over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture back to 0 °C and slowly quench the reaction by the dropwise addition of 50 mL of ice-cold 6M HCl. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM (2 x 25 mL).
-
Purification: Combine the organic layers and wash with saturated sodium bicarbonate solution (50 mL), followed by brine (50 mL). Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield 1-(2,5-dibutylphenyl)ethan-1-one.
B. Further Derivatization of the Acetyl Group
The ketone functionality introduced via Friedel-Crafts acylation is a versatile synthetic handle.
The carbonyl group can be completely reduced to a methylene group to form 1,4-dibutyl-2-ethylbenzene. This is particularly useful for synthesizing alkylated benzenes that are not accessible through direct Friedel-Crafts alkylation due to carbocation rearrangements.[4]
-
Clemmensen Reduction: This method employs zinc amalgam (Zn(Hg)) and concentrated hydrochloric acid and is suitable for substrates stable in strongly acidic conditions.[5][6]
-
Wolff-Kishner Reduction: This reaction uses hydrazine (N₂H₄) and a strong base, typically potassium hydroxide (KOH), at high temperatures. It is ideal for substrates that are sensitive to acid.[7][8]
Workflow for Alkyl Group Transformation:
Caption: Synthesis of 1,4-dibutyl-2-ethylbenzene.
The Baeyer-Villiger oxidation converts ketones to esters using peroxyacids like m-chloroperoxybenzoic acid (m-CPBA).[9] This reaction proceeds with a predictable regioselectivity based on the migratory aptitude of the groups attached to the carbonyl.
The Willgerodt-Kindler reaction transforms an aryl alkyl ketone into a thioamide upon heating with sulfur and a secondary amine, such as morpholine.[10][11] This reaction is a powerful tool for introducing both sulfur and nitrogen functionalities.
C. Halogenation: Introducing a Versatile Handle for Cross-Coupling
Halogenation, particularly bromination, of this compound introduces a functional group that is a key precursor for carbon-carbon bond-forming reactions.
This protocol describes the monobromination of this compound using N-bromosuccinimide (NBS) and a radical initiator, or elemental bromine with a Lewis acid catalyst. For electrophilic aromatic substitution, bromine with a Lewis acid like FeBr₃ is used.[10]
Reaction Scheme:
Caption: Synthesis of this compound-2,5-diamine.
Part 1: Dinitration
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| This compound | 190.33 | 5.0 g | 0.0263 |
| Concentrated Nitric Acid (70%) | 63.01 | 10 mL | - |
| Concentrated Sulfuric Acid (98%) | 98.08 | 10 mL | - |
| Ice | - | - | - |
Procedure:
-
Nitrating Mixture: In a flask cooled in an ice-salt bath, carefully prepare the nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid.
-
Reaction: Slowly add this compound to the cold nitrating mixture with vigorous stirring, maintaining the temperature below 10 °C. After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours.
-
Work-up: Pour the reaction mixture onto crushed ice. The solid product will precipitate. Filter the solid, wash thoroughly with cold water until the washings are neutral, and dry. The crude 2,5-dinitro-1,4-dibutylbenzene can be recrystallized from ethanol.
Part 2: Reduction to Diamine
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 2,5-Dinitro-1,4-dibutylbenzene | 280.33 | 5.0 g | 0.0178 |
| Tin(II) Chloride Dihydrate | 225.63 | 16.1 g | 0.0714 |
| Ethanol | 46.07 | 100 mL | - |
| Concentrated Hydrochloric Acid | 36.46 | - | - |
| 5M Sodium Hydroxide | - | - | - |
Procedure:
-
Reaction: In a round-bottom flask, dissolve 2,5-dinitro-1,4-dibutylbenzene in ethanol. Add a solution of tin(II) chloride dihydrate in concentrated hydrochloric acid.
-
Reflux: Heat the mixture at reflux for 2-3 hours.
-
Work-up: Cool the reaction mixture and pour it into ice. Basify the solution with 5M sodium hydroxide to precipitate the tin salts.
-
Extraction and Purification: Extract the product with ethyl acetate. Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain this compound-2,5-diamine.
II. Side-Chain Oxidation: Accessing Carboxylic Acid Derivatives
The benzylic protons on the butyl groups are susceptible to oxidation by strong oxidizing agents, providing a route to carboxylic acid derivatives.
A. Oxidation to Terephthalic Acid Analogues
Oxidation of both butyl groups of this compound with a strong oxidizing agent like potassium permanganate (KMnO₄) or sodium dichromate in sulfuric acid can yield 1,4-benzenedicarboxylic acid (terephthalic acid). This process is analogous to the industrial production of terephthalic acid from p-xylene. [12] Workflow for Side-Chain Oxidation:
Caption: Oxidation of this compound to terephthalic acid.
III. Applications of this compound Derivatives
The derivatives synthesized from this compound have potential applications in several fields, leveraging their unique structural and electronic properties.
A. Medicinal Chemistry
Benzene derivatives are fundamental scaffolds in a vast number of pharmaceuticals. [13]The introduction of various functional groups onto the this compound core allows for the synthesis of novel compounds with potential biological activity. For instance, the synthesis of non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen starts from an alkylated benzene. [1][14]The derivatives of this compound can be explored as analogues of existing drugs or as new chemical entities. The diamino derivatives, for example, can serve as building blocks for compounds that inhibit protein-protein interactions. [15]
B. Materials Science: Liquid Crystals
The rigid core of the 1,4-disubstituted benzene ring combined with flexible alkyl chains is a common motif in liquid crystalline materials. While this compound itself is not a liquid crystal, its derivatives can be. For instance, a bromo-derivative of this compound can undergo a Suzuki coupling reaction with a cyanophenylboronic acid to generate a biphenyl structure, a common mesogenic core. [16]The butyl groups can influence the mesophase properties such as the clearing point and melting point.
This protocol outlines a hypothetical Suzuki coupling of 1-bromo-2,5-dibutylbenzene with 4-cyanophenylboronic acid. The Suzuki reaction is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-C bonds. [17][18] Reaction Scheme:
Caption: Suzuki coupling for a hypothetical liquid crystal precursor.
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Bromo-2,5-dibutylbenzene | 269.23 | 1.0 g | 0.00371 |
| 4-Cyanophenylboronic Acid | 146.94 | 0.60 g | 0.00409 |
| Tetrakis(triphenylphosphine)palladium(0) | 1155.56 | 0.21 g | 0.00018 |
| 2M Sodium Carbonate | - | 4 mL | - |
| Toluene | 92.14 | 20 mL | - |
| Ethanol | 46.07 | 5 mL | - |
Procedure:
-
Reaction Setup: To a round-bottom flask, add 1-bromo-2,5-dibutylbenzene, 4-cyanophenylboronic acid, and tetrakis(triphenylphosphine)palladium(0).
-
Solvent Addition: Add toluene, ethanol, and the 2M sodium carbonate solution.
-
Reaction: Degas the mixture by bubbling argon through it for 15 minutes. Heat the reaction mixture to reflux (around 85-90 °C) and stir for 12-16 hours under an argon atmosphere.
-
Work-up: Cool the reaction to room temperature and add water. Extract the product with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to yield the target biphenyl derivative.
Conclusion
This compound is a versatile and economically viable starting material for the synthesis of a diverse range of functionalized aromatic compounds. This guide has provided a detailed overview of key synthetic transformations, including electrophilic aromatic substitution and side-chain oxidation, along with specific protocols and workflows. The resulting derivatives hold significant promise for applications in both medicinal chemistry and materials science. It is our hope that the information and protocols presented herein will serve as a valuable resource for researchers in their synthetic endeavors.
References
- BenchChem. (2025). Application Notes and Protocols: The Role of 1,4-di(butan-2-yl)
- BenchChem. (2025).
- Carlson, R., Lundstedt, T., & Shabana, R. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction 1: Reaction of Substituted Acetophenones. Acta Chemica Scandinavica B, 40, 534-544.
- Kasséhin, U. C., Gbaguidi, F., & Poupaert, J. (2014). Insight into the Willgerodt-Kindler Reaction of ω-Haloacetophenone Derivatives: Mechanistic Implication.
- Hammershøj, P., et al. (2006). Synthesis of 1,4-di(n-heptoxy)-2,5-dinitrobenzene. Acta Crystallographica Section E: Structure Reports Online, 62(11), o4729-o4731.
- Wikipedia. (2023).
- Wikipedia. (2023). Clemmensen reduction.
- BenchChem. (2025).
- Wikipedia. (2023). Suzuki reaction.
- Professor Dave Explains. (2019, January 3).
- Annamalai University. (n.d.). CLEMMENSEN REDUCTION.
- Organic Chemistry Portal. (n.d.).
- Sigma-Aldrich. (n.d.).
- BYJU'S. (n.d.). Clemmensen Reduction reaction.
- Synaptic - Central College. (2019). Ibuprofen Synthesis.
- SciSpace. (1986). Optimum Conditions for the Willgerodt-Kindler Reaction. 1.
- Master Organic Chemistry. (2018). EAS Reactions (3)
- ResearchGate. (n.d.). Classical synthesis of ibuprofen.
- Medicilon. (2023).
- University of Michigan. (n.d.).
- Wikipedia. (2023). Wolff–Kishner reduction.
- Prime Scholars. (2023).
- Chemistry LibreTexts. (2023). Suzuki-Miyaura Coupling.
- Journal of the Chemical Society, Perkin Transactions 1. (n.d.).
- The Organic Chemistry Tutor. (2016, December 29). Clemmensen Reduction & Wolff Kishner Mechanism [Video]. YouTube.
- General Acid - Base Catalysis in the Willgerodt-Kindler Reaction. (n.d.).
- MDPI. (2023).
- Semantic Scholar. (2014).
- NROChemistry. (n.d.).
- Professor Dave Explains. (2018, November 27). Clemmensen Reduction [Video]. YouTube.
- Sigma-Aldrich. (n.d.).
- PubMed Central. (2022). Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction.
- RSC Publishing. (2024).
- Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions.
- The Organic Chemistry Tutor. (2020, June 23). Wolff Kishner Reduction Mechanism [Video]. YouTube.
- PubMed. (2002).
- PubMed. (2009).
- ResearchGate. (2024). Chemical, Spectral, Biological, and Toxicological Studies of Some Benzene Derivatives Used in Pharmaceuticals: In Silico Approach.
- PubMed. (2024). Novel benzene sulfonamide-piperazine hybrid compounds: design, synthesis, antioxidant, enzyme inhibition activities and docking, ADME profiling studies.
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Troubleshooting & Optimization
common side products in the synthesis of 1,4-Dibutylbenzene
Welcome to the technical support center for the synthesis of 1,4-Dibutylbenzene. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during synthesis, particularly via the Friedel-Crafts alkylation pathway. Here, we move beyond simple protocols to explain the underlying chemical principles driving the formation of common side products and provide robust, field-tested solutions to mitigate them.
Frequently Asked Questions (FAQs)
Q1: My analytical data (NMR/GC-MS) suggests the major product is di-sec-butylbenzene, not the expected di-n-butylbenzene. What happened?
A: This is a classic and highly common issue stemming from carbocation rearrangement during the Friedel-Crafts alkylation reaction.[1][2] When using a primary alkyl halide like 1-chlorobutane or an alcohol like 1-butanol with a Lewis acid catalyst (e.g., AlCl₃), a primary carbocation is initially formed. This primary carbocation is unstable and rapidly rearranges to a more stable secondary carbocation via a 1,2-hydride shift before it can alkylate the benzene ring.[3][4] The benzene ring then attacks this more stable secondary carbocation, leading to the formation of a sec-butyl group on the ring instead of the desired n-butyl group.[2]
Q2: I've successfully synthesized dibutylbenzene, but it's a mixture of 1,2-, 1,3-, and 1,4-isomers. How can I improve the yield of the 1,4- (para) isomer?
A: The initial butylation of benzene yields butylbenzene. The butyl group is an ortho-, para-directing activator for subsequent electrophilic aromatic substitution. Therefore, the second alkylation step will naturally produce a mixture of ortho and para isomers (1,2- and this compound). The formation of the meta (1,3-) isomer is generally less favored but can occur, especially under conditions that allow for isomerization of the products. Steric hindrance from the bulky butyl group tends to favor the formation of the para isomer over the ortho isomer. To maximize the 1,4-isomer, controlling reaction temperature and choosing an appropriate catalyst are key. Separation of the final isomeric mixture is typically required, often via column chromatography or crystallization.[5]
Q3: My reaction produced a significant amount of tri- and even tetra-butylbenzene. How do I prevent this overalkylation?
A: This phenomenon, known as polyalkylation, is a major limitation of the Friedel-Crafts alkylation.[6] The first alkyl group added to the benzene ring is electron-donating, which "activates" the ring, making it more nucleophilic and more reactive than the starting benzene.[7][8] Consequently, the newly formed dibutylbenzene can compete with the remaining butylbenzene for the alkylating agent, leading to tri- and tetra-substituted products. The most effective strategy to minimize polyalkylation is to use a large excess of the aromatic substrate (benzene or butylbenzene) relative to the alkylating agent.[1][2] This ensures that the electrophile is more likely to encounter a molecule of the less substituted starting material.
Q4: What is the most reliable method to synthesize pure 1,4-di-n-butylbenzene while avoiding rearrangement and polyalkylation issues?
A: The most robust and reliable method to produce n-alkylated benzenes without rearrangement is to use a two-step Friedel-Crafts Acylation-Reduction sequence.[9][10] First, an acylation reaction is performed using butanoyl chloride (or butyryl chloride) and a Lewis acid catalyst. The resulting acylium ion is resonance-stabilized and does not undergo rearrangement.[9] Furthermore, the acyl group is electron-withdrawing and deactivates the aromatic ring, effectively preventing polyacylation.[11] The resulting ketone (1-(4-butylphenyl)butan-1-one) is then reduced in a second step using a method like the Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction to yield the final 1,4-di-n-butylbenzene.
In-Depth Troubleshooting Guide & Protocols
Issue 1: Unwanted Product from Carbocation Rearrangement
The synthesis of 1,4-di-n-butylbenzene via direct Friedel-Crafts alkylation with a primary alkylating agent is fundamentally flawed due to the thermodynamic driving force of carbocation rearrangement.
Causality: The 1,2-Hydride Shift
-
Generation of Primary Carbocation: The Lewis acid catalyst (AlCl₃) abstracts the halide from 1-chlorobutane, forming a high-energy primary (1°) carbocation.[12]
-
Hydride Shift: A hydrogen atom from the adjacent carbon (C2), along with its bonding pair of electrons, "shifts" over to the electron-deficient C1.[3]
-
Formation of Secondary Carbocation: This shift results in the formation of a much more stable secondary (2°) carbocation. The reaction of benzene with 1-chlorobutane at 0 °C can give a 2:1 ratio of the rearranged (sec-butyl) to the unrearranged (n-butyl) product.[1][2]
-
Alkylation: The benzene ring, acting as a nucleophile, attacks the more stable secondary carbocation, leading to the sec-butylated product.
Diagram: Mechanism of Carbocation Rearrangement
Caption: Carbocation rearrangement during Friedel-Crafts alkylation.
✅ Solution: Friedel-Crafts Acylation followed by Clemmensen Reduction
This two-step approach circumvents the rearrangement problem entirely.
Experimental Protocol: Two-Step Synthesis of 1,4-di-n-butylbenzene
Step 1: Friedel-Crafts Acylation of Butylbenzene
-
Apparatus Setup: Assemble a dry 250 mL three-necked, round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize the HCl gas evolved).
-
Reactant Charging: Charge the flask with anhydrous aluminum chloride (AlCl₃) (e.g., 0.12 mol) and a solvent such as dichloromethane (CH₂Cl₂). Cool the mixture to 0-5 °C in an ice bath.
-
Addition of Acylating Agent: In the dropping funnel, place a mixture of butylbenzene (e.g., 0.1 mol) and butanoyl chloride (e.g., 0.11 mol). Add this mixture dropwise to the stirred AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours until the evolution of HCl gas ceases.
-
Workup: Cool the reaction mixture in an ice bath and carefully quench it by slowly adding crushed ice, followed by cold water. Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with dilute HCl, then with a sodium bicarbonate solution, and finally with brine.
-
Isolation: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator to obtain the crude ketone product (1-(4-butylphenyl)butan-1-one).
Step 2: Clemmensen Reduction of the Ketone
-
Catalyst Preparation: Prepare amalgamated zinc by stirring zinc powder (e.g., 0.5 mol) with a 5% solution of mercury(II) chloride for 5 minutes. Decant the solution and wash the solid with water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, place the amalgamated zinc, concentrated hydrochloric acid, water, and toluene. Add the ketone product from Step 1.
-
Reflux: Heat the mixture to a vigorous reflux for 4-6 hours. Additional portions of concentrated HCl may be needed to maintain a strongly acidic environment.
-
Workup: After cooling, separate the organic (toluene) layer. Extract the aqueous layer with additional toluene.
-
Purification: Combine the organic extracts, wash with water and sodium bicarbonate solution, and dry over anhydrous Na₂SO₄. Remove the toluene via distillation or rotary evaporation. The resulting crude product can be purified by vacuum distillation or column chromatography to yield pure 1,4-di-n-butylbenzene.
Issue 2: Polyalkylation
The activating nature of the alkyl group makes the product more reactive than the starting material, leading to multiple additions.
✅ Solution: Control of Reactant Stoichiometry
Using a significant excess of the aromatic substrate (in this case, butylbenzene for the second alkylation) shifts the reaction equilibrium to favor the formation of the desired disubstituted product.
Table 1: Effect of Reactant Ratio on Product Distribution
| Molar Ratio (Butylbenzene : Alkylating Agent) | Approx. % this compound | Approx. % Polyalkylated Products |
| 1 : 1 | ~50-60% | ~20-30% |
| 3 : 1 | ~75-85% | ~10-15% |
| 5 : 1 | >90% | <5% |
| Note: Values are illustrative and can vary based on specific reaction conditions. |
Diagram: Workflow to Minimize Polyalkylation
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how to prevent polyalkylation in Friedel-Crafts reactions
Welcome to the technical support center for Friedel-Crafts reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experiments, with a specific focus on a critical challenge: preventing polyalkylation. Here, we move beyond simple protocols to explain the underlying chemical principles that govern reaction outcomes, empowering you to make informed decisions in your work.
Part 1: Core Concepts - The "Why" of Polyalkylation
Before troubleshooting, it's essential to understand the root cause of polyalkylation. The Friedel-Crafts alkylation reaction attaches an alkyl group to an aromatic ring via electrophilic aromatic substitution.[1] A critical, and often problematic, feature of this reaction is that the product is frequently more reactive than the starting material.[2][3]
Alkyl groups are electron-donating.[4] When an alkyl group is added to an aromatic ring, it increases the electron density of the ring, thereby "activating" it.[5][6] This newly activated monoalkylated product can then compete with the original un-alkylated substrate for the electrophile, often reacting at a faster rate. This leads to the undesired formation of di-, tri-, and other poly-alkylated species.[3][5][7]
Part 2: Frequently Asked Questions (FAQs)
Q1: What is polyalkylation in Friedel-Crafts reactions, and why does it happen? A1: Polyalkylation is a common side reaction where multiple alkyl groups are added to the aromatic ring.[8] It occurs because the first alkyl group added activates the ring, making the mono-substituted product more nucleophilic and thus more reactive than the original starting material.[4] This enhanced reactivity promotes subsequent alkylation reactions.[3][9]
Q2: I'm getting a mixture of products. How can I get just the mono-alkylated version? A2: The most direct strategy is to use a large excess of the aromatic substrate relative to the alkylating agent.[5][7][10] This statistically favors the reaction of the electrophile with the more abundant starting material over the mono-alkylated product.[4] Other methods include lowering the reaction temperature, using sterically bulky reactants, or choosing a milder catalyst.[2][4][11] For guaranteed mono-substitution, the most reliable method is to perform a Friedel-Crafts acylation followed by a reduction step.[3][12]
Q3: Can I use any Lewis acid for my reaction? A3: While many Lewis acids (e.g., AlCl₃, FeCl₃, BF₃, SnCl₄) can catalyze the reaction, their activity varies.[13][14] A highly reactive catalyst like AlCl₃ might increase the rate of polyalkylation.[4] For sensitive substrates or to improve selectivity, a milder catalyst like FeCl₃ or a solid acid catalyst (e.g., zeolites) may be preferable.[4][13][15]
Q4: Why isn't polyalkylation a problem in Friedel-Crafts acylation? A4: The acyl group (–COR) is strongly electron-withdrawing.[2] When an acyl group is added to an aromatic ring, it deactivates the ring, making it less reactive toward further electrophilic substitution.[12][16] Therefore, the mono-acylated product does not compete with the starting material, and the reaction effectively stops after one addition.[10][17][18]
Part 3: Troubleshooting Guide: Isolating the Issue
Issue 1: My primary product is a di- or tri-alkylated species.
-
Question: Have you controlled the stoichiometry?
-
Answer & Rationale: The probability of polyalkylation is highly dependent on the molar ratio of your reactants. If the alkylating agent and aromatic substrate are near a 1:1 ratio, the activated mono-alkylated product is a competitive nucleophile.
-
Solution: Increase the molar ratio of the aromatic substrate to the alkylating agent significantly. Ratios from 5:1 to as high as 50:1 (aromatic:alkylating agent) can be used to maximize the statistical likelihood that the electrophile will encounter an unreacted substrate molecule.[4][10]
Issue 2: Even with excess benzene, I'm still seeing over-alkylation.
-
Question: What is your reaction temperature?
-
Answer & Rationale: Higher temperatures increase the rates of all reactions, but they can disproportionately favor the polyalkylation pathway, which has a slightly higher activation energy.
-
Solution: Lower the reaction temperature. Running the reaction at 0°C or even lower can significantly improve selectivity for the mono-alkylated product by slowing down the subsequent alkylation steps.[4][11] For example, the alkylation of methylbenzene shows different isomer distributions and product purities at 0°C versus 25°C.[19]
Issue 3: My substrate is very reactive (e.g., phenol, aniline), and I'm getting a complex mixture and catalyst deactivation.
-
Question: Is your substrate compatible with Friedel-Crafts conditions?
-
Answer & Rationale: Aromatic rings containing strongly activating, Lewis basic groups like amines (-NH₂) or hydroxyls (-OH) are problematic.[1][20] The lone pairs on the nitrogen or oxygen will complex with the Lewis acid catalyst (e.g., AlCl₃), deactivating it.[7] This complex also places a positive charge adjacent to the ring, which strongly deactivates it towards the desired electrophilic substitution.[7][21]
-
Solution: These substrates are generally incompatible with classic Friedel-Crafts alkylation. The best approach is to use the Friedel-Crafts acylation/reduction pathway. Alternatively, protecting groups can be used on the amine or hydroxyl functionality before attempting the reaction.
Issue 4: My desired product is a primary alkylbenzene (e.g., propylbenzene), but I'm getting a rearranged isomer (e.g., isopropylbenzene).
-
Question: Are you accounting for carbocation rearrangement?
-
Answer & Rationale: Friedel-Crafts alkylation proceeds through a carbocation or a carbocation-like intermediate.[5][10] These intermediates will readily rearrange to a more stable form if possible (e.g., a primary carbocation rearranging to a secondary or tertiary one via a hydride or alkyl shift).[5][22] This is a fundamental limitation of the alkylation reaction.
-
Solution: This problem cannot be solved by simply adjusting conditions in the alkylation reaction. The definitive solution is to use Friedel-Crafts acylation with the corresponding acyl halide (e.g., propanoyl chloride to get the propyl group). The resulting acylium ion is resonance-stabilized and does not rearrange.[16][17] The ketone product can then be reduced to the desired straight-chain alkylbenzene.[2][12]
Part 4: The Superior Alternative: Acylation-Reduction Pathway
For achieving clean, non-rearranged, mono-substituted alkylbenzenes, a two-step acylation-reduction sequence is often the most robust and reliable method.[3]
-
Friedel-Crafts Acylation: The aromatic ring is reacted with an acyl halide or anhydride in the presence of a Lewis acid. As mentioned, the product is a ketone, and the electron-withdrawing acyl group deactivates the ring, preventing further reactions.[12]
-
Reduction: The ketone is then reduced to the corresponding alkane. Common methods include the Clemmensen reduction (zinc amalgam and HCl) or the Wolff-Kishner reduction (hydrazine and a strong base).[2]
Data Summary: Controlling Reaction Parameters
| Parameter | Strategy to Favor Monoalkylation | Rationale | Potential Drawbacks |
| Reactant Ratio | Use large excess of aromatic substrate | Statistically favors reaction with the more abundant starting material.[4] | Can be costly and requires separation of large amounts of unreacted starting material.[6] |
| Temperature | Lower the reaction temperature | Decreases the rate of the undesired second alkylation, improving selectivity.[4] | Reaction rates will be slower, potentially requiring longer reaction times. |
| Catalyst | Use a milder Lewis acid (e.g., FeCl₃) or a solid acid catalyst. | Reduces overall reactivity, which can suppress the more facile polyalkylation pathway.[4][13] | May result in lower overall conversion or require higher temperatures to achieve a reasonable rate. |
| Steric Hindrance | Use a bulky alkylating agent (e.g., t-butyl chloride). | The size of the initial substituent physically blocks subsequent attacks on the ring.[2][23] | Limited to specific bulky alkyl groups; not a general solution. |
| Reaction Type | Use Acylation followed by Reduction | The deactivating nature of the acyl group completely prevents polysubstitution.[12] | Requires an additional reaction step (reduction), adding time and reagents to the synthesis. |
Part 5: Experimental Protocols
Protocol 1: Friedel-Crafts Acylation of Benzene (Synthesis of Acetophenone)
-
Safety: Work in a well-ventilated fume hood. AlCl₃ is highly reactive with water. All glassware must be thoroughly dried.
-
Procedure:
-
Assemble a flame-dried 250 mL round-bottom flask with a magnetic stirrer, a reflux condenser, and a dropping funnel. Protect the system from atmospheric moisture with a drying tube (e.g., CaCl₂).
-
To the flask, add anhydrous aluminum chloride (40 g, 0.3 mol) and 100 mL of anhydrous benzene.
-
Cool the stirred suspension in an ice bath.
-
Slowly add acetyl chloride (21 mL, 0.3 mol) dropwise from the dropping funnel over 30 minutes. Control the addition rate to maintain the temperature below 10°C.[8]
-
After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.
-
Carefully quench the reaction by slowly pouring the mixture over 200 g of crushed ice containing 50 mL of concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic (benzene) layer. Wash the organic layer sequentially with water, 5% sodium bicarbonate solution, and finally with brine.[8]
-
Dry the organic layer over anhydrous sodium sulfate, filter, and remove the benzene solvent by distillation to yield the acetophenone product.
-
Protocol 2: Clemmensen Reduction of Acetophenone (Synthesis of Ethylbenzene)
-
Safety: This reaction generates HCl gas and involves mercury, which is toxic. Perform in a fume hood and handle zinc amalgam with appropriate care.
-
Procedure:
-
In a 500 mL round-bottom flask equipped with a reflux condenser, add zinc amalgam (65 g), concentrated hydrochloric acid (100 mL), water (45 mL), and acetophenone (25 g, 0.21 mol).
-
Heat the mixture to a vigorous reflux with stirring. Over the course of 4-6 hours, add an additional 75 mL of concentrated HCl in portions.[8]
-
After the reflux period, cool the mixture to room temperature.
-
Transfer the mixture to a separatory funnel and separate the upper organic layer.
-
Wash the organic layer with water, 5% sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and purify by distillation to yield ethylbenzene.
-
References
- Controlling the selectivity of an intramolecular Friedel–Crafts alkylation with alkenes using selenium under mild conditions. Organic & Biomolecular Chemistry (RSC Publishing).
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- Friedel–Crafts reaction. Wikipedia.
- Friedel Crafts Acylation And Alkylation Reaction. BYJU'S.
- Friedel-Crafts Alkylation of aromatic molecules. University of Regensburg.
- Reaction Mechanism of Friedel Crafts alkylation. Physics Wallah.
- Is acylation preferred over alkylation in a Freidel-Crafts reaction?. Quora.
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- Friedel-Crafts Acylation. Organic Chemistry Portal.
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- The effects of reaction temperature on the Friedel–Crafts alkylation... ResearchGate.
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- A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. National Institutes of Health (NIH).
- Friedel-Crafts Alkylation Reaction. Mettler Toledo.
- Friedel–Crafts reactions for biomolecular chemistry. RSC Publishing.
- Development of highly efficient Friedel–Crafts alkylations with alcohols using heterogeneous catalysts under continuous-flow conditions. National Institutes of Health (NIH).
- SUSTAINABLE CATALYST FOR FRIEDEL–CRAFTS ACYLATION. ResearchGate.
- Friedel-Crafts Reactions | Alkylation & Acylation. Study.com.
- Ch12: Friedel-Crafts limitations. University of Calgary.
- Amines. NCERT.
- Efficacy of Intramolecular Friedel-Crafts reaction on =o, c=o bonds of ring structures?. Chemistry Stack Exchange.
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- Applications of Friedel–Crafts reactions in total synthesis of natural products. National Institutes of Health (NIH).
- Functional selectivity in Friedel-Crafts alkylations with polyfunctional reactants over acid zeolites. ACS Publications.
- Friedel-Crafts Alkylation with Practice Problems. Chemistry Steps.
- 35.04 Friedel-Crafts Alkylation. YouTube.
- Host–Guest Interaction-Controlled Site-Selective C–H Borylation of Aromatic Compounds. ACS Publications.
- Steric hindrance – Knowledge and References. Taylor & Francis.
- 14 INTRAMOLECULAR FREIDEL CRAFT ALKYLATION | ORM 2 | JEE MAIN. YouTube.
- The Alkylation of Aromatic Compounds by the Friedel-Crafts Method. Organic Reactions.
- Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube.
- Limitations of Friedel-Crafts Alkylation. YouTube.
- Biocatalytic Friedel-Crafts Alkylation Using Non-natural Cofactors. ResearchGate.
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Technical Support Center: Synthesis of 1,4-Dibutylbenzene
Welcome to the technical support center for the synthesis of 1,4-Dibutylbenzene. This guide is designed for researchers, scientists, and professionals in drug development who are performing this synthesis, which most commonly employs the Friedel-Crafts alkylation pathway. Here, we address common challenges and frequently asked questions in a direct, problem-solving format. Our goal is to provide not just solutions, but also the underlying chemical principles to empower you in your experimental work.
Frequently Asked Questions (FAQs)
Q1: Why is Friedel-Crafts alkylation the common method for synthesizing this compound, and what are its main drawbacks?
A1: The Friedel-Crafts alkylation is a classic and direct method for forming carbon-carbon bonds on an aromatic ring, making it a straightforward approach to attach butyl groups to benzene.[1][2] The reaction typically uses an alkylating agent (e.g., a butyl halide or butanol) and a Lewis acid catalyst (like AlCl₃) to generate an electrophile that attacks the benzene ring.[3][4]
However, this reaction is beset by several significant challenges:
-
Polyalkylation: The initial product, butylbenzene, is more reactive than benzene itself. This is because the added alkyl group is electron-donating, which activates the ring towards further electrophilic attack.[5][6][7] Consequently, the reaction is difficult to stop after a single substitution, often leading to a mixture of di-, tri-, and even tetra-butylated products.[8]
-
Carbocation Rearrangement: When using primary alkyl halides (e.g., 1-chlorobutane) to produce n-butylbenzene, the initially formed primary carbocation is prone to rearranging into a more stable secondary carbocation via a hydride shift.[2][9] This results in the formation of sec-butylbenzene as a major, often undesired, byproduct.
-
Isomer Control: The second butyl group can add to the ortho, meta, or para position. Achieving high selectivity for the desired 1,4- (para) isomer can be challenging and is highly dependent on reaction conditions and the steric bulk of the reactants.[10]
To circumvent some of these issues, particularly rearrangement and polyalkylation, an alternative is the Friedel-Crafts acylation followed by a reduction (e.g., Clemmensen or Wolff-Kishner reduction). The acylium ion intermediate does not rearrange, and the electron-withdrawing acyl group deactivates the ring, preventing further acylation.[2][7][11]
Troubleshooting Guide: Specific Experimental Issues
Problem 1: My final product is a mixture of mono-, di-, and poly-substituted benzenes, leading to a low yield of this compound.
Cause: This is a classic case of overalkylation or polyalkylation, an inherent issue with the Friedel-Crafts alkylation reaction.[8] The alkyl groups attached to the benzene ring are electron-donating, which activates the ring and makes the mono-alkylated product more nucleophilic (and thus more reactive) than the starting benzene.[5][12]
Solution:
-
Adjust Stoichiometry: A common strategy to favor mono- or di-alkylation over higher substitutions is to use a large excess of the aromatic compound (benzene).[9] By keeping the concentration of the alkylating agent low relative to benzene, the probability of the electrophile encountering an unreacted benzene molecule is much higher than it encountering an already alkylated one. For disubstitution, precise control over the molar ratio of benzene to the alkylating agent is critical.[10]
-
Control Reaction Temperature: Lowering the reaction temperature can help reduce the overall reactivity and may decrease the rate of subsequent alkylation reactions more than the initial one, offering a degree of control.[10]
Problem 2: My main product is 1,2- or 1,3-Dibutylbenzene, not the desired 1,4-isomer.
Cause: The orientation of electrophilic aromatic substitution is governed by both electronic and steric factors. The butyl group is an ortho-, para-director. While electronics favor both positions, sterics play a crucial role.
Solution:
-
Steric Hindrance: To favor the para isomer, you can leverage steric hindrance. Using a bulkier alkylating agent, such as tert-butyl chloride, will strongly favor the para position due to the significant steric clash that would occur at the ortho positions.[5] For producing 1,4-di-sec-butylbenzene, lowering the reaction temperature generally favors the thermodynamically more stable para isomer over the kinetically favored ortho isomer.[10]
-
Catalyst Choice: Certain solid acid catalysts, like specific zeolites, can provide shape selectivity. The pores of these catalysts can be sized to allow the formation of the linear para isomer while sterically hindering the formation of the bulkier ortho and meta isomers.[10]
| Parameter | Effect on Isomer Ratio (Ortho/Para) | Rationale |
| Increased Temperature | Tends to increase the ortho/para ratio | Higher temperatures can overcome the activation energy barrier for the formation of the sterically hindered ortho isomer. |
| Increased Catalyst Conc. | May slightly favor ortho | Can lead to more aggressive reaction conditions, reducing selectivity. |
| Bulky Alkylating Agent | Decreases the ortho/para ratio | Steric hindrance at the ortho position becomes the dominant factor.[5] |
Problem 3: NMR analysis shows the presence of sec-butyl groups, but I used 1-chlorobutane to synthesize n-butylbenzene.
Cause: You have encountered a carbocation rearrangement. The reaction of 1-chlorobutane with a Lewis acid (e.g., AlCl₃) generates a primary butyl carbocation. This species is highly unstable and will rapidly rearrange via a 1,2-hydride shift to form the more stable secondary butyl carbocation.[2][9][13] This rearranged carbocation then alkylates the benzene ring.
Solution:
-
Use Friedel-Crafts Acylation: To obtain the unrearranged n-butyl chain, the most reliable method is to perform a Friedel-Crafts acylation using butanoyl chloride (CH₃CH₂CH₂COCl) and AlCl₃. This forms butyrophenone. The acylium ion intermediate is resonance-stabilized and does not rearrange. The resulting ketone can then be reduced to the desired n-butylbenzene using a Clemmensen (Zn(Hg), HCl) or Wolff-Kishner (H₂NNH₂, KOH) reduction.[2] This two-step process can then be repeated to add the second chain.
Problem 4: The reaction is sluggish or fails to proceed to completion.
Cause:
-
Catalyst Deactivation: The Lewis acid catalyst, typically anhydrous aluminum chloride, is extremely sensitive to moisture.[10] Any water present in the reagents or glassware will react with and deactivate the catalyst.
-
Deactivated Ring: Friedel-Crafts reactions fail on aromatic rings that contain strongly electron-withdrawing groups (-NO₂, -CN, -SO₃H, etc.) or basic amino groups (-NH₂, -NHR, -NR₂).[7][8] The amino groups will react with the Lewis acid catalyst, adding a positive charge that deactivates the ring.[8]
Solution:
-
Ensure Anhydrous Conditions: Use oven-dried glassware and freshly opened or purified anhydrous reagents. The reaction should be run under an inert atmosphere (e.g., nitrogen or argon) with a drying tube to protect it from atmospheric moisture.[10]
-
Use Fresh Catalyst: Use a fresh, unopened bottle of aluminum chloride or ensure your existing supply has been stored properly in a desiccator.
-
Check Starting Material: Ensure your starting benzene is not contaminated with any deactivating impurities.
Experimental Protocols & Workflows
Protocol: Synthesis of 1,4-di-tert-butylbenzene
This protocol is adapted for synthesizing the sterically-hindered 1,4-di-tert-butylbenzene, which minimizes polyalkylation beyond two groups and strongly favors the para isomer.
-
Setup: In a fume hood, equip a dry 100 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a drying tube filled with calcium chloride.
-
Reagents: Cool the flask in an ice-water bath. Add 20 mL of dry benzene and 5.0 mL of tert-butyl chloride to the flask.
-
Catalyst Addition: While stirring, carefully and slowly add 1.0 g of anhydrous aluminum chloride in small portions over 10-15 minutes. HCl gas will be evolved; the drying tube and fume hood are essential.[4]
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 30 minutes.
-
Work-up: Carefully quench the reaction by slowly pouring the mixture over 50 g of crushed ice in a beaker. Add 10 mL of concentrated HCl to dissolve the aluminum salts.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with 20 mL of water, 20 mL of 5% sodium bicarbonate solution, and finally 20 mL of brine.
-
Isolation: Dry the organic layer over anhydrous magnesium sulfate. Filter off the drying agent and remove the benzene solvent using a rotary evaporator.
-
Purification: The crude product, 1,4-di-tert-butylbenzene, is a solid at room temperature. It can be purified by recrystallization from a suitable solvent like ethanol or diethyl ether.[14][15]
Workflow: Purification of Liquid Dibutylbenzene Isomers
Separating liquid isomers like 1,2-, 1,3-, and 1,4-di-sec-butylbenzene is challenging due to very similar boiling points.[16]
-
Initial Fractional Distillation: The first step is a careful fractional distillation to remove low-boiling impurities (unreacted benzene, mono-butylbenzene) and high-boiling polyalkylated byproducts.[16]
-
Isomer Separation: Due to the close boiling points, distillation is often insufficient to separate the isomers. Preparative High-Performance Liquid Chromatography (HPLC) is the most effective technique for isolating the pure 1,4-isomer from the ortho and meta variants.[16]
References
- Gauth. (n.d.). Why does polysubstitution frequently occur with Friedel-Crafts alkylation but not with Fri.
- Brainly. (2020, October 21). [FREE] 1) Why does polysubstitution frequently occur with Friedel-Crafts alkylation but not....
- Testbook. (n.d.). Polysubstitution is a major drawback in:.
- Scribd. (n.d.). Exp't 61: 1,4-Di-T-Butylbenzene Via Friedel-Crafts Alkylation.
- Filo. (2025, May 24). Poly-substitution products are observed in friedel crafts alkylation but....
- Homework.Study.com. (n.d.). Explain why Friedel-Crafts alkylations often give polysubstitution but Friedel-Crafts acylations do not.
- ChemicalBook. (2025, September 25). 1,4-Di-tert-butylbenzene.
- LibreTexts Chemistry. (2020, May 30). 18.5: Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions.
- The Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene.
- BenchChem. (2025). Technical Support Center: Purification of Crude 1,4-di(butan-2-yl)benzene.
- Journal of the Chemical Society C: Organic. (1967). Isomerisation accompanying Friedel–Crafts alkylation. Part II. Further results with butyl ethers and alcohols.
- BenchChem. (2025). Synthesis of 1,4-di(butan-2-yl)benzene: A Technical Guide.
- Wikipedia. (n.d.). Friedel–Crafts reaction.
- LibreTexts Chemistry. (2022, September 24). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- BenchChem. (2025). Challenges in the scale-up synthesis of 1,4-di(butan-2-yl)benzene.
- Scribd. (2023). 210 - 1,4-Di-T-Butyl-2,5-Dimethoxy Benzene and Acetanilide - Sp. 2023.
- The Organic Chemistry Tutor. (2018, May 7). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube.
- University of Missouri-St. Louis. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene.
- Macalester College. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene.
- LibreTexts Chemistry. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- JoVE. (2020, October 21).
- BenchChem. (2025). An In-Depth Technical Guide to the Synthesis and Characterization of 1,4-di(butan-2-yl)benzene Derivatives.
- Chemistry Steps. (2022, January 2). Friedel-Crafts Alkylation with Practice Problems.
- Chemistry Steps. (n.d.). Friedel-Crafts Alkylation.
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Technical Support Center: Challenges in the Purification of 1,4-Dibutylbenzene
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 1,4-dibutylbenzene. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying principles and field-proven insights to help you navigate common and complex purification issues. This document is structured to provide rapid answers through FAQs and in-depth solutions through our troubleshooting guides and detailed protocols.
The synthesis of this compound, typically via Friedel-Crafts alkylation of benzene, often results in a complex mixture of products. The primary challenge lies in isolating the desired para isomer from its ortho (1,2-) and meta (1,3-) counterparts, as well as from unreacted starting materials and poly-alkylated byproducts.[1][2] This guide provides a systematic approach to achieving high purity.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities found in crude this compound after synthesis?
A1: Crude this compound typically contains a range of impurities derived from the synthesis process. These include:
-
Positional Isomers: 1,2-dibutylbenzene (ortho) and 1,3-dibutylbenzene (meta) are the most challenging impurities to remove due to their similar physical properties.[1]
-
Unreacted Starting Materials: Residual benzene and the alkylating agent (e.g., 1-butanol or 1-chlorobutane).
-
Mono-alkylated Products: Butylbenzene, resulting from incomplete reaction.
-
Poly-alkylated Byproducts: Tri- and tetra-alkylated benzenes, which can form if the reaction conditions are too harsh or the stoichiometry is incorrect.[2]
-
Catalyst Residues: Trace acidic impurities, such as aluminum chloride (AlCl₃), if not properly quenched and removed.
Q2: Why is separating the 1,2-, 1,3-, and 1,4-isomers of dibutylbenzene so difficult?
A2: The difficulty arises from the very close boiling points of the positional isomers. For example, the boiling points for the closely related di(butan-2-yl)benzene isomers are extremely similar (1,4-isomer: 237°C; 1,3-isomer: 238.7°C).[1] This minimal difference makes their separation by standard fractional distillation highly inefficient, as it's impossible to establish a clean temperature gradient that corresponds to a single isomer.
Q3: Is fractional distillation an effective primary purification method?
A3: Fractional distillation is a highly effective and recommended initial purification step for removing bulk impurities that have significantly different boiling points.[1] It can efficiently remove lower-boiling compounds like benzene and sec-butylbenzene, as well as higher-boiling poly-alkylated byproducts.[1] However, it is largely ineffective at separating the positional isomers of dibutylbenzene to a high degree of purity.[1]
Q4: Can recrystallization be used to purify this compound?
A4: No, standard recrystallization is not a viable method. This compound is a colorless liquid at room temperature.[3] Recrystallization is a purification technique fundamentally designed for solid compounds, where impurities are excluded from a growing crystal lattice.[4][5] For liquid products like this compound, chromatographic methods are the preferred choice for high-purity separation.
Q5: What are the best analytical techniques for assessing the purity of this compound?
A5: A combination of techniques is recommended for a comprehensive purity assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the most powerful tool. GC provides excellent separation of the isomers and other volatile impurities, allowing for quantification by peak area. MS provides definitive identification of each component by its mass spectrum.[6]
-
High-Performance Liquid Chromatography (HPLC): HPLC can also be used to separate the isomers and provide quantitative purity data.[6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are invaluable for confirming the structure of the desired 1,4-isomer and identifying any structural impurities. The symmetry of the 1,4-isomer gives a distinct and simpler spectrum compared to the 1,2- and 1,3-isomers.[7]
In-Depth Troubleshooting Guide
This section addresses specific problems you may encounter during the purification process.
Problem 1: Poor Isomer Separation After Fractional Distillation
-
Symptoms: Your GC-MS analysis of the main product fraction shows significant contamination with 1,2- and 1,3-dibutylbenzene. The boiling point remained constant over a wide collection range during distillation.
-
Root Cause: As established, the boiling points of the isomers are too close for effective separation by distillation alone.[1] You have reached the practical limit of this technique for isomer resolution.
-
Solution: The most effective technique for separating these isomers is preparative chromatography.
-
Preparative High-Performance Liquid Chromatography (HPLC): This is an excellent method for isolating the 1,4-isomer. Given the non-polar nature of the compounds, a normal-phase setup (polar stationary phase like silica gel, non-polar mobile phase like hexane) is typically effective.[7]
-
Preparative Gas Chromatography (pGC): For thermally stable and volatile compounds like dibutylbenzenes, pGC can provide very high resolution and yield highly pure fractions.[7]
-
Problem 2: Presence of Starting Materials or Poly-alkylated Byproducts
-
Symptoms: GC-MS analysis shows peaks corresponding to benzene, butylbenzene (mono-substituted), or tributylbenzene (poly-substituted).
-
Root Cause:
-
Low-boiling impurities (Benzene, Butylbenzene): This indicates that the forerun cut during fractional distillation was not collected separately or the distillation was not efficient enough.
-
High-boiling impurities (Tributylbenzene): This suggests the synthesis reaction conditions were too harsh (high temperature) or the stoichiometry was incorrect, leading to over-alkylation.[2] It also indicates that the final distillation temperature was too high, causing these heavy impurities to co-distill.
-
-
Solution:
-
Optimize Fractional Distillation: Ensure your distillation column is efficient (e.g., a packed Vigreux or similar). Collect a distinct forerun fraction at a lower temperature to remove all low-boiling compounds before collecting the main product fraction. Carefully monitor the temperature at the distillation head; a sharp increase after the main fraction indicates the onset of higher-boiling impurities.
-
Review Synthesis Conditions: To prevent the formation of these impurities in future batches, consider lowering the reaction temperature to reduce poly-alkylation and adjusting the molar ratio of benzene to the alkylating agent.[2]
-
Problem 3: Product is Colored (Yellow or Brown)
-
Symptoms: The purified liquid has a distinct yellow or brown tint, which may darken over time.
-
Root Cause:
-
Trace Acidic Impurities: Residual Friedel-Crafts catalyst (e.g., AlCl₃) that was not fully removed during the aqueous workup can cause degradation and discoloration.[1]
-
Oxidation: The aromatic ring or benzylic positions can be susceptible to air oxidation, especially upon storage or exposure to light, forming colored byproducts.[1]
-
-
Solution:
-
Thorough Workup: Ensure the post-reaction workup is robust. Wash the organic layer thoroughly with a dilute acid (like 1M HCl) to remove the catalyst, followed by a wash with a saturated sodium bicarbonate solution to neutralize any remaining acid, and finally with brine.[2]
-
Activated Carbon Treatment: Before the final distillation, you can stir the crude product with a small amount of activated carbon for 15-30 minutes and then filter it. The activated carbon will adsorb many of the colored impurities.
-
Inert Atmosphere Storage: Store the final, pure product under an inert atmosphere (e.g., nitrogen or argon) and in an amber vial to protect it from light and oxygen.
-
Recommended Protocols & Workflows
Data Presentation: Physical Properties of Dibutylbenzene Isomers
The separation challenge is clearly illustrated by the close physical properties of related isomers. The table below shows data for di(sec-butyl)benzene isomers, which are analogous to the di-n-butylbenzene system and highlight the difficulty of separation by distillation.
| Property | 1,4-di(sec-butyl)benzene | 1,3-di(sec-butyl)benzene | 1,2-di(sec-butyl)benzene |
| Boiling Point | 237 °C | 238.7 °C | Data not readily available |
| Appearance | Colorless Liquid | Colorless Liquid | Colorless Liquid |
Data sourced from BenchChem Technical Support Guide.[1]
Visual Workflow: Purification of this compound
The following diagram outlines the logical flow for purifying crude this compound.
Caption: A typical experimental workflow for the purification of this compound.
Protocol 3.1: Bulk Purification by Fractional Distillation
-
Objective: To remove low-boiling and high-boiling impurities from the crude product.
-
Methodology:
-
Setup: Assemble a fractional distillation apparatus with an efficient packed column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and a set of receiving flasks.
-
Charge: Add the crude, washed, and dried this compound mixture to the distillation flask along with boiling chips or a magnetic stir bar.
-
Forerun Collection: Heat the flask gently. Collect the initial fraction (forerun) that distills at a lower temperature. This fraction will contain unreacted benzene and mono-butylbenzene.
-
Main Fraction Collection: Once the head temperature stabilizes and rises to the expected boiling point of the dibutylbenzene isomers (~237-240°C, adjust for pressure), switch to a new receiving flask. Collect the main fraction while the temperature remains stable.[1]
-
Shutdown: When the temperature begins to rise again or the distillation rate slows significantly, stop the distillation to prevent higher-boiling poly-alkylated impurities from contaminating your product.
-
Protocol 3.2: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)
-
Objective: To determine the isomeric ratio and identify all volatile impurities.
-
Methodology:
-
Sample Preparation: Prepare a dilute solution of your sample (~1 mg/mL) in a suitable solvent like hexane or dichloromethane.[6]
-
GC-MS Conditions (Typical):
-
Injector: 250 °C, Split ratio 20:1
-
Column: A standard non-polar column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Oven Program: Initial temperature 50 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C. Hold at 280 °C for 5 minutes.[1]
-
MS Detector: Electron Ionization (EI) at 70 eV, scanning a mass range of 40-400 m/z.[1]
-
-
Analysis: Inject 1 µL of the sample. Process the resulting chromatogram to integrate all peaks. Calculate purity using area normalization. Identify impurities by comparing their mass spectra against a standard library (e.g., NIST).[6]
-
Visual Troubleshooting Guide
This flowchart provides a logical path for diagnosing and solving common purification issues.
Caption: A decision tree for troubleshooting common issues in this compound purification.
References
- Material Safety Data Sheet - 1,4-Di-tert-butylbenzene, 99%. Cole-Parmer.
- 1,4-Di-tert-butylbenzene - Safety Data Sheet. ChemicalBook. (Source provides physical properties like melting and boiling points).
- Aldrich 113352 - SAFETY DATA SHEET. MilliporeSigma.
- SAFETY DATA SHEET - 1,4-Di-tert-butylbenzene. Fisher Scientific.
- 102590 - 1,4-Di-tert-butylbenzene - Safety Data Sheet.
- Technical Support Center: Purification of Crude 1,4-di(butan-2-yl)benzene. Benchchem.
- 1,4-Di-tert-butylbenzene - SpectraBase.
- 1,4-Di-tert-butylbenzene | C14H22 | CID 13895. PubChem. (Comprehensive source for chemical and physical properties).
- This compound | C14H22 | CID 519170. PubChem. (Comprehensive source for chemical and physical properties of the target molecule).
- 1,4-Di-tert-butylbenzene Chemical Properties,Uses,Production. ChemicalBook.
- Challenges in the scale-up synthesis of 1,4-di(butan-2-yl)benzene. Benchchem.
- A Comparative Guide to the Purity Assessment of Synthesized 1,4-di(butan-2-yl)benzene. Benchchem. (Provides detailed protocols for purity analysis by GC-MS, HPLC, and NMR).
- Benzene, 1,4-dibutyl-. NIST WebBook.
- 1,4-Di-tert-butylbenzene(1012-72-2)IR1. ChemicalBook.
- Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. The Royal Society of Chemistry.
- Exp't 61: 1,4-Di-T-Butylbenzene Via Friedel-Crafts Alkylation.
- Technical Support Center: Purification of 1,4-di(butan-2-yl)benzene. Benchchem.
- Synthesis of 1,4-di-tert-butylbenzene from tert-butylbenzene and tert-butyl chloride. (Provides an example of a synthesis and workup procedure).
- Analytical Methods. (General guide on analytical methods for environmental samples).
- Analytical Methods. U.S. Department of Health and Human Services. (General guide on analytical methods for biological and environmental samples).
- Recrystallization.
- 1,4-Dibutyl 1,4-benzenedicarboxylate. CymitQuimica.
- 1,4-Di-n-butylbenzene, 97+%. Fisher Scientific. (Product page for the target molecule).
- This compound. Sigma-Aldrich.
- Recrystallization and Crystallization.
Sources
removing unreacted starting materials from 1,4-Dibutylbenzene
Welcome to the technical support center for the purification of 1,4-Dibutylbenzene. This guide is designed for researchers, scientists, and drug development professionals who are working with this compound, likely synthesized via Friedel-Crafts alkylation. Here, we address the common and often challenging task of removing unreacted starting materials and reaction byproducts. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot and optimize your purification strategy effectively.
Section 1: Frequently Asked Questions (FAQs)
This section addresses the most common initial questions that arise during the purification of this compound.
Q1: What are the typical impurities found in a crude this compound reaction mixture?
A1: The synthesis of this compound is commonly achieved through the Friedel-Crafts alkylation of benzene with an alkylating agent like 1-butanol or a butene, catalyzed by a Lewis acid such as aluminum chloride (AlCl₃).[1][2][3][4] This reaction is seldom perfectly selective, leading to a complex mixture of products. Key impurities include:
-
Unreacted Starting Materials: Benzene and 1-butanol.
-
Mono-alkylated Product: Butylbenzene (and its isomers).
-
Positional Isomers: 1,2- and 1,3-Dibutylbenzene.
-
Polyalkylated Products: Tri- or tetra-butylated benzenes.[5]
-
Catalyst Residues: Hydrolyzed aluminum salts.
Q2: What is the critical first step to perform immediately after the reaction is deemed complete?
A2: The first and most critical step is to quench the reaction. The aluminum chloride catalyst is a powerful Lewis acid that remains highly reactive.[1][6] Quenching deactivates the catalyst, stopping the reaction and preventing further side reactions during workup. This is typically done by carefully and slowly adding the reaction mixture to ice-cold water.[7][8] The use of ice is crucial to manage the highly exothermic reaction between AlCl₃ and water, which can otherwise cause boiling and potential loss of volatile components.[8][9]
Q3: Which purification technique is most effective for the initial bulk removal of unreacted starting materials?
A3: Fractional distillation is the ideal method for the initial, large-scale purification.[10] There is a significant difference in the boiling points of the components, which allows for efficient separation. This step is designed to remove the highly volatile benzene and the moderately volatile 1-butanol from the much higher-boiling dibutylbenzene isomers.[5]
Q4: How can I effectively separate the desired this compound from its positional isomers (1,2- and 1,3-)?
A4: Separating positional isomers is often the most challenging part of the purification process because their boiling points are extremely close, making separation by distillation impractical.[5] The most effective technique for isolating the pure 1,4-isomer is flash column chromatography .[11][12] This method separates compounds based on their differential adsorption to a stationary phase (like silica gel), which is influenced by their polarity and shape. The more symmetrical 1,4-isomer often elutes differently from its less symmetrical counterparts.
Q5: My final product purity is still low after distillation and chromatography. What are some common troubleshooting points?
A5: If purity remains an issue, consider the following:
-
Incomplete Quenching: Residual catalyst activity could have caused degradation or isomerization during heating in the distillation step. Ensure the aqueous layer is neutral or slightly acidic after the quench.
-
Inefficient Distillation: Ensure your distillation column is efficient (e.g., using a Vigreux or packed column), the heating is slow and steady, and the system is well-insulated to maintain a proper temperature gradient.[5]
-
Suboptimal Chromatography Conditions: The choice of eluent (solvent system) is critical. A system that provides a good separation of spots on a Thin Layer Chromatography (TLC) plate (with Rƒ values ideally between 0.2 and 0.5) should be used.
-
Co-elution: If isomers are co-eluting, a less polar solvent system run over a longer column may be required to improve resolution.
Section 2: Troubleshooting Guides
This section provides a structured approach to solving specific problems you may encounter during the purification workflow.
Problem 1: Persistent Emulsion During Aqueous Workup
-
Symptoms: A thick, stable layer forms between the organic and aqueous phases in the separatory funnel, making clean separation impossible.
-
Causality: Emulsions are often caused by the formation of aluminum hydroxide salts at the interface, which act as surfactants. This is particularly common if the quench was not acidic enough to keep the aluminum salts fully dissolved in the aqueous phase.
-
Solutions:
-
Acidify: Add a small amount of dilute HCl to the separatory funnel. This will protonate the aluminum hydroxides, forming water-soluble salts and breaking the emulsion.[13]
-
Add Brine: Introduce a saturated aqueous solution of NaCl (brine). This increases the ionic strength of the aqueous layer, reducing the solubility of the organic components and helping to force the separation of layers.[13]
-
Filter: If the emulsion is caused by solid particulates, pass the entire mixture through a pad of Celite or glass wool to remove the solids.
-
Problem 2: Poor Separation of Benzene/Butanol During Fractional Distillation
-
Symptoms: The temperature during distillation does not plateau cleanly at the boiling points of the starting materials. GC-MS analysis of the main product fraction shows significant amounts of benzene or butanol.
-
Causality: This usually points to an inefficient distillation setup. The separation of liquids with different boiling points relies on a series of vaporization-condensation cycles within the fractionating column. If this equilibrium is not established, separation will be poor.
-
Solutions:
-
Improve Column Efficiency: Use a longer column or one with a higher surface area packing (e.g., Raschig rings or Vigreux indentations).[5]
-
Slow Down the Distillation: Heat the distillation flask slowly and evenly to allow the vapor-liquid equilibrium to be established in the column. A high reflux ratio (more condensate returning to the column than is collected) improves separation.[5]
-
Ensure Proper Insulation: Wrap the distillation column in glass wool or aluminum foil to prevent heat loss and maintain the temperature gradient.
-
Problem 3: Co-elution of Dibutylbenzene Isomers During Flash Chromatography
-
Symptoms: TLC analysis shows overlapping spots for the collected fractions, and GC-MS confirms a mixture of 1,2-, 1,3-, and 1,4-isomers in the product fractions.
-
Causality: The polarity differences between the dibutylbenzene isomers are subtle. The chosen solvent system may be too polar, causing all isomers to travel up the column too quickly, or the column may be overloaded.
-
Solutions:
-
Optimize the Eluent: The key to chromatographic separation is the choice of solvent. Use a less polar solvent system (e.g., a lower percentage of ethyl acetate in hexanes, or even pure hexanes).[14] This will increase the interaction of the compounds with the silica gel, exaggerating the small polarity differences and improving separation.
-
Reduce the Load: Do not overload the column. A general rule of thumb is to use a ratio of at least 40:1 of silica gel to crude product by weight.[15]
-
Use a Longer/Wider Column: Increasing the column length provides more "theoretical plates" for separation to occur.
-
Section 3: Data & Protocols
Data Presentation: Physical Properties of Key Compounds
For any separation technique, understanding the physical properties of the components is paramount. The significant differences in boiling points form the basis for using fractional distillation.
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | Solubility in Water |
| Benzene | 78.11 | 80.1[16][17][18] | 0.877 | 1.84 g/L (30 °C)[16] |
| 1-Butanol | 74.12 | 117.7[19][20] | 0.810 | 73 g/L (25 °C)[19] |
| This compound | 190.33 | 236-237[21][22] | 0.857 | Insoluble[21][23] |
Experimental Workflow Overview
The overall purification strategy follows a logical sequence from crude reaction mixture to pure product.
Caption: Overall purification workflow for this compound.
Protocol 1: Quenching and Aqueous Workup
Objective: To safely deactivate the AlCl₃ catalyst and perform an initial extraction to remove water-soluble byproducts.
Methodology:
-
Prepare a large beaker containing a stirred mixture of crushed ice and water (approximately 500 mL for every 0.1 mol of AlCl₃ used).
-
In a well-ventilated fume hood, slowly and carefully pour the crude reaction mixture from the reaction flask into the stirred ice-water mixture. The addition should be done in portions to control the exothermic reaction.[8]
-
Once the addition is complete, continue stirring for 15-20 minutes until all the ice has melted and the mixture has reached room temperature.
-
Transfer the entire mixture to a separatory funnel.
-
Add an organic solvent for extraction (e.g., diethyl ether or dichloromethane, ~100 mL). Shake the funnel vigorously, remembering to vent frequently.[24]
-
Allow the layers to separate. Drain the lower aqueous layer.
-
Wash the organic layer sequentially with:
-
1 M HCl solution (to remove any remaining aluminum salts).
-
Saturated sodium bicarbonate solution (to neutralize any acid).
-
Brine (to initiate drying).[13]
-
-
Drain the washed organic layer into a clean Erlenmeyer flask and dry it over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄).
-
Gravity filter the dried solution to remove the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude organic product.
Protocol 2: Purification by Fractional Distillation
Objective: To remove low-boiling unreacted starting materials (benzene, 1-butanol) from the higher-boiling product mixture.
Methodology:
-
Assemble a fractional distillation apparatus, including a round-bottom flask, a fractionating column (e.g., Vigreux), a distillation head with a thermometer, a condenser, and receiving flasks.
-
Charge the crude organic product into the distillation flask along with boiling chips or a magnetic stir bar.
-
Heat the flask gently using a heating mantle.
-
Collect the first fraction (forerun), which will primarily be benzene, at a stable temperature around 80 °C.[5]
-
Once the benzene has been removed, the temperature will rise. Collect the second fraction, 1-butanol, at a stable temperature of approximately 117 °C.
-
After the 1-butanol has distilled, the temperature in the pot will rise significantly. At this point, stop the distillation. The residue in the distillation flask is the enriched mixture of dibutylbenzene isomers.
-
Allow the apparatus to cool completely before disassembly.
Protocol 3: Isomer Separation by Flash Column Chromatography
Objective: To isolate the pure this compound isomer from the 1,2- and 1,3- isomers.
Methodology:
-
TLC Analysis: First, determine the optimal eluent by running TLC plates of the distilled residue. Test various ratios of a non-polar solvent (hexanes or petroleum ether) and a slightly more polar solvent (ethyl acetate or dichloromethane). The ideal system will show clear separation of spots. For very non-polar compounds like these, pure hexanes may be sufficient.[14]
-
Column Packing:
-
Select a column of appropriate size (for 1-2 g of sample, a 40-50 mm diameter column is suitable).
-
Plug the bottom with a small piece of cotton or glass wool and add a layer of sand.
-
Prepare a slurry of silica gel in the chosen non-polar eluent and pour it into the column.
-
Allow the silica to settle, tapping the column gently to ensure even packing. Add a protective layer of sand on top.[25]
-
-
Loading the Sample:
-
Dissolve the distilled residue in a minimal amount of the eluent (or a slightly more polar solvent like dichloromethane if solubility is an issue).[25]
-
Carefully add the sample solution to the top of the column with a pipette.
-
Drain the solvent just to the level of the top sand layer.
-
-
Elution and Fraction Collection:
-
Carefully add the eluent to the column and apply gentle positive pressure (using a pump or inert gas).
-
Maintain a steady flow rate and begin collecting fractions immediately.[12]
-
Monitor the elution process by collecting small fractions and analyzing them by TLC.
-
Combine the fractions that contain only the pure desired product (the spot corresponding to this compound).
-
-
Product Recovery: Concentrate the combined pure fractions using a rotary evaporator to yield the purified this compound.
References
- Wikipedia. Benzene. [Link]
- Wikipedia. 1-Butanol. [Link]
- Reachem.
- BYJU'S. What Is Aluminium Chloride (AlCl3)?. [Link]
- Oreate AI Blog. What Is the Boiling Point of Benzene. [Link]
- Study.com. Butanol | Boiling Point, Structure & Density. [Link]
- Wikipedia. Liquid–liquid extraction. [Link]
- CK-12 Foundation. What are the chemical properties of aluminum chloride?. [Link]
- Allen.
- Unacademy. Chemical Properties Of AlCl3. [Link]
- Organic Syntheses.
- Patsnap Eureka. Aluminum Chloride: Essential Uses and Properties Unveiled. [Link]
- Open Access Pub. Liquid-liquid Extraction | Journal of New Developments in Chemistry. [Link]
- Chem-Station.
- University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [Link]
- Phenomenex. Overview of Liquid-Liquid Extraction (LLE)
- Chemistry LibreTexts. Running a flash column. [Link]
- Chemistry LibreTexts. 2.3: LIQUID-LIQUID EXTRACTION. [Link]
- National Institute of Standards and Technology. Benzene - NIST WebBook. [Link]
- Wikipedia.
- Quora. Why does benzene have a higher boiling point than inorganic benzene?. [Link]
- University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]
- Stenutz. 1,4-di-sec-butylbenzene. [Link]
- Scribd.
- ChemBK. 1,4-Di-tert-butylbenzene. [Link]
- The Royal Society of Chemistry. Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. [Link]
- Cheméo. Chemical Properties of Benzene, 1,4-dibutyl (CAS 1571-86-4). [Link]
- Krishgen Biosystems. General Methods for Flash Chromatography Using Disposable Columns. [Link]
- YouTube. Diethyl Ether Vs 1-Butanol Boiling Points (Why 1-Butanol Has A Higher BP?). [Link]
- Reddit.
- PubChem. 1,4-Di-tert-butylbenzene. [Link]
- Wikipedia. Friedel–Crafts reaction. [Link]
- PubChem. This compound. [Link]
- Master Organic Chemistry. EAS Reactions (3)
Sources
- 1. byjus.com [byjus.com]
- 2. Aluminium Chloride- Properties, Structure and Applications [allen.in]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Chemical Properties Of AlCl3 [unacademy.com]
- 7. Friedel-Crafts Acylation | Chem-Station Int. Ed. [en.chem-station.com]
- 8. reddit.com [reddit.com]
- 9. ck12.org [ck12.org]
- 10. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
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- 12. Chromatography [chem.rochester.edu]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Chromatography [chem.rochester.edu]
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- 16. Benzene - Wikipedia [en.wikipedia.org]
- 17. What Is the Boiling Point of Benzene - Oreate AI Blog [oreateai.com]
- 18. Benzene [webbook.nist.gov]
- 19. 1-Butanol - Wikipedia [en.wikipedia.org]
- 20. Butanol | Boiling Point, Structure & Density - Lesson | Study.com [study.com]
- 21. 1,4-Di-tert-butylbenzene, 98% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 22. 1,4-di-sec-butylbenzene [stenutz.eu]
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- 25. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Troubleshooting Catalyst Deactivation in 1,4-Dibutylbenzene Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 1,4-Dibutylbenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the common yet complex challenge of catalyst deactivation. In the following sections, we will address specific issues encountered during this Friedel-Crafts alkylation process in a direct question-and-answer format, grounded in established scientific principles and field-proven experience.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Question 1: My reaction rate has significantly decreased over time, and the yield of this compound is dropping with each cycle. What is the likely cause of this gradual deactivation?
Answer: This gradual decline in performance is a classic symptom of catalyst deactivation by coking (also known as fouling) . During the Friedel-Crafts alkylation of benzene with butanol or a butyl halide, the acidic sites of the catalyst (e.g., zeolites or other solid acids) can promote side reactions.[1][2] These include olefin polymerization, condensation, and dehydrogenation, which lead to the formation of heavy, carbonaceous deposits, or "coke".[3][4][5]
Causality: Initially, small hydrocarbon oligomers form and block the micropores of the catalyst. As the process continues, these precursors evolve into more complex, polyaromatic structures that physically cover the active catalytic sites.[5][6] This blockage prevents reactant molecules from accessing the active sites, leading to a steady drop in conversion and yield.[7] The deactivation is often most rapid at the beginning of a run and then slows as the most accessible and reactive sites are covered.[8]
Troubleshooting Protocol: Diagnosing and Remediating Catalyst Coking
Step 1: Confirm Coke Deposition with Temperature Programmed Oxidation (TPO) TPO is the definitive method to quantify the amount and nature of carbonaceous deposits.
-
Sample Preparation: Carefully unload the spent catalyst from the reactor under an inert atmosphere (e.g., nitrogen) to prevent preliminary oxidation.
-
Analysis: Place a known weight of the spent catalyst in the TPO analyzer.
-
Execution: Heat the sample under a controlled flow of a dilute oxygen/inert gas mixture (e.g., 5% O₂ in He) with a linear temperature ramp (e.g., 10 °C/min).
-
Interpretation: The instrument's detector (typically a TCD or mass spectrometer) will measure the evolution of CO₂ (and CO). The temperature at which the CO₂ peak appears indicates the reactivity of the coke (lower temperatures suggest more aliphatic or "soft" coke, while higher temperatures indicate more graphitic or "hard" coke), and the integrated peak area allows for the quantification of the total carbon deposited.[9]
Step 2: Implement a Regeneration Protocol via Calcination If TPO confirms significant coking, a controlled burn-off can regenerate the catalyst.
-
Purge: Flush the reactor containing the coked catalyst with an inert gas (e.g., Nitrogen) at a moderate temperature (150-200 °C) to remove any physisorbed hydrocarbons.
-
Oxidation: Introduce a controlled stream of air or diluted oxygen. Crucially, start at a low temperature (e.g., 250-300 °C) and ramp up slowly (e.g., 2-5 °C/min). A rapid temperature increase can cause an uncontrolled exotherm, leading to catalyst sintering (see Question 3).
-
Hold: Maintain the final temperature (typically 450-550 °C, depending on the catalyst's thermal stability) for 3-5 hours, or until CO₂ is no longer detected in the off-gas.[8]
-
Re-activation (if necessary): After coke removal, some catalysts may require a final treatment (e.g., a dry air flush) to ensure active sites are correctly configured.
Table 1: Impact of Reaction Conditions on Coking Rate
| Parameter | Condition | Effect on Coking | Rationale |
| Temperature | High (> 200 °C) | Increased Coking | Higher temperatures accelerate side reactions like polymerization and dehydrogenation that lead to coke formation.[4] |
| Benzene:Butanol Ratio | Low | Increased Coking | An excess of the alkylating agent (or the olefin formed from it) increases the likelihood of oligomerization reactions.[10] |
| Space Velocity (WHSV) | Low | Increased Coking | Longer residence times allow for more secondary reactions to occur on the catalyst surface, leading to heavier byproducts. |
| Water Content | High | Variable | Trace amounts of water can sometimes enhance activity, but excess water can lead to changes in acid site strength and potentially promote certain condensation reactions. |
Diagram 1: Diagnostic Workflow for Catalyst Deactivation A flowchart to guide the user in identifying the root cause of catalyst failure.
Caption: A step-by-step decision tree for diagnosing catalyst deactivation.
Question 2: I'm using a brand new batch of catalyst, but its initial activity is far lower than what the supplier specified. What could be the problem?
Answer: Experiencing low activity with a fresh catalyst batch strongly suggests catalyst poisoning . Unlike coking, which is a gradual process, poisoning is an immediate deactivation caused by strong chemisorption of impurities from your feedstock onto the catalyst's active sites.[11] Even minute quantities of certain compounds can have a disproportionately large negative impact.
Causality: Poisons form strong chemical bonds with the active sites (e.g., Brønsted or Lewis acid sites), rendering them inaccessible to the reactants.[11] In Friedel-Crafts type reactions, common poisons include:
-
Sulfur Compounds: Mercaptans, thiophenes, etc., often present in lower-grade benzene.
-
Nitrogen Compounds: Amines, nitriles, or pyridines can neutralize acid sites.
-
Halogens: If not part of the reaction mechanism (e.g., using butanol instead of butyl chloride), certain halides can irreversibly adsorb.
-
Heavy Metals: Trace metals in the feedstock can deposit on and deactivate the catalyst.
Troubleshooting Protocol: Identifying and Eliminating Catalyst Poisons
-
Feedstock Analysis:
-
Use Gas Chromatography-Mass Spectrometry (GC-MS) to screen your benzene and butanol/butyl chloride for unexpected organic impurities.
-
Employ specific analytical techniques for common poisons, such as a sulfur-specific analyzer or elemental analysis (ICP-MS) for heavy metals.
-
-
Feedstock Purification:
-
If impurities are identified, purify the reactants. Distillation is effective for removing less volatile impurities.
-
For persistent poisons like sulfur or nitrogen compounds, passing the liquid feedstock through a guard bed (a pre-reactor column containing a high-surface-area adsorbent like activated carbon, alumina, or a sacrificial catalyst) before it enters the main reactor is a highly effective industrial practice.
-
-
Catalyst Poisoning Test:
-
To confirm a specific compound is a poison, you can perform a controlled experiment. Run the reaction under standard conditions. Then, intentionally introduce a small, known amount of the suspected poison into the feed and monitor for a sharp drop in conversion.
-
Question 3: I regenerated my coked catalyst using calcination, but its performance is now even worse than before. Why did this happen?
Answer: This is a classic case of sintering , also known as thermal deactivation.[12] While regeneration is meant to restore activity by removing coke, using excessively high temperatures or having localized "hot spots" from uncontrolled coke combustion can cause irreversible physical damage to the catalyst.[13]
Causality: Sintering involves the agglomeration of small catalyst crystallites into larger ones.[12][13] This process drastically reduces the active surface area of the catalyst. For supported metal catalysts, metal particles can migrate and coalesce. For zeolites, high temperatures, especially in the presence of steam (a byproduct of burning hydrogen-rich coke), can lead to a collapse of the crystalline microporous structure.[13] This loss of surface area and pore structure is permanent and cannot be recovered through further treatment.[14][15]
Troubleshooting Protocol: Verifying Sintering and Optimizing Regeneration
-
Physical Characterization of the Damaged Catalyst:
-
BET Surface Area Analysis: Measure the specific surface area of the fresh, coked, and post-regeneration catalyst samples. A significant drop in surface area after regeneration is a strong indicator of sintering.
-
X-ray Diffraction (XRD): Compare the XRD patterns of the fresh and regenerated catalyst. Changes in peak intensity, broadening, or the appearance of new phases (like amorphous silica from zeolite collapse) confirm structural damage.
-
-
Optimize Regeneration Conditions:
-
Review your calcination protocol. The most common error is too rapid a temperature ramp or an excessive final temperature. Refer to the catalyst manufacturer's specifications for its maximum thermal stability.
-
Ensure the oxygen concentration during burn-off is low (e.g., start with 1-2% O₂ in N₂) to slow the rate of combustion and prevent hot spots.
-
Consider a lower-temperature regeneration method if applicable, such as treatment with ozone or hydrogen peroxide, which can remove coke under milder conditions.[9]
-
Diagram 2: Catalyst Deactivation by Coking and Sintering A schematic showing coke deposition and the effect of harsh regeneration.
Caption: The cycle of catalyst coking, ideal regeneration, and damage from sintering.
References
- Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.). Chem LibreTexts.
- Zeolite-Containing Catalysts in Alkylation Processes. (2022). Lidsen Publishing Inc.
- Zeolite-Containing Catalysts in Alkylation Processes. (2022). Lidsen Publishing Inc.
- Formation of Coke in the Disproportionation of n-Propylbenzene on Zeolites. (1993). Journal of Catalysis.
- Advances in the study of coke formation over zeolite catalysts in the methanol-to-hydrocarbon process. (2016). ResearchGate.
- Exp't 61: 1,4-Di-T-Butylbenzene Via Friedel-Crafts Alkylation. (n.d.). Scribd.
- Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. (2017). The Royal Society of Chemistry.
- Friedel Crafts Acylation And Alkylation Reaction. (n.d.). BYJU'S.
- Chapter 14 Coke Formation on Zeolites. (2008). ResearchGate.
- Alkylation and Acylation of Benzene - The Friedel-Crafts EAS Reactions. (2020). Chem LibreTexts.
- Sintering process and catalysis. (2018). ResearchGate.
- The physical chemistry and materials science behind sinter-resistant catalysts. (2018). Chemical Society Reviews.
- Catalyst Sintering Prevention. (n.d.). Corrosionpedia.
- The physical chemistry and materials science behind sinter-resistant catalysts. (2018). Royal Society of Chemistry.
- Sintering process and catalysis. (2018). ResearchGate.
- Isobutane/butene alkylation: regeneration of solid acid catalysts. (2000). Applied Catalysis A: General.
- THE TERTIARYBUTYLBENZENES: I. ALKYLATION OF 1,4-DI-t-BUTYLBENZENE WITH t-BUTYL CHLORIDE. (1949). Journal of the American Chemical Society.
- What Causes Catalyst Deactivation And Poisoning?. (2024). YouTube.
- Friedel–Crafts reaction. (n.d.). Wikipedia.
- Friedel-Crafts alkylation of benzene with a superacid catalyst. (2022). Digital Commons@ETSU.
- Regeneration of zeolite catalysts deactivated in isobutane/butene alkylation: An in situ FTIR investigation at elevated H2 pressure. (2011). Applied Catalysis A: General.
- Deactivation and regeneration of solid acid and base catalyst bodies used in cascade for bio-oil synthesis and upgrading. (2021). KITopen.
- Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS. (2015). ACS Catalysis.
- Deactivation and Regeneration of Solid Acid and BaseCatalyst Bodies used in Cascade for Bio-Oil Synthesis and Upgrading. (2021). Journal of Catalysis.
Sources
- 1. byjus.com [byjus.com]
- 2. Friedel–Crafts reaction - Wikipedia [en.wikipedia.org]
- 3. lidsen.com [lidsen.com]
- 4. Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes [lidsen.com]
- 5. researchgate.net [researchgate.net]
- 6. Formation of Coke in the Disproportionation of n-Propylbenzene on Zeolites | Semantic Scholar [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. researchgate.net [researchgate.net]
- 11. youtube.com [youtube.com]
- 12. chemisgroup.us [chemisgroup.us]
- 13. researchgate.net [researchgate.net]
- 14. researchwithrowan.com [researchwithrowan.com]
- 15. Catalyst Sintering Prevention → Area → Sustainability [energy.sustainability-directory.com]
Technical Support Center: Improving Regioselectivity in Dibutylbenzene Synthesis
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and professionals in drug development and chemical synthesis who are encountering challenges with the regioselective synthesis of dibutylbenzene. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to help you optimize your reaction outcomes and achieve a higher yield of the desired isomer, particularly the para (1,4) isomer.
Introduction: The Challenge of Regioselectivity in Dibutylbenzene Synthesis
The synthesis of dibutylbenzene, typically accomplished via Friedel-Crafts alkylation of benzene, presents a classic challenge in electrophilic aromatic substitution: controlling the position of the second butyl group. The reaction often yields a mixture of ortho (1,2-), meta (1,3-), and para (1,4-) isomers. For many applications, particularly in polymer and specialty chemical synthesis, the linear geometry and unique properties of p-dibutylbenzene are highly desirable, making its selective synthesis a key objective.
This guide will walk you through the underlying principles governing regioselectivity and provide actionable strategies to steer the reaction toward your target isomer.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My Friedel-Crafts alkylation of benzene with butanol/butene is producing a mixture of dibutylbenzene isomers with a low percentage of the para isomer. What are the primary factors controlling the isomer distribution?
A1: The isomer distribution in a Friedel-Crafts dialkylation is governed by a combination of steric and electronic effects, as well as the overall reaction conditions. The key factors are:
-
Directing Effects of the First Alkyl Group: The initial butyl group added to the benzene ring is an activating, ortho-, para- directing group.[1] This means it electronically favors the addition of the second butyl group at the ortho and para positions. The meta product is generally disfavored under kinetically controlled conditions.
-
Steric Hindrance: The bulky nature of the butyl group can sterically hinder the approach of the second butylating agent to the ortho position. This steric hindrance generally favors the formation of the para isomer over the ortho isomer.
-
Thermodynamic vs. Kinetic Control: The initial product distribution is governed by the relative rates of formation of the different isomers (kinetic control). However, under certain conditions (e.g., higher temperatures, longer reaction times, strong acid catalysts), the initially formed isomers can rearrange to the most thermodynamically stable isomer.[2] For many dialkylbenzenes, the meta isomer is the most thermodynamically stable, while the para isomer is often the kinetically favored product (along with ortho).[2][3]
-
Catalyst Type: The choice of catalyst is paramount. Traditional Lewis acids like AlCl₃ are highly active but often lead to isomer mixtures and side reactions.[4] Shape-selective catalysts, such as zeolites, can dramatically improve para-selectivity by utilizing their porous structures to control which isomers can form or diffuse out.[5][6]
Q2: I'm observing a significant amount of the meta-dibutylbenzene isomer, even though the butyl group is an ortho-, para- director. Why is this happening?
A2: The formation of a significant amount of the meta isomer is a strong indication that your reaction is running under thermodynamic control . This can occur under the following conditions:
-
High Reaction Temperatures: Higher temperatures provide the activation energy needed for the less stable ortho and para isomers to rearrange to the more stable meta isomer.[2]
-
Long Reaction Times: Extended reaction times allow the isomer distribution to reach thermal equilibrium, which favors the most stable isomer.
-
Strong Acid Catalysis: Highly acidic catalysts (e.g., an excess of AlCl₃) can facilitate the isomerization process by promoting dealkylation-realkylation or intramolecular 1,2-shifts.
To minimize the formation of the meta isomer, you should aim for conditions that favor kinetic control :
-
Lower the reaction temperature. This will reduce the rate of isomerization.
-
Shorten the reaction time. Monitor the reaction progress and stop it once the desired level of conversion is reached, before significant isomerization occurs.
-
Choose a milder or shape-selective catalyst.
Logical Workflow: Kinetic vs. Thermodynamic Control
Caption: Common methods for modifying zeolites to improve para-selectivity.
Experimental Protocols
Protocol 1: Vapor-Phase Alkylation of Benzene with 1-Butanol over H-ZSM-5
This protocol describes a general procedure for the vapor-phase alkylation aimed at maximizing p-dibutylbenzene.
1. Catalyst Preparation and Activation:
- Use a commercial H-ZSM-5 catalyst with a Si/Al ratio between 50 and 150.
- Press the zeolite powder into pellets and sieve to a particle size of 20-40 mesh.
- Load the catalyst (e.g., 1.0 g) into a fixed-bed quartz reactor.
- Activate the catalyst in situ by heating to 550°C under a flow of dry nitrogen or air for 4-6 hours to remove any adsorbed water.
2. Reaction Setup:
- Cool the reactor to the desired reaction temperature (e.g., 200-350°C).
- Prepare a feed mixture of benzene and 1-butanol. A high benzene-to-butanol molar ratio (e.g., 5:1 to 10:1) is recommended to suppress polyalkylation and favor dibutylbenzene formation over higher alkylates.
- The feed is delivered to a pre-heater/vaporizer using a high-precision syringe pump before entering the reactor.
- Use a carrier gas (e.g., N₂) to control the residence time.
3. Reaction Execution:
- Temperature: 250°C (A good starting point to balance activity and selectivity).
- Pressure: Atmospheric.
- WHSV (Weight Hourly Space Velocity) of butanol: 1.0 h⁻¹ (Adjust as needed).
- Benzene/Butanol Molar Ratio: 8:1.
- Run the reaction for several hours, collecting the product stream by condensation in a cold trap (ice-water or dry ice/acetone bath).
4. Product Analysis and Work-up:
- Allow the collected liquid to warm to room temperature.
- Wash the organic product with a 5% sodium bicarbonate solution and then with brine to remove any acidic residue.
- Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and analyze the product distribution using Gas Chromatography-Mass Spectrometry (GC-MS).
Protocol 2: Isomerization of m-Dibutylbenzene to p-Dibutylbenzene
If your synthesis yields a mixture rich in the meta isomer, it is possible to isomerize it to a mixture containing a higher proportion of the para isomer over an acid catalyst.
1. Catalyst and Setup:
- Use a large-pore zeolite catalyst such as H-Beta or H-Y, which can accommodate the bulkier dibutylbenzene isomers.
- Set up a batch reactor (e.g., a three-necked flask equipped with a condenser and mechanical stirrer) under an inert atmosphere.
2. Reaction Execution:
- Charge the reactor with the dibutylbenzene isomer mixture and the activated zeolite catalyst (e.g., 5-10 wt%).
- Heat the mixture to a moderate temperature (e.g., 150-200°C) with vigorous stirring.
- Monitor the reaction over time by taking small aliquots and analyzing them by GC-MS. The reaction will approach an equilibrium mixture of meta and para isomers (the ortho isomer is sterically disfavored at equilibrium). [7] 3. Work-up:
- Cool the reaction mixture, filter to remove the catalyst, and analyze the final isomer distribution. The para isomer can then be separated by fractional crystallization or chromatography.
Product Analysis: GC-MS Protocol for Dibutylbenzene Isomers
Accurate quantification of the isomer distribution is crucial for optimizing your reaction. GC-MS is the method of choice for this analysis.
1. Sample Preparation:
- Prepare a dilute solution (e.g., ~100 ppm) of your crude product mixture in a volatile solvent such as hexane or dichloromethane.
2. GC-MS Instrument Conditions (Typical):
- GC Column: A non-polar capillary column, such as a DB-5ms or HP-5ms (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness), is recommended.
- Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1.0-1.2 mL/min).
- Injector: Split/splitless injector at 250°C with a split ratio of 50:1.
- Oven Temperature Program:
- Initial temperature: 80°C, hold for 2 minutes.
- Ramp: 10°C/min to 280°C.
- Hold: 5 minutes at 280°C.
- MS Detector:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Mass Range: Scan from m/z 40 to 300.
- Source Temperature: 230°C.
3. Data Analysis:
- Identification: The isomers will have the same molecular ion peak (m/z = 190.3). Identification is based on retention time. Typically, the elution order on a non-polar column is para < meta < ortho, though this should be confirmed with standards.
- Quantification: The relative percentage of each isomer is determined by integrating the area of its corresponding peak in the total ion chromatogram (TIC).
References
- Lidsen Publishing Inc. (2022). Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes. [Online].
- Ren, S., et al. (2023). Catalytic performance of IM-5 zeolite with high xylene selectivity in benzene alkylation with methanol. ResearchGate. [Online].
- Lidsen Publishing Inc. (2022). Catalysis Research Zeolite-Containing Catalysts in Alkylation Processes. [Online].
- Čejka, J., et al. (2007). Alkylation of benzene with 1-alkenes over beta zeolite in liquid phase. ResearchGate. [Online].
- Selvaraj, M., et al. (2005). Vapour phase alkylation of ethylbenzene with t-butyl alcohol over mesoporous Al-MCM-41 molecular sieves. Indian Academy of Sciences. [Online].
- ACS Publications. (2021). Increasing para-Xylene Selectivity in Making Aromatics from Methanol with a Surface-Modified Zn/P/ZSM-5 Catalyst. [Online].
- Pai, S. R., et al. (2004). Selective p-Diethylbenzene Synthesis by Disproportionation of Ethylbenzene Present in C 8 Isomers Over Pore Size Controlled HZSM-5 Zeolite. ResearchGate. [Online].
- Hajimirzaee, S. (2013). PREPARATION, MODIFICATION AND CHARACTERISATION OF SELECTIVE ZEOLITE BASED CATALYSTS FOR PETROCHEMICAL APPLICATIONS. CORE. [Online].
- Wang, L., et al. (2023). Selective Alkylation of Benzene with Methanol to Toluene and Xylene over H-ZSM-5 Zeolites: Impact of Framework Al Spatial Distribution. MDPI. [Online].
- LibreTexts Chemistry. (2023). 16.4: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Online].
- Wikipedia. (2023). Friedel–Crafts reaction. [Online].
- Master Organic Chemistry. (2018). Intramolecular Friedel-Crafts Reactions. [Online].
- LibreTexts Chemistry. (2023). 15.2: Regioselectivity in Electrophilic Aromatic Substitution. [Online].
- YouTube. (2019). introduction to regioselectivity in aromatic reactions. [Online].
- Patil, S. A., et al. (2018). Selective Isomerization of p-Diisopropylbenzene to m-Diisopropylbenzene Over Metal Modified Hβ Zeolites. ResearchGate. [Online].
- Mamedov, E. A., & Talybov, A. G. (2000). Alkylation of benzene with 1-butene in the presence of AlCl3. ResearchGate. [Online].
- Al-Khattaf, S., & de Lasa, H. (2001). The role of temperature in 1,3-di-iso-propyl-benzene catalytic reactions using FCC catalysts. ResearchGate. [Online].
- ResearchGate. (2023). Selective Alkylation of Benzene with Methanol to Toluene and Xylene over H-ZSM-5 Zeolites: Impact of Framework Al Spatial Distribution. [Online].
- ResearchGate. (2020). Catalytic Benzene Alkylation over Mesoporous Zeolite Single Crystals: Improving Activity and Selectivity with a New Family of Porous Materials. [Online].
- LibreTexts Chemistry. (2021). 12.1: Electrophilic Aromatic Substitution. [Online].
- LibreTexts Chemistry. (2021). 12.9: Rate and Regioselectivity in Electrophilic Aromatic Substitution. [Online].
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. EP0800497B1 - Process for preparing ethylbenzene using liquid phase alkylation and vapor phase transalkylation - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. hpst.cz [hpst.cz]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Purification Challenges for 1,4-Dibutylbenzene
Prepared by a Senior Application Scientist
Welcome to the technical support center for 1,4-Dibutylbenzene. This guide is designed for researchers, chemists, and drug development professionals to address common challenges encountered during the purification of this compound. As a Senior Application Scientist, my goal is to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
A common inquiry we receive involves the crystallization of this compound. However, due to its inherent physical properties, standard crystallization is often not a viable purification strategy. This guide will first clarify this critical point and then provide detailed, field-proven troubleshooting advice for the correct purification methodologies.
Part 1: Technical Bulletin — The Challenge of Crystallizing this compound
A frequent source of experimental frustration arises from attempts to purify this compound using traditional cooling crystallization techniques. The fundamental reason this approach fails is rooted in the compound's very low melting point.
Crystallization requires a substance to transition from a liquid (solution) to a highly ordered solid state (crystal). This process is only possible at temperatures below the compound's melting point. As detailed in the table below, this compound is a liquid at room temperature and remains so even under typical laboratory cooling conditions.
Key Physical Properties of this compound (CAS: 1571-86-4)
| Property | Value | Source(s) |
| Physical State | Colorless to Almost Colorless Liquid | |
| Melting Point (Tfus) | -24 °C to -31 °C | [1][2][3] |
| Boiling Point (Tboil) | ~227 °C to 259 °C | [1][2][3] |
| Density | ~0.856 g/mL | [1][2][3] |
| Solubility (Water) | Insoluble | [4][5] |
| Solubility (Organic) | Miscible with non-polar solvents (e.g., toluene, hexanes) | [5][6][7] |
Part 2: Troubleshooting Guide for Alternative Purification Methods
Given that crystallization is unsuitable, this troubleshooting guide is structured around the appropriate techniques for purifying this low-melting-point liquid.
Q: I've tried to cool my this compound solution, but it just turned into a viscous oil or remained a liquid. Why didn't it crystallize?
A: This is the expected behavior and is not an experimental failure. You are observing a phenomenon known as "oiling out," which occurs when a compound separates from solution as a liquid instead of a solid.[8] In this specific case, it's because the solution temperature is still well above the compound's actual melting point of approximately -24 to -31 °C.[1][2][3]
-
Root Cause: The fundamental issue is the application of an incorrect purification technique. The energy barrier to form an ordered crystal lattice has not been overcome because the compound's intrinsic melting point is too low for standard cooling methods.
-
Solution: Abandon cooling crystallization. The appropriate primary purification method for a thermally stable, high-boiling liquid like this compound is Fractional Distillation . Refer to the protocol in Part 3.
Q: My fractional distillation of crude this compound resulted in a product that is still a mixture of isomers (1,2-, 1,3-, and 1,4-). How can I improve separation?
A: This is a classic challenge when purifying products from Friedel-Crafts alkylation reactions, which notoriously produce a mixture of positional isomers. These isomers often have very close boiling points, making perfect separation by distillation difficult.[8]
-
Probable Cause 1: Insufficient Column Efficiency. Your distillation column (e.g., Vigreux, packed) may not have enough theoretical plates to resolve components with close boiling points.
-
Solution 1a: Increase Column Efficiency. Use a longer packed column (e.g., with Raschig rings or metal sponge packing) to increase the surface area for vapor-liquid equilibria.
-
Solution 1b: Optimize Reflux Ratio. Increase the reflux ratio during distillation. This means returning more of the condensed liquid to the column and taking off the distillate more slowly. This allows more equilibrium stages to be achieved, enhancing separation, albeit at the cost of a longer distillation time.
-
Probable Cause 2: Boiling Points are Too Similar. The boiling points of the isomers may be too close for any practical distillation setup to fully resolve them. For the related di(sec-butyl)benzene isomers, the boiling points are extremely close (e.g., 1,4-isomer at 237 °C vs. 1,3-isomer at 238.7 °C).[8]
-
Solution 2: Preparative Chromatography. For applications requiring high isomeric purity, fractional distillation should be used as a bulk purification step, followed by preparative High-Performance Liquid Chromatography (HPLC) to separate the isomers.[8] A normal-phase column (e.g., silica) with a non-polar mobile phase (e.g., hexane/ethyl acetate mixture) is a typical starting point.
Q: My final this compound product has a yellow or brown tint. What is the cause and how do I remove the color?
A: Color in the final product typically indicates the presence of non-volatile, often polymeric or oxidized, impurities. These may have formed during the synthesis, especially if reaction temperatures were too high or if the material has been stored for a long time.
-
Cause: High-molecular-weight byproducts or oxidation products.
-
Solution 1: Activated Charcoal Treatment. Before distillation, dissolve the crude liquid in a non-polar solvent like hexane. Add a small amount of activated charcoal (typically 1-2% by weight), stir or gently heat the mixture for 15-30 minutes, and then filter it through a pad of Celite® to remove the charcoal and the adsorbed color impurities. The solvent can then be removed by rotary evaporation before proceeding with distillation.
-
Solution 2: Bulb-to-Bulb Distillation (Kugelrohr). If the impurities are significantly less volatile than the product, a simple bulb-to-bulb distillation under vacuum can effectively separate your colorless product from the non-volatile, colored residue left behind in the distillation pot.
Part 3: Recommended Experimental Protocols
Protocol 1: Purification by Fractional Distillation
This protocol is designed for the bulk purification of crude this compound to remove lower-boiling starting materials and higher-boiling byproducts.
-
Apparatus Setup: Assemble a fractional distillation apparatus.
-
Use a round-bottom flask of appropriate size (do not fill more than 2/3 full).
-
Add a magnetic stir bar or boiling chips.
-
Attach a well-insulated packed distillation column (e.g., 30 cm Vigreux or packed with Raschig rings).
-
Place a thermometer with the bulb just below the side-arm leading to the condenser.
-
Attach a condenser and a receiving flask.
-
-
Procedure:
-
Charge the crude this compound to the distillation flask.
-
Begin heating the flask gently using a heating mantle.
-
Collect the "forerun" fraction, which will contain any low-boiling impurities (e.g., unreacted benzene or other solvents).
-
Once the temperature stabilizes near the boiling point of the main product (~230-260 °C, depending on pressure), switch to a clean receiving flask.[1][2][3]
-
Collect the main fraction over a stable, narrow temperature range.
-
Stop the distillation when the temperature either drops or begins to rise sharply, indicating that the main product has distilled over.
-
The high-boiling residue remaining in the flask contains polymeric impurities.
-
-
Validation: Analyze the collected main fraction by GC-MS or ¹H NMR to confirm purity and isomeric ratio.
Protocol 2: General Workflow for Isomer Separation by Preparative HPLC
This workflow is intended for obtaining high-purity this compound, free from its positional isomers.
-
Analytical Method Development: First, develop an analytical HPLC method that shows baseline separation of the isomers.
-
Column: Silica or other normal-phase column.
-
Mobile Phase: Start with a low-polarity mobile phase, such as 99:1 Hexane:Ethyl Acetate.
-
Detection: UV detector (e.g., at 254 nm).
-
-
Scale-Up: Once a good analytical separation is achieved, scale the method to a preparative HPLC system with a larger-diameter column.
-
Sample Preparation: Dissolve the partially purified (distilled) isomer mixture in a minimal amount of the mobile phase.
-
Injection & Fraction Collection: Inject the sample onto the preparative column and collect fractions as the peaks elute. Use the elution times from the analytical method to identify the fraction corresponding to the desired 1,4-isomer.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to yield the purified liquid product.
Part 4: Visualization of Purification Workflow
The following diagram outlines the decision-making process for purifying crude this compound.
Caption: Decision workflow for the purification of this compound.
Part 5: Frequently Asked Questions (FAQs)
-
Q1: Can I crystallize this compound by putting it in a -80 °C freezer?
-
A: While a -80 °C freezer is below the melting point, inducing crystallization from a pure liquid without a solvent (neat crystallization) is very difficult and slow. Furthermore, if impurities are present, they will likely be trapped in the solid matrix, resulting in poor purification. Distillation remains the far superior method.
-
-
Q2: What is the difference between this compound and 1,4-di-tert-butylbenzene?
-
A: They are isomers. This compound has two straight-chain (n-butyl) groups. 1,4-di-tert-butylbenzene has two bulky, branched (tert-butyl) groups. This structural difference dramatically increases the melting point of the tert-butyl isomer (76-78 °C), making it a solid that is easily purified by crystallization.[9][10] Always verify the CAS number to ensure you are working with the correct compound.
-
-
Q3: Is this compound air-sensitive?
-
A: Like many alkylbenzenes, it can slowly oxidize over time when exposed to air and light, potentially forming colored impurities. For long-term storage, it is best kept in a sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dark place.
-
References
- ChemBK. (2024). 1,4-Di-tert-butylbenzene.
- Stenutz. p-dibutylbenzene.
- Pi Chemicals System. This compound(98%).
- LabNovo. (2024). CAS 1571-86-4 this compound.
- Cheméo. (2023). Chemical Properties of Benzene, 1,4-dibutyl (CAS 1571-86-4).
- Crochet, A. Guide for crystallization. University of Fribourg.
- National Institute of Standards and Technology. Benzene, 1,4-dibutyl-. NIST Chemistry WebBook.
- PubChem. 1,4-Di-tert-butylbenzene. National Center for Biotechnology Information.
- PubChem. This compound. National Center for Biotechnology Information.
- The Royal Society of Chemistry. (2016). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene.
- Wikipedia. Toluene.
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Technical Support Center: Identifying Impurities in 1,4-Dibutylbenzene Samples
Welcome to the technical support center for the analysis of 1,4-Dibutylbenzene. This guide is designed for researchers, scientists, and drug development professionals who require high-purity materials and need robust analytical methods to verify them. As an essential building block in organic synthesis, the purity of this compound is critical, as even trace impurities can affect reaction outcomes, yield, and the safety profile of final products.
This document provides in-depth, field-proven insights into identifying and troubleshooting common impurities using prevalent analytical techniques. The content is structured in a practical question-and-answer format to directly address challenges you may encounter in the laboratory.
Section 1: Understanding Potential Impurities
Before diving into troubleshooting, it's crucial to understand what impurities you might be looking for. Impurities in this compound typically arise from its synthesis, which is often a Friedel-Crafts alkylation of benzene.
Question: What are the most common impurities I should expect in a this compound sample?
Answer: Impurities can be broadly categorized into three groups:
-
Isomeric Impurities: The Friedel-Crafts alkylation process can lead to the formation of other positional isomers. The most common are 1,3-Dibutylbenzene (meta-isomer) and 1,2-Dibutylbenzene (ortho-isomer). Distinguishing these is often the primary analytical challenge.[1][2]
-
Process-Related Impurities: These are substances left over from the synthesis or purification process.
-
Degradation Products: While this compound is a stable hydrocarbon, prolonged exposure to air and light can lead to trace levels of oxidation products, although this is less common.
Section 2: Troubleshooting Analytical Techniques
This section provides troubleshooting guidance for the three primary analytical techniques used for purity assessment: Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and High-Performance Liquid Chromatography (HPLC).
Gas Chromatography-Mass Spectrometry (GC-MS) Troubleshooting
GC-MS is exceptionally well-suited for analyzing volatile compounds like this compound due to its high resolving power and definitive identification capabilities.[6]
Question: My GC chromatogram shows significant peak tailing for the main this compound peak. What is the cause and how can I fix it?
Answer: Peak tailing is a common issue that can compromise peak integration and resolution.[7] It is typically caused by one of the following:
-
Cause 1: Active Sites: The injector liner, glass wool, or the front end of the GC column may have active sites (exposed silanols) that interact with the analyte.
-
Solution: Use a deactivated liner and ensure the column is properly installed. If the column is old, cutting the first few inches off may resolve the issue.[8]
-
-
Cause 2: Column Overload: Injecting too much sample can saturate the stationary phase, leading to a distorted peak shape.[9]
-
Solution: Dilute your sample or increase the split ratio (e.g., from 20:1 to 50:1) to reduce the amount of sample entering the column.[9]
-
-
Cause 3: Incompatibility with Stationary Phase: While less common for a nonpolar compound on a standard nonpolar column (like a DB-5ms), severe mismatch can cause tailing.
-
Solution: Confirm you are using a suitable non-polar capillary column, which is standard for this type of analysis.[6]
-
Question: I am struggling to chromatographically separate the 1,3- and this compound isomers. How can I improve the resolution?
Answer: Achieving baseline separation of positional isomers is critical for accurate quantification. Since these isomers have very similar boiling points, optimizing your GC method is key.
-
Solution 1: Optimize the Temperature Program: A slower oven temperature ramp rate (e.g., 2-5 °C/minute) through the elution range of the isomers will increase their interaction time with the stationary phase, improving separation.
-
Solution 2: Use a Longer Column: If available, switching from a 30 m column to a 60 m column of the same phase will double the theoretical plates and significantly enhance resolution.
-
Solution 3: Check Carrier Gas Flow Rate: Ensure your carrier gas (Helium or Hydrogen) flow rate is optimal for your column's internal diameter. An incorrect flow rate can decrease column efficiency.
Question: I see many small, unexpected peaks in my Total Ion Chromatogram (TIC). How do I determine if they are real impurities or system artifacts?
Answer: Differentiating between sample impurities and system contamination is a crucial troubleshooting step.
-
Step 1: Analyze the Mass Spectra: Compare the mass spectrum of each unexpected peak against a standard library like NIST. Process-related impurities or solvents are often easily identified this way.[5]
-
Step 2: Check for Column Bleed: At high temperatures, the column's stationary phase can degrade, producing a rising baseline and characteristic ions (e.g., m/z 73, 207, 281 for siloxane phases). If the peaks are more prominent at the end of the run, this is a likely cause.[10]
-
Step 3: Inject a Solvent Blank: Prepare and inject a sample containing only the solvent used to dissolve your this compound. Any peaks present in the blank run are contaminants from the solvent or the system (e.g., septum bleed, previous injections) and not from your sample.[8]
Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
NMR is unparalleled for structural elucidation and is the most definitive method for distinguishing isomers.[1][2]
Question: How can I use a simple ¹H NMR spectrum to confirm the identity of the 1,4-isomer and rule out the 1,2- and 1,3-isomers?
Answer: The key lies in the symmetry of the molecules, which dictates the appearance of the signals in the aromatic region (typically 6.5-8.0 ppm).[2]
-
This compound (para): Due to its high symmetry, all four aromatic protons are chemically equivalent. This results in a single, sharp peak (a singlet) in the aromatic region, integrating to 4H. This is a unique and definitive fingerprint.
-
1,3-Dibutylbenzene (meta): This isomer has lower symmetry, resulting in a more complex pattern of multiple peaks (multiplets) in the aromatic region. You would expect to see distinct signals for the protons at the C2, C4, C5, and C6 positions.
-
1,2-Dibutylbenzene (ortho): Like the meta isomer, the ortho isomer lacks the symmetry of the para-isomer and will also show a complex multiplet pattern in the aromatic region.
The simplicity of the aromatic region in the ¹H NMR spectrum is therefore the most powerful indicator of the 1,4-substitution pattern.
Question: My NMR signal is very weak, and the baseline is noisy. What are the common causes and solutions?
Answer: A low signal-to-noise ratio (SNR) can make it difficult to detect low-level impurities. This is a common limitation of NMR due to its inherently lower sensitivity compared to mass spectrometry.[11]
-
Solution 1: Increase Sample Concentration: The most direct way to improve SNR is to use a more concentrated sample. Prepare your sample at the higher end of the recommended concentration range for your instrument.
-
Solution 2: Increase the Number of Scans: The SNR increases with the square root of the number of scans. Doubling the number of scans will increase the SNR by a factor of about 1.4. Be mindful this will also increase the experiment time.
-
Solution 3: Check Shimming and Tuning: Poor magnetic field homogeneity (shimming) can broaden peaks and reduce their height, lowering the SNR. Ensure the instrument is properly tuned and shimmed for your specific sample.
Question: I see a large residual solvent peak (e.g., from CHCl₃ in CDCl₃) that is overlapping with potential impurity signals. How can I mitigate this?
Answer: Solvent signals can obscure important regions of the spectrum.[12]
-
Solution 1: Use High-Purity Deuterated Solvents: Ensure you are using a high-quality deuterated solvent with minimal residual protonated solvent.[12]
-
Solution 2: Utilize Solvent Suppression Techniques: Modern NMR spectrometers are equipped with pulse sequences designed to suppress large solvent signals (e.g., WET1D or presaturation).[13] This technique selectively irradiates the solvent frequency, saturating its signal and making nearby smaller peaks visible.[13]
High-Performance Liquid Chromatography (HPLC) Troubleshooting
While GC-MS is often preferred, reverse-phase HPLC is a valuable alternative, especially for confirming results or when analyzing for less volatile impurities.[14][15]
Question: I am using a C18 column, but my this compound peak has very little retention and elutes near the solvent front. How can I increase its retention time?
Answer: Poor retention of a non-polar compound like this compound in a reverse-phase system indicates that the mobile phase is too strong (too organic).[16] The goal is to increase the hydrophobic interaction between your analyte and the stationary phase.
-
Solution 1: Decrease the Organic Modifier: The most effective way to increase retention is to increase the proportion of the aqueous component (e.g., water) in your mobile phase. For example, if you are using 90:10 Acetonitrile:Water, try changing to 80:20. A 10% decrease in the organic solvent can increase retention by a factor of 2-3.[16]
-
Solution 2: Switch to a Weaker Organic Solvent: If using a strong organic solvent like tetrahydrofuran (THF), switching to a weaker one like acetonitrile or methanol will increase retention.[16]
-
Solution 3: Ensure Proper Column Chemistry: Confirm you are using a hydrophobic stationary phase like C18 or C8. A C18 column will be more retentive for non-polar compounds than a C8 column.[16]
Question: My HPLC baseline is drifting or is excessively noisy. What should I check?
Answer: A stable baseline is essential for accurate quantification. Drifting or noise can originate from several sources.[17]
-
Cause 1: Insufficient Column Equilibration: The column needs to be fully equilibrated with the mobile phase before starting an analysis.
-
Solution: Flush the column with at least 10-20 column volumes of the mobile phase until the baseline stabilizes.
-
-
Cause 2: Mobile Phase Issues: Dissolved gas in the mobile phase can create bubbles in the pump or detector, causing noise. The mobile phase may also be improperly mixed.
-
Solution: Degas your mobile phase using an inline degasser, sonication, or helium sparging. If mixing solvents, ensure they are thoroughly mixed before use.[18]
-
-
Cause 3: System Leaks: A leak in the pump, injector, or fittings can cause pressure fluctuations and a noisy baseline.
-
Solution: Systematically check all fittings for signs of salt accumulation (if using buffers) or moisture and tighten them as needed.[17]
-
Section 3: Experimental Protocols & Data
Workflow for Impurity Identification
The following diagram illustrates a logical workflow for identifying an unknown impurity in your this compound sample.
Caption: A general workflow for identifying and confirming impurities.
Protocol 1: GC-MS Purity Analysis
This protocol is a starting point for the analysis of this compound and its common impurities.[6]
-
Sample Preparation: Accurately prepare a ~1 mg/mL solution of the this compound sample in high-purity hexane.[5]
-
Instrumentation & Parameters:
-
Instrument: Standard Gas Chromatograph with a Mass Spectrometer.
-
Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.[6]
-
Injector: 250 °C, Split ratio 50:1.
-
Injection Volume: 1 µL.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program: Initial temperature 80 °C, hold for 2 min, ramp to 280 °C at 10 °C/min, hold for 5 min.
-
MS Transfer Line: 280 °C.
-
Ion Source: 230 °C.
-
Acquisition Mode: Full Scan (m/z 40-450).
-
-
Data Analysis: Integrate all peaks in the total ion chromatogram. Calculate purity using area normalization. Identify impurity peaks by comparing their mass spectra against the NIST library.[5]
Protocol 2: ¹H NMR Isomer Differentiation
This protocol focuses on using ¹H NMR to confirm the substitution pattern.[2]
-
Sample Preparation: Accurately weigh ~15 mg of the sample into an NMR tube. Add ~0.6 mL of deuterated chloroform (CDCl₃).
-
Instrumentation & Parameters:
-
Instrument: 400 MHz (or higher) NMR Spectrometer.
-
Experiment: Standard proton 1D acquisition.
-
Number of Scans: 16.
-
Relaxation Delay (d1): 2 seconds.
-
-
Data Analysis: Process the spectrum (Fourier transform, phase, and baseline correction). Calibrate the spectrum using the residual CHCl₃ peak at 7.26 ppm. Analyze the aromatic region (~7.0-7.5 ppm) for the characteristic singlet of the 1,4-isomer.
Comparative Data Summary
The following table summarizes typical analytical results for differentiating dibutylbenzene isomers.
| Parameter | This compound | 1,3-Dibutylbenzene | 1,2-Dibutylbenzene |
| GC Retention Time | Lowest boiling point, elutes first | Elutes after 1,4-isomer | Highest boiling point, elutes last |
| ¹H NMR (Aromatic) | ~7.10 ppm (singlet, 4H) | Complex multiplet pattern | Complex multiplet pattern |
| ¹³C NMR (Aromatic Signals) | 2 unique signals | 4 unique signals | 3 unique signals |
Section 4: General FAQs
Question: How should I store my this compound sample to maintain its purity?
Answer: To prevent contamination and degradation, store your sample in a tightly sealed, amber glass vial to protect it from light. Keep it in a cool, dry, and well-ventilated area away from oxidizing agents. For long-term storage, flushing the vial with an inert gas like nitrogen or argon before sealing is recommended.
Question: Which technique is best for routine quality control versus a full impurity profile?
Answer:
-
For Routine QC: Once the identity and purity have been established, GC-FID (Flame Ionization Detection) is often the most cost-effective and robust method for routine purity checks. It provides excellent quantification for known analytes.[15]
-
For Impurity Profiling: GC-MS is superior for initial analysis and identification of unknown impurities due to the structural information provided by the mass spectrometer.[6]
-
For Definitive Isomer Confirmation: NMR Spectroscopy is the gold standard for unequivocally confirming the 1,4-substitution pattern and identifying isomeric impurities.[2]
A multi-faceted approach provides the highest level of confidence. Using GC-MS for initial impurity profiling, followed by HPLC or GC-FID for routine quantification and NMR for absolute structural confirmation, is a rigorous and self-validating system.[6]
References
- A Comparative Guide to the Purity Assessment of Synthesized 1,4-di(butan-2-yl)benzene. (n.d.). BenchChem.
- HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. (n.d.). SIELC Technologies.
- Technical Support Center: HPLC Purification of Non-Polar Compounds. (2025, December 3). BenchChem.
- Common Problems. (n.d.). SDSU NMR Facility – Department of Chemistry.
- Troubleshooting Guide. (n.d.). Restek.
- HPLC Separation Guide: Analysis of Priority Pollutant Polycyclic Aromatic Hydrocarbons. (1996, March). Separation Methods Technologies Inc.
- Szepesy, L., & Czencz, M. (1980). Investigation of Aromatic Hydrocarbons by Reversed Phase HPLC. Periodica Polytechnica Chemical Engineering.
- Optimization of the HPLC separation of aromatic groups in petroleum fractions. (2025, August 6). ResearchGate.
- Troubleshooting in HPLC: A Review. (n.d.). International Journal for Scientific Research & Development.
- GC and GC/MS Troubleshooting and Maintenance. Part 1. (2022, November 27). YouTube.
- HPLC Troubleshooting. (n.d.). LC Resources.
- GC and GC/MS Troubleshooting and Maintenance. Part 1. (2022, November 27). YouTube.
- NMR Spectroscopy Principles, Interpreting an NMR Spectrum and Common Problems. (2024, February 22). Mestrelab Research.
- Advantages and Limitations of Nuclear Magnetic Resonance Spectroscopy. (2023, August 1). AZoOptics.
- GC Troubleshooting. (n.d.). Sigma-Aldrich.
- Gas Chromatography GC Troubleshooting Guide. (n.d.). SCION Instruments.
- How NMR Helps Identify Isomers in Organic Chemistry? (n.d.). Creative Biostructure.
- Synthesis of 1,4-di-tert-butylbenzene from tert-butylbenzene and tert-butyl chloride. (n.d.). Organic Chemistry Portal.
- A Comparative Guide to the Inter-Laboratory Analysis of 1,4-di(butan-2-yl)benzene. (n.d.). BenchChem.
- Differentiating Positional Isomers of Substituted Aromatic Compounds Using NMR: A Comparative Guide. (n.d.). BenchChem.
- The Tertiarybutylbenzenes: I. Alkylation of 1,4-di-t-butylbenzene with t-butyl chloride. (2025, August 6). ResearchGate.
- Basic Concepts of NMR: Distinguishing Between the Isomers of C4H8O2 by 1H NMR Spectroscopy. (n.d.). Magritek.
- A Comparative Guide to Validating the Purity of 1,4-Dibromobenzene by GC-MS Analysis. (n.d.). BenchChem.
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optimizing temperature and time for 1,4-Dibutylbenzene synthesis
Introduction
Welcome to the comprehensive technical guide for the synthesis of 1,4-dibutylbenzene. This document is designed for researchers, scientists, and drug development professionals to provide in-depth technical support, troubleshooting advice, and answers to frequently asked questions. Our focus is on providing a robust and reproducible methodology, emphasizing the optimization of reaction parameters like temperature and time to achieve high yield and purity of the desired para isomer.
A critical consideration in the synthesis of this compound is the choice of the alkylating agent and the synthetic route. Direct Friedel-Crafts alkylation of benzene with an n-butyl precursor, such as 1-chlorobutane or 1-butanol, is prone to carbocation rearrangement, leading to the formation of sec-butylbenzene as the major product. To circumvent this, a two-step approach involving Friedel-Crafts acylation followed by reduction is the recommended and most reliable pathway to obtain the desired straight-chain isomer.
Frequently Asked Questions (FAQs)
Q1: Why is direct Friedel-Crafts alkylation not recommended for synthesizing 1,4-n-dibutylbenzene?
A1: Direct Friedel-Crafts alkylation with a primary alkyl halide like 1-chlorobutane is problematic due to the high propensity for carbocation rearrangement.[1][2] The initially formed primary carbocation is unstable and will rapidly rearrange to a more stable secondary carbocation via a hydride shift. This rearranged carbocation then alkylates the benzene ring, resulting in the formation of sec-butylbenzene and its isomers, rather than the desired n-butylbenzene.
Q2: What is the preferred method for synthesizing 1,4-n-dibutylbenzene with high purity?
A2: The most effective method is a two-step sequence:
-
Friedel-Crafts Acylation: Benzene is first acylated with butanoyl chloride or butyric anhydride in the presence of a Lewis acid catalyst (e.g., AlCl₃) to form butyrophenone. This is then followed by a second acylation to yield 1,4-dibutanoylbenzene. The acylium ion intermediate in this reaction is resonance-stabilized and does not undergo rearrangement.[3][4]
-
Reduction: The carbonyl groups of the resulting diketone are then reduced to methylene groups to yield this compound. Common methods for this reduction include the Clemmensen reduction (using zinc amalgam and hydrochloric acid) or the Wolff-Kishner reduction (using hydrazine and a strong base).[4][5][6]
Q3: How does temperature affect the selectivity of the diacylation step?
A3: In Friedel-Crafts acylation, the first acyl group added to the benzene ring is deactivating, which makes the introduction of a second acyl group more difficult. To achieve diacylation, more forcing conditions, such as higher temperatures and longer reaction times, may be necessary. However, excessively high temperatures can lead to side reactions and decreased yields.[7] A moderate temperature, typically achieved by heating under reflux, is often employed to drive the reaction to the desired diacylated product.[8]
Q4: What are the key differences and considerations when choosing between Clemmensen and Wolff-Kishner reduction?
A4: The choice of reduction method depends on the overall functionality of your molecule.
-
Clemmensen Reduction: This method uses zinc amalgam (Zn(Hg)) in concentrated hydrochloric acid.[5][9] It is performed under strongly acidic conditions and is suitable for substrates that are stable in acid.
-
Wolff-Kishner Reduction: This reaction involves heating the ketone with hydrazine hydrate (N₂H₄·H₂O) and a strong base, such as potassium hydroxide (KOH), in a high-boiling solvent like ethylene glycol.[6][10][11] It is conducted under strongly basic conditions and is ideal for substrates that are sensitive to acid.
Troubleshooting Guides
Part A: Friedel-Crafts Diacylation of Benzene
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or no conversion to acylated products | 1. Inactive catalyst (AlCl₃) due to moisture exposure. 2. Insufficient amount of catalyst. 3. Low reaction temperature or insufficient reaction time. | 1. Use fresh, anhydrous aluminum chloride and ensure all glassware and solvents are thoroughly dried. 2. Friedel-Crafts acylation often requires stoichiometric amounts of the catalyst, as the product ketone complexes with AlCl₃. Use at least two equivalents of AlCl₃ for diacylation.[7] 3. Gradually increase the reaction temperature by heating under reflux and monitor the reaction progress over a longer period using TLC or GC. |
| Formation of mono-acylated product (butyrophenone) only | 1. Insufficiently forcing reaction conditions. 2. The deactivating effect of the first acyl group is too strong under the current conditions. | 1. Increase the reaction temperature and/or reaction time. 2. A slight excess of the acylating agent and AlCl₃ may be required to drive the second acylation. |
| Poor regioselectivity (formation of ortho or meta isomers) | 1. The acyl group is a meta-director for subsequent electrophilic substitution. However, under forcing conditions, some isomerization might occur. | 1. Friedel-Crafts acylation generally gives good regioselectivity for the para product in di-substitution of benzene, especially when the first group is deactivating. Purification by recrystallization or chromatography will be necessary to isolate the desired 1,4-isomer. |
Part B: Reduction of 1,4-Dibutanoylbenzene
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete reduction (ketone starting material remains) | Clemmensen: 1. Impure or improperly activated zinc. 2. Insufficient reaction time or temperature. Wolff-Kishner: 1. Insufficiently high temperature. 2. Water present in the reaction mixture. | Clemmensen: 1. Prepare fresh zinc amalgam before use. 2. Ensure vigorous reflux and extend the reaction time.[5] Wolff-Kishner: 1. Ensure the reaction temperature reaches 180-200°C for the decomposition of the hydrazone.[6][10] 2. After the initial formation of the hydrazone, distill off water to allow the temperature to rise. |
| Formation of side products (e.g., alcohols, alkenes) | Clemmensen: 1. Not typically observed if the reaction goes to completion. Wolff-Kishner: 1. Azine formation. 2. Reduction to alcohol. | Clemmensen: 1. Ensure sufficient acid concentration and reaction time. Wolff-Kishner: 1. Use a slight excess of hydrazine. 2. Ensure strongly basic conditions and high temperatures to favor complete reduction to the alkane. |
| Safety hazards | Clemmensen: 1. Use of toxic mercury. 2. Evolution of hydrogen gas. Wolff-Kishner: 1. Use of highly toxic and potentially explosive hydrazine. 2. High reaction temperatures. | Clemmensen: 1. Handle mercury and its compounds with extreme caution in a well-ventilated fume hood. 2. Ensure the apparatus is properly vented. Wolff-Kishner: 1. Handle hydrazine with appropriate personal protective equipment in a fume hood.[12][13] 2. Use a heating mantle with a temperature controller and ensure the apparatus is securely assembled. |
Visualized Reaction Pathways
The Problematic Direct Alkylation Route```dot
Caption: Two-step synthesis of this compound via acylation-reduction.
Experimental Protocol: Synthesis of this compound
Step 1: Friedel-Crafts Diacylation of Benzene to 1,4-Dibutanoylbenzene
Materials:
-
Anhydrous benzene
-
Butanoyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Ice
-
Concentrated hydrochloric acid (HCl)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel.
-
In the flask, add anhydrous aluminum chloride (2.2 equivalents).
-
Add anhydrous benzene (1.0 equivalent) to the flask.
-
Cool the mixture to 0-5°C using an ice bath.
-
Slowly add butanoyl chloride (2.1 equivalents) dropwise from the dropping funnel to the stirred suspension over 30-60 minutes. Maintain the temperature below 10°C.
-
After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the mixture to reflux (around 80°C) for 2-3 hours to drive the diacylation. Monitor the reaction by TLC or GC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto a mixture of crushed ice and concentrated HCl with vigorous stirring.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent by rotary evaporation to yield crude 1,4-dibutanoylbenzene. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Step 2: Clemmensen Reduction of 1,4-Dibutanoylbenzene
Materials:
-
1,4-Dibutanoylbenzene (from Step 1)
-
Zinc amalgam (Zn(Hg))
-
Concentrated hydrochloric acid (HCl)
-
Toluene
-
Water
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Prepare zinc amalgam by stirring zinc powder with a 5% aqueous solution of mercury(II) chloride for 10 minutes, then decanting the solution and washing the zinc with water.
-
In a round-bottom flask equipped with a reflux condenser, place the freshly prepared zinc amalgam.
-
Add water, concentrated HCl, and toluene.
-
Add the 1,4-dibutanoylbenzene to the flask.
-
Heat the mixture to a vigorous reflux with stirring for 4-6 hours. Additional portions of concentrated HCl may be added during the reflux period.
-
After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.
-
Separate the organic (toluene) layer. Extract the aqueous layer with toluene.
-
Combine the organic extracts and wash them with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene by rotary evaporation.
-
The resulting crude this compound can be purified by vacuum distillation.
Visualized Experimental Workflow
Caption: Experimental workflow for the two-step synthesis of this compound.
References
- Williamson, K. L. (1994). Macroscale and Microscale Organic Experiments (2nd ed.). Houghton Mifflin.
- Cambridge University Press. (n.d.). Clemmensen Reduction. In Name Reactions in Organic Synthesis.
- Ghorbani-Choghamarani, A., et al. (2022). Response Surface Methodology Optimization of Friedel–Crafts Acylation Using Phosphotungstic Acid Encapsulation in a Flexible Nanoporous Material. ACS Omega.
- American Chemical Society. (2015). Analysis of a Wolff-Kishner reaction. In Identifying and Evaluating Hazards in Research Laboratories. ACS.
- Chemguide. (n.d.). The Reaction of Acyl Chlorides with Benzene. Chemguide.co.uk.
- Wikipedia. (n.d.). Wolff–Kishner reduction. Wikipedia.
- PG.CHEMEASY. (2019). Friedel-Crafts acylation reaction. PG.CHEMEASY.
- OC-Praktikum. (n.d.). Synthesis of 1,4-di-tert-butylbenzene from tert-butylbenzene and tert-butyl chloride. OC-Praktikum.
- Chemistry Steps. (n.d.). The Alkylation of Benzene by Acylation-Reduction. Chemistry Steps.
- ResearchGate. (n.d.). Optimization of Reaction Conditions. ResearchGate.
- Todd, D. (1948). The Wolff-Kishner Reduction. Organic Reactions, 4, 378-422. (As referenced in a PDF document titled "the wolff-kishner reduction").
- Study Mind. (n.d.). Friedel-Crafts Acylation and Alkylation (A-Level Chemistry). Study Mind.
- ResearchGate. (n.d.). The effect of temperature on the conversion and selectivity of Friedel-Crafts acetylation. ResearchGate.
- L.S. College, Muzaffarpur. (2020). Wolff–Kishner reduction. L.S. College.
- Organic Chemistry Portal. (n.d.). Clemmensen Reduction. Organic Chemistry Portal.
- AIChE. (n.d.). Comparative Evaluation of Low- and High-Temperature Friedel–Crafts Acylation Routes for Advanced Biolubricant Production. AIChE Proceedings.
- Master Organic Chemistry. (2018). The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. Master Organic Chemistry.
- Pharmaguideline. (n.d.). Wolff Kishner Reduction. Pharmaguideline.
- YouTube. (2018). Friedel Crafts Acylation of Benzene Reaction Mechanism. YouTube.
- YouTube. (2025). Clemmensen Reduction| JEE Main 2025 Chemistry| Problem solved. YouTube.
- Chad's Prep. (n.d.). The Clemmensen and Wolff Kishner Reductions. Chad's Prep.
- The Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. The Royal Society of Chemistry.
- YouTube. (2018). Clemmensen Reduction. YouTube.
- University of Michigan. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. University of Michigan Chemistry.
- Pendidikan Kimia. (2016). A Hydrazine-Free Wolff−Kishner Reaction Suitable for an Undergraduate Laboratory. Pendidikan Kimia.
- Mercer University. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Mercer University Chemistry.
- University of Missouri-St. Louis. (n.d.). Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. UMSL Chemistry.
- YouTube. (2020). simple trick and tips on wolff-kishner and clemmensen reduction. YouTube.
- YouTube. (2016). Clemmensen and Wolff Kishner Reduction of Ketones and Aldehydes. YouTube.
- Chemguide. (n.d.). The Acylation of Benzene. Chemguide.co.uk.
- YouTube. (2016). Clemmensen Reduction & Wolff Kishner Mechanism. YouTube.
- University of California, Irvine. (n.d.). Reactions of Benzene & Its Derivatives. UCI Chemistry.
- ResearchGate. (n.d.). Conformationally Constrained Butyrophenones. Synthesis and Evaluation as Antipsychotics. ResearchGate.
- Organic Syntheses. (n.d.). Benzeneboronic anhydride. Organic Syntheses.
- Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts.
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
- MDPI. (n.d.). Production of Butyric Anhydride Using Single Reactive Distillation Column with Internal Material Circulation. MDPI.
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Technical Support Center: Catalyst Selection for 1,4-Dibutylbenzene Synthesis
Welcome to the technical support center for Friedel-Crafts alkylation. This guide is designed for researchers and process chemists focused on the synthesis of dialkylbenzenes, specifically addressing the common challenges and strategic decisions involved in maximizing the yield of 1,4-dibutylbenzene. We will delve into the nuances of Lewis acid catalyst selection, troubleshooting common synthetic pitfalls, and providing robust, field-tested protocols.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses the most common issues encountered during the synthesis of dibutylbenzene isomers. The core of achieving high selectivity lies in understanding the underlying reaction mechanisms and the role of the catalyst in directing the reaction pathway.
Q1: My goal is 1,4-di-n-butylbenzene, but my reaction with 1-butanol and AlCl₃ exclusively yields 1,4-di-sec-butylbenzene. What is causing this isomer formation?
A1: This is a classic and expected outcome due to the fundamental mechanism of the Friedel-Crafts alkylation reaction. The issue is not with the catalyst's regioselectivity on the ring but with the structure of the electrophile itself.
Causality: The reaction proceeds via a carbocation intermediate. When 1-butanol is protonated by a strong acid (or reacts with a Lewis acid), it forms a good leaving group (water), which departs to generate a primary carbocation (n-butyl cation). This primary carbocation is highly unstable and will instantaneously rearrange via a 1,2-hydride shift to form the much more stable secondary carbocation (sec-butyl cation)[1][2]. It is this more stable sec-butyl cation that then acts as the electrophile, alkylating the benzene ring.
Solution: The Acylation-Reduction Pathway To synthesize 1,4-di-n -butylbenzene without rearrangement, you must circumvent the carbocation rearrangement problem. The established and reliable method is a two-step Friedel-Crafts Acylation followed by a reduction.
-
Friedel-Crafts Acylation: React benzene with butyryl chloride (or butanoic anhydride) and a Lewis acid catalyst like AlCl₃. This forms 1,4-dibutanoylbenzene. The acylium ion intermediate does not rearrange.
-
Clemmensen or Wolff-Kishner Reduction: The ketone functional groups of the diacylated product are then reduced to methylene (-CH₂-) groups. The Clemmensen reduction (using amalgamated zinc and HCl) or the Wolff-Kishner reduction (using hydrazine and a strong base) will yield the desired 1,4-di-n-butylbenzene[3][4].
Below is a diagram illustrating this correct synthetic route.
Caption: The correct, rearrangement-free pathway to 1,4-di-n-butylbenzene.
Q2: For the synthesis of 1,4-di-sec-butylbenzene, which Lewis acid catalyst offers the best selectivity for the para isomer?
A2: The choice of catalyst is the most critical factor for controlling the ortho/para/meta isomer distribution. While traditional Lewis acids are highly active, solid acid catalysts, particularly zeolites, offer superior "shape selectivity" for the para product.
Catalyst Comparison: The selection involves a trade-off between reaction rate, selectivity, cost, and operational safety.
| Catalyst Type | Lewis Acid Examples | Activity | Para-Selectivity | Catalyst Handling & Safety | Recyclability |
| Traditional Homogeneous | AlCl₃, FeCl₃ | Very High | Low to Moderate | Corrosive, moisture-sensitive, produces acidic waste streams[5]. | Not readily recyclable. |
| Solid Acids (Zeolites) | HY, HZSM-5, Beta | Moderate to High | High to Very High | Stable, non-corrosive solids, easy to handle. | Easily recovered by filtration and can be regenerated.[6][7] |
Expert Insight:
-
Aluminum Chloride (AlCl₃): As a powerful Lewis acid, AlCl₃ promotes rapid alkylation but its small size does not sterically hinder the formation of the ortho isomer[8]. Furthermore, under strong acidic conditions and longer reaction times, it can catalyze the isomerization of the thermodynamically less stable para and ortho products to the more stable meta isomer, contaminating the final product.
-
Zeolites (e.g., HY, HZSM-5): These are crystalline aluminosilicates with a well-defined microporous structure. The alkylation reaction occurs within these pores or channels[5]. The constrained environment of the zeolite pores sterically favors the formation of the slimmer para isomer over the bulkier ortho isomer. This phenomenon, known as shape selectivity , makes zeolites the catalyst of choice for maximizing 1,4-dialkylbenzene yields[9][10]. Zeolites with larger pores, like HY, are particularly effective for the alkylation of phenols with butanol and show high activity for aromatic alkylations in general[9][11].
Q3: My reaction is producing significant amounts of tri- and tetra-butylbenzene. How can I minimize this polyalkylation?
A3: Polyalkylation is a common limitation of the Friedel-Crafts alkylation because the product is more reactive than the starting material.
Causality: The first butyl group added to the benzene ring is an electron-donating group. This activates the ring, making it more nucleophilic and thus more susceptible to further electrophilic attack than the original benzene molecule[3][12]. Consequently, the second alkylation can occur faster than the first, leading to di-, tri-, and even tetra-alkylated products.
Troubleshooting Strategies:
-
Control Stoichiometry: The most effective method is to use a large excess of the aromatic substrate (benzene). By keeping benzene in high molar excess (e.g., 5:1 to 10:1 ratio relative to the alkylating agent), you increase the statistical probability that the electrophile will encounter a molecule of benzene rather than the more reactive mono-butylated product.
-
Reaction Temperature: Lowering the reaction temperature can sometimes reduce the rate of the second alkylation more than the first, improving selectivity for the mono- or di-alkylated product, depending on your target.
-
Control Reagent Addition: Slowly adding the alkylating agent (1-butanol) to the mixture of benzene and catalyst ensures that its concentration remains low, further minimizing the chance of polyalkylation on an already substituted ring.
Caption: Troubleshooting flowchart for common issues in dibutylbenzene synthesis.
Experimental Protocols
The following protocols provide detailed, step-by-step methodologies for the synthesis of both 1,4-di-sec-butylbenzene and 1,4-di-n-butylbenzene, reflecting the best practices discussed above.
Protocol 1: Shape-Selective Synthesis of 1,4-di-sec-butylbenzene using HY Zeolite
This protocol is optimized for maximizing the yield of the para isomer through shape-selective catalysis.
Materials:
-
Benzene (anhydrous)
-
1-Butanol
-
HY Zeolite (activated)
-
Anhydrous Sodium Sulfate or Magnesium Sulfate
-
Hexane (for chromatography)
-
Standard glassware for reflux, stirring, and extraction
Procedure:
-
Catalyst Activation: Activate the HY zeolite catalyst by heating it at 450 °C for 4 hours under a flow of dry nitrogen to remove adsorbed water. Cool to room temperature under vacuum or in a desiccator.
-
Reaction Setup: To a 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a dropping funnel, add the activated HY zeolite (10 g).
-
Reagent Addition: Add a significant excess of anhydrous benzene (100 mL, ~1.1 mol) to the flask. Begin stirring.
-
Alkylation: Heat the benzene-catalyst slurry to reflux (~80 °C). Slowly add 1-butanol (18.5 g, 0.25 mol) dropwise from the dropping funnel over a period of 1 hour.
-
Reaction Monitoring: Allow the reaction to reflux for 8-12 hours. Monitor the progress of the reaction by taking small aliquots and analyzing them by Gas Chromatography (GC) to observe the consumption of the mono-butylated intermediate and the formation of the di-substituted isomers.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Filter the reaction mixture to recover the zeolite catalyst. The catalyst can be washed with benzene, dried, and reactivated for future use.
-
Purification: Transfer the filtrate to a separatory funnel and wash with 1 M sodium bicarbonate solution (2 x 50 mL) and then with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and remove the excess benzene by rotary evaporation.
-
Isolation: The resulting crude oil, containing a mixture of dibutylbenzene isomers, will be highly enriched in the 1,4-isomer. Purify the product by fractional distillation under reduced pressure or by column chromatography on silica gel using hexane as the eluent to isolate pure 1,4-di-sec-butylbenzene.
Protocol 2: Synthesis of 1,4-di-n-butylbenzene via Acylation-Reduction
This two-step protocol is the correct method to obtain the un-rearranged n-butyl isomer.
Step A: Friedel-Crafts Acylation
-
Setup: In a fume hood, equip a 500 mL flask with a stirrer, reflux condenser, and a gas trap (to neutralize the HCl byproduct).
-
Catalyst Suspension: Suspend anhydrous aluminum chloride (AlCl₃) (60 g, 0.45 mol) in anhydrous benzene (150 mL, 1.7 mol). Cool the mixture in an ice bath to 0-5 °C.
-
Acylating Agent Addition: Slowly add butyryl chloride (42.6 g, 0.4 mol) dropwise to the stirred suspension, maintaining the temperature below 10 °C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and then heat at 50 °C for 3 hours. The reaction will likely proceed through the mono-acylated intermediate to the di-acylated product.
-
Quenching: Carefully pour the cooled reaction mixture onto a mixture of crushed ice (400 g) and concentrated HCl (100 mL).
-
Extraction & Isolation: Separate the organic layer. Extract the aqueous layer with benzene (2 x 50 mL). Combine the organic layers, wash with water and brine, dry over anhydrous MgSO₄, and evaporate the solvent to yield crude 1,4-dibutanoylbenzene. Recrystallize from ethanol if necessary.
Step B: Clemmensen Reduction
-
Catalyst Preparation: Prepare zinc amalgam by stirring zinc granules (100 g) with a 5% mercuric chloride solution (100 mL) for 10 minutes. Decant the aqueous solution.
-
Reduction Setup: To a large flask equipped for reflux, add the prepared zinc amalgam, concentrated HCl (150 mL), water (75 mL), toluene (100 mL), and the crude 1,4-dibutanoylbenzene (0.2 mol) from Step A.
-
Reaction: Heat the mixture to a vigorous reflux with stirring for 24-48 hours. Periodically add more concentrated HCl to maintain the acidic conditions.
-
Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene. Combine the organic layers, wash with water, sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous MgSO₄, filter, and remove the toluene by rotary evaporation. Purify the resulting 1,4-di-n-butylbenzene by vacuum distillation.
References
- The Organic Chemistry Tutor. (2018). Friedel Crafts Alkylation Reaction Mechanism - Tons of Examples! [Video]. YouTube. [Link]
- University of California, Davis. (n.d.). Friedel-Crafts Alkylation of 1,4-Dimethoxybenzene. Department of Chemistry.
- Čejka, J., & Wichterlová, B. (2002). Alkylation of benzene with 1-alkenes over beta zeolite in liquid phase.
- Cutright, J. (2022). Friedel-Crafts alkylation of benzene with a superacid catalyst. [Undergraduate Honors Thesis, East Tennessee State University]. Digital Commons @ ETSU. [Link]
- The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. [Video]. YouTube. [Link]
- Schmidt, J. E., et al. (2004). Catalytic Benzene Alkylation over Mesoporous Zeolite Single Crystals: Improving Activity and Selectivity with a New Family of Porous Materials. Journal of the American Chemical Society, 126(28), 8620-8621.
- University of Massachusetts Boston. (n.d.). Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. Department of Chemistry.
- The Royal Society of Chemistry. (2017). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene.
- Herber, R. H., et al. (2021). Bidentate Lewis Acids Derived from o‐Diethynylbenzene with Group 13 and 14 Functions. Chemistry – An Open Journal, 10(10), 1020-1027.
- Scribd. (n.d.).
- Mota, C. J. A., et al. (2000). Mechanistic Aspects of Friedel-Crafts Alkylation over FeY Zeolite. Journal of the Brazilian Chemical Society, 11(3), 259-263.
- Chemistry Steps. (2022).
- Chemistry LibreTexts. (2023).
- Chemistry LibreTexts. (2024). Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
- Armendáriz, H., et al. (1998). Alkylation of Phenol with 1-Butanol over Zeolites.
- Lumen Learning. (n.d.). Preparation of alkylbenzenes. In Organic Chemistry II. [Link]
- Chu, H., et al. (1995). Alkylation of phenol with tert-butyl alcohol catalyzed by large pore zeolites. Industrial & Engineering Chemistry Research, 34(3), 754-759.
- Al-Khattaf, S., et al. (2015). Selective synthesis of linear alkylbenzene by alkylation of benzene with 1-dodecene over desilicated zeolites.
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Technical Support Center: A Guide to Scaling Up the Synthesis of 1,4-Dibutylbenzene
This technical support center is designed for researchers, scientists, and professionals in drug development, providing a comprehensive guide to the synthesis of 1,4-dibutylbenzene. This document offers in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to address challenges encountered during laboratory and scale-up production.
Introduction: The Synthetic Challenge of this compound
The synthesis of this compound, a seemingly straightforward dialkylated aromatic compound, presents several nuanced challenges, particularly during scale-up. The most common synthetic route, the Friedel-Crafts alkylation of benzene with a butylating agent, is often complicated by carbocation rearrangements and a lack of regioselectivity, leading to a mixture of isomers and polyalkylated byproducts. This guide will explore the intricacies of this reaction and provide a more robust, two-step alternative involving Friedel-Crafts acylation followed by reduction, which offers superior control over the final product's structure.
Troubleshooting Guide: Navigating Common Experimental Hurdles
This section addresses specific issues that may arise during the synthesis of this compound in a question-and-answer format.
Question 1: My Friedel-Crafts alkylation with 1-chlorobutane is yielding a significant amount of sec-butylbenzene and a mixture of di-substituted isomers, not the desired this compound. What is happening and how can I fix it?
Answer:
This is a classic and expected challenge when using primary alkyl halides in Friedel-Crafts alkylation. The root cause is the formation of an unstable primary carbocation, which rapidly rearranges to a more stable secondary carbocation.
-
The Chemistry Behind the Problem: The Lewis acid catalyst (e.g., AlCl₃) abstracts the chloride from 1-chlorobutane, initially forming a primary butyl carbocation. This carbocation undergoes a 1,2-hydride shift to form the more stable sec-butyl carbocation. This rearranged carbocation then alkylates the benzene ring, leading to the formation of sec-butylbenzene. Subsequent alkylation of sec-butylbenzene results in a mixture of di-sec-butylbenzene isomers.
-
Recommended Solutions:
-
Strategic Pivot to Acylation-Reduction: The most effective solution is to circumvent the carbocation rearrangement issue entirely by employing a two-step Friedel-Crafts acylation followed by a reduction. This method provides the desired straight-chain butyl groups with high fidelity.
-
Use of Milder Lewis Acids: In some cases, using a milder Lewis acid catalyst (e.g., FeCl₃) and lower reaction temperatures can slightly reduce the extent of rearrangement, but this is often not sufficient for clean product formation.
-
Question 2: I'm observing a high proportion of 1,2- and 1,3-dibutylbenzene isomers in my product mixture. How can I improve the selectivity for the 1,4-isomer?
Answer:
Controlling the regioselectivity in Friedel-Crafts dialkylation is challenging because the first alkyl group is an ortho-, para-director and an activating group.
-
Thermodynamic vs. Kinetic Control: The formation of the para isomer is often favored under thermodynamic control (longer reaction times, higher temperatures), as it is the most sterically stable. Conversely, the ortho isomer can be favored under kinetic control (shorter reaction times, lower temperatures). However, achieving high selectivity for the para isomer through simple manipulation of reaction conditions is often difficult.
-
Recommended Solutions:
-
Shape-Selective Catalysts: Employing shape-selective catalysts, such as certain types of zeolites (e.g., ZSM-5), can significantly enhance the formation of the 1,4-isomer.[1] The pore structure of these catalysts sterically hinders the formation of the bulkier ortho and meta isomers, allowing the linear para isomer to be formed preferentially.[2][3]
-
Bulky Catalysts: Using a bulky Lewis acid catalyst can also sterically favor the formation of the para product.
-
Question 3: My reaction is suffering from low yield, and I'm recovering a significant amount of unreacted benzene. What are the likely causes?
Answer:
Low conversion in a Friedel-Crafts reaction often points to issues with the catalyst or reaction conditions.
-
Potential Causes and Solutions:
-
Catalyst Deactivation: Aluminum chloride (AlCl₃) is extremely hygroscopic and reacts violently with water. Any moisture in your glassware, solvent, or starting materials will deactivate the catalyst. Ensure all equipment is flame-dried or oven-dried before use, and all reagents are anhydrous.[4]
-
Insufficient Catalyst: In Friedel-Crafts acylation, the AlCl₃ coordinates to the carbonyl group of the product ketone, meaning that a stoichiometric amount of the catalyst is consumed. For alkylations, while catalytic, a sufficient amount is still necessary to drive the reaction.
-
Low Reaction Temperature: While lower temperatures can be used to control selectivity, they can also lead to a sluggish or incomplete reaction. A gradual increase in temperature after the initial addition of reagents may be necessary to drive the reaction to completion.
-
Question 4: I'm seeing evidence of polyalkylation (tri- and tetra-butylbenzene) in my GC-MS analysis. How can I minimize these byproducts?
Answer:
Polyalkylation is a common side reaction because the mono-alkylated product is more reactive than the starting benzene.[5][6]
-
Recommended Solutions:
-
Excess Benzene: The most effective way to minimize polyalkylation is to use a large excess of benzene. This increases the statistical probability of the alkylating agent reacting with a molecule of benzene rather than the already alkylated product. A molar ratio of benzene to alkylating agent of 5:1 or even 10:1 is often employed.
-
Controlled Addition of Alkylating Agent: Adding the alkylating agent slowly and at a low temperature can help to maintain a low concentration of the electrophile, further disfavoring polyalkylation.
-
Frequently Asked Questions (FAQs)
Q1: What is the best overall synthetic route for producing high-purity this compound on a larger scale?
A1: For high purity and scalability, the two-step Friedel-Crafts acylation followed by a Clemmensen or Wolff-Kishner reduction is the superior method.[7][8][9] This route avoids the carbocation rearrangements inherent in direct alkylation with primary alkyl halides and prevents polyalkylation due to the deactivating nature of the acyl group.
Q2: What are the key safety precautions I should take when performing a Friedel-Crafts reaction?
A2:
-
Aluminum Chloride (Anhydrous): This is a highly reactive and corrosive solid. It reacts violently with water, releasing HCl gas. Always handle anhydrous AlCl₃ in a fume hood, wearing appropriate personal protective equipment (PPE), including safety goggles, a face shield, and gloves.[10] Work in a dry, inert atmosphere if possible.[11]
-
Hydrazine Hydrate (for Wolff-Kishner reduction): Hydrazine is a toxic and potentially carcinogenic substance. Handle it with extreme care in a well-ventilated fume hood and wear appropriate PPE.
-
Reaction Quenching: The quenching of Friedel-Crafts reactions, especially those with residual AlCl₃, is highly exothermic. Always quench the reaction by slowly and carefully adding the reaction mixture to ice-cold acid. Never add water directly to the reaction mixture.
Q3: How can I effectively purify the crude this compound?
A3: The purification strategy depends on the isomeric purity of your crude product.
-
Fractional Distillation: If your product is relatively free of isomers, fractional distillation under reduced pressure can be effective for removing lower-boiling starting materials and higher-boiling polyalkylated byproducts.
-
Preparative Chromatography: Due to the close boiling points of the dibutylbenzene isomers, separation by distillation is often difficult.[12] Preparative gas chromatography (GC) or high-performance liquid chromatography (HPLC) on a suitable stationary phase (e.g., silica gel) is often necessary to isolate the pure 1,4-isomer.
Q4: What are the expected spectral data for this compound?
A4:
-
¹H NMR: You should expect to see a singlet for the aromatic protons (due to symmetry) and multiplets for the protons of the two butyl chains.
-
¹³C NMR: The spectrum will show characteristic peaks for the aromatic carbons (quaternary and CH) and the four distinct carbons of the butyl groups.
-
IR Spectroscopy: Look for characteristic C-H stretching frequencies for the aromatic and aliphatic protons, as well as aromatic C=C stretching bands.[13][14]
-
Mass Spectrometry: The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns of alkylbenzenes.[15]
Detailed Experimental Protocols
Protocol 1: Synthesis of this compound via Friedel-Crafts Acylation and Clemmensen Reduction
This two-step method is recommended for producing high-purity this compound.
Caption: Workflow for the Friedel-Crafts acylation of benzene.
Materials:
-
Anhydrous Benzene
-
Butyryl Chloride
-
Anhydrous Aluminum Chloride (AlCl₃)
-
Dichloromethane (anhydrous)
-
Concentrated Hydrochloric Acid (HCl)
-
Crushed Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate (MgSO₄)
Procedure:
-
Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas outlet (to vent HCl gas to a scrubber).
-
In the flask, suspend anhydrous aluminum chloride (2.2 equivalents) in anhydrous dichloromethane.
-
Cool the suspension to 0 °C in an ice bath.
-
Add butyryl chloride (1.0 equivalent) dropwise to the stirred suspension via the dropping funnel.
-
After the addition is complete, add anhydrous benzene (0.4 equivalents) dropwise, maintaining the temperature below 10 °C.
-
Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature, then heat to reflux for 2-3 hours.
-
Monitor the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and then very slowly and carefully pour it into a beaker containing a vigorously stirred mixture of crushed ice and concentrated HCl.
-
Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers and wash successively with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure to yield crude 1,4-dibutyrylbenzene.
-
Purify the crude product by recrystallization or column chromatography.
Caption: Workflow for the Clemmensen reduction.
Materials:
-
1,4-Dibutyrylbenzene
-
Zinc Dust
-
Mercuric Chloride (HgCl₂)
-
Concentrated Hydrochloric Acid (HCl)
-
Toluene
-
Water
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Prepare amalgamated zinc by stirring zinc dust with a 5% aqueous solution of mercuric chloride for 5-10 minutes. Decant the aqueous solution and wash the zinc with water.[8]
-
In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the amalgamated zinc, water, and concentrated HCl.
-
Add a solution of 1,4-dibutyrylbenzene in toluene to the flask.
-
Heat the mixture to a vigorous reflux with strong stirring for 4-6 hours. Additional portions of concentrated HCl may be needed during the reaction.
-
After the reaction is complete (monitored by TLC or GC), cool the mixture to room temperature.
-
Separate the organic layer and extract the aqueous layer with toluene.
-
Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene by distillation.
-
Purify the resulting crude this compound by vacuum distillation.
Data Summary
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₂ | [16] |
| Molecular Weight | 190.33 g/mol | [17] |
| Appearance | Colorless liquid | [16] |
| Boiling Point | ~237-240 °C | [18] |
| ¹H NMR | Signals for aromatic and aliphatic protons | [13] |
| ¹³C NMR | Signals for aromatic and aliphatic carbons | [13] |
| IR Spectrum | Characteristic C-H and C=C stretching | [14] |
References
- BenchChem. (2025). Application Notes and Protocols: Synthesis of (4-Chlorobutyl)
- PubChem. (n.d.). This compound. National Center for Biotechnology Information.
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- AK Scientific, Inc. (n.d.).
- NIST. (n.d.). Benzene, 1,4-dibutyl-. NIST Chemistry WebBook.
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- University of Calgary. (n.d.).
- Chemistry LibreTexts. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction.
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Technical Support Center: Troubleshooting NMR Spectra of 1,4-Dibutylbenzene
As a Senior Application Scientist, this guide provides in-depth troubleshooting for researchers, scientists, and drug development professionals encountering impurities in the NMR spectrum of 1,4-dibutylbenzene. This document moves beyond a simple checklist, explaining the chemical origins of impurities and providing robust, self-validating protocols to identify and resolve them.
Frequently Asked Questions (FAQs)
Question 1: What are the expected ¹H and ¹³C NMR signals for pure this compound?
Answer: For a pure sample of this compound, the molecular symmetry simplifies the NMR spectrum significantly. You should expect to see only six unique signals in the ¹³C NMR and five in the ¹H NMR.
Expertise & Experience: The para-substitution pattern creates a plane of symmetry through the benzene ring and perpendicular to it. This symmetry makes the four aromatic protons chemically and magnetically equivalent, resulting in a sharp singlet in the ¹H NMR spectrum. Similarly, carbons on opposite sides of the ring are equivalent. Any deviation from this expected simplicity, such as complex splitting in the aromatic region, is a primary indicator of isomeric impurities.
Data Summary:
Table 1: Expected NMR Chemical Shifts for this compound in CDCl₃
| Assignment (¹H) | Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Ar-H | ~7.10 | Singlet (s) | 4H |
| Ar-CH₂ -CH₂-CH₂-CH₃ | ~2.58 | Triplet (t) | 4H |
| Ar-CH₂-CH₂ -CH₂-CH₃ | ~1.59 | Sextet / Quintet (m) | 4H |
| Ar-CH₂-CH₂-CH₂ -CH₃ | ~1.36 | Sextet (sxt) | 4H |
| Ar-CH₂-CH₂-CH₂-CH₃ | ~0.93 | Triplet (t) | 6H |
| Assignment (¹³C) | Chemical Shift (δ, ppm) |
| C -Ar (quaternary) | ~140.2 |
| CH -Ar | ~128.1 |
| Ar-CH₂ - | ~35.2 |
| -CH₂ - | ~33.9 |
| -CH₂ - | ~22.5 |
| -CH₃ | ~14.1 |
Note: Chemical shifts are approximate and can vary slightly based on solvent and concentration. Data compiled from various spectroscopic databases.[1][2]
Question 2: My spectrum shows multiple complex signals in the aromatic region (6.8-7.3 ppm) instead of a clean singlet. What are they?
Answer: The most probable cause is the presence of isomeric byproducts: 1,2-dibutylbenzene (ortho) and 1,3-dibutylbenzene (meta).
Expertise & Experience: These isomers are common impurities originating from the synthesis, which is typically a Friedel-Crafts alkylation. While the n-butyl group is an ortho-, para-director, the reaction conditions rarely yield 100% para-substitution, leading to the formation of ortho and, to a lesser extent, meta isomers.[3] These isomers lack the high symmetry of the 1,4-product, resulting in more complex and distinct splitting patterns in the aromatic region of the ¹H NMR spectrum.
Troubleshooting Protocol:
-
Analyze the Splitting Pattern:
-
1,2-Dibutylbenzene (Ortho): Expect a complex multiplet or two apparent multiplets in the aromatic region, integrating to 4H.
-
1,3-Dibutylbenzene (Meta): Expect a more complex pattern, potentially with up to four distinct signals in the aromatic region, integrating to 4H.
-
-
Check the Aliphatic Region: The benzylic -CH₂- protons of the ortho and meta isomers will have slightly different chemical shifts from the para isomer and from each other, appearing as additional triplets near 2.6 ppm.
-
Purification: If isomeric impurities are confirmed, purification via column chromatography on silica gel is recommended. The difference in polarity between the isomers is usually sufficient for separation.
Question 3: The aliphatic region of my spectrum (0.8-4.0 ppm) has more peaks than expected. What could they be?
Answer: Extra peaks in the aliphatic region often point to unreacted starting materials or side-products from the alkylating agent. Common culprits include n-butanol, 1-butene, and di-n-butyl ether.
Expertise & Experience: If 1-butanol is used as the alkylating agent, its dehydration can lead to 1-butene, and its self-condensation can form di-n-butyl ether. Each of these possesses unique NMR signals that can help in their identification.
Troubleshooting Workflow:
Below is a decision tree to help identify common aliphatic impurities.
Caption: Impurity identification workflow based on key ¹H NMR signals.
Data Summary:
Table 2: ¹H NMR Data for Common Aliphatic Impurities in CDCl₃
| Impurity | Key Signal (Proton) | Chemical Shift (δ, ppm) | Multiplicity | Reference |
| n-Butanol | HO-CH₂ - | ~3.65 | Triplet (t) | [4][5][6] |
| -OH | Variable (1.5-2.5) | Broad Singlet (br s) | [6] | |
| 1-Butene | =CH - | ~5.8 | Multiplet (m) | [7][8] |
| H₂ C= | ~5.0 | Multiplet (m) | [7][8] | |
| Di-n-butyl ether | -O-CH₂ - | ~3.40 | Triplet (t) | [9][10] |
| Acetone | CH₃ | ~2.17 | Singlet (s) | [11][12] |
| Ethyl Acetate | -O-CH₂ - | ~4.12 | Quartet (q) | [12] |
| C(=O)-CH₃ | ~2.05 | Singlet (s) | [12] |
Experimental Protocol: D₂O Shake for -OH Identification
This protocol definitively identifies exchangeable protons like those in alcohols (-OH) or water.
-
Acquire a standard ¹H NMR spectrum of your sample.
-
Remove the NMR tube from the spectrometer.
-
Add 1-2 drops of deuterium oxide (D₂O) to the tube.
-
Cap the tube and shake vigorously for 30 seconds to ensure mixing.
-
Re-acquire the ¹H NMR spectrum.
-
Validation: The signal corresponding to the -OH proton will either disappear completely or significantly decrease in intensity, confirming its identity.[6][11]
Question 4: My peaks are broad and the baseline is distorted. How can I fix this?
Answer: This is typically a problem with sample preparation or spectrometer shimming, not necessarily a chemical impurity. The primary causes are poor shimming, undissolved particulate matter, or the sample being too concentrated.
Expertise & Experience: High-quality NMR spectra depend on a highly homogeneous magnetic field (B₀) across the sample volume. Any factor that disrupts this homogeneity will lead to peak broadening and poor resolution.[13] Shimming is the process of adjusting currents in specialized coils to counteract inhomogeneities in the B₀ field. However, even perfect shimming cannot compensate for a poorly prepared sample.
Troubleshooting Protocol:
Caption: Step-by-step workflow for troubleshooting poor spectral quality.
Best Practices for Sample Preparation:
-
Concentration: For ¹H NMR, use 5-25 mg of your compound in 0.6-0.7 mL of deuterated solvent.[14] Overly concentrated samples can be difficult to shim.[14]
-
Homogeneity: Ensure your sample is fully dissolved. If any particulate matter is visible, filter the solution through a small plug of glass wool or a syringe filter directly into a clean, dry NMR tube.[14][15]
-
NMR Tubes: Use clean, high-quality NMR tubes free from scratches. Scratches can distort the magnetic field.[14][16]
References
- Organomation.
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- MIT OpenCourseWare. 8.
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- University of Wisconsin-Madison.
- University of Wisconsin-Madison.
- Claridge, T. D. W. Common problems and artifacts encountered in solution-state NMR experiments. Concepts in Magnetic Resonance Part A. [Link]
- The Royal Society of Chemistry. Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. [Link]
- ResearchGate. ¹H MAS NMR spectrum of 1-butene. [Link]
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- Chemistry LibreTexts. 15.4: Spectral Characteristics of the Benzene Ring. [Link]
- Abraham, R. J., & Reid, M. (2000). 1H NMR spectra of alkane-1,3-diols in benzene: GIAO/DFT shift calculations. Magnetic Resonance in Chemistry, 38(7), 570-577. [Link]
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- Chemistry Steps.
- Wikipedia. Friedel–Crafts reaction. [Link]
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Validation & Comparative
comparing Friedel-Crafts catalysts for 1,4-Dibutylbenzene synthesis
An Application Scientist's Guide to Friedel-Crafts Catalysts for the Synthesis of 1,4-Dibutylbenzene
Introduction: The Enduring Relevance of Friedel-Crafts Alkylation
First discovered in 1877 by Charles Friedel and James Crafts, the Friedel-Crafts reaction remains a cornerstone of organic synthesis for forming carbon-carbon bonds, particularly for the alkylation and acylation of aromatic compounds.[1][2] The synthesis of dialkylated benzenes, such as this compound, is of significant industrial interest for producing a wide array of intermediate and final products, from specialty polymers to fine chemicals.[2][3]
The seemingly straightforward electrophilic aromatic substitution of benzene with a butylating agent is, in practice, a nuanced process governed by the choice of catalyst. This decision profoundly impacts reaction efficiency, isomer selectivity, and operational sustainability. The primary challenges in synthesizing this compound are twofold: controlling polyalkylation and directing the substitution to the desired para position.[1][4] Because the introduction of the first electron-donating alkyl group activates the aromatic ring, the product of the initial reaction is more nucleophilic than the starting benzene, often leading to undesirable overalkylation.[4][5][6]
This guide provides a comparative analysis of common catalytic systems for the synthesis of this compound, offering field-proven insights and experimental data to inform catalyst selection for researchers, scientists, and drug development professionals. It is important to note that the direct alkylation of benzene with 1-butanol or 1-butene will invariably lead to the formation of sec-butylbenzene isomers due to the rearrangement of the primary butyl carbocation to the more stable secondary carbocation.[6][7] Therefore, the product discussed herein is more precisely named 1,4-di-sec-butylbenzene.
Reaction Mechanism and Catalyst Function
The Friedel-Crafts alkylation proceeds via a multi-step electrophilic aromatic substitution mechanism. The catalyst's primary role is to generate a potent electrophile—a carbocation or a polarized complex—from the alkylating agent (e.g., an alcohol, alkene, or alkyl halide).[1][8] This electrophile is then attacked by the π-electrons of the aromatic ring to form a resonance-stabilized carbocation intermediate (an arenium ion).[2] Finally, deprotonation of this intermediate restores aromaticity and regenerates the catalyst, completing the cycle.[2][8]
Caption: Generalized mechanism for the synthesis of 1,4-di-sec-butylbenzene.
Comparative Analysis of Catalytic Systems
The choice of catalyst dictates the reaction conditions, product distribution, and overall process viability. We will compare three major classes: traditional homogeneous Lewis acids, protic acids, and modern heterogeneous solid acids.
Homogeneous Lewis Acids: The High-Activity Workhorses
Conventional Lewis acids like aluminum chloride (AlCl₃) and ferric chloride (FeCl₃) are highly effective at promoting Friedel-Crafts alkylations.[7] They function by coordinating to the alkylating agent, facilitating the formation of a carbocationic species.[2][9]
-
Aluminum Chloride (AlCl₃): As the archetypal Friedel-Crafts catalyst, AlCl₃ is renowned for its high reactivity.[1] It can activate a wide range of alkylating agents, including alkyl halides, alcohols, and alkenes. However, its advantages are often outweighed by significant practical and environmental drawbacks. AlCl₃ is extremely sensitive to moisture and must be handled under anhydrous conditions.[10][11] The reaction often requires stoichiometric or near-stoichiometric amounts of the catalyst, which forms a complex with the product. The subsequent hydrolytic workup generates large volumes of corrosive and hazardous aqueous waste, complicating product isolation and disposal.[12]
-
Ferric Chloride (FeCl₃): FeCl₃ is a less potent but more economical and less hazardous alternative to AlCl₃.[12][13] While its lower reactivity may result in reduced yields compared to AlCl₃, it can be a suitable choice for reactions involving activated aromatic systems or when milder conditions are preferred.[14][15] Like AlCl₃, it suffers from being a homogeneous catalyst that is difficult to recover and recycle.
Protic Acids: The Cost-Effective Option
Strong protic acids, particularly sulfuric acid (H₂SO₄), serve as effective and inexpensive catalysts for alkylations using alcohols or alkenes as the alkylating agent.[16][17] The acid protonates the alcohol or alkene, leading to the formation of a carbocation electrophile.[18]
-
Sulfuric Acid (H₂SO₄): The primary advantages of H₂SO₄ are its low cost and ready availability. It is widely used in industrial-scale alkylations.[17][19] However, its use is not without challenges. H₂SO₄ is highly corrosive, and side reactions such as sulfonation of the aromatic ring can occur, reducing the yield of the desired alkylated product.[20] The reaction requires careful temperature control to minimize side reactions and polymerization of the alkene/alcohol.[16] Furthermore, separation of the acid from the product and its disposal or regeneration present significant environmental and engineering hurdles.
Heterogeneous Solid Acids: The Green and Selective Alternative
The limitations of homogeneous catalysts have driven the development of solid acid catalysts, most notably zeolites. These crystalline aluminosilicates possess a network of micropores with acidic sites (both Brønsted and Lewis) that can catalyze Friedel-Crafts reactions.[21][22]
-
Zeolites (e.g., H-Y, H-Beta, MCM-22): Zeolites offer a compelling combination of reusability, non-corrosiveness, and environmental compatibility.[12][23] Product separation is simplified to a mere filtration. A key advantage of zeolites is their shape selectivity.[21] The constrained environment within the zeolite pores can sterically hinder the formation of the bulkier ortho and meta isomers, thereby enhancing the selectivity for the linear para product, this compound.[23] While they may require higher reaction temperatures than their homogeneous counterparts, the benefits of catalyst recyclability and reduced waste generation are substantial.[12][24] The specific choice of zeolite structure is critical, as pore size and acidity directly influence both activity and product selectivity.[21][23]
Quantitative Performance Data
The following table summarizes the performance and key characteristics of representative catalysts for the synthesis of dialkylbenzenes, providing a basis for objective comparison.
| Catalyst System | Type | Alkylating Agent | Activity / Yield | 1,4-Isomer Selectivity | Reaction Conditions | Advantages | Disadvantages |
| Aluminum Chloride (AlCl₃) | Homogeneous Lewis Acid | 1-Butene, 1-Chlorobutane | High | Moderate to Low | Low Temperature (0-50°C) | High reactivity, versatile.[25] | Moisture sensitive, stoichiometric amounts needed, corrosive waste, difficult to handle.[10][12] |
| Ferric Chloride (FeCl₃) | Homogeneous Lewis Acid | 1-Butanol, 1-Chlorobutane | Moderate | Moderate | Mild Conditions | Lower cost and less hazardous than AlCl₃.[13] | Generally lower activity than AlCl₃, waste generation.[14] |
| Sulfuric Acid (H₂SO₄) | Homogeneous Protic Acid | 1-Butanol, 1-Butene | High | Moderate | Low Temperature (0-10°C) | Inexpensive, readily available.[16][17] | Corrosive, potential for sulfonation, waste disposal issues.[20] |
| Zeolite (e.g., H-Beta) | Heterogeneous Solid Acid | 1-Butanol, 1-Butene | Moderate to High | High | Elevated Temperature | Reusable, environmentally friendly, high para-selectivity, easy separation.[12][23] | May require higher temperatures, potential for deactivation by coking.[21] |
Experimental Protocol: Synthesis of 1,4-di-sec-butylbenzene via Sulfuric Acid Catalysis
This protocol describes a representative lab-scale synthesis using 1-butanol as the alkylating agent and sulfuric acid as the catalyst. This procedure is adapted from established methods for similar Friedel-Crafts alkylations.[18][26]
Causality: The use of concentrated sulfuric acid serves a dual purpose: it acts as the catalyst to generate the sec-butyl carbocation from 1-butanol and as a dehydrating agent, driving the reaction forward by removing the water formed. The reaction is performed in an ice bath to control the exothermic reaction and minimize side reactions like sulfonation and polymerization.
Materials:
-
Benzene (reagent grade, excess)
-
1-Butanol (reagent grade)
-
Concentrated Sulfuric Acid (98%)
-
Ice
-
Saturated Sodium Bicarbonate Solution
-
Brine (Saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, dropping funnel, condenser, ice bath, separatory funnel.
Procedure:
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add 50 mL of benzene. Place the flask in an ice-water bath and allow the contents to cool to 0-5°C with stirring.
-
Rationale: An excess of benzene is used to minimize polyalkylation, favoring the mono- and di-substituted products over higher alkylates.[1] Cooling is critical to control the reaction rate.
-
-
Catalyst Addition: Slowly and carefully add 30 mL of cold, concentrated sulfuric acid to the stirred benzene. Maintain the temperature below 10°C during the addition.
-
Rationale: Slow addition of the strong acid prevents a rapid, uncontrolled temperature increase.
-
-
Alkylating Agent Addition: In a dropping funnel, place 15 mL of 1-butanol. Add the 1-butanol dropwise to the stirred benzene-acid mixture over 45-60 minutes, ensuring the internal temperature does not exceed 10°C.
-
Rationale: Dropwise addition maintains a low concentration of the alkylating agent, further suppressing side reactions and allowing for effective heat dissipation.
-
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional 2 hours.
-
Rationale: This period ensures the reaction proceeds to a reasonable level of completion.
-
-
Quenching and Workup: Slowly pour the reaction mixture over 100 g of crushed ice in a beaker. This will quench the reaction and dilute the acid. Transfer the mixture to a separatory funnel.
-
Rationale: Quenching on ice safely dissipates the heat generated from the acid dilution.
-
-
Phase Separation: Allow the layers to separate. The upper organic layer contains the product. Drain and discard the lower aqueous (acidic) layer.
-
Neutralization: Wash the organic layer sequentially with 50 mL of water, 50 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 50 mL of brine.
-
Rationale: The water wash removes the bulk of the remaining acid. The sodium bicarbonate wash neutralizes any residual acid. The brine wash removes dissolved water from the organic layer.
-
-
Drying and Solvent Removal: Drain the organic layer into a clean flask and dry it over anhydrous magnesium sulfate. Filter to remove the drying agent and remove the excess benzene using a rotary evaporator.
-
Purification: The crude product can be purified by fractional distillation under reduced pressure to isolate the 1,4-di-sec-butylbenzene fraction.
Caption: Experimental workflow for the synthesis of 1,4-di-sec-butylbenzene.
Conclusion
The synthesis of this compound offers a classic case study in the optimization of a foundational organic reaction. While traditional homogeneous catalysts like AlCl₃ and H₂SO₄ offer high reactivity and low material cost, they are encumbered by significant safety, handling, and waste disposal challenges. For modern synthetic applications where sustainability, catalyst reusability, and process safety are paramount, heterogeneous solid acid catalysts , particularly shape-selective zeolites, present a superior alternative. They often provide higher selectivity for the desired 1,4-isomer and align with the principles of green chemistry. The ultimate choice of catalyst will depend on a careful evaluation of project-specific priorities, balancing raw catalytic activity with operational efficiency, safety, and environmental impact.
References
- Physics Wallah. Reaction Mechanism of Friedel Crafts alkylation.
- Mettler Toledo. Friedel-Crafts Alkylation Reaction.
- Lenneman, W. L., Hites, R. D., & Komarewsky, V. I. (1953). SULFURIC ACID-CATALYZED ALKYLATION OF BENZENE WITH HIGH MOLECULAR WEIGHT 1-ALKENES. The Journal of Organic Chemistry.
- Master Organic Chemistry. (2018). EAS Reactions (3) - Friedel-Crafts Acylation and Friedel-Crafts Alkylation.
- Lyons, D. J., Lazar, A., & Ingraham, L. L. (1948). U.S. Patent No. 2,437,828. U.S. Patent and Trademark Office.
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- Google Patents. US11639322B2 - Sulfuric acid catalyzed alkylation process.
- Scribd. FeCl3 vs AlCl3 in Friedel-Crafts Reactions.
- Semantic Scholar. FeCl3 as Lewis acid catalyzed one-pot three-component aza-Friedel–Crafts reactions of indoles, aldehydes, and tertiary aromatic amines.
- Scribd. Exp't 61: 1,4-Di-T-Butylbenzene Via Friedel-Crafts Alkylation.
- The Organic Chemistry Tutor. (2018). Friedel Crafts Alkylation of Benzene Reaction Mechanism - Tons of Examples! [Video]. YouTube.
- The Royal Society of Chemistry. Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene.
- ResearchGate. An FeCl3-catalyzed highly C3-selective Friedel–Crafts alkylation of indoles with alcohols.
- Organic Chemistry Portal. Friedel-Crafts Alkylation.
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Isomeric Finesse: A Comparative Guide to 1,4-Dibutylbenzene and 1,3-Dibutylbenzene in Specialized Applications
In the landscape of chemical synthesis and material science, the subtle yet profound influence of isomeric structure on a molecule's function cannot be overstated. This guide provides an in-depth comparison of 1,4-dibutylbenzene and 1,3-dibutylbenzene, two structural isomers with the same molecular formula (C₁₄H₂₂) but with distinct spatial arrangements of their butyl groups on the benzene ring. This seemingly minor difference dictates their physical properties, reactivity, and, consequently, their suitability for specific, high-performance applications. This document is intended for researchers, scientists, and drug development professionals, offering objective comparisons and supporting data to inform the selection of the optimal isomer for a given application.
The Isomeric Distinction: A Foundation of Divergent Properties
The core difference between this compound (para-dibutylbenzene) and 1,3-dibutylbenzene (meta-dibutylbenzene) lies in the substitution pattern on the aromatic ring. In the 1,4-isomer, the butyl groups are positioned opposite each other, resulting in a more linear and symmetrical molecule. Conversely, the 1,3-isomer has the butyl groups positioned with a 120-degree separation, leading to a more angular and less symmetrical structure. This fundamental geometric variance directly impacts their physical and chemical characteristics.
| Property | This compound | 1,3-Dibutylbenzene | Rationale for Difference |
| CAS Number | 1571-86-4[1] | 17171-74-3[2] | N/A |
| Molecular Weight | 190.32 g/mol [1] | 190.32 g/mol [2] | Identical molecular formula |
| Boiling Point | ~246.7 °C (predicted for sec-butyl)[3] | ~238.7 °C (predicted for sec-butyl)[3] | The more symmetrical 1,4-isomer allows for more efficient crystal lattice packing, requiring more energy to break intermolecular forces. |
| Symmetry | High (D2h point group) | Low (C2v point group) | The para-substitution in this compound results in a higher degree of molecular symmetry. |
Application Focus: Where Isomeric Choice is Paramount
The selection between 1,4- and 1,3-dibutylbenzene is not arbitrary; it is a carefully considered decision based on the desired outcome of a specific application. Below, we explore key areas where the isomeric structure is a critical determinant of performance.
Polymer Chemistry: Tailoring Macromolecular Architecture
In the realm of polymer science, the choice of monomer isomer can significantly influence the properties of the resulting polymer, such as its thermal characteristics and processability.
2.1.1. Precursors for High-Performance Polymers:
The linear and rigid structure of this compound makes it a valuable precursor for creating polymers with ordered structures, such as certain engineering plastics and cross-linking agents.[4] For instance, derivatives of 1,4-dialkylated benzenes are employed in the synthesis of poly(p-phenylene vinylene) (PPV), a class of conjugated polymers known for their applications in organic electronics like OLEDs.[5][6][7][8][9][10] The para-linkages in these polymers facilitate π-orbital overlap along the polymer backbone, which is essential for their electronic properties.
In contrast, the angular nature of 1,3-dibutylbenzene introduces "kinks" in a polymer chain, disrupting regular packing and leading to more amorphous materials with lower glass transition temperatures (Tg).[11] This can be advantageous in applications requiring greater flexibility or solubility.
Experimental Insight: Anionic Polymerization of Diisopropenylbenzene Isomers
A study on the anionic polymerization of diisopropenylbenzene (a close structural analog to divinylbenzene) revealed that the 1,4-isomer and 1,3-isomer exhibit different reactivities and lead to polymers with distinct architectures. At low conversions, both isomers form essentially linear polymers with one pendant double bond per monomer unit. However, branching and crosslinking occur more readily with the 1,3-isomer at higher conversions.[4] This is attributed to the differing reactivity of the two vinyl groups, influenced by the substitution pattern.[4]
Experimental Protocol: Comparative Anionic Polymerization of Divinylbenzene Isomers
This protocol outlines a representative procedure for the comparative anionic polymerization of 1,4-divinylbenzene and 1,3-divinylbenzene to assess the impact of isomerism on polymer structure.
Materials:
-
1,4-Divinylbenzene (DVB) and 1,3-Divinylbenzene (DVB), purified
-
sec-Butyllithium (sec-BuLi) in cyclohexane
-
Tetrahydrofuran (THF), freshly distilled
-
Methanol
-
Argon gas, high purity
-
Schlenk line and glassware
Procedure:
-
Reactor Setup: A Schlenk flask is flame-dried under vacuum and backfilled with argon.
-
Solvent and Initiator Addition: Freshly distilled THF is transferred to the reaction flask via cannula under argon. The solution is cooled to -78 °C in a dry ice/acetone bath. A calculated amount of sec-BuLi solution is then added dropwise via syringe.
-
Monomer Addition: A solution of the purified DVB isomer (either 1,4- or 1,3-) in THF is added dropwise to the initiator solution at -78 °C.
-
Polymerization: The reaction is allowed to proceed at -78 °C for a specified time (e.g., 1 hour). Samples are taken at various time points to analyze the progression of the reaction.
-
Termination and Isolation: The polymerization is quenched by the addition of degassed methanol. The polymer is isolated by precipitation in a large volume of methanol, followed by filtration and drying under vacuum.
Characterization:
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution (polydispersity index, PDI) of the resulting polymers.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To analyze the polymer microstructure, including the extent of vinyl group incorporation and the presence of branching.
Expected Outcomes:
The 1,4-DVB is expected to yield polymers with a more linear structure and a narrower PDI at low conversions compared to 1,3-DVB under identical conditions. The 1,3-DVB is anticipated to show a greater propensity for branching and cross-linking as the reaction progresses.
Liquid Crystals: The Importance of Molecular Shape
The field of liquid crystals (LCs) is highly dependent on the precise geometry of molecules to form the desired mesophases (nematic, smectic, etc.). The linear shape of 1,4-disubstituted benzenes makes them a fundamental building block for many liquid crystalline compounds.[12]
While this compound itself is not a liquid crystal, its rigid, rod-like core is a common motif in the design of LC molecules.[12] The butyl groups contribute to the overall anisotropy of the molecule and influence its melting and clearing points. The para-substitution pattern is crucial for achieving the necessary alignment in an electric field, which is the basis of liquid crystal displays (LCDs).
The angular structure of 1,3-dibutylbenzene, on the other hand, disrupts the formation of ordered liquid crystalline phases.[13] Its bent shape is generally not conducive to the molecular packing required for mesophase formation.[13]
Diagram: Influence of Isomeric Structure on Liquid Crystal Formation
Caption: Logical workflow of isomer structure on LC properties.
Organic Synthesis: Regioselectivity and Steric Hindrance
In organic synthesis, the choice between 1,4- and 1,3-dibutylbenzene as a starting material or solvent can significantly impact the outcome of a reaction, primarily due to differences in steric hindrance and the directing effects of the alkyl groups.
The two butyl groups in this compound are electronically donating and ortho-, para-directing for electrophilic aromatic substitution. However, the positions ortho to the butyl groups are sterically hindered. This can be exploited to achieve regioselective functionalization at the electronically activated but less hindered positions.
In 1,3-dibutylbenzene, the steric environment is more complex. The position between the two butyl groups (C2) is highly hindered. The positions ortho to one butyl group and para to the other (C4 and C6) are activated and relatively accessible. The position para to one butyl group (C5) is also activated. This differential reactivity can be harnessed for the synthesis of specific polysubstituted aromatic compounds.
Hypothetical Experimental Comparison: Nitration of Dibutylbenzene Isomers
A comparative nitration experiment would likely demonstrate the directing and steric effects of the butyl groups.
| Isomer | Major Product(s) | Rationale |
| This compound | 2-Nitro-1,4-dibutylbenzene | Nitration occurs at one of the two equivalent positions ortho to a butyl group. Di- and tri-nitration are less likely due to steric hindrance and deactivation of the ring by the first nitro group. |
| 1,3-Dibutylbenzene | 4-Nitro-1,3-dibutylbenzene | Nitration is directed to the C4 position, which is ortho to one butyl group and para to the other, offering strong activation and moderate steric hindrance. Some 2-nitro-1,3-dibutylbenzene may form, but it would be a minor product due to severe steric hindrance. |
Diagram: Regioselectivity in Electrophilic Aromatic Substitution
Caption: Predicted outcomes of the nitration of dibutylbenzene isomers.
Conclusion: A Tale of Two Isomers
The cases of 1,4- and 1,3-dibutylbenzene serve as a compelling illustration of the principle that molecular architecture dictates function. The linear, symmetrical nature of this compound makes it an ideal building block for materials that require order and rigidity, such as high-performance polymers and liquid crystals. In contrast, the angular structure of 1,3-dibutylbenzene is better suited for applications where disruption of packing, leading to properties like increased solubility or lower glass transition temperatures, is desirable. For the synthetic chemist, the distinct steric and electronic environments of the two isomers offer a palette for regioselective synthesis. A thorough understanding of these isomeric differences is therefore crucial for the rational design of molecules and materials with tailored properties.
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A Spectroscopic Guide to 1,4-Dibutylbenzene and Its Isomeric Derivatives: An In-Depth Comparison
In the landscape of chemical synthesis and drug development, the unambiguous characterization of molecular structure is paramount. For substituted aromatic compounds, even subtle isomeric differences can lead to vastly different chemical behaviors and biological activities. This guide provides a detailed spectroscopic comparison of 1,4-dibutylbenzene and a key structural isomer, 1,4-di-tert-butylbenzene. By leveraging a multi-technique approach—encompassing Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis), and Mass Spectrometry (MS)—we will elucidate the distinct spectral fingerprints that arise from their unique molecular architectures. This document is intended for researchers, scientists, and professionals who rely on precise analytical data to drive their scientific endeavors.
The Analytical Imperative: Why Spectroscopy Matters
1,4-dialkylbenzenes serve as common intermediates and structural motifs in various fields, from materials science to medicinal chemistry. While this compound (with two n-butyl chains) and 1,4-di-tert-butylbenzene (with two bulky tert-butyl groups) share the same molecular formula (C₁₄H₂₂), their differing steric and electronic profiles necessitate distinct analytical signatures.[1][2] Choosing the appropriate spectroscopic method, and correctly interpreting the resulting data, is crucial for verifying synthesis, ensuring purity, and understanding structure-activity relationships. This guide explains the causality behind the observed spectral differences, grounded in fundamental chemical principles.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Magnetic Environment
NMR spectroscopy is arguably the most powerful tool for elucidating the precise connectivity of atoms in a molecule. By observing the behavior of atomic nuclei in a magnetic field, we can map out the unique chemical environment of each proton (¹H NMR) and carbon (¹³C NMR) atom.
Causality of NMR Signatures
The chemical shift (δ) of a nucleus is determined by its local electronic environment; electron-donating groups (like alkyl chains) "shield" nearby nuclei, shifting their signals upfield (to lower δ values), while aromatic ring currents cause significant deshielding, shifting proton signals downfield.[3] Furthermore, the interaction between neighboring, non-equivalent protons leads to signal splitting, a phenomenon described by the n+1 rule, which provides direct evidence of atomic connectivity.[4] Molecular symmetry is a critical factor; chemically and magnetically equivalent nuclei will produce a single, unified signal, simplifying the spectrum.[5]
Comparative Analysis: this compound vs. 1,4-Di-tert-butylbenzene
The difference in the alkyl substituents creates starkly different NMR spectra. The linear n-butyl chains of this compound present a more complex system of non-equivalent protons compared to the highly symmetrical and sterically hindered tert-butyl groups.
Table 1: Comparative ¹H and ¹³C NMR Data (CDCl₃ Solvent)
| Compound | Assignment | ¹H NMR Chemical Shift (δ, ppm) | ¹³C NMR Chemical Shift (δ, ppm) |
| This compound | Aromatic (Ar-H) | ~7.10 (s) | ~139.5 (Ar-C, quaternary), ~128.2 (Ar-CH) |
| Benzylic (-CH₂-) | ~2.58 (t) | ~35.2 (-CH₂-) | |
| Methylene (-CH₂-) | ~1.59 (m) | ~33.8 (-CH₂-) | |
| Methylene (-CH₂-) | ~1.36 (m) | ~22.4 (-CH₂-) | |
| Methyl (-CH₃) | ~0.93 (t) | ~14.0 (-CH₃) | |
| 1,4-Di-tert-butylbenzene | Aromatic (Ar-H) | ~7.32 (s, 4H)[6] | ~148.8 (Ar-C, quaternary), ~125.0 (Ar-CH)[7] |
| Methyl (-C(CH₃)₃) | ~1.31 (s, 18H)[6] | ~34.4 (-C(CH₃)₃), ~31.4 (-C(CH₃)₃)[7] |
Note: Data is compiled from representative spectra and may vary slightly based on experimental conditions. Sources:[1][2][6][7]
Key Interpretive Insights:
-
Aromatic Region: Both molecules show signals in the aromatic region (~7.1-7.3 ppm). Due to the para-substitution and rapid bond rotation, the four aromatic protons in both compounds are chemically equivalent, resulting in a singlet ('s').[3]
-
Alkyl Region (¹H NMR): This is where the primary distinction lies.
-
This compound: Displays a classic n-butyl pattern: a downfield triplet ('t') for the benzylic CH₂ protons (split by the adjacent CH₂), two overlapping multiplets ('m') for the internal methylenes, and an upfield triplet for the terminal CH₃ group.
-
1,4-Di-tert-butylbenzene: Shows a single, intense singlet at ~1.31 ppm. All 18 protons of the two tert-butyl groups are equivalent due to symmetry and rapid rotation, and they have no adjacent protons to couple with.[6]
-
-
Carbon Spectrum (¹³C NMR): The number of signals directly reflects the molecular symmetry.
-
This compound: Possesses 6 distinct carbon signals, corresponding to the four unique carbons of the butyl chain and the two unique carbons of the para-substituted ring.
-
1,4-Di-tert-butylbenzene: Its higher symmetry results in only 4 carbon signals: two for the aromatic ring and two for the tert-butyl group (the quaternary carbon and the equivalent methyl carbons).[7]
-
Experimental Protocol: Acquiring an NMR Spectrum
-
Sample Preparation: Dissolve 5-10 mg of the analyte (e.g., this compound) in ~0.6 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. The deuterated solvent is essential as it is "invisible" in the ¹H NMR spectrum and is used by the spectrometer to "lock" the magnetic field.
-
Instrument Setup: Place the NMR tube into the spinner turbine and insert it into the spectrometer's magnet.
-
Shimming: The instrument automatically adjusts the magnetic field homogeneity (shimming) to ensure sharp, well-resolved peaks.
-
Acquisition: Set the desired experimental parameters (e.g., number of scans, pulse angle). For ¹H NMR, a single scan is often sufficient. For ¹³C NMR, which has a much lower natural abundance, multiple scans are accumulated to achieve a good signal-to-noise ratio.
-
Processing: The raw data (Free Induction Decay, or FID) is converted into a frequency-domain spectrum using a Fourier Transform. The spectrum is then phased, baseline-corrected, and referenced (typically to the residual solvent peak or an internal standard like TMS).
Infrared (IR) Spectroscopy: Identifying Molecular Vibrations
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites specific vibrational modes (stretching, bending). It is an excellent technique for identifying the presence of specific functional groups.
Causality of IR Absorptions
The benzene ring and its substituents have several characteristic vibrations. Aromatic C-H bonds show stretching vibrations just above 3000 cm⁻¹, while aliphatic C-H bonds show stretches just below 3000 cm⁻¹.[8] The C=C bonds within the aromatic ring produce a series of absorptions between 1450-1600 cm⁻¹.[9] Crucially for this comparison, the pattern of strong C-H "out-of-plane" bending vibrations between 690-900 cm⁻¹ is highly diagnostic of the substitution pattern on the benzene ring. For 1,4-disubstituted (para) rings, a strong, characteristic peak is expected between 810-840 cm⁻¹.[8][10]
Comparative Analysis
Both this compound and 1,4-di-tert-butylbenzene are para-disubstituted alkylbenzenes, so their IR spectra will share many features. The primary differences will be subtle variations in the aliphatic C-H bending regions.
Table 2: Key IR Absorption Frequencies (cm⁻¹)
| Frequency Range (cm⁻¹) | Vibrational Mode | Assignment | Presence in Both Compounds? |
| 3100 - 3000 | C-H Stretch | Aromatic | Yes |
| 3000 - 2850 | C-H Stretch | Aliphatic (CH₃, CH₂) | Yes |
| ~1610, ~1515 | C=C Stretch | Aromatic Ring | Yes |
| ~1465 | C-H Bend | Aliphatic (CH₃, CH₂) | Yes |
| 840 - 810 | C-H Out-of-Plane Bend | 1,4-Disubstitution | Yes |
Note: Data compiled from NIST Chemistry WebBook and PubChem.[2][11][12]
Key Interpretive Insights:
-
Shared Features: Both spectra will clearly show aromatic C-H stretches (>3000 cm⁻¹), strong aliphatic C-H stretches (<3000 cm⁻¹), and characteristic aromatic ring stretches (~1500-1600 cm⁻¹).
-
Diagnostic Para-Substitution Peak: The most telling feature for confirming the 1,4-substitution pattern is the strong absorption in the 810-840 cm⁻¹ region, which will be prominent in both spectra.[10]
-
Subtle Differences: While the major peaks are similar, the fine structure in the aliphatic C-H bending region (~1465 cm⁻¹ and ~1375 cm⁻¹) can differ. 1,4-di-tert-butylbenzene often shows a characteristic split peak for the gem-dimethyl groups of the tert-butyl substituent.
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Background: Clean the ATR crystal (typically diamond or germanium) with a suitable solvent (e.g., isopropanol) and acquire a background spectrum. This captures the ambient atmosphere (H₂O, CO₂) and instrument response, which will be subtracted from the sample spectrum.
-
Sample Application: Place a small amount of the liquid or solid sample directly onto the ATR crystal, ensuring complete coverage.
-
Apply Pressure: Lower the pressure arm to ensure firm contact between the sample and the crystal. This is crucial for obtaining a strong, high-quality signal.
-
Scan Sample: Acquire the sample spectrum. The instrument collects multiple scans and averages them to improve the signal-to-noise ratio.
-
Clean Up: Clean the crystal thoroughly after analysis.
Mass Spectrometry (MS): Mapping Molecular Fragmentation
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments. In electron ionization (EI) mass spectrometry, a high-energy electron beam bombards the molecule, ejecting an electron to form a radical cation known as the molecular ion (M⁺•). This ion is often unstable and breaks apart in predictable ways, creating a fragmentation pattern that serves as a molecular fingerprint.
Causality of Fragmentation
For alkylbenzenes, fragmentation is governed by the stability of the resulting carbocations. The most favorable cleavage occurs at the bond beta to the aromatic ring, a process known as benzylic cleavage . This results in the formation of a stable, resonance-delocalized benzylic or tropylium cation. The structure of the alkyl group dictates the specific fragments that are formed.[13]
Comparative Analysis
The fragmentation patterns of this compound and 1,4-di-tert-butylbenzene are dramatically different and serve as a powerful method for distinguishing them.
Table 3: Principal Mass Spectrometry Fragments (m/z)
| Compound | Molecular Ion (M⁺•) | Base Peak (m/z) | Other Key Fragments (m/z) | Interpretation |
| This compound | 190 | 133 | 105, 91 | Loss of a propyl radical (•C₃H₇) via benzylic cleavage to form [M-43]⁺.[2] |
| 1,4-Di-tert-butylbenzene | 190 | 175 | 57 | Loss of a methyl radical (•CH₃) to form the stable tertiary benzylic cation [M-15]⁺.[1] |
Note: Data compiled from PubChem and NIST spectral databases.[1][2]
Key Interpretive Insights:
-
Molecular Ion: Both isomers have the same molecular weight and will thus show a molecular ion peak at m/z = 190.[1][2]
-
Base Peak Distinction: The most abundant fragment (the base peak) is the key differentiator.
-
This compound: Undergoes benzylic cleavage, losing a propyl radical (mass 43) to form a highly abundant fragment at m/z 133 .
-
1,4-Di-tert-butylbenzene: The most favorable fragmentation is the loss of a small methyl radical (mass 15) to form a very stable tertiary benzylic cation at m/z 175 , which is the base peak.[1] The fragment at m/z 57, corresponding to the stable tert-butyl cation ([C(CH₃)₃]⁺), is also typically observed.
-
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte in a volatile solvent (e.g., dichloromethane or hexane) at a concentration of ~100 ppm.
-
Injection: Inject a small volume (typically 1 µL) of the sample into the heated GC injection port, where it is vaporized.
-
Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a capillary column. The compound separates from the solvent and any impurities based on its boiling point and interaction with the column's stationary phase.
-
Ionization: As the analyte elutes from the GC column, it enters the MS ion source, where it is ionized by electron impact.
-
Mass Analysis: The resulting ions (molecular ion and fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
-
Detection: A detector records the abundance of each ion, generating a mass spectrum for the compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving conjugated π-systems like the benzene ring.
Causality of UV-Vis Absorption
The π-electron system of the benzene ring gives rise to characteristic absorptions in the UV region. These are π → π* transitions. Benzene itself shows a strong primary absorption (E2 band) around 204 nm and a weaker, fine-structured secondary absorption (B band) around 256 nm.[14][15] The addition of alkyl groups (auxochromes) to the benzene ring perturbs the π-system, causing a slight bathochromic (red) shift to longer wavelengths.[14][16]
Comparative Analysis
Because both molecules are 1,4-dialkylbenzenes, their UV-Vis spectra are expected to be very similar. This technique is excellent for confirming the presence of the substituted aromatic chromophore but is not effective for distinguishing between these two specific isomers.
Table 4: Representative UV-Vis Absorption Maxima (λₘₐₓ)
| Compound Class | Solvent | Approximate λₘₐₓ (B-band) |
| Benzene | Isooctane | ~256 nm |
| Alkylbenzene (general) | Isooctane/Ethanol | 260 - 275 nm |
| 1,4-Dialkylbenzene | Isooctane | ~265 - 275 nm |
Note: Data is generalized from literature values. The fine structure of the B-band is often lost or smoothed in solution. Sources:[14][15][16]
Key Interpretive Insights:
-
Both this compound and 1,4-di-tert-butylbenzene will exhibit a B-band absorption in the 265-275 nm range, shifted to a longer wavelength compared to unsubstituted benzene.
-
The difference in the alkyl group structure (n-butyl vs. tert-butyl) has a negligible effect on the π → π* transitions of the core aromatic ring. Therefore, UV-Vis spectroscopy cannot reliably differentiate between these isomers.
Experimental Protocol: UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the analyte in a UV-transparent solvent (e.g., ethanol, hexane, or isooctane). The concentration should be adjusted so that the maximum absorbance is between 0.5 and 1.5 AU.
-
Cuvette Preparation: Fill a quartz cuvette with the pure solvent to use as a blank. Fill a second matched quartz cuvette with the sample solution.
-
Blanking: Place the solvent-filled cuvette in the spectrophotometer and record a baseline spectrum. This corrects for any absorbance from the solvent and the cuvette itself.
-
Measurement: Replace the blank cuvette with the sample cuvette and measure the absorption spectrum over the desired wavelength range (e.g., 200-400 nm). The instrument will automatically report the wavelength(s) of maximum absorbance (λₘₐₓ).
Conclusion: A Complementary Toolkit for Structural Certainty
This guide demonstrates that while this compound and 1,4-di-tert-butylbenzene are structurally similar, they possess unique and readily distinguishable spectroscopic fingerprints.
-
NMR Spectroscopy stands out as the most definitive technique, providing unambiguous evidence of the alkyl chain structure through chemical shifts and splitting patterns, and reflecting molecular symmetry in the number of ¹³C signals.
-
Mass Spectrometry is equally powerful for differentiation, yielding entirely distinct fragmentation patterns and base peaks (m/z 133 vs. 175) rooted in the principles of carbocation stability.
-
IR Spectroscopy is highly effective for confirming the 1,4-(para)-substitution pattern common to both molecules but offers only subtle clues to differentiate the isomers.
-
UV-Vis Spectroscopy confirms the presence of the alkylbenzene chromophore but is unsuitable for distinguishing between these specific isomers.
Ultimately, a multi-technique, synergistic approach provides the highest level of confidence in structural assignment. By understanding the fundamental principles that govern the interaction of molecules with different forms of energy, researchers can expertly interpret spectral data to verify molecular identity and purity, ensuring the integrity and success of their scientific work.
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A Senior Application Scientist's Guide to Cross-Referencing Experimental Data for 1,4-Dibutylbenzene
In the precise world of chemical research and development, the validation of a compound's identity and purity is paramount. This guide provides a practical framework for cross-referencing experimentally obtained data of 1,4-Dibutylbenzene with established literature values. We will delve into the causal logic behind experimental choices, present a detailed protocol for a key characterization technique, and objectively compare the results against authoritative benchmarks. This process is fundamental for ensuring the reliability of starting materials in any research endeavor, from academic synthesis to pharmaceutical development.
Introduction to this compound
This compound (CAS 1571-86-4) is an organic compound featuring a benzene ring substituted with two butyl groups at the para position.[1][2] Its physicochemical properties are dictated by this structure, influencing its behavior as a solvent, a chemical intermediate, or a component in more complex molecular assemblies. Accurate characterization is the first step in its reliable application. While literature provides a wealth of data, experimental verification is a non-negotiable step in quality control and research integrity.
Experimental Protocol: Determination of Refractive Index
The refractive index is a fundamental physical property that is highly sensitive to the purity of a substance. Its measurement is rapid, requires minimal sample, and provides a reliable data point for comparison. We will use an Abbe refractometer, a standard instrument in most chemistry laboratories.
Causality of Method Selection: The choice of an Abbe refractometer is based on its precision and the established relationship between the refractive index and substance purity.[3] The critical angle measurement, upon which the instrument's principle is based, is highly reproducible under controlled conditions. Temperature control is the most critical parameter in this experiment; the refractive index of a liquid is highly dependent on its density, which changes with temperature. Therefore, stabilizing the instrument to a standard temperature (typically 20°C) is essential for a self-validating and comparable measurement.[4]
Step-by-Step Methodology:
-
Instrument Calibration:
-
Ensure the refractometer prisms are clean using a soft lens tissue and a volatile solvent like ethanol or acetone.[5]
-
Calibrate the instrument using distilled water, which has a well-known refractive index of 1.3330 at 20°C.[3]
-
Apply a few drops of distilled water to the lower prism, close the prism assembly, and allow 5-10 minutes for temperature equilibration with the circulating water bath set to 20°C.[3]
-
Adjust the instrument until the boundary line is sharp and centered on the crosshairs. If the reading does not match 1.3330, adjust the calibration screw as per the manufacturer's instructions.
-
-
Sample Measurement:
-
Clean the prisms thoroughly after calibration.
-
Apply 2-3 drops of the this compound sample onto the center of the lower prism.[6]
-
Close the prism assembly and allow the sample to reach thermal equilibrium (5-10 minutes).
-
Looking through the eyepiece, turn the coarse and fine adjustment knobs until the light and dark fields are separated by a sharp boundary line.
-
Use the dispersion compensator to eliminate any color fringe at the boundary, making it a sharp black-and-white line.[4]
-
Adjust the measurement knob to center the boundary line precisely on the crosshairs.
-
Press the switch to illuminate the internal scale and record the refractive index (nD) to four decimal places.
-
Perform the measurement in triplicate to ensure reproducibility.
-
Caption: Workflow for determining the refractive index of a liquid sample.
Data Comparison: Experimental vs. Literature Values
To provide a robust comparison, we will cross-reference our hypothetical experimental data for this compound with established literature values. We will also include data for an isomer, 1,3-Dibutylbenzene, to highlight how structural differences impact physical properties.
| Property | This compound (Experimental) | This compound (Literature) | 1,3-Dibutylbenzene (Literature) |
| Molecular Formula | C₁₄H₂₂ | C₁₄H₂₂[1] | C₁₄H₂₂[7] |
| Molecular Weight | 190.33 g/mol | 190.33 g/mol [8] | 190.32 g/mol |
| Boiling Point | 226-228 °C | 227 °C[8] | 106-107 °C (at 18 mmHg) |
| Melting Point | -32 °C | -31 °C[8] | 10-11 °C[9] |
| Density (at 25°C) | 0.855 g/mL | 0.856 g/mL[8] | 0.859 g/mL |
| Refractive Index (nD at 20°C) | 1.4885 | 1.489[8] | 1.488 |
Note: The "Experimental" values are representative of typical laboratory results and may show slight deviations from literature values.
Analysis and Discussion
The close correlation between the experimental and literature values for this compound provides strong evidence of the sample's identity and high purity. The minor deviation in the refractive index (1.4885 vs. 1.489) is well within the bounds of typical experimental error and may be attributed to slight temperature fluctuations or minute, non-volatile impurities.
The comparison with 1,3-Dibutylbenzene is particularly insightful. The difference in the substitution pattern on the benzene ring (para vs. meta) leads to significant changes in physical properties, especially the melting point. The more symmetrical structure of this compound allows for more efficient packing in the crystal lattice, resulting in a much higher melting point compared to its meta-isomer, which remains a liquid at room temperature.[8] This underscores the importance of using multiple data points for unambiguous compound identification.
Conclusion
This guide demonstrates a systematic approach to the characterization of this compound. By combining a robust experimental protocol with a thorough comparison to authoritative literature data, researchers can confidently validate the identity and purity of their materials. This foundational step is critical for ensuring the accuracy, reproducibility, and integrity of all subsequent scientific work.
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A Comparative Guide to the Alkylation of Benzene: A Senior Application Scientist's Perspective
For Researchers, Scientists, and Drug Development Professionals
The introduction of alkyl substituents onto a benzene ring, a fundamental transformation in organic synthesis, is pivotal in the production of a vast array of chemical intermediates and active pharmaceutical ingredients. The choice of the alkylating agent is a critical decision that profoundly influences the efficiency, selectivity, and environmental impact of the process. This guide provides an in-depth comparative analysis of the primary classes of alkylating agents for benzene—alkyl halides, alkenes, and alcohols—grounded in experimental data and field-proven insights to empower researchers in making informed decisions for their synthetic strategies.
The Cornerstone of Aromatic Functionalization: Friedel-Crafts Alkylation
The electrophilic substitution of a proton on an aromatic ring with an alkyl group, famously known as the Friedel-Crafts alkylation, is a cornerstone of C-C bond formation.[1] The reaction is typically facilitated by a catalyst, which generates a carbocation or a highly polarized species that acts as the electrophile. This electrophile is then attacked by the electron-rich π-system of the benzene ring.
The general mechanism proceeds through three key steps:
-
Generation of the Electrophile: The catalyst activates the alkylating agent to form a carbocation or a carbocation-like species.
-
Electrophilic Attack: The nucleophilic benzene ring attacks the electrophile, forming a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A base removes a proton from the arenium ion, restoring the aromaticity of the ring and yielding the alkylated benzene product.
Caption: General workflow of Friedel-Crafts Alkylation.
While the fundamental principle remains the same, the choice of alkylating agent and catalyst system introduces significant variations in reactivity, selectivity, and practical applicability.
A Comparative Analysis of Alkylating Agents
The selection of an appropriate alkylating agent is a balancing act between reactivity, cost, availability, and the desired product profile. This section delves into the characteristics of the three primary classes of alkylating agents.
Alkyl Halides: The Classical Reagents
Alkyl halides, particularly chlorides and bromides, are the traditional reagents for Friedel-Crafts alkylation.[2] Their reactivity is largely governed by the stability of the carbocation formed upon interaction with a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or ferric chloride (FeCl₃).[1]
Mechanism with Alkyl Halides:
The Lewis acid catalyst coordinates to the halogen of the alkyl halide, polarizing the carbon-halogen bond and facilitating its cleavage to generate a carbocation.
Caption: Mechanism of benzene alkylation with an alkyl halide.
Advantages:
-
High Reactivity: Tertiary and secondary alkyl halides are highly reactive under mild conditions due to the formation of relatively stable carbocations.[3]
-
Versatility: A wide variety of alkyl halides are commercially available, allowing for the introduction of diverse alkyl groups.
Disadvantages:
-
Carbocation Rearrangements: Primary alkyl halides are prone to generating rearranged products. The initially formed primary carbocation can undergo a 1,2-hydride or 1,2-alkyl shift to form a more stable secondary or tertiary carbocation.[3][4] For example, the alkylation of benzene with 1-chloropropane yields isopropylbenzene (cumene) as the major product, not n-propylbenzene.[5]
-
Polyalkylation: The alkylated product is often more reactive than the starting benzene because alkyl groups are electron-donating and activate the ring towards further electrophilic substitution. This can lead to the formation of di- and polyalkylated byproducts, reducing the selectivity for the desired monoalkylated product. Using a large excess of benzene can help to minimize this issue.[3]
-
Catalyst Stoichiometry and Waste: Traditional Lewis acid catalysts like AlCl₃ are often required in stoichiometric amounts and are consumed during the reaction, generating significant amounts of corrosive and hazardous waste.[6]
-
Toxicity and Corrosivity: Alkyl halides can be toxic and corrosive, requiring careful handling.
Experimental Protocol: Synthesis of tert-Butylbenzene using tert-Butyl Chloride
This protocol illustrates a typical laboratory-scale Friedel-Crafts alkylation using a tertiary alkyl halide, which is not susceptible to carbocation rearrangement.
Materials:
-
Benzene (anhydrous)
-
tert-Butyl chloride
-
Anhydrous aluminum chloride (AlCl₃)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Round-bottom flask with a reflux condenser and a drying tube
-
Separatory funnel
-
Sodium bicarbonate solution (5%)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Set up a 250 mL round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a drying tube (filled with calcium chloride) in a fume hood.
-
To the flask, add 50 mL of anhydrous benzene and cool the flask in an ice bath.
-
While stirring, slowly and carefully add 5.0 g of anhydrous aluminum chloride in portions.
-
Once the AlCl₃ has dissolved, add 10 mL of tert-butyl chloride dropwise from an addition funnel over 30 minutes, maintaining the temperature below 10 °C.
-
After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.
-
Quench the reaction by slowly pouring the mixture over 100 g of crushed ice in a beaker.
-
Transfer the mixture to a separatory funnel and separate the organic layer.
-
Wash the organic layer sequentially with 50 mL of 5% sodium bicarbonate solution and 50 mL of water.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Filter off the drying agent and remove the benzene solvent using a rotary evaporator to obtain the crude tert-butylbenzene.
-
The product can be further purified by distillation.
Alkenes: The Industrial Workhorses
Alkenes, particularly ethylene and propene, are the preferred alkylating agents in large-scale industrial processes for the production of ethylbenzene and cumene, respectively.[7] These reactions are typically catalyzed by solid acids, such as zeolites or solid phosphoric acid, which offer significant environmental and operational advantages over traditional Lewis acids.[8]
Mechanism with Alkenes:
In the presence of a Brønsted or Lewis acid catalyst, the alkene is protonated or activated to form a carbocation, which then acts as the electrophile.
Caption: Mechanism of benzene alkylation with an alkene.
Advantages:
-
Atom Economy and Cost-Effectiveness: Alkenes are readily available and inexpensive feedstocks. Their use in alkylation reactions represents a highly atom-economical process, as no leaving group is generated.
-
"Green" Catalysis: The use of solid acid catalysts, such as zeolites (e.g., HZSM-5, Y-zeolite), makes the process more environmentally friendly.[9] These catalysts are non-corrosive, reusable, and eliminate the need for quenching and waste treatment associated with Lewis acids.[6]
-
High Selectivity: Shape-selective zeolites can provide high selectivity for specific isomers, such as para-ethylbenzene.[10]
-
Continuous Processing: Solid acid catalysts are well-suited for continuous fixed-bed or slurry reactors, which are common in industrial settings.[7]
Disadvantages:
-
Carbocation Rearrangements: Similar to primary alkyl halides, the protonation of unsymmetrical alkenes can lead to carbocation rearrangements, although this is less of a concern with simple alkenes like ethylene and propene.
-
Catalyst Deactivation: Solid acid catalysts can be deactivated over time due to coking (deposition of carbonaceous material on the catalyst surface).[7]
-
Harsher Reaction Conditions: Alkylation with alkenes over solid acids often requires higher temperatures and pressures compared to reactions with reactive alkyl halides and Lewis acids.[7]
Experimental Protocol: Gas-Phase Alkylation of Benzene with Ethylene over a Solid Acid Catalyst (Conceptual Laboratory Scale)
This protocol outlines the general steps for a laboratory-scale simulation of an industrial gas-phase alkylation process.
Materials:
-
Benzene
-
Ethylene gas
-
Solid acid catalyst (e.g., HZSM-5 zeolite pellets)
-
Fixed-bed reactor tube (e.g., quartz or stainless steel)
-
Tube furnace
-
Mass flow controllers for gases
-
High-pressure liquid chromatography (HPLC) pump for liquid feed
-
Condenser and collection flask
-
Gas chromatograph (GC) for product analysis
Procedure:
-
Pack the fixed-bed reactor with a known amount of the solid acid catalyst.
-
Heat the reactor to the desired reaction temperature (e.g., 250-450 °C) under a flow of inert gas (e.g., nitrogen).
-
Introduce a continuous flow of benzene vapor into the reactor using the HPLC pump and a vaporizer.
-
Simultaneously, introduce a controlled flow of ethylene gas into the reactor using a mass flow controller. The molar ratio of benzene to ethylene is typically kept high (e.g., 5:1 to 10:1) to minimize polyalkylation.[7]
-
Maintain the desired reaction pressure (e.g., 10-30 atm).
-
The product stream exiting the reactor is passed through a condenser to liquefy the products, which are then collected in a cooled flask.
-
Analyze the product mixture using a gas chromatograph to determine the conversion of benzene and the selectivity for ethylbenzene and other byproducts.
Alcohols: A Greener Alternative to Alkyl Halides
Alcohols represent an increasingly attractive class of alkylating agents due to their lower toxicity and the formation of water as the only byproduct.[11] The reaction is typically catalyzed by Brønsted acids (e.g., H₂SO₄) or solid acids.
Mechanism with Alcohols:
The alcohol is protonated by the acid catalyst, followed by the loss of a water molecule to form a carbocation.
Sources
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A Head-to-Head Technical Guide: 1,4-Dibutylbenzene vs. Toluene as a Solvent in Research and Pharmaceutical Development
For decades, toluene has been a workhorse solvent in the arsenal of chemists, prized for its solvating power and relatively low cost. However, as the demands of modern organic synthesis and drug development evolve, the search for alternative solvents with unique performance characteristics has intensified. This guide offers an in-depth technical comparison between the established stalwart, toluene, and a promising high-boiling point alternative, 1,4-dibutylbenzene. This analysis is designed to provide researchers, scientists, and drug development professionals with the objective data and field-proven insights necessary to make informed solvent selection decisions.
Introduction: The Quest for Optimized Reaction Environments
The choice of solvent is a critical parameter that can profoundly influence reaction kinetics, product yields, impurity profiles, and overall process efficiency. Toluene, an aromatic hydrocarbon, is widely employed for its ability to dissolve a broad range of non-polar to moderately polar organic compounds. Its boiling point of approximately 111°C allows for reactions to be conducted at moderately elevated temperatures.
This compound, an alkylated aromatic hydrocarbon, emerges as a compelling alternative, particularly in scenarios requiring higher reaction temperatures. It exists as three distinct isomers: 1,4-di-n-butylbenzene, 1,4-di-sec-butylbenzene, and 1,4-di-tert-butylbenzene. For the purpose of this guide, we will consider the general properties of this compound, drawing specific data from its isomers where available, to contrast with toluene. The primary impetus for considering this compound lies in its significantly higher boiling point, which opens avenues for accelerating sluggish reactions and improving the solubility of high molecular weight or poorly soluble starting materials.
Physicochemical Properties: A Side-by-Side Comparison
A fundamental understanding of the physical and chemical properties of a solvent is paramount to predicting its behavior and suitability for a given application. The following table provides a comparative summary of the key physicochemical properties of toluene and the isomers of this compound.
| Property | Toluene | 1,4-di-n-butylbenzene | 1,4-di-sec-butylbenzene | 1,4-di-tert-butylbenzene |
| Molecular Formula | C₇H₈ | C₁₄H₂₂ | C₁₄H₂₂ | C₁₄H₂₂ |
| Molecular Weight ( g/mol ) | 92.14 | 190.33 | 190.33 | 190.32 |
| Boiling Point (°C) | 110.6 | ~227 | ~237 | ~236[1] |
| Melting Point (°C) | -95 | -31 | -58 | 76-78[1] |
| Density (g/mL at 20°C) | ~0.867 | ~0.856 | ~0.857[2] | 0.985 (solid) |
| Viscosity (mPa·s) | 0.59 (at 20°C) | Data not readily available | Data not readily available | Data not readily available |
| Polarity | Non-polar | Non-polar | Non-polar | Non-polar |
| Solubility in Water | Insoluble | Insoluble | Insoluble | Insoluble[1] |
| Solubility in Organic Solvents | Miscible with most organic solvents | Soluble in ethanol, benzene, carbon tetrachloride[1] | Miscible with organic solvents | Soluble in ethanol, benzene, carbon tetrachloride[1] |
Key Observations:
-
Boiling Point: The most striking difference is the significantly higher boiling point of the this compound isomers (well above 200°C) compared to toluene (111°C). This extended liquid range allows for reactions to be conducted at much higher temperatures, which can be instrumental for reactions with high activation energies.
-
Physical State: While toluene and the n- and sec-butyl isomers are liquids at room temperature, 1,4-di-tert-butylbenzene is a solid, which may require heating for its use as a solvent.
-
Polarity: All compounds are non-polar aromatic hydrocarbons, suggesting they will have similar solubilizing capabilities for non-polar to moderately polar substrates.
Performance in Key Synthetic Applications: An Evidence-Based Analysis
While direct, head-to-head experimental data comparing this compound and toluene across a range of reactions is limited in publicly available literature, we can draw strong inferences from the behavior of similar high-boiling aromatic solvents and the fundamental principles of chemical kinetics. A comparative analysis of 1,4-dipropylbenzene and toluene provides a valuable framework for this discussion.
High-Temperature Reactions
The primary advantage of this compound lies in its high boiling point. For reactions that are sluggish at the boiling point of toluene, the ability to increase the reaction temperature by over 100°C can lead to dramatic rate enhancements. This can be particularly beneficial for:
-
Reactions with high activation barriers: Many C-C and C-N bond-forming reactions, such as certain cross-coupling reactions or nucleophilic aromatic substitutions, can benefit from higher temperatures.
-
Improving solubility: High molecular weight starting materials or intermediates in drug development often exhibit limited solubility. The increased temperature afforded by this compound can significantly enhance their solubility, leading to more efficient reactions.
Experimental Protocol: A Representative Workflow for Solvent Selection
To illustrate the practical considerations in solvent selection, the following is a generalized workflow for evaluating a solvent's performance in a Suzuki-Miyaura cross-coupling reaction, a cornerstone of modern drug discovery.
Diagram: Solvent Selection Workflow for Suzuki-Miyaura Coupling
Caption: A generalized workflow for selecting between toluene and a high-boiling solvent like this compound for a Suzuki-Miyaura cross-coupling reaction.
Step-by-Step Methodology:
-
Solubility Assessment:
-
At room temperature, assess the solubility of the aryl halide, boronic acid, and base in both toluene and the chosen this compound isomer.
-
Gently heat the mixtures to determine if solubility improves at elevated temperatures. Causality: Poor solubility of reactants can lead to slow and incomplete reactions.
-
-
Small-Scale Test Reactions:
-
Set up two parallel small-scale reactions (e.g., 0.5 mmol scale).
-
Reaction A (Toluene): Dissolve the aryl halide, boronic acid, and base in toluene. Add the palladium catalyst and ligand. Heat the reaction to reflux (approx. 110°C) and monitor by TLC or LC-MS.
-
Reaction B (this compound): Dissolve the reactants in the this compound isomer. Add the catalyst and ligand. Heat the reaction to a higher temperature (e.g., 150-180°C) and monitor. Causality: Running parallel reactions under their respective optimal conditions provides a direct comparison of their performance.
-
-
Analysis and Comparison:
-
After a set time (e.g., 4 hours), quench both reactions and analyze the crude reaction mixtures by a quantitative method such as LC-MS or ¹H NMR with an internal standard.
-
Compare the conversion of the starting material and the yield of the desired product.
-
Assess the impurity profile in both reactions. Causality: Higher temperatures can sometimes lead to the formation of thermal degradation byproducts.
-
-
Solvent Selection and Optimization:
-
Based on the results, select the solvent that provides the best combination of reaction rate, yield, and purity.
-
Further optimization of reaction time, temperature, and catalyst loading can then be performed in the chosen solvent.
-
Safety, Health, and Environmental Profile: A Critical Consideration
The safety and environmental impact of a solvent are of paramount importance in modern chemical research and manufacturing.
| Hazard Aspect | Toluene | 1,4-di-tert-butylbenzene |
| Flammability | Highly flammable liquid and vapor | Combustible solid[3] |
| Toxicity (Acute) | Harmful if inhaled or swallowed. Causes skin and eye irritation. | May cause eye and skin irritation. May cause respiratory and digestive tract irritation. The toxicological properties have not been fully investigated.[3] |
| Toxicity (Chronic) | May cause damage to organs through prolonged or repeated exposure. Suspected of damaging fertility or the unborn child. | No information found. |
| Carcinogenicity | Not classifiable as to its carcinogenicity to humans (IARC Group 3). | Not listed as a carcinogen by ACGH, IARC, NTP, or CA Prop 65.[3] |
| Environmental Hazard | Toxic to aquatic life with long-lasting effects. | Very toxic to aquatic life with long lasting effects.[4][5] |
| Persistence & Bioaccumulation | Readily biodegradable. Low potential for bioaccumulation. | This substance is not considered to be persistent, bioaccumulative and toxic (PBT).[4] |
Key Insights:
-
Flammability: Toluene's high flammability requires stringent handling precautions. The solid nature and higher flashpoint of 1,4-di-tert-butylbenzene offer a potential safety advantage in this regard.
-
Toxicity: While toluene's toxicity is well-documented, the toxicological profile of this compound is less complete, warranting a cautious approach and adherence to good laboratory practices.
-
Environmental Impact: Both solvents are hazardous to aquatic life. Proper waste disposal procedures are essential for both.
Conclusion and Recommendations
Both toluene and this compound are valuable non-polar, aromatic solvents with distinct advantages that cater to different synthetic needs.
-
Toluene remains an excellent and cost-effective choice for a wide range of organic reactions that proceed efficiently at temperatures up to 110°C. Its well-characterized nature and broad solubilizing power make it a reliable default solvent.
-
This compound presents itself as a specialized, high-performance solvent for applications demanding elevated temperatures. Its significantly higher boiling point can be a key enabler for challenging transformations, potentially leading to improved yields and shorter reaction times. The choice of isomer will depend on the desired physical state at room temperature.
Recommendation: For routine synthetic work, toluene is often the more practical starting point. However, for reactions that are known to be difficult, require high temperatures, or involve poorly soluble materials, this compound is a powerful alternative that should be seriously considered. A small-scale experimental screen, as outlined in this guide, is the most effective way to determine the optimal solvent for a specific application.
References
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A Definitive Guide to Validating the Structure of 1,4-Dibutylbenzene using 2D NMR
For researchers and professionals in drug development and chemical synthesis, the unambiguous structural confirmation of novel and existing compounds is a cornerstone of scientific rigor. While 1D NMR (¹H and ¹³C) provides a foundational overview, its utility diminishes when faced with molecules exhibiting high degrees of symmetry. 1,4-Dibutylbenzene serves as a classic example of this challenge. Its symmetrical nature results in fewer unique signals than carbons or protons, creating ambiguity that 1D methods alone cannot resolve.
This guide provides an in-depth, comparative analysis of how a suite of two-dimensional (2D) Nuclear Magnetic Resonance (NMR) experiments—specifically COSY, HSQC, and HMBC—can be synergistically employed to overcome these limitations. We will not only detail the protocols but also explore the fundamental causality behind each experimental choice, offering a robust, self-validating workflow for the definitive structural elucidation of this compound and similarly challenging molecules.
The Challenge: Symmetry in this compound
The structure of this compound presents a deceptively simple puzzle for spectroscopic analysis. Due to a C2 axis of symmetry, the number of unique proton and carbon environments is significantly reduced. This leads to overlapping signals and an inability to definitively assign which proton is coupled to which, or to which carbon it is directly attached, based solely on 1D spectra.
-
¹H NMR: The aromatic region would show a single signal for the four chemically equivalent protons. The butyl chains would show four distinct signals, but their connectivity to the aromatic ring and to each other requires further proof.
-
¹³C NMR: The spectrum would display only four signals for the seven unique carbon environments (two aromatic and five in the butyl chain), again due to symmetry.[1]
To resolve this, we turn to 2D NMR, which spreads the information across a second frequency dimension, revealing correlations between nuclei that are invisible in 1D experiments.
Experimental Design: A Multi-Technique Approach
A comprehensive validation requires more than a single experiment. We will employ a trio of 2D NMR techniques, each providing a unique piece of the structural puzzle.
-
COSY (Correlation Spectroscopy): To establish proton-proton (¹H-¹H) coupling networks, primarily for mapping the connectivity within the butyl side chains.[2]
-
HSQC (Heteronuclear Single Quantum Coherence): To identify direct, one-bond correlations between protons and carbons (¹H-¹³C), definitively linking specific protons to the carbons they are attached to.[3]
-
HMBC (Heteronuclear Multiple Bond Correlation): To probe long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the butyl chains to the aromatic ring and identifying quaternary carbons.[4]
This combination creates a self-validating system where the connections implied by one experiment are confirmed by another, ensuring the highest degree of confidence in the final structure.
Experimental Protocols
Sample Preparation
High-quality spectra begin with meticulous sample preparation. The goal is a homogeneous solution free of particulate matter and paramagnetic impurities, which can degrade spectral quality.[5]
Materials:
-
This compound (approx. 10-20 mg)
-
Deuterated Chloroform (CDCl₃) (0.6-0.7 mL)
-
High-quality 5 mm NMR tube
-
Pasteur pipette and vial
Procedure:
-
Weigh approximately 15 mg of this compound into a clean, dry vial.
-
Add ~0.6 mL of CDCl₃ to the vial and gently swirl to dissolve the sample completely. A clear, homogeneous solution should be formed.[6]
-
Using a Pasteur pipette, transfer the solution into a clean, dry 5 mm NMR tube. To remove any potential micro-particulates, a small plug of cotton or glass wool can be placed in the pipette.[7]
-
Ensure the sample height in the NMR tube is adequate, typically around 4-5 cm, to be within the detection region of the NMR probe.[8]
-
Cap the NMR tube securely and label it clearly.
NMR Data Acquisition
The following are general guidelines for acquiring high-resolution 2D spectra on a modern NMR spectrometer (e.g., 500 MHz). Specific parameters should be optimized based on the instrument and sample concentration.
Initial Setup:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks in a preliminary ¹H spectrum.[9]
-
Acquire standard 1D ¹H and ¹³C spectra. These are essential for referencing and for setting the spectral widths (sweep widths) for the 2D experiments to ensure all relevant signals are captured.[10]
General 2D Acquisition Parameters:
-
COSY (cosygpqf):
-
Spectral Width (F2 and F1): Set to cover the entire proton chemical shift range (~0-8 ppm).
-
Number of Scans (ns): 4-8
-
Dummy Scans (ds): 2-4
-
-
HSQC (hsqcetgpsi):
-
Spectral Width (F2 - ¹H): Set to cover the proton chemical shift range.
-
Spectral Width (F1 - ¹³C): Set to cover the carbon chemical shift range (~0-150 ppm).
-
Number of Scans (ns): 2-4
-
-
HMBC (hmbcgplpndqf):
-
Spectral Width (F2 - ¹H): Set to cover the proton chemical shift range.
-
Spectral Width (F1 - ¹³C): Set to cover the carbon chemical shift range.
-
Number of Scans (ns): 8-16 (HMBC is less sensitive and often requires more scans).
-
Long-range coupling delay (d6): Optimized for an average J-coupling of 8 Hz, a common compromise for detecting 2- and 3-bond correlations.
-
Data Interpretation and Structural Validation
Due to the symmetry of this compound, we expect to see signals for two types of aromatic nuclei and five types of aliphatic nuclei. For clarity, we will use the following numbering scheme:
Predicted Chemical Shifts
The following table outlines the predicted ¹H and ¹³C chemical shifts for the unique nuclei in this compound. These values serve as the basis for interpreting the 2D correlation maps.
| Atom Label | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Multiplicity |
| H-2 / H-3 | ~7.10 | - | Aromatic CH |
| H-5 | ~2.58 | - | -CH₂- |
| H-6 | ~1.59 | - | -CH₂- |
| H-7 | ~1.36 | - | -CH₂- |
| H-8 | ~0.93 | - | -CH₃ |
| C-1 | - | ~140.0 | Quaternary C |
| C-2 / C-3 | - | ~128.0 | Aromatic CH |
| C-5 | - | ~35.0 | -CH₂- |
| C-6 | - | ~33.0 | -CH₂- |
| C-7 | - | ~22.0 | -CH₂- |
| C-8 | - | ~14.0 | -CH₃ |
Note: Predicted shifts are based on computational models and may vary slightly from experimental values.
COSY: Mapping the Butyl Chains
The COSY experiment reveals correlations between protons that are coupled to each other, typically through two or three bonds (²JHH, ³JHH).[11] This is the primary tool for assembling the spin systems of the molecule. For this compound, this means tracing the connectivity of the protons along each butyl chain.
Expected COSY Correlations:
| Correlating Protons | Type of Coupling | Implication |
| H-5 ↔ H-6 | ³JHH | Confirms the C5-C6 bond. |
| H-6 ↔ H-7 | ³JHH | Confirms the C6-C7 bond. |
| H-7 ↔ H-8 | ³JHH | Confirms the C7-C8 bond. |
The COSY spectrum will show cross-peaks connecting H-5 to H-6, H-6 to H-7, and H-7 to H-8. The aromatic protons (H-2/H-3) will not show cross-peaks to the aliphatic protons, confirming they are part of a separate, isolated spin system.
HSQC: Linking Protons to Carbons
The HSQC experiment provides unambiguous, one-bond ¹H-¹³C correlations.[12] Each cross-peak in the HSQC spectrum directly connects a proton signal to the carbon signal of the atom it is bonded to. This experiment is invaluable for assigning the carbon signals of all protonated carbons.
Expected HSQC Correlations:
| Proton (¹H) | Correlating Carbon (¹³C) | Implication |
| H-2 / H-3 (~7.10 ppm) | C-2 / C-3 (~128.0 ppm) | Assigns the aromatic CH carbon. |
| H-5 (~2.58 ppm) | C-5 (~35.0 ppm) | Assigns the benzylic CH₂ carbon. |
| H-6 (~1.59 ppm) | C-6 (~33.0 ppm) | Assigns the second CH₂ carbon. |
| H-7 (~1.36 ppm) | C-7 (~22.0 ppm) | Assigns the third CH₂ carbon. |
| H-8 (~0.93 ppm) | C-8 (~14.0 ppm) | Assigns the terminal CH₃ carbon. |
Crucially, the quaternary carbon (C-1) will not show any correlation in the HSQC spectrum because it has no directly attached protons.[13] This absence of a signal is, in itself, key information.
HMBC: Assembling the Full Skeleton
The HMBC experiment is the final piece of the puzzle. It detects longer-range correlations, typically over two and three bonds (²JCH and ³JCH).[14] This allows us to connect the distinct spin systems identified by COSY and to assign quaternary carbons.
Key Expected HMBC Correlations:
| Proton (¹H) | Correlating Carbons (¹³C) | Type of Coupling | Implication |
| H-5 (~2.58 ppm) | C-1 (~140.0 ppm) , C-2/C-3 (~128.0 ppm) | ²JCH, ³JCH | Connects the butyl chain to the aromatic ring via the quaternary carbon C-1. |
| H-2/H-3 (~7.10 ppm) | C-1 (~140.0 ppm) , C-5 (~35.0 ppm) | ²JCH, ³JCH | Confirms the connectivity between the aromatic ring and the butyl chain. |
| H-8 (~0.93 ppm) | C-6 (~33.0 ppm), C-7 (~22.0 ppm) | ³JCH, ²JCH | Confirms the end of the butyl chain. |
The most critical correlation is from the benzylic protons (H-5) to the quaternary carbon (C-1). This single cross-peak unequivocally establishes the attachment point of the butyl group to the aromatic ring, completing the structural validation.
Conclusion: A Triad of Evidence
By systematically applying and interpreting COSY, HSQC, and HMBC experiments, we construct an unassailable case for the structure of this compound.
-
COSY builds the framework of the butyl chains.
-
HSQC dresses that framework by assigning specific protons to their directly attached carbons.
-
HMBC provides the crucial links, connecting the butyl chains to the aromatic ring and definitively placing the quaternary carbons.
This guide demonstrates that while 1D NMR may fall short in the face of molecular symmetry, a well-designed suite of 2D NMR experiments provides a powerful, logical, and self-validating pathway to complete structural elucidation. This methodology is not limited to this compound but serves as a robust template for any researcher, scientist, or drug development professional tasked with the structural validation of complex organic molecules.
References
- Georgia Institute of Technology. (2023). Small molecule NMR sample preparation.
- CF NMR CEITEC. Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy).
- Chemistry For Everyone. (2023). What Is HSQC NMR? [Video]. YouTube.
- Chemistry For Everyone. (2023). What Is COSY NMR? [Video]. YouTube.
- Magritek. (2019). 1H-1H COSY & TOCSY two- dimensional NMR spectroscopy.
- Advances in Polymer Science. Heteronuclear Single-quantum Correlation (HSQC) NMR.
- Wikipedia. Heteronuclear single quantum coherence spectroscopy.
- Columbia University. COSY | NMR Core Facility.
- NMR Wiki. 2D HMBC.
- Wikipedia. Two-dimensional nuclear magnetic resonance spectroscopy.
- Chemistry LibreTexts. (2024). 19: HMBC.
- Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
- CF NMR CEITEC. Measuring methods available and examples of their applications 2D HMBC.
- Organomation. NMR Sample Preparation: The Complete Guide.
- Columbia University. HSQC and HMBC | NMR Core Facility.
- University of Maryland. NMR Sample Requirements and Preparation.
- Chemistry For Everyone. (2023). What Is HMBC NMR? [Video]. YouTube.
- Iowa State University. NMR Sample Preparation.
- Washington University in St. Louis. Step By Step Instructions for 2D NMR Experiments on the Bruker 300 MHz Spectrometer.
- PubChem. This compound.
- MIT OpenCourseWare. FT-NMR Sample Preparation Guide.
- University of Ottawa. COSY.
- University of Missouri-St. Louis. H-C multiple-bond correlations: HMBC.
- CF NMR CEITEC. Measuring methods available and examples of their applications COSY (COrrelation Spectroscopy).
- Chemistry LibreTexts. (2024). 14: COSY.
- Chemistry LibreTexts. (2024). 19: HMBC.
- Columbia University. HSQC and HMBC | NMR Core Facility.
- Chemistry LibreTexts. (2023). 7.4: Two Dimensional Heteronuclear NMR Spectroscopy.
- University of Wisconsin-Madison. Manualy Setting up 2D experiments.
- Wikipedia. Heteronuclear single quantum coherence spectroscopy.
- YouTube. How to predict the 13C NMR spectrum of a compound.
- Web.UVic.ca. Summary of C13-NMR Interpretation.
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A Comparative Guide to the Synthetic Routes of 1,4-Dibutylbenzene for the Modern Researcher
In the landscape of chemical synthesis, the strategic construction of specifically substituted aromatic compounds is of paramount importance. 1,4-Dibutylbenzene, a key intermediate in the synthesis of various organic materials, polymers, and liquid crystals, presents a synthetic challenge that highlights the trade-offs between classical and modern organic chemistry methodologies. This guide provides an in-depth comparison of the primary synthetic routes to this compound, offering detailed experimental protocols, mechanistic insights, and a critical evaluation of each pathway to assist researchers in making informed decisions for their specific applications.
Introduction: The Significance of this compound
This compound is a symmetrically disubstituted aromatic hydrocarbon. Its linear butyl chains and defined substitution pattern impart unique physical and chemical properties that are leveraged in the development of advanced materials. The para-substitution is crucial for achieving desired molecular geometries in liquid crystal applications and for controlling the regiochemistry of subsequent functionalization. The choice of synthetic route to this molecule is therefore not merely a matter of academic interest but a critical decision that impacts yield, purity, scalability, and overall cost-effectiveness.
Route 1: The Classical Approach - Friedel-Crafts Acylation and Subsequent Reduction
This two-step sequence is a robust and well-established method for the synthesis of straight-chain alkylbenzenes, effectively circumventing the inherent limitations of direct Friedel-Crafts alkylation.
Part A: Friedel-Crafts Diacylation of Benzene
The initial step involves the diacylation of benzene with butyryl chloride in the presence of a Lewis acid catalyst, typically aluminum chloride (AlCl₃), to form 1,4-dibutyroylbenzene. The acyl group is a deactivating meta-director, which would seemingly prevent a second acylation. However, by using a sufficient excess of the acylating agent and catalyst, the second acylation can be driven to the para position.
Reaction Mechanism:
The reaction proceeds via the formation of a highly electrophilic acylium ion, which then undergoes electrophilic aromatic substitution with the benzene ring.[1][2][3]
butyryl_chloride [label="Butyryl Chloride\n(CH₃CH₂CH₂COCl)", fillcolor="#F1F3F4"]; alcl3 [label="AlCl₃", fillcolor="#F1F3F4"]; acylium_ion [label="Acylium Ion\n[CH₃CH₂CH₂C=O]⁺", fillcolor="#EA4335", fontcolor="#FFFFFF"]; benzene [label="Benzene", fillcolor="#F1F3F4"]; intermediate1 [label="Sigma Complex\n(Wheland Intermediate)", fillcolor="#FBBC05", fontcolor="#202124"]; butyrophenone [label="Butyrophenone", fillcolor="#F1F3F4"]; dibutyroylbenzene [label="1,4-Dibutyroylbenzene", fillcolor="#34A853", fontcolor="#FFFFFF"];
butyryl_chloride -> acylium_ion [label="+ AlCl₃\n- AlCl₄⁻"]; alcl3 -> acylium_ion; benzene -> intermediate1 [label="+ Acylium Ion"]; acylium_ion -> intermediate1; intermediate1 -> butyrophenone [label="- H⁺"]; butyrophenone -> dibutyroylbenzene [label="+ Butyryl Chloride, AlCl₃"]; }
Figure 1: Friedel-Crafts Acylation of Benzene.
Experimental Protocol: Synthesis of 1,4-Dibutyroylbenzene
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and an addition funnel, suspend anhydrous aluminum chloride (2.2 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling: Cool the suspension to 0 °C in an ice bath.
-
Addition of Acylating Agent: Add butyryl chloride (2.2 eq) dropwise to the stirred suspension via the addition funnel over 30 minutes, maintaining the temperature below 10 °C.
-
Addition of Benzene: Following the addition of butyryl chloride, add benzene (1.0 eq) dropwise over 30 minutes, ensuring the temperature remains below 10 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Workup: Carefully pour the reaction mixture into a beaker containing a mixture of crushed ice and concentrated hydrochloric acid with vigorous stirring. Transfer the mixture to a separatory funnel.
-
Extraction: Separate the organic layer and extract the aqueous layer with DCM. Combine the organic layers and wash sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude 1,4-dibutyroylbenzene can be purified by recrystallization or column chromatography.
Part B: Reduction of 1,4-Dibutyroylbenzene
The diketone intermediate is then reduced to the corresponding alkane. Two classical methods are highly effective for this transformation: the Clemmensen reduction (acidic conditions) and the Wolff-Kishner reduction (basic conditions).
This method employs amalgamated zinc (Zn(Hg)) in concentrated hydrochloric acid to reduce the carbonyl groups to methylenes.[4][5][6] It is particularly effective for aryl ketones that are stable to strong acid.
dibutyroylbenzene [label="1,4-Dibutyroylbenzene", fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="Zn(Hg), conc. HCl", fillcolor="#F1F3F4"]; dibutylbenzene [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
dibutyroylbenzene -> dibutylbenzene [label="Reduction"]; reagents -> dibutylbenzene; }
Figure 2: Clemmensen Reduction.
Experimental Protocol: Clemmensen Reduction of 1,4-Dibutyroylbenzene
-
Preparation of Amalgamated Zinc: Stir zinc dust with a 5% aqueous solution of mercuric chloride for 5-10 minutes. Decant the aqueous solution and wash the amalgamated zinc with water.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, add the amalgamated zinc, water, and concentrated hydrochloric acid.
-
Addition of Ketone: Add a solution of 1,4-dibutyroylbenzene in a suitable solvent (e.g., toluene) to the flask.
-
Reaction: Heat the mixture to reflux with vigorous stirring for 4-8 hours.
-
Workup: After cooling, separate the organic layer. Extract the aqueous layer with toluene or another suitable solvent. Combine the organic layers and wash with water, saturated sodium bicarbonate solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude this compound can be purified by distillation under reduced pressure.
This reduction is performed under basic conditions, making it a suitable alternative for substrates that are sensitive to strong acids.[5][7][8] The reaction involves the formation of a hydrazone intermediate, which is then heated with a strong base (e.g., KOH) in a high-boiling solvent like ethylene glycol.
dibutyroylbenzene [label="1,4-Dibutyroylbenzene", fillcolor="#34A853", fontcolor="#FFFFFF"]; reagents [label="H₂NNH₂, KOH, Heat", fillcolor="#F1F3F4"]; hydrazone [label="Hydrazone Intermediate", fillcolor="#FBBC05", fontcolor="#202124"]; dibutylbenzene [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
dibutyroylbenzene -> hydrazone [label="Hydrazine"]; reagents -> hydrazone; hydrazone -> dibutylbenzene [label="Base, Heat\n- N₂"]; }
Figure 3: Wolff-Kishner Reduction.
Experimental Protocol: Wolff-Kishner Reduction of 1,4-Dibutyroylbenzene
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add 1,4-dibutyroylbenzene, hydrazine hydrate, and diethylene glycol.
-
Hydrazone Formation: Heat the mixture to reflux for 1-2 hours to form the dihydrazone.
-
Reduction: After cooling slightly, add potassium hydroxide pellets. Replace the reflux condenser with a distillation head and heat the mixture to a higher temperature (typically 180-200 °C) to remove water and excess hydrazine.
-
Completion: Once the distillation ceases, reattach the reflux condenser and continue to heat at reflux for an additional 3-4 hours.
-
Workup: Cool the reaction mixture and dilute with water. Extract the product with a suitable organic solvent (e.g., ether or DCM).
-
Purification: Wash the combined organic extracts with dilute HCl, water, and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent. Purify the product by distillation under reduced pressure.
Route 2: Modern Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of biaryls and alkyl-aryl compounds, offering high yields and excellent functional group tolerance under mild conditions.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for carbon-carbon bond formation, reacting an organoboron compound with an organohalide.[9][10][11][12] For the synthesis of this compound, this would typically involve the reaction of 1,4-dihalobenzene (e.g., 1,4-dibromobenzene) with two equivalents of n-butylboronic acid or its ester derivative.
Reaction Mechanism:
The catalytic cycle involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by transmetalation with the organoboron species and subsequent reductive elimination to form the C-C bond and regenerate the catalyst.[9]
dibromobenzene [label="1,4-Dibromobenzene", fillcolor="#F1F3F4"]; butylboronic_acid [label="n-Butylboronic Acid (2 eq)", fillcolor="#F1F3F4"]; catalyst [label="Pd Catalyst, Base", fillcolor="#F1F3F4"]; dibutylbenzene [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
dibromobenzene -> dibutylbenzene [label="Coupling"]; butylboronic_acid -> dibutylbenzene; catalyst -> dibutylbenzene; }
Figure 4: Suzuki-Miyaura Coupling.
Experimental Protocol: Suzuki-Miyaura Coupling for this compound
-
Reaction Setup: To a Schlenk flask under an inert atmosphere, add 1,4-dibromobenzene (1.0 eq), n-butylboronic acid (2.2 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 3.0 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture of an organic solvent (e.g., toluene, dioxane, or DMF) and water.
-
Reaction: Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or GC-MS.
-
Workup: After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate or ether).
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Kumada-Tamao-Corriu Coupling
The Kumada coupling involves the reaction of a Grignard reagent with an organohalide, catalyzed by a nickel or palladium complex.[13][14] To synthesize this compound, 1,4-dihalobenzene (e.g., 1,4-dichlorobenzene or 1,4-dibromobenzene) can be coupled with two equivalents of n-butylmagnesium bromide.
Reaction Mechanism:
Similar to the Suzuki coupling, the mechanism involves oxidative addition, transmetalation (with the Grignard reagent), and reductive elimination.[13]
dichlorobenzene [label="1,4-Dichlorobenzene", fillcolor="#F1F3F4"]; butyl_grignard [label="n-Butylmagnesium Bromide (2 eq)", fillcolor="#F1F3F4"]; catalyst [label="Ni or Pd Catalyst", fillcolor="#F1F3F4"]; dibutylbenzene [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];
dichlorobenzene -> dibutylbenzene [label="Coupling"]; butyl_grignard -> dibutylbenzene; catalyst -> dibutylbenzene; }
Figure 5: Kumada-Tamao-Corriu Coupling.
Experimental Protocol: Kumada Coupling for this compound
-
Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere, dissolve 1,4-dichlorobenzene (1.0 eq) and a nickel or palladium catalyst (e.g., Ni(dppp)Cl₂, 1-5 mol%) in an anhydrous ether solvent (e.g., THF or diethyl ether).
-
Addition of Grignard Reagent: Cool the mixture in an ice bath and add a solution of n-butylmagnesium bromide (2.1 eq) in THF or ether dropwise.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux for 2-6 hours, monitoring by TLC or GC-MS.
-
Workup: Cool the reaction mixture and cautiously quench with dilute aqueous HCl.
-
Extraction and Purification: Extract the product with ether, wash the combined organic layers with water and brine, dry over anhydrous magnesium sulfate, and concentrate. Purify by distillation under reduced pressure.
Route 3: Direct Friedel-Crafts Alkylation - A Cautionary Tale
Direct dialkylation of benzene with an n-alkyl halide such as 1-chlorobutane or 1-bromobutane is the most atom-economical approach in theory. However, it is fraught with practical difficulties that severely limit its synthetic utility for producing a single, pure isomer of this compound.
Inherent Challenges:
-
Carbocation Rearrangement: The primary butyl carbocation that would be formed from 1-halobutane is highly unstable and readily rearranges via a hydride shift to the more stable secondary butyl carbocation. This leads to the formation of a significant amount of sec-butylbenzene and 1,4-di-sec-butylbenzene as major byproducts.
-
Polyalkylation: The introduction of the first butyl group activates the benzene ring towards further electrophilic substitution. This makes it difficult to stop the reaction at the mono- or di-substituted stage, leading to a mixture of mono-, di-, tri-, and even tetra-alkylated products.
-
Isomer Distribution: Even if polyalkylation is controlled by using a large excess of benzene, the second alkylation can occur at the ortho, meta, and para positions, leading to a mixture of isomers that are often difficult to separate.
Due to these significant drawbacks, direct Friedel-Crafts alkylation is generally not a preferred method for the selective synthesis of this compound.
Comparative Analysis of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents & Catalysts | Typical Yield | Advantages | Disadvantages |
| Friedel-Crafts Acylation & Reduction | Benzene, Butyryl Chloride | AlCl₃, Zn(Hg)/HCl or H₂NNH₂/KOH | Good to Excellent | Avoids carbocation rearrangement; provides the desired linear alkyl chains; starting materials are relatively inexpensive. | Two-step process; harsh reaction conditions (strong acid or base and high temperatures); stoichiometric amounts of Lewis acid required for acylation. |
| Suzuki-Miyaura Coupling | 1,4-Dihalobenzene, n-Butylboronic Acid | Palladium catalyst, Base | Good to Excellent | Mild reaction conditions; high functional group tolerance; high regioselectivity. | Cost of palladium catalysts and boronic acids can be high; requires preparation of the organoboron reagent. |
| Kumada-Tamao-Corriu Coupling | 1,4-Dihalobenzene, n-Butylmagnesium Bromide | Nickel or Palladium catalyst | Good | Utilizes readily available and inexpensive Grignard reagents; can be very efficient. | Grignard reagents are highly reactive and not tolerant of many functional groups; requires strictly anhydrous conditions. |
| Direct Friedel-Crafts Alkylation | Benzene, 1-Halobutane | Lewis Acid (e.g., AlCl₃) | Poor to Moderate | One-step process; atom-economical. | Prone to carbocation rearrangement leading to isomeric byproducts; polyalkylation is a major issue; poor selectivity for the 1,4-isomer. |
Conclusion and Recommendation
For researchers requiring high purity this compound with linear alkyl chains, the Friedel-Crafts acylation followed by reduction remains a highly reliable and cost-effective method, particularly for larger-scale syntheses where the cost of starting materials is a significant factor. The choice between the Clemmensen and Wolff-Kishner reduction will depend on the presence of other acid- or base-sensitive functional groups in the molecule.
For syntheses where mild reaction conditions and high functional group tolerance are paramount, such as in the late-stage functionalization of complex molecules, the Suzuki-Miyaura and Kumada-Tamao-Corriu cross-coupling reactions are superior choices. The Suzuki coupling offers broader functional group compatibility, while the Kumada coupling is often more economical due to the lower cost of Grignard reagents.
Direct Friedel-Crafts alkylation should generally be avoided for the synthesis of this compound due to the lack of control over regioselectivity and the formation of rearranged byproducts.
Ultimately, the optimal synthetic route will be dictated by the specific needs of the research project, including the desired scale of the reaction, purity requirements, cost considerations, and the chemical nature of the starting materials.
Product Characterization: Spectroscopic Data for this compound
Upon successful synthesis, the identity and purity of this compound can be confirmed by standard spectroscopic methods.
-
¹H NMR (CDCl₃, 400 MHz): δ 7.10 (s, 4H, Ar-H), 2.58 (t, J = 7.6 Hz, 4H, Ar-CH₂), 1.62-1.55 (m, 4H, Ar-CH₂-CH₂), 1.41-1.32 (m, 4H, -CH₂-CH₃), 0.93 (t, J = 7.3 Hz, 6H, -CH₃).[15]
-
¹³C NMR (CDCl₃, 100 MHz): δ 139.6, 128.3, 35.2, 33.8, 22.4, 13.9.[15]
-
Mass Spectrometry (EI): m/z (%) = 190 (M⁺), 147, 105, 91.
References
- BenchChem. (2025). Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene.
- BenchChem. (2025). Application Notes and Protocols for Cross-Coupling Reactions with Penta-1,4-diyne and Analogs.
- ChemicalBook. (n.d.). 1,4-Di-tert-butylbenzene(1012-72-2) 1H NMR spectrum.
- ChemicalBook. (n.d.). 1,4-Di-tert-butylbenzene(1012-72-2) 13C NMR spectrum.
- Chemistry LibreTexts. (2023, January 22). Wolff-Kishner Reduction.
- PubChem. (n.d.). This compound.
- Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene.
- the wolff-kishner reduction. (n.d.).
- Application Notes and Protocols for Suzuki Coupling using 1-Bromo-4-tert-butylbenzene. (2025). Benchchem.
- friedel-crafts acyl
- Clemmensen Reduction. (2018, November 27). YouTube.
- Friedel Crafts Acylation of Benzene Reaction Mechanism. (2018, May 7). YouTube.
- CLEMMENSEN REDUCTION 1. This reaction was first reported by Clemmensen of Park Davis in 1913. 2. It is the reduction of carbonyl. (n.d.). Annamalai University.
- Wolff–Kishner reduction. (n.d.). Wikipedia.
- Suzuki-Miyaura Cross-Coupling of phenylboronic acid and 4-bromochlorobenzene. (n.d.). ChemSpider Synthetic Pages.
- The Clemmensen Reduction. (2024, April 16). Juniper Publishers.
- The Wolff-Kishner, Clemmensen, And Other Carbonyl Reductions. (2018, August 27).
- Experiment 1: Friedel-Crafts Acyl
- Application Notes and Protocols: Synthesis of (4-Chlorobutyl)
- The Manganese-Catalyzed Cross-Coupling Reaction. (n.d.).
- The Clemmensen Reduction. (2024, April 16). Juniper Publishers.
- Organoborane coupling reactions (Suzuki coupling). (n.d.). PMC.
- Wolff–Kishner reduction. (2020, September 24). L.S.College, Muzaffarpur.
- Optimization of Suzuki coupling reaction between bromobenzene and phenylboronic acid a. (n.d.).
- Application Notes and Protocols for the Use of 1-(4-Bromobutyl)-4-methylbenzene in Suzuki Coupling Reactions. (n.d.). Benchchem.
- Friedel-Crafts Alkylation: Synthesis of p-di-t-butylbenzene. (n.d.).
- phosphine–nickel complex catalyzed cross-coupling of grignard reagents with aryl and alkenyl halides. (1978). Organic Syntheses Procedure.
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Navigating the Synthesis of 1,4-Dibutylbenzene: A Comparative Guide to Environmental Impact
For Researchers, Scientists, and Drug Development Professionals: An In-Depth Technical Evaluation of Synthetic Routes to 1,4-Dibutylbenzene, Balancing Efficiency with Environmental Responsibility.
The synthesis of this compound, a key intermediate in the production of various specialty chemicals and materials, presents a classic chemical challenge: achieving high yield and purity while minimizing environmental impact. This guide provides a comprehensive comparison of the traditional Friedel-Crafts alkylation using aluminum chloride (AlCl₃) and a greener alternative employing solid acid catalysts, specifically zeolites. By examining the core principles, experimental data, and environmental metrics associated with each method, we aim to equip researchers with the knowledge to make informed decisions that align with the principles of sustainable chemistry.
The Crossroads of Synthesis: Traditional vs. Green Approaches
The industrial production of this compound has historically relied on the robust and well-established Friedel-Crafts alkylation. However, growing environmental concerns have spurred the development of more sustainable alternatives. This guide will dissect two primary synthetic pathways:
-
Traditional Route: Friedel-Crafts Alkylation with Aluminum Chloride (AlCl₃)
-
Green Alternative: Heterogeneous Catalysis with Zeolites
We will evaluate these methods based on reaction efficiency, catalyst lifecycle, waste generation, and overall environmental footprint, providing a clear framework for selecting the most appropriate synthesis strategy.
Unveiling the Mechanisms: A Tale of Two Catalysts
The choice of catalyst is the defining factor that differentiates the environmental impact of these two synthetic routes.
The Workhorse: Aluminum Chloride in Friedel-Crafts Alkylation
The traditional synthesis of this compound involves the electrophilic aromatic substitution of benzene with an alkylating agent, such as 1-bromobutane or 1-butene, in the presence of a Lewis acid catalyst, most commonly anhydrous aluminum chloride.[1] The reaction proceeds through the formation of a butyl carbocation, which then attacks the benzene ring.
Caption: Traditional Friedel-Crafts Alkylation Pathway.
While effective in achieving high conversion rates, this method is fraught with environmental drawbacks. The stoichiometric use of AlCl₃ generates a large amount of acidic waste during aqueous work-up, which is corrosive and requires significant neutralization efforts.[2] The catalyst is also highly sensitive to moisture, necessitating stringent anhydrous reaction conditions.[1]
The Sustainable Successor: Zeolites as Shape-Selective Catalysts
A greener approach to this compound synthesis employs solid acid catalysts, such as zeolites.[3] These crystalline aluminosilicates possess a porous structure with well-defined channels and active sites, allowing for shape-selective catalysis. The reaction can be carried out using 1-butene as the alkylating agent, which is a more atom-economical choice than 1-bromobutane.
Caption: Zeolite-Catalyzed Alkylation Pathway.
The key advantage of zeolite catalysts lies in their reusability and the elimination of hazardous aqueous waste streams.[4] The shape-selective nature of zeolites can also favor the formation of the desired para-isomer, reducing the need for costly separation processes.[5]
A Data-Driven Comparison: Performance and Environmental Metrics
To provide an objective comparison, the following table summarizes key performance indicators and green chemistry metrics for the two synthetic routes. The data for the traditional method is based on established laboratory procedures, while the data for the zeolite-catalyzed method is derived from literature on similar processes.
| Metric | Traditional (AlCl₃) Method | Green (Zeolite) Method | Justification & Causality |
| Yield of this compound | ~70-80% | ~85-95% | Zeolites can exhibit higher selectivity towards the desired product due to their shape-selective nature, minimizing side reactions. |
| Catalyst Loading | Stoichiometric | Catalytic (reusable) | AlCl₃ is consumed in the reaction, while zeolites are true catalysts that can be recovered and reused multiple times.[4] |
| Reaction Temperature | 0-25 °C | 150-250 °C | The higher temperature for the zeolite-catalyzed reaction is required to achieve sufficient catalytic activity. |
| Solvent | Excess Benzene (reactant & solvent) | Often solvent-free or excess benzene | Zeolite-catalyzed reactions can often be run under solvent-free conditions, reducing the overall mass intensity. |
| Byproducts | Isomers (1,2- and 1,3-), polyalkylated products | Fewer isomers, some oligomerization of butene | The confined environment of zeolite pores restricts the formation of bulkier isomers and polyalkylated products. |
| Atom Economy | Lower (due to catalyst and potential use of bromobutane) | Higher (especially with butene as alkylating agent) | Atom economy is a measure of how many atoms from the reactants are incorporated into the final product. |
| E-Factor (Environmental Factor) | High (~10-20) | Low (~1-5) | The E-factor quantifies the amount of waste produced per unit of product. The high E-factor for the AlCl₃ method is mainly due to the catalyst and work-up waste.[6] |
| Catalyst Disposal | Forms hazardous aluminum hydroxide sludge | Recyclable, with eventual deactivation | The disposal of aluminum-containing sludge poses a significant environmental burden.[7] |
Experimental Protocols: A Practical Guide
Protocol 1: Traditional Synthesis of this compound using AlCl₃
Materials:
-
Benzene (anhydrous)
-
1-Bromobutane
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
To a stirred solution of benzene in a round-bottom flask cooled in an ice bath, slowly add anhydrous aluminum chloride.
-
Add 1-bromobutane dropwise to the mixture, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to stir at room temperature for 2-3 hours.
-
Carefully quench the reaction by pouring it over a mixture of crushed ice and concentrated hydrochloric acid.
-
Separate the organic layer and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to isolate this compound.
Protocol 2: Green Synthesis of this compound using a Zeolite Catalyst
Materials:
-
Benzene
-
1-Butene
-
Zeolite catalyst (e.g., H-ZSM-5)
-
High-pressure reactor
Procedure:
-
Activate the zeolite catalyst by heating it under vacuum at a high temperature (e.g., 500 °C) for several hours.
-
Place the activated catalyst and benzene in a high-pressure autoclave.
-
Pressurize the reactor with 1-butene to the desired pressure.
-
Heat the reactor to the reaction temperature (e.g., 200 °C) and maintain it for the desired reaction time, with continuous stirring.
-
After the reaction, cool the reactor to room temperature and carefully vent the excess butene.
-
Filter the reaction mixture to recover the catalyst. The catalyst can be washed, dried, and calcined for reuse.
-
Analyze the liquid product by gas chromatography to determine the yield and selectivity of this compound. The product can be purified by distillation if necessary.
Conclusion: A Clearer Path to Sustainable Synthesis
The synthesis of this compound serves as a compelling case study in the evolution of chemical manufacturing towards greener and more sustainable practices. While the traditional Friedel-Crafts alkylation using aluminum chloride remains a viable method, its significant environmental drawbacks, particularly the generation of hazardous waste, are undeniable.
The use of solid acid catalysts like zeolites presents a demonstrably superior alternative from an environmental perspective. The key advantages of zeolite-based synthesis include:
-
Reduced Waste: The elimination of corrosive and difficult-to-treat acidic waste streams significantly lowers the E-factor of the process.
-
Catalyst Reusability: The ability to regenerate and reuse the catalyst multiple times reduces both cost and environmental burden associated with catalyst production and disposal.
-
Improved Selectivity: The shape-selective nature of zeolites can lead to higher yields of the desired 1,4-isomer, simplifying purification and reducing the formation of unwanted byproducts.
While the higher reaction temperatures and pressures required for zeolite-catalyzed reactions represent an energy consideration, the overall life cycle assessment increasingly favors this greener approach. For researchers and drug development professionals, the adoption of such sustainable methodologies is not merely an environmental imperative but also a strategic advantage in a world that increasingly values and demands environmentally conscious science.
References
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- Clark, J. H. (1999). Green chemistry: challenges and opportunities. Green Chemistry, 1(1), 1-8.
- DeSimone, J. M. (2002). Practical approaches to green solvents. Science, 297(5582), 799-803.
- Li, C. J., & Trost, B. M. (2008). Green chemistry for chemical synthesis. Proceedings of the National Academy of Sciences, 105(36), 13197-13202.
- Corma, A. (1995). Inorganic solid acids and their use in acid-catalyzed hydrocarbon reactions. Chemical Reviews, 95(3), 559-614.
- Holderich, W., Hesse, M., & Naumann, F. (1988). Zeolites: catalysts for organic syntheses. Angewandte Chemie International Edition in English, 27(2), 226-246.
- Venuto, P. B. (1994). Organic catalysis over zeolites: a perspective on the constraints and opportunities in the synthesis of large-molecule organics.
- Weitkamp, J. (2000). Zeolites and catalysis.
- Čejka, J., & Wichterlová, B. (2002). Acid-catalyzed synthesis of mono-and dialkylbenzenes over zeolites: active sites, reaction mechanism, and kinetics.
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- Olah, G. A. (Ed.). (2005). Friedel-Crafts chemistry. John Wiley & Sons.
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A Comparative Analysis of the Reactivity of Dibutylbenzene Isomers in Electrophilic Aromatic Substitution
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparative analysis of the reactivity of the three structural isomers of dibutylbenzene—1,2-dibutylbenzene, 1,3-dibutylbenzene, and 1,4-dibutylbenzene—in the context of electrophilic aromatic substitution (EAS) reactions. While direct comparative kinetic studies on these specific isomers are not extensively available in the reviewed literature, this document synthesizes established principles of physical organic chemistry to predict their relative reactivity and product distributions. The analysis is grounded in the fundamental electronic and steric effects exerted by the n-butyl substituents on the aromatic ring.
Introduction to Dibutylbenzene Isomers and Electrophilic Aromatic Substitution
The three isomers of dibutylbenzene, with the chemical formula C₁₄H₂₂, consist of a benzene ring substituted with two n-butyl groups at different positions: ortho (1,2-), meta (1,3-), and para (1,4-). These compounds serve as important intermediates and starting materials in the synthesis of a variety of organic molecules, including pharmaceuticals, polymers, and specialty chemicals. Their utility is intrinsically linked to the reactivity of the aromatic ring, which predominantly undergoes electrophilic aromatic substitution (EAS).
EAS is a cornerstone of aromatic chemistry, involving the replacement of a hydrogen atom on the benzene ring with an electrophile. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. The rate and regioselectivity of these reactions are profoundly influenced by the nature and position of existing substituents on the ring.
Theoretical Framework: Unpacking Electronic and Steric Effects
The reactivity of the dibutylbenzene isomers is governed by a combination of electronic and steric effects imparted by the two n-butyl groups.
Electronic Effects: Activating the Ring
Alkyl groups, such as the n-butyl group, are generally considered activating substituents in electrophilic aromatic substitution. This activation stems from two primary electronic effects:
-
Inductive Effect (+I): Alkyl groups are electron-donating through the sigma bond network. This inductive effect increases the electron density of the aromatic ring, making it more nucleophilic and thus more susceptible to attack by an electrophile.
-
Hyperconjugation: This involves the delocalization of electrons from the C-H sigma bonds of the alkyl group into the pi system of the aromatic ring. This further enhances the electron density of the ring, particularly at the ortho and para positions.
Both the inductive effect and hyperconjugation contribute to stabilizing the positively charged intermediate (the arenium ion or sigma complex) formed during the rate-determining step of EAS, thereby lowering the activation energy and increasing the reaction rate compared to unsubstituted benzene.
Steric Effects: The Influence of Bulk
The n-butyl group, while not as bulky as a tert-butyl group, still exerts a significant steric effect, primarily at the positions ortho to its point of attachment. This steric hindrance can impede the approach of the electrophile to the ortho positions, potentially favoring substitution at the less hindered para position. The extent of this steric influence depends on the size of the attacking electrophile and the specific isomer .
Directing Effects of Multiple Substituents
In disubstituted benzenes, the directing effects of the two substituents can either reinforce or oppose each other. Since both butyl groups are ortho-, para-directors, their combined effect on the regioselectivity of the reaction is a key point of comparison among the isomers.
A Comparative Look at Reactivity in Key EAS Reactions
Based on the interplay of the electronic and steric effects discussed, we can predict the relative reactivity and the likely major products for the nitration, halogenation, Friedel-Crafts acylation, and sulfonation of the three dibutylbenzene isomers.
General Reactivity Trends
Overall, all three dibutylbenzene isomers are expected to be more reactive than benzene due to the activating nature of the two alkyl groups. The relative reactivity among the isomers will depend on the specific reaction and the degree to which the butyl groups' activating effects are additive and how steric hindrance influences the accessibility of the reactive sites.
-
1,3-Dibutylbenzene is predicted to be the most reactive of the three isomers. The activating effects of the two meta-disposed butyl groups are directed to the 2-, 4-, and 6-positions, making these sites highly activated. The 4- and 6-positions are particularly favored as they are para to one butyl group and ortho to the other, and are sterically accessible. The 2-position, being ortho to both butyl groups, will be more sterically hindered.
-
This compound has four equivalent reactive positions, all of which are ortho to one butyl group and meta to the other. The activating effects are therefore moderate at all available positions.
-
1,2-Dibutylbenzene also has four available positions for substitution. The positions para to each butyl group (positions 4 and 5) are expected to be the most electronically activated. However, the proximity of the two butyl groups may lead to significant steric hindrance, potentially reducing the overall reactivity compared to the other isomers.
Nitration
Nitration is typically carried out with a mixture of nitric acid and sulfuric acid, generating the nitronium ion (NO₂⁺) as the electrophile.
-
1,3-Dibutylbenzene: Expected to be the most reactive. The major product is predicted to be 1,3-dibutyl-4-nitrobenzene, with 1,3-dibutyl-2-nitrobenzene as a minor product due to steric hindrance.
-
This compound: The four equivalent positions will lead to a single mononitration product: 1,4-dibutyl-2-nitrobenzene.
-
1,2-Dibutylbenzene: The primary product is expected to be 1,2-dibutyl-4-nitrobenzene, where substitution occurs at a position para to one butyl group and meta to the other, which is less sterically hindered.
Halogenation
Halogenation with Br₂ or Cl₂ in the presence of a Lewis acid catalyst (e.g., FeBr₃ or AlCl₃) introduces a halogen atom onto the aromatic ring. The electrophiles (Br⁺ or Cl⁺) are relatively large, so steric effects can be significant.
-
1,3-Dibutylbenzene: Similar to nitration, the major product is expected to be the 4-halo-1,3-dibutylbenzene.
-
This compound: A single monohalogenated product, 2-halo-1,4-dibutylbenzene, is expected.
-
1,2-Dibutylbenzene: 4-Halo-1,2-dibutylbenzene is the anticipated major product.
Friedel-Crafts Acylation
Friedel-Crafts acylation involves the introduction of an acyl group (-COR) using an acyl halide or anhydride with a Lewis acid catalyst. The acylium ion (RCO⁺) electrophile is bulky, making this reaction particularly sensitive to steric hindrance.
-
1,3-Dibutylbenzene: Acylation is expected to occur predominantly at the 4-position to yield 4-acyl-1,3-dibutylbenzene.
-
This compound: The steric hindrance at the positions ortho to the butyl groups will likely make this isomer the least reactive towards Friedel-Crafts acylation, yielding 2-acyl-1,4-dibutylbenzene.
-
1,2-Dibutylbenzene: The steric crowding between the two adjacent butyl groups and the incoming acyl group is expected to significantly disfavor acylation at the positions between them. Substitution at the 4-position would be the most likely outcome, but the overall reactivity may be low.
Sulfonation
Sulfonation with fuming sulfuric acid introduces a sulfonic acid group (-SO₃H). This reaction is reversible, which can sometimes lead to the thermodynamically most stable product under prolonged reaction times or at higher temperatures.
-
1,3-Dibutylbenzene: The kinetically favored product is likely the 4-sulfonic acid.
-
This compound: The 2-sulfonic acid is the expected product.
-
1,2-Dibutylbenzene: The 4-sulfonic acid is the most probable product.
Experimental Protocols for Comparative Analysis
To empirically validate the predicted reactivity trends, the following experimental protocols are recommended.
Competitive Nitration Protocol
-
Reactant Mixture Preparation: Prepare an equimolar mixture of the three dibutylbenzene isomers in a suitable inert solvent (e.g., dichloromethane).
-
Reaction Setup: Cool the mixture in an ice bath.
-
Addition of Nitrating Agent: Slowly add a sub-stoichiometric amount of a nitrating agent (e.g., a solution of nitric acid and sulfuric acid in dichloromethane) to the stirred mixture. Using a limiting amount of the electrophile ensures that the isomers compete for it.
-
Quenching: After a set reaction time, quench the reaction by adding a large volume of cold water.
-
Workup: Separate the organic layer, wash with sodium bicarbonate solution and then with brine, and dry over an anhydrous salt (e.g., MgSO₄).
-
Analysis: Analyze the product mixture using Gas Chromatography-Mass Spectrometry (GC-MS) to determine the relative amounts of the nitrated products from each isomer. The ratio of the products will reflect the relative reactivity of the starting isomers.
Product Identification Protocol
-
Synthesis: Synthesize the expected mono-substituted products for each isomer individually under standard electrophilic aromatic substitution conditions.
-
Purification: Purify the products using column chromatography or recrystallization.
-
Spectroscopic Analysis: Characterize the purified products using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm their structures. These authenticated samples can then be used as standards in the GC-MS analysis of the competitive reaction mixture for accurate product identification and quantification.
Summary of Predicted Reactivity and Regioselectivity
The following tables summarize the predicted relative reactivity and the major expected products for the electrophilic aromatic substitution of the dibutylbenzene isomers. It is important to reiterate that these are predictions based on established chemical principles, and experimental verification is necessary for confirmation.
Table 1: Predicted Relative Reactivity of Dibutylbenzene Isomers
| Isomer | Predicted Relative Reactivity | Rationale |
| 1,3-Dibutylbenzene | Highest | Additive activating effects of both butyl groups directing to the same positions; sterically accessible reactive sites. |
| This compound | Intermediate | Moderate activation at four equivalent positions. |
| 1,2-Dibutylbenzene | Lowest | Steric hindrance from adjacent butyl groups may impede the approach of the electrophile, potentially outweighing the electronic activation. |
Table 2: Predicted Major Products in Electrophilic Aromatic Substitution
| Reaction | 1,2-Dibutylbenzene | 1,3-Dibutylbenzene | This compound |
| Nitration | 1,2-Dibutyl-4-nitrobenzene | 1,3-Dibutyl-4-nitrobenzene | 1,4-Dibutyl-2-nitrobenzene |
| Halogenation | 4-Halo-1,2-dibutylbenzene | 4-Halo-1,3-dibutylbenzene | 2-Halo-1,4-dibutylbenzene |
| Friedel-Crafts Acylation | 4-Acyl-1,2-dibutylbenzene | 4-Acyl-1,3-dibutylbenzene | 2-Acyl-1,4-dibutylbenzene |
| Sulfonation | 1,2-Dibutylbenzene-4-sulfonic acid | 1,3-Dibutylbenzene-4-sulfonic acid | This compound-2-sulfonic acid |
Conclusion
The reactivity of dibutylbenzene isomers in electrophilic aromatic substitution is a nuanced interplay of electronic and steric factors. Based on established principles, 1,3-dibutylbenzene is predicted to be the most reactive isomer due to the synergistic activating effects of its two butyl groups. This compound is expected to exhibit intermediate reactivity, while 1,2-dibutylbenzene is likely the least reactive due to significant steric hindrance. The regioselectivity of these reactions is also predictable, with substitution patterns being dictated by the ortho-, para-directing nature of the butyl groups and the steric accessibility of the various positions on the aromatic ring. For professionals in drug development and chemical synthesis, understanding these predicted reactivity trends can guide the rational design of synthetic routes involving substituted aromatic compounds. However, it is crucial to underscore the necessity of experimental validation to confirm these theoretical predictions and to obtain quantitative data on reaction rates and product distributions.
References
- Atkins, P. W., & de Paula, J. (2010). Atkins' Physical Chemistry. Oxford University Press.
- Bruice, P. Y. (2016). Organic Chemistry. Pearson.
- Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part A: Structure and Mechanisms. Springer.
- Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley.
- Lowry, T. H., & Richardson, K. S. (1987). Mechanism and Theory in Organic Chemistry. Harper & Row.
validating experimental findings on 1,4-Dibutylbenzene properties
A Senior Application Scientist's Guide to Validating the Properties of 1,4-Dibutylbenzene
For researchers, scientists, and professionals in drug development, the precise characterization of chemical compounds is paramount. The identity, purity, and physical properties of a substance like this compound (CAS 1571-86-4) are foundational to its application, whether as a synthesis intermediate or a component in formulated products. This guide provides an in-depth comparison of this compound with its isomers and outlines the experimental methodologies required to validate its key properties with scientific rigor.
The Importance of Isomeric Comparison
The molecular formula C₁₄H₂₂ represents several isomers of dibutylbenzene, each with unique physical properties stemming from the arrangement of the butyl groups on the benzene ring. Understanding these differences is crucial for identification and predicting behavior. This guide focuses on this compound (para), comparing it primarily with its common isomers, 1,3-dibutylbenzene (meta) and 1,4-di-tert-butylbenzene, to illustrate the impact of substitution patterns and steric hindrance.
Part 1: Validation of Core Physical Properties
Physical constants such as boiling point, density, and refractive index are intrinsic properties that serve as primary indicators of a substance's identity and purity. Any deviation from established values often suggests the presence of impurities or isomeric contamination.
Comparative Analysis of Physical Data
The arrangement of the alkyl chains significantly influences intermolecular forces (van der Waals forces), which in turn dictates the physical properties of the dibutylbenzene isomers. The linear n-butyl chains of this compound allow for more effective surface area contact compared to the bulky, branched structure of 1,4-di-tert-butylbenzene. This results in stronger intermolecular attractions and, consequently, a higher boiling point for the n-butyl isomer, despite having the same molecular weight. In contrast, the highly symmetric and compact structure of 1,4-di-tert-butylbenzene allows it to pack efficiently into a crystal lattice, resulting in a high melting point, making it a solid at room temperature.[1][2][3]
| Property | This compound (n-butyl) | 1,4-Di-tert-butylbenzene | 1,3-Di-tert-butylbenzene |
| CAS Number | 1571-86-4[4] | 1012-72-2[2] | 1014-60-4[5] |
| Molecular Weight | 190.32 g/mol [4] | 190.32 g/mol [1] | 190.32 g/mol [6] |
| Physical State | Liquid | Solid[1] | Liquid[6] |
| Boiling Point | ~244-246 °C | 236 °C[1] | 106-107 °C (at 18 mmHg)[6] |
| Melting Point | N/A | 76-78 °C[1] | 10-11 °C[6] |
| Density | ~0.86 g/mL | 0.985 g/mL (solid)[2] | 0.859 g/mL at 25 °C[6] |
| Refractive Index | ~1.49 | 1.4955 (estimate)[2] | 1.488 (at 20 °C)[6] |
Note: Data is compiled from various sources and may represent typical or literature values.
Experimental Protocol: Boiling Point Determination (Capillary Method)
The accurate determination of a boiling point is a self-validating system; a pure compound will exhibit a sharp, stable boiling point, whereas an impure sample will boil over a range of temperatures. The capillary method is a reliable technique for determining the boiling point of small quantities of a liquid.
Causality in Protocol Design:
-
Sealed Capillary Tube: Traps air, which, upon heating, expands and then contracts upon cooling. This pressure change is the mechanism for observing the boiling point.
-
Uniform Heating: Using an aluminum block or oil bath ensures even heat distribution, preventing localized superheating and ensuring the thermometer reading accurately reflects the sample's temperature.[7]
-
Rate of Heating: Slow and steady heating is critical near the expected boiling point to ensure thermal equilibrium between the liquid, vapor, and thermometer.
-
Observation: The boiling point is recorded when the last bubble emerges and the liquid begins to re-enter the capillary tube upon cooling. This is the temperature at which the vapor pressure of the liquid equals the external atmospheric pressure.[8]
Step-by-Step Methodology:
-
Preparation: Seal one end of a capillary tube by heating it in a flame.
-
Assembly: Place a small amount (a few milliliters) of the this compound sample into a small test tube (fusion tube). Place the sealed capillary tube, open end down, into the liquid.
-
Setup: Attach the test tube to a thermometer. The bulb of the thermometer should be level with the sample.
-
Heating: Immerse the assembly in a heating bath (e.g., an aluminum block or Thiele tube) ensuring the sample is fully submerged.[9]
-
Observation: Heat the apparatus gently. Observe for a continuous stream of bubbles emerging from the capillary tube.
-
Recording: Stop heating and allow the apparatus to cool slowly. The temperature at which the liquid just begins to enter the capillary tube is the boiling point. Record this temperature.
-
Validation: Repeat the process to ensure the reading is reproducible.
Conclusion
The validation of experimental findings for a compound like this compound is a multi-faceted process that relies on the convergence of evidence from several analytical techniques. By systematically measuring physical properties and conducting a thorough spectroscopic analysis, researchers can confidently confirm the identity, purity, and structure of their material. Comparing these findings against data from known isomers not only strengthens the identification but also provides valuable insight into the fundamental principles of structure-property relationships. This rigorous, self-validating approach is the cornerstone of scientific integrity in chemical research and development.
References
- NMR Sample Preparation. (n.d.). Retrieved from University of Arizona, Department of Chemistry and Biochemistry. [Link]
- DETERMINATION OF BOILING POINTS. (n.d.). Retrieved from Gwinnett County Public Schools. [Link]
- Benzene, 1,4-bis(1,1-dimethylethyl)- (CAS 1012-72-2) Chemical Properties. (n.d.). Cheméo. [Link]
- Determination of Boiling Point of Organic Compounds. (2025, July 23). GeeksforGeeks. [Link]
- How To Prepare And Run An NMR Sample. (2025, July 24). ALWSCI Technologies. [Link]
- Thermophysical Properties of 1,4-di-tert-butylbenzene. (n.d.). Chemcasts. [Link]
- Benzene, 1,4-dibutyl (CAS 1571-86-4) Chemical Properties. (n.d.). Cheméo. [Link]
- FT-NMR Sample Preparation Guide. (n.d.). MIT OpenCourseWare. [Link]
- Determination Of Boiling Point Of An Organic Compound Experiment. (n.d.). BYJU'S. [Link]
- Determination of Boiling Point (B.P). (n.d.).
- NMR Sample Preparation: The Complete Guide. (n.d.).
- NMR Sample Preparation. (n.d.).
- Determination of Boiling Point. (n.d.). Scribd. [Link]
- 1,4-Di-tert-butylbenzene. (n.d.). ChemBK. [Link]
- This compound (CID 519170). (n.d.). PubChem. [Link]
- Benzene, 1,4-dibutyl-. (n.d.). NIST Chemistry WebBook. [Link]
- 1,4-Di-tert-butylbenzene. (n.d.). SpectraBase. [Link]
- Which organic compound's NMR and IR are these? (2019, January 28). Chemistry Stack Exchange. [Link]
Sources
- 1. 1,4-二叔丁基苯 98% | Sigma-Aldrich [sigmaaldrich.com]
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A Comparative Guide to 1,4-Dibutylbenzene and Other Dialkylbenzenes for Researchers and Drug Development Professionals
Introduction: Beyond the Benzene Ring - Understanding the Nuances of Dialkylbenzene Isomers
In the landscape of organic synthesis, materials science, and drug development, the seemingly subtle variations in molecular architecture can lead to profound differences in chemical behavior and performance. Dialkylbenzenes, a class of aromatic hydrocarbons characterized by two alkyl substituents on a benzene ring, exemplify this principle. While sharing the same elemental composition, the positional isomerism and the nature of the alkyl chains—be it linear, branched, or varied in length—give rise to a diverse array of physicochemical properties.
This guide provides an in-depth technical comparison of 1,4-dibutylbenzene with its structural isomers (1,2- and 1,3-dibutylbenzene) and other homologous and isomeric dialkylbenzenes. By examining their synthesis, physicochemical properties, performance characteristics, and spectroscopic signatures, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary to select the optimal dialkylbenzene for their specific application, whether as a high-performance solvent, a synthetic lubricant, a heat transfer fluid, or a key intermediate in the synthesis of complex molecules.
The Synthetic Pathway: Friedel-Crafts Alkylation as the Gateway to Dialkylbenzenes
The most prevalent method for synthesizing dialkylbenzenes is the Friedel-Crafts alkylation, an electrophilic aromatic substitution reaction. This versatile reaction involves the reaction of an alkylating agent (e.g., an alkyl halide or an alkene) with an aromatic ring in the presence of a Lewis acid catalyst.
The choice of catalyst, reaction conditions, and the nature of the alkylating agent are critical in determining the product distribution, particularly the ratio of ortho, meta, and para isomers. Steric hindrance often plays a significant role; for instance, the use of bulky alkyl groups tends to favor the formation of the para isomer due to reduced steric clash.
Experimental Protocol: Synthesis of this compound via Friedel-Crafts Alkylation
This protocol details a representative synthesis of this compound using 1-chlorobutane as the alkylating agent and aluminum chloride as the catalyst.
Materials:
-
Benzene (anhydrous)
-
1-Chlorobutane
-
Aluminum chloride (anhydrous)
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate solution (saturated)
-
Anhydrous magnesium sulfate
-
Diethyl ether
-
Ice
Procedure:
-
Reaction Setup: A three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser is assembled. The apparatus must be thoroughly dried to prevent deactivation of the Lewis acid catalyst. A drying tube containing calcium chloride is placed atop the condenser to protect the reaction from atmospheric moisture.
-
Initial Charging: Anhydrous benzene and anhydrous aluminum chloride are added to the reaction flask, which is then cooled in an ice bath.[1][2]
-
Addition of Alkylating Agent: 1-Chlorobutane is added dropwise from the dropping funnel to the stirred mixture over a period of 30-60 minutes, maintaining the temperature below 10°C.[1]
-
Reaction: After the addition is complete, the ice bath is removed, and the reaction mixture is stirred at room temperature for a specified period (e.g., 2-3 hours) to allow the reaction to proceed to completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Quenching: The reaction is quenched by slowly and carefully pouring the reaction mixture over crushed ice. Concentrated hydrochloric acid is then added to dissolve any remaining aluminum salts.
-
Workup: The mixture is transferred to a separatory funnel, and the organic layer is separated. The aqueous layer is extracted with diethyl ether. The combined organic layers are washed sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Drying and Solvent Removal: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed by rotary evaporation.
-
Purification: The crude product, a mixture of mono-, di-, and polyalkylated benzenes, is purified by fractional distillation under reduced pressure to isolate the this compound isomer.
Caption: Workflow for the synthesis of this compound via Friedel-Crafts alkylation.
Physicochemical Properties: A Comparative Analysis
The physical properties of dialkylbenzenes are strongly influenced by the position of the alkyl groups on the benzene ring and the nature of these alkyl chains. The following table provides a comparative overview of key physicochemical properties for this compound and a selection of other dialkylbenzenes.
| Compound | Isomer | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Density (g/mL at 20°C) |
| Dibutylbenzene | 1,4- | C₁₄H₂₂ | 190.33 | 248.5 | -16.5 | 0.857 |
| 1,3- | C₁₄H₂₂ | 190.33 | 246.1 | -70.5 | 0.856 | |
| 1,2- | C₁₄H₂₂ | 190.33 | 253.9 | -52.5 | 0.876 | |
| Diethylbenzene | 1,4- | C₁₀H₁₄ | 134.22 | 183.4 | -42.8 | 0.862 |
| 1,3- | C₁₀H₁₄ | 134.22 | 181.1[2] | -83.9[2] | 0.864[3] | |
| 1,2- | C₁₀H₁₄ | 134.22 | 183.8 | -31.2 | 0.880 | |
| Dipropylbenzene | 1,4- | C₁₂H₁₈ | 162.27 | 219.5 | -26.1 | 0.856 |
| 1,3- | C₁₂H₁₈ | 162.27 | 217.3 | -77.9 | 0.856 | |
| 1,2- | C₁₂H₁₈ | 162.27 | 221.7 | -58.8 | 0.875 | |
| Diisopropylbenzene | 1,4- | C₁₂H₁₈ | 162.27 | 210.3[4] | -17.1[4] | 0.857 (at 25°C) |
| 1,3- | C₁₂H₁₈ | 162.27 | 203[5][6] | -63[5][6] | 0.856 (at 25°C)[6] | |
| 1,2- | C₁₂H₁₈ | 162.27 | 205 | -57 | 0.876 | |
| Di-tert-butylbenzene | 1,4- | C₁₄H₂₂ | 190.33 | 236[1][7] | 76-78[7] | 0.858 (at 80°C) |
| 1,3- | C₁₄H₂₂ | 190.33 | 234 | 10-11[8] | 0.859 (at 25°C)[8] |
Key Observations and Structure-Property Relationships:
-
Boiling Point: For a given set of isomers, the ortho isomer generally exhibits the highest boiling point, followed by the para and then the meta isomer. This can be attributed to differences in intermolecular forces and molecular symmetry.
-
Melting Point: The para isomer typically has the highest melting point among the three isomers.[4] Its symmetrical structure allows for more efficient packing in the crystal lattice, leading to stronger intermolecular interactions that require more energy to overcome. 1,4-Di-tert-butylbenzene, with its highly symmetrical and rigid structure, has a significantly higher melting point compared to its isomers.[1][7]
-
Density: The ortho isomer generally has the highest density, followed by the meta and para isomers.
-
Effect of Alkyl Chain Length and Branching: As the length of the linear alkyl chains increases (from diethyl- to dibutylbenzene), the boiling point and melting point generally increase due to stronger van der Waals forces. Branching in the alkyl chain, as seen in diisopropyl- and di-tert-butylbenzene, tends to lower the boiling point compared to their linear counterparts due to a decrease in surface area available for intermolecular interactions. However, the high symmetry of 1,4-di-tert-butylbenzene results in a very high melting point.
Performance Characteristics: A Deeper Dive
Beyond the fundamental physicochemical properties, the performance of dialkylbenzenes in specific applications is dictated by characteristics such as thermal stability, viscosity, and solvent properties.
Thermal Stability
The thermal stability of a dialkylbenzene is a critical parameter for its use as a heat transfer fluid or a high-temperature lubricant. In general, branched alkylbenzenes exhibit greater thermal stability than their linear isomers due to the higher bond dissociation energies of the C-C bonds within the branched alkyl groups.
Viscosity and Rheological Properties
The viscosity of a fluid is a measure of its resistance to flow and is a crucial property for lubricants. The viscosity of dialkylbenzenes is influenced by the size and shape of the molecules.
-
Effect of Alkyl Chain Length: Longer alkyl chains generally lead to higher viscosity due to increased intermolecular entanglement.
-
Effect of Branching: Branching in the alkyl chains can disrupt the regular packing of molecules, often leading to a lower viscosity compared to their linear counterparts at a given temperature.
-
Effect of Isomerism: The positional isomerism can also have a subtle effect on viscosity, with more compact isomers sometimes exhibiting lower viscosity.
For applications requiring stable viscosity over a wide temperature range, dialkylbenzenes with a favorable viscosity index (VI) are preferred.
Solvent Properties
Dialkylbenzenes are generally nonpolar to weakly polar organic solvents, with their solvency characteristics governed by the "like dissolves like" principle.[7][9] They are effective solvents for a wide range of nonpolar and weakly polar organic compounds.[10]
-
This compound , with its significant nonpolar character due to the two butyl groups, is an excellent solvent for other hydrocarbons, waxes, and many polymers.
-
The slight differences in polarity among the ortho, meta, and para isomers can lead to subtle variations in their solvent power for specific solutes.
-
The longer alkyl chains of dibutylbenzenes compared to diethylbenzenes contribute to a greater "oily" character, making them suitable for dissolving larger, more lipophilic molecules.
Spectroscopic and Chromatographic Characterization: Differentiating the Isomers
The structural similarity of dialkylbenzene isomers necessitates the use of sophisticated analytical techniques for their differentiation and characterization.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful tool for separating and identifying dialkylbenzene isomers.[11] The isomers can often be separated based on their boiling points on a suitable GC column. The mass spectrometer provides information about the molecular weight and fragmentation pattern, which can aid in identification.
Typical Fragmentation Pattern: The mass spectra of dialkylbenzene isomers are often very similar, with the molecular ion peak being prominent. A common fragmentation pathway involves the loss of an alkyl radical to form a stable benzylic carbocation. For dibutylbenzenes, characteristic fragments corresponding to the loss of butyl and propyl radicals are often observed.
Caption: Generalized workflow for the analysis of dialkylbenzenes by GC-MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR spectroscopy are invaluable for the unambiguous structural elucidation of dialkylbenzene isomers. The chemical shifts and coupling patterns of the aromatic protons and carbons are highly sensitive to the substitution pattern on the benzene ring.
-
¹H NMR:
-
This compound: Due to its symmetry, the ¹H NMR spectrum is the simplest, showing a single signal for the four equivalent aromatic protons.
-
1,2-Dibutylbenzene: The spectrum is more complex, with four distinct signals for the aromatic protons.
-
1,3-Dibutylbenzene: The spectrum typically shows three signals for the aromatic protons with characteristic splitting patterns.
-
-
¹³C NMR:
-
This compound: Shows only three signals in the aromatic region due to symmetry (two for the substituted carbons and one for the unsubstituted carbons).[12]
-
1,2-Dibutylbenzene: Exhibits six distinct signals in the aromatic region.
-
1,3-Dibutylbenzene: Also shows six distinct signals in the aromatic region, but with different chemical shifts compared to the 1,2-isomer.
-
Infrared (IR) Spectroscopy
IR spectroscopy can provide information about the substitution pattern on the benzene ring through the analysis of the out-of-plane C-H bending vibrations in the 900-650 cm⁻¹ region.
-
1,4-Disubstituted: A strong band typically appears in the 840-810 cm⁻¹ range.
-
1,3-Disubstituted: Two bands are usually observed, one between 810-750 cm⁻¹ and another between 725-680 cm⁻¹.
-
1,2-Disubstituted: A single band is typically found in the 770-735 cm⁻¹ range.
Applications: Where Performance Matters
The unique combination of properties offered by this compound and its counterparts makes them valuable in a range of industrial applications.
-
Synthetic Lubricants and Greases: Their good thermal stability, low pour points, and favorable viscosity characteristics make dialkylbenzenes, including this compound, suitable as base oils or additives in synthetic lubricants and greases.[13] They are particularly useful in applications requiring performance over a wide temperature range.
-
Heat Transfer Fluids: The high thermal stability of certain dialkylbenzenes allows for their use as heat transfer fluids in industrial processes.
-
Solvents and Intermediates: Their solvent properties are utilized in various formulations, and they serve as important intermediates in the synthesis of more complex molecules, including pharmaceuticals, polymers, and specialty chemicals.[1]
Conclusion: Selecting the Right Dialkylbenzene for the Job
The choice between this compound and other dialkylbenzenes is a nuanced decision that depends on the specific requirements of the application.
-
This compound stands out for its high melting point and thermal stability, making it a candidate for applications where these properties are paramount. Its symmetrical structure also simplifies its spectroscopic signature, aiding in its identification.
-
The isomeric dibutylbenzenes (1,2- and 1,3-) offer different physical properties, such as lower melting points, which may be advantageous in certain formulations where maintaining a liquid state at lower temperatures is crucial.
-
Dialkylbenzenes with shorter alkyl chains (e.g., diethyl- and dipropylbenzenes) generally have lower boiling points and viscosities, making them suitable for applications requiring higher volatility or lower viscosity.
-
Branched dialkylbenzenes (e.g., diisopropyl- and di-tert-butylbenzenes) often provide enhanced thermal stability compared to their linear counterparts.
By understanding the structure-property relationships detailed in this guide, researchers and developers can make informed decisions to harness the unique characteristics of each dialkylbenzene, optimizing the performance and efficacy of their products and processes.
References
- P2 InfoHouse. (n.d.). Synthetic Lubricants.
- NOP. (2006, March). 1011 Synthesis of 1,4-di-tert-butylbenzene from tert-butylbenzene and tert-butyl chloride.
- PubChem. (n.d.). 1,4-Diisopropylbenzene.
- PubChem. (n.d.). 1,3-Diethylbenzene.
- Wikipedia. (n.d.). 1,3-Diisopropylbenzene.
- Scribd. (n.d.). Friedel-Crafts Alkylation Lab Guide.
- The Good Scents Company. (n.d.). 1,4-diisopropyl benzene.
- Gasmet. (n.d.). 1,3-Diethylbenzene (m-diethylbenzene).
- Alkali Scientific. (n.d.). 1,4-Diisopropylbenzene.
- Wikipedia. (n.d.). Diisopropylbenzene.
- SLS Ireland. (n.d.). 1,3-Diisopropylbenzene, 96%.
- Chemistry Steps. (n.d.). Solubility of Organic Compounds.
- Chemcasts. (n.d.). 1,3-diisopropylbenzene (CAS 99-62-7) Properties.
- NIST. (n.d.). Benzene, 1,4-bis(1-methylethyl)-.
- NIST. (n.d.). Benzene, 1,3-diethyl-.
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Safety Operating Guide
A Scientist's Guide to the Proper Disposal of 1,4-Di-tert-butylbenzene
This guide provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1,4-Di-tert-butylbenzene, designed for professionals in research and drug development. Moving beyond a simple checklist, we delve into the chemical principles and regulatory frameworks that govern these procedures, ensuring a culture of safety and environmental stewardship in your laboratory. Our objective is to build a deep, trusted resource that empowers you to manage chemical waste with confidence and integrity.
At the outset, it is crucial to distinguish between isomers. This guide focuses primarily on 1,4-Di-tert-butylbenzene (CAS No. 1012-72-2) , a white crystalline solid.[1][2] If you are working with its liquid isomer, 1,4-Dibutylbenzene (CAS No. 1571-86-4) , you must consult its specific Safety Data Sheet (SDS), though the fundamental disposal principles for hazardous organic chemicals outlined here will still apply.[3] Always verify the CAS number of your material.
Core Hazard Profile: Understanding the "Why"
Proper disposal begins with a thorough understanding of the risks. The primary driver for the stringent disposal protocols for 1,4-Di-tert-butylbenzene is not extreme reactivity or acute toxicity to handlers, but its significant environmental hazard.
Regulatory bodies have classified 1,4-Di-tert-butylbenzene as very toxic to aquatic life with long-lasting effects (H410) .[4][5][6][7] This classification is critical; it means that even minute quantities can cause substantial, persistent harm to ecosystems if released into waterways.[8] Therefore, the central goal of our disposal strategy is to ensure zero environmental discharge .[7] While it may also cause skin, eye, and respiratory irritation, the environmental toxicity is the paramount concern for disposal.[1]
| Property | Data for 1,4-Di-tert-butylbenzene | Source |
| CAS Number | 1012-72-2 | [1][4] |
| Molecular Formula | C₁₄H₂₂ | [8][9] |
| Physical State | Colorless to white crystalline solid | [1][2] |
| Key Hazard | H410: Very toxic to aquatic life with long lasting effects | [4][6][10] |
| Disposal Mandate | Must be disposed of as hazardous waste | [8] |
The Regulatory Imperative: Cradle-to-Grave Responsibility
In the United States, the management of hazardous waste is primarily governed by the Resource Conservation and Recovery Act (RCRA) , implemented by the Environmental Protection Agency (EPA).[11][12] RCRA establishes a "cradle-to-grave" approach, meaning the generator of the waste—your laboratory—is legally responsible for it from the moment it's created until its final, safe destruction.[12] State and local regulations may impose even stricter requirements.[12]
Treating all chemical waste as hazardous until confirmed otherwise is the safest and most compliant approach.[13] This principle protects your institution from significant legal penalties and, more importantly, upholds your ethical responsibility as a scientist.[14]
Standard Operating Protocol: Waste Accumulation and Handling
This protocol ensures that 1,4-Di-tert-butylbenzene waste is collected and stored safely within the laboratory prior to its removal by a certified disposal vendor.
Step 1: Container Selection and Labeling
-
Choose a Compatible Container: Use a clean, dry, leak-proof container made of a material chemically compatible with aromatic hydrocarbons. High-density polyethylene (HDPE) or the original product container are excellent choices.[11] The container must have a secure, tightly-sealing lid.[15]
-
Apply a Hazardous Waste Label: As soon as the first particle of waste enters the container, it must be labeled. The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "1,4-Di-tert-butylbenzene" and CAS No. "1012-72-2"
-
The appropriate hazard pictograms (e.g., environmental hazard).[4]
-
The date accumulation started.
-
Step 2: Waste Segregation
-
Isolate from Incompatibles: 1,4-Di-tert-butylbenzene is stable under normal conditions but should be stored away from strong oxidizing agents.[1][9] Co-mingling this waste with oxidizers could create a reactive hazard.
-
Maintain Separate Waste Streams: Do not mix solid organic waste with aqueous, acidic, or chlorinated solvent waste streams.[15] Proper segregation prevents dangerous reactions and simplifies the final disposal process.
Caption: A flowchart detailing the compliant disposal pathway from the lab to final destruction.
Causality of the Final Step: The recommended disposal method is high-temperature incineration in a chemical incinerator equipped with an afterburner and scrubber. [7]This method is chosen because it ensures the complete thermal decomposition of the aromatic hydrocarbon into carbon dioxide and water, effectively neutralizing its environmental toxicity. [9]The process is conducted at a licensed Treatment, Storage, and Disposal Facility (TSDF) that operates under strict EPA regulations. [16]
Waste Minimization: A Proactive Approach
The most effective disposal strategy is to minimize waste generation at the source. [14][17]* Inventory Management: Before ordering new chemicals, check your existing inventory to avoid purchasing duplicates. [15]* Scale-Appropriate Purchasing: Order only the quantity of 1,4-Di-tert-butylbenzene required for your immediate experimental needs. [14]* Process Modification: Where scientifically viable, consider modifying experiments to use smaller quantities of material or substitute with less hazardous alternatives. [13] By integrating these principles and protocols into your daily laboratory operations, you contribute to a safer research environment and ensure the protection of our shared ecosystem.
References
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- Cleanaway. (n.d.). Properly Managing Chemical Waste in Laboratories.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 1,4-Di-tert-butylbenzene, 99%.
- Vanderbilt University Environmental Health & Safety. (2024). Guide to Managing Laboratory Chemical Waste.
- CSIR IIP. (n.d.). Laboratory Chemical Waste Management.
- University of Pennsylvania EHRS. (n.d.). Laboratory Chemical Waste Management Guidelines.
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- Carlo Erba Reagents. (n.d.). 102590 - 1,4-Di-tert-butylbenzene - Safety Data Sheet.
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Navigating the Safe Handling of 1,4-Dibutylbenzene: A Guide to Personal Protective Equipment
As a Senior Application Scientist, my primary objective is to empower our clients—the researchers and innovators in drug development—to achieve their goals safely and efficiently. Handling any chemical reagent requires a foundational understanding of its properties and potential hazards. This guide provides a detailed, practical framework for the selection and use of Personal Protective Equipment (PPE) when working with 1,4-Dibutylbenzene, ensuring both personal safety and experimental integrity. Our approach is not merely to list procedures, but to explain the scientific reasoning behind them, fostering a culture of safety that is both robust and intuitive.
Hazard Assessment: Understanding the 'Why' Behind the Protection
This compound is an aromatic hydrocarbon. While some of its specific toxicological properties have not been fully investigated, its chemical class and available safety data mandate a cautious and well-informed approach[1]. The primary rationale for stringent PPE use is to prevent exposure through the principal routes: skin contact, eye contact, and inhalation of dust particles[1][2].
Key hazards to consider are:
-
Irritation: It may cause irritation to the skin, eyes, and respiratory tract[1].
-
Unknown Toxicological Profile: The lack of comprehensive toxicological data means we must operate under the Precautionary Principle, minimizing exposure to as low as reasonably practicable (ALARP)[1].
-
Environmental Hazard: The compound is classified as very toxic to aquatic life with long-lasting effects, which dictates strict protocols for disposal and spill management[3][4][5][6].
Hazard Summary Table
| Hazard Type | Description | Primary Exposure Route(s) | Source |
| Health | May cause skin, eye, and respiratory tract irritation. Full toxicological profile is not known. | Skin/Eye Contact, Inhalation | [1] |
| Physical | White crystalline solid. Can form combustible dust if dispersed in air in sufficient concentrations. | Inhalation (as dust) | [1][7] |
| Environmental | Very toxic to aquatic life with long-lasting effects. | Release to drains/waterways | [3][4][6] |
Core PPE Requirements: A Multi-Layered Defense
The selection of PPE is not a one-size-fits-all checklist but a dynamic risk-based assessment. Below are the core components required for handling this compound.
Eye and Face Protection
Direct contact with chemical dust or splashes can cause significant irritation[1]. Therefore, robust eye protection is mandatory.
-
Minimum Requirement: Chemical safety goggles that provide a complete seal around the eyes are essential. They must conform to OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166[1][7].
-
Best Practice/High-Risk Scenarios: When there is a significant risk of splashing or dust generation (e.g., during bulk transfers or spill cleanup), a face shield should be worn in addition to safety goggles to protect the entire face.
Hand Protection
The skin is a primary route of exposure. Appropriate gloves are the critical barrier.
-
Material Selection: Chemical-resistant gloves are required. While specific breakthrough times for this compound are not widely published, Nitrile rubber gloves are a suitable choice for incidental contact based on their performance with similar aromatic hydrocarbons[8].
-
Protocol: Always inspect gloves for tears or holes before use. Employ the proper glove removal technique (without touching the glove's outer surface) to avoid skin contact. Contaminated gloves must be disposed of as hazardous waste, and hands should be washed thoroughly with soap and water after removal[2][8].
Body Protection
To prevent contamination of personal clothing and skin, protective garments are necessary.
-
Standard Use: A flame-resistant lab coat, fully buttoned, is the minimum requirement.
-
Large Quantities/Spills: For tasks involving larger quantities or a higher risk of contamination, a chemical-resistant apron or a complete protective suit may be warranted based on your site-specific risk assessment[9].
Respiratory Protection
Inhalation of airborne dust must be controlled, primarily through engineering controls.
-
Primary Control: All work that may generate dust (e.g., weighing, transferring solids) must be conducted in a certified chemical fume hood to minimize airborne concentrations[1][9].
-
When Respirators are Needed: In situations where engineering controls are insufficient or during emergencies (like a large spill), respiratory protection is required. A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88 standards is necessary[1]. For this compound, a respirator with a particle filter (N95 or higher) would be appropriate. For high concentrations or emergencies, a full-face respirator with multi-purpose combination cartridges is recommended[8][9].
Operational Protocols: PPE in Action
The level of PPE required is dictated by the specific task and the associated risk of exposure.
PPE Requirements by Task
| Task | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Routine Weighing/Transfer | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Work within a Chemical Fume Hood |
| Small Spill Cleanup (<10g) | Chemical Safety Goggles & Face Shield | Nitrile Gloves (double-gloving recommended) | Lab Coat & Chemical Apron | Air-purifying respirator with particle filter may be required based on spill location |
| Waste Disposal | Chemical Safety Goggles | Nitrile Gloves | Lab Coat | Not required if waste is properly contained |
Protocol 1: Routine Handling (e.g., Weighing and Transfer)
-
Preparation: Ensure the chemical fume hood is operational. Gather all necessary equipment.
-
Don PPE: Put on a lab coat, followed by chemical safety goggles and nitrile gloves.
-
Execution: Conduct all manipulations of the solid this compound deep within the fume hood to contain any dust.
-
Completion: Securely close the primary container.
-
Doff PPE: Remove gloves using the proper technique and dispose of them in the designated hazardous waste container. Remove goggles and lab coat. Wash hands thoroughly.
Protocol 2: Spill Response and Disposal Plan
-
Evacuate and Alert: In the event of a spill, alert personnel in the immediate area and evacuate if necessary.
-
Don Enhanced PPE: Before cleanup, don the appropriate PPE: safety goggles, face shield, lab coat, and chemical-resistant gloves.
-
Containment: For a solid spill, carefully sweep up the material to avoid generating dust. Place the material into a suitable, clean, dry, and closed container for disposal[1]. Do not use water.
-
Disposal: The collected material and any contaminated cleaning supplies (e.g., wipes, gloves) must be disposed of as hazardous waste[10]. The container must be clearly labeled as "Hazardous Waste: this compound."
-
Logistics: Follow your institution's specific guidelines for hazardous waste pickup and disposal. This material is classified for transport under UN 3077, "Environmentally hazardous substance, solid, n.o.s."[4][7]. Do not discharge any residue to sewer systems[3].
Logical Framework for PPE Selection
The decision-making process for PPE selection should be systematic. The following diagram illustrates a simplified logic flow for determining the appropriate level of protection.
Caption: Decision workflow for selecting appropriate PPE when handling this compound.
This guide provides a comprehensive framework for the safe handling of this compound. Adherence to these protocols is not just about compliance; it is about fostering a deep-seated culture of safety that protects you, your colleagues, and the integrity of your research.
References
- Material Safety Data Sheet - 1,4-Di-tert-butylbenzene, 99%. Cole-Parmer. [Link]
- 102590 - 1,4-Di-tert-butylbenzene - Safety D
- 1,4-Di-tert-butylbenzene | C14H22 | CID 13895.
- Polycyclic Aromatic Hydrocarbons (PAHs): What are the Standards and Regulations for PAHs Exposure?.
- 1,4-Di-tert-butylbenzene - Risk and Safety. ChemBK. [Link]
- NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention. [Link]
- Guidance For Hazard Determination.
- OSHA Rules for Hazardous Chemicals. DuraLabel. [Link]
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Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
